molecular formula C5H8N2O B14337465 1,2-Dimethyl-1h-imidazol-5-ol CAS No. 104096-85-7

1,2-Dimethyl-1h-imidazol-5-ol

カタログ番号: B14337465
CAS番号: 104096-85-7
分子量: 112.13 g/mol
InChIキー: ZHKJBCAQUSGUND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,2-Dimethyl-1H-imidazol-5-ol is a versatile imidazole-based chemical scaffold of significant interest in medicinal and synthetic chemistry research. Imidazole derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules and natural products. They serve as key intermediates for constructing more complex molecular architectures. As a building block, 1,2-Dimethyl-1H-imidazol-5-ol is valuable for synthesizing novel compounds, such as through Suzuki coupling reactions to create 5-aryl-1H-imidazole derivatives, a common method for generating libraries for biological screening . The structural motif of the imidazole ring is a fundamental component in biochemical systems and is frequently incorporated into molecules designed to interact with enzymes and receptors. Researchers utilize this compound in the development of potential therapeutic agents, including antimicrobial hybrids aimed at addressing the growing challenge of antibiotic resistance . It is also a critical synthon in the synthesis of highly functionalized molecules using advanced methodologies, such as the TDAE (Tetrakis(dimethylamino)ethylene) approach, which allows for the introduction of diverse aromatic and carbonyl-based functional groups . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

104096-85-7

分子式

C5H8N2O

分子量

112.13 g/mol

IUPAC名

2,3-dimethylimidazol-4-ol

InChI

InChI=1S/C5H8N2O/c1-4-6-3-5(8)7(4)2/h3,8H,1-2H3

InChIキー

ZHKJBCAQUSGUND-UHFFFAOYSA-N

正規SMILES

CC1=NC=C(N1C)O

製品の起源

United States
Foundational & Exploratory

A Technical Guide to the Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of 1,2-Dimethyl-1H-imidazol-5-ol for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 1,2-Dimethyl-1H-imidazol-5-ol, a substituted hydroxyimidazole of interest in medicinal chemistry and materials science. Given the absence of a direct, one-pot synthesis in the current literature, this document outlines a robust, multi-step approach starting from readily available precursors. The proposed pathway involves the N-methylation of 2-methylimidazole, followed by regioselective bromination, and culminating in a nucleophilic substitution to introduce the C5-hydroxyl group. Each step is discussed in detail, including the underlying reaction mechanisms, critical experimental parameters, and a step-by-step protocol derived from established methodologies for analogous transformations. This guide is intended to provide researchers with the foundational knowledge and practical steps required to synthesize and explore the potential of this valuable heterocyclic compound.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal ion coordination make it a versatile building block in drug design.[2][3] Specifically, substituted imidazoles are found in a wide array of therapeutic agents, including antifungal, anti-inflammatory, and anticancer drugs.[4]

The target molecule of this guide, 1,2-Dimethyl-1H-imidazol-5-ol, combines several features of interest: a fully substituted imidazole core, which can enhance metabolic stability and modulate biological activity, and a hydroxyl group at the C5 position, which provides a handle for further functionalization or can participate in key binding interactions. The synthesis of such polysubstituted imidazoles often requires a strategic, multi-step approach to ensure correct regiochemistry.[5]

This guide proposes a logical and feasible synthetic route based on the functionalization of a pre-formed imidazole ring. This strategy is often preferred for its predictability and control over substituent placement compared to de novo ring synthesis, which can sometimes lead to mixtures of isomers. The pathway leverages well-established reactions, including N-alkylation, electrophilic halogenation, and nucleophilic aromatic substitution, providing a solid foundation for its successful implementation in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of 1,2-Dimethyl-1H-imidazol-5-ol suggests that a functional group interconversion (FGI) approach is the most strategic pathway. The C-OH bond is identified as the key disconnection. The hydroxyl group can be installed by substituting a suitable leaving group, such as a halogen, at the C5 position. This leads to the precursor 1,2-dimethyl-5-bromo-1H-imidazole .

Further disconnection of the two methyl groups reveals a sequential methylation strategy. The N1-methyl bond can be disconnected to reveal 2-methyl-5-bromo-1H-imidazole , which in turn can be derived from the regioselective bromination of 2-methylimidazole . However, a more direct and controllable route involves the bromination of 1,2-dimethyl-1H-imidazole , which itself is readily synthesized from 2-methylimidazole . This forward-looking strategy simplifies the control of regioselectivity.

G M1 1,2-Dimethyl-1H-imidazol-5-ol (Target) P1 1,2-Dimethyl-5-bromo-1H-imidazole M1->P1 FGI (C-O bond) P2 1,2-Dimethyl-1H-imidazole P1->P2 Electrophilic Bromination P3 2-Methylimidazole P2->P3 N-Methylation

Caption: Retrosynthetic pathway for 1,2-Dimethyl-1H-imidazol-5-ol.

Synthesis Pathway and Mechanistic Discussion

The proposed forward synthesis is a three-step process designed for efficiency and control of substitution patterns.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydroxylation P3 2-Methylimidazole P2 1,2-Dimethyl-1H-imidazole P3->P2 Dimethyl carbonate, DMF, 135-140°C P2_2 1,2-Dimethyl-1H-imidazole P1 1,2-Dimethyl-5-bromo-1H-imidazole P2_2->P1 NBS or Br2, CH2Cl2 P1_2 1,2-Dimethyl-5-bromo-1H-imidazole M1 1,2-Dimethyl-1H-imidazol-5-ol P1_2->M1 NaOH or KOH, Cu(I) catalyst, high temp.

Caption: Proposed three-step synthesis workflow.

Step 1: Synthesis of 1,2-Dimethyl-1H-imidazole

The synthesis begins with the N-methylation of commercially available 2-methylimidazole. While various methylating agents can be used, dimethyl carbonate offers a greener and safer alternative to traditional reagents like methyl iodide or dimethyl sulfate.[6] The reaction proceeds via a nucleophilic attack of the N1 nitrogen of 2-methylimidazole on the electrophilic methyl group of dimethyl carbonate. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction at elevated temperatures.

Experimental Protocol: N-Methylation of 2-Methylimidazole [6]

  • To a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 128 g of 2-methylimidazole and 100 mL of dimethylformamide (DMF).

  • Heat the mixture in an oil bath to 120 °C with stirring.

  • Slowly add 280 g of dimethyl carbonate dropwise over 5-6 hours, maintaining the reaction temperature between 135-140 °C.

  • After the addition is complete, maintain the temperature at 145 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Monitor the conversion of 2-methylimidazole by gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by distillation under reduced pressure (4.0 kPa, 90 °C).

  • Purify the resulting crude product by vacuum distillation, collecting the fraction at 100-110 °C (4.0 kPa) to yield pure 1,2-dimethyl-1H-imidazole.

ParameterValueReference
Starting Material 2-Methylimidazole[6]
Reagent Dimethyl carbonate[6]
Solvent DMF[6]
Temperature 135-145 °C[6]
Typical Yield ~85%[6]
Step 2: Regioselective Bromination of 1,2-Dimethyl-1H-imidazole

The second step involves the electrophilic bromination of 1,2-dimethyl-1H-imidazole. The imidazole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. In the 1,2-disubstituted imidazole system, the C5 position is the most electron-rich and sterically accessible, making it the preferred site for substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this type of bromination, typically carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature.

Experimental Protocol: Bromination of 1,2-Dimethyl-1H-imidazole (Analogous Procedure)

  • Dissolve 1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,2-dimethyl-5-bromo-1H-imidazole.

Step 3: Conversion to 1,2-Dimethyl-1H-imidazol-5-ol

The final step is the conversion of the C5-bromo group to a hydroxyl group. This transformation is challenging due to the electron-rich nature of the imidazole ring, which generally makes it resistant to nucleophilic aromatic substitution (SNAr). Therefore, a metal-catalyzed approach, such as a copper-catalyzed Ullmann-type reaction, is often necessary. This reaction involves the use of a copper(I) catalyst (e.g., CuI, Cu2O) in the presence of a strong base (e.g., NaOH, KOH) in a high-boiling polar solvent like DMF or DMSO at elevated temperatures.

Experimental Protocol: Hydroxylation of 5-Bromo-1,2-dimethyl-1H-imidazole (Analogous Procedure)

  • In a sealed reaction vessel, combine 1,2-dimethyl-5-bromo-1H-imidazole (1.0 eq), copper(I) iodide (0.1-0.2 eq), and potassium hydroxide (3.0 eq).

  • Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture to a pH of ~6-7 using a dilute acid (e.g., 1M HCl). This step is critical to protonate the resulting imidazolate.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1,2-Dimethyl-1H-imidazol-5-ol.

Characterization

The final product, 1,2-Dimethyl-1H-imidazol-5-ol, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expected signals would include two singlets for the two methyl groups (N-CH₃ and C-CH₃), a singlet for the C4-H proton on the imidazole ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

  • ¹³C NMR: Signals corresponding to the two methyl carbons and the three imidazole ring carbons (C2, C4, C5) are expected. The C5 carbon, attached to the oxygen, would appear at a characteristic downfield shift.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₅H₈N₂O (96.13 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration.

Summary and Outlook

This guide outlines a robust and logical three-step synthesis for 1,2-Dimethyl-1H-imidazol-5-ol, starting from 2-methylimidazole. The pathway relies on well-documented chemical transformations, providing a high degree of confidence in its feasibility. By controlling the regioselectivity through a sequential functionalization approach, this method offers a clear route to a valuable and potentially versatile chemical entity. The successful synthesis of this compound will enable researchers in drug discovery and materials science to investigate its properties and explore its potential applications, from novel pharmaceutical agents to specialized ligands and catalysts.

References

  • Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue), 1930-1943.
  • Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614.
  • BenchChem. (2025). The Pivotal Role of N-Methylation on the Histidine Imidazole Ring: A Technical Guide. BenchChem.
  • Taylor & Francis Online. (2025). Imidazole derivatives synthesis: exploring different methods. Taylor & Francis.
  • Slideshare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12246–12251.
  • ACS Publications. (2025). Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cyclization Reactions. The Journal of Organic Chemistry.
  • Semantic Scholar. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry.
  • ACS Publications. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • Netoa, J. S. S., & G, G. (n.d.).
  • Royal Society of Chemistry. (n.d.). Halogen bonding assisted site-selective C-3 triaryl methylation of indoles and N-triaryl methylation of imidazoles. Organic & Biomolecular Chemistry.
  • ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
  • Der Pharma Chemica. (2026).

Sources

The Physicochemical and Photophysical Landscape of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives: Mechanisms of RNA-Activated Fluorogenesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-dimethyl-1H-imidazol-5-ol scaffold is a highly versatile nitrogenous heterocycle. While the isolated core exhibits fundamental tautomeric dynamics between its enol (imidazol-5-ol) and keto (imidazolin-5-one) forms, its most profoundly impactful manifestation in modern structural biology and transcriptomics is its arylidene derivative: 4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-imidazol-5-one , universally abbreviated as DFHBI [1].

Designed as a synthetic mimic of the Green Fluorescent Protein (GFP) chromophore, DFHBI acts as a fluorogen that "lights up" only when bound to specific RNA aptamers, such as Spinach and Broccoli[2]. This whitepaper dissects the physicochemical properties, photophysical mechanics, and experimental protocols associated with this fluorogen, providing drug development professionals and RNA biologists with a mechanistic blueprint for utilizing this molecule in live-cell imaging and biosensor development.

Molecular Architecture & Physicochemical Profile

The 1,2-dimethyl-1H-imidazol-5-ol core provides the electron-withdrawing imidazolinone ring necessary for the "push-pull" conjugated system of DFHBI. When conjugated to a difluorophenol ring via a methine bridge, the molecule achieves a highly specific electronic state[3].

Understanding the quantitative physicochemical properties of DFHBI is critical for optimizing its use in intracellular environments. The table below summarizes these metrics and their direct mechanistic implications for assay design.

Physicochemical PropertyValueMechanistic Implication
Molecular Weight 254.23 g/mol Low molecular weight ensures rapid, uniform cellular penetration without the need for permeabilization agents[1].
XLogP3 2.2Optimal lipophilicity; prevents excessive hydrophobic aggregation while allowing efficient passive diffusion across lipid bilayers[1].
Topological Polar Surface Area 58.3 ŲThe low TPSA facilitates membrane permeability, making it ideal for real-time live-cell transcriptomic tracking[1].
Rotatable Bonds 2The flexibility around the methine bridge is the primary driver of non-radiative decay (internal conversion) in the unbound state[3].
H-Bond Donors 1 to 2Critical for coordinating with the nucleobases within the RNA G-quadruplex pocket[1].
H-Bond Acceptors 4Facilitates interactions with surrounding water molecules (in solution) or specific RNA residues (in the bound state)[1].

Photophysical Mechanisms & Thermodynamics (The "Light-Up" Causality)

The utility of DFHBI lies in its conditional fluorescence. As an Application Scientist, it is crucial to understand why the molecule is dark in solution and why it fluoresces upon RNA binding.

The Dark State: Internal Conversion

In an aqueous buffer, free DFHBI absorbs blue light (~460 nm) but exhibits negligible fluorescence. This is due to the two rotatable bonds connecting the phenolic and imidazolinone rings. Upon excitation to the singlet excited state ( S1​ ), the molecule undergoes rapid cis-trans photoisomerization[3]. This bond rotation directs the excited state toward a conical intersection with the ground state, resulting in a rapid radiationless transition known as internal conversion [4]. The absorbed energy is dissipated as heat, rendering the free ligand dark.

The Fluorescent State: Conformational Locking

When DFHBI encounters a specific RNA aptamer (e.g., Spinach), it intercalates into a highly structured, dehydrated G-quadruplex binding pocket[2]. The RNA sterically clamps the fluorogen, forcing it into a rigid, planar conformation. By physically preventing the rotation of the methine bridge, the RNA abolishes the internal conversion pathway[5]. Consequently, the excited state has no choice but to relax via radiative decay , emitting a bright green photon (~505 nm) with a quantum yield of up to 0.72[2].

Photophysics Free Free DFHBI (Flexible State) ExcitedFree Excited State (S1) Bond Rotation Free->ExcitedFree Photon Absorption (460 nm) Bound Aptamer-Bound DFHBI (Conformationally Locked) Free->Bound RNA Binding (G-Quadruplex) Dark Internal Conversion (Non-Radiative Decay) ExcitedFree->Dark Cis-Trans Isomerization Dark->Free Ground State Recovery ExcitedBound Excited State (S1) Planar Rigid Bound->ExcitedBound Photon Absorption (460 nm) Fluor Radiative Decay (Fluorescence ~505nm) ExcitedBound->Fluor High Quantum Yield Fluor->Bound Ground State Recovery

State machine illustrating photophysical pathways of DFHBI in free versus RNA-bound states.

Structural Biology: The Aptamer-Fluorophore Interface

Crystallographic data, such as the structure of the Spinach aptamer (PDB: )[6] and the Broccoli-Pepper FRET tile (EMDB:)[7], reveal the precise mechanics of this interaction.

DFHBI binds exclusively in its deprotonated (phenolate) form. The RNA binding pocket is an internal bulge that folds into a two-tiered G-quadruplex flanked by a base triple[2].

  • The Role of Potassium ( K+ ): Potassium ions are strictly required for fluorescence. They coordinate directly between the planes of the G-quartets, stabilizing the electronegative core of the quadruplex[7]. Without K+ , the pocket collapses, and DFHBI cannot bind.

  • The Role of Magnesium ( Mg2+ ): Magnesium ions shield the polyanionic phosphate backbone, allowing the RNA to achieve its compact tertiary fold[7].

Experimental Protocols: Fluorometric Validation

To ensure scientific trustworthiness, any assay utilizing DFHBI must be a self-validating system. The following protocol details the exact causality behind each step to guarantee robust RNA-fluorophore complex formation.

Step-by-Step Methodology
  • RNA Preparation & Purity Validation:

    • Synthesize the aptamer via in vitro transcription.

    • Self-Validation: Purify the RNA using Urea-PAGE to ensure a single, homogenous transcript length. Truncated RNAs will fail to form the requisite G-quadruplex, leading to false negatives.

  • Buffer Equilibration:

    • Resuspend the RNA in a folding buffer: 40 mM HEPES (pH 7.5), 50 mM KCl, and 5 mM MgCl2[7].

    • Causality: The pH of 7.5 ensures DFHBI remains predominantly in its active phenolate form (pKa ~ 6.0)[2]. The specific inclusion of K+ is non-negotiable for G-quadruplex stabilization.

  • Thermal Folding:

    • Heat the RNA solution to 95°C for 5 minutes, then allow it to slow-cool to 25°C over 15 minutes.

    • Causality: Heating melts kinetic traps and misfolded secondary structures. Slow cooling in the presence of Mg2+ and K+ allows the RNA to find its global thermodynamic minimum—the active G-quadruplex conformation.

  • Ligand Introduction & Fluorometry:

    • Add DFHBI to a final concentration of 10 μM.

    • Measure fluorescence using a fluorometer (Excitation: 460 nm, Emission: 505 nm).

    • Self-Validation: You must run a baseline control containing 10 μM DFHBI in folding buffer without RNA. This establishes the background internal conversion rate and proves that any observed signal is strictly RNA-dependent[8].

Workflow Prep Step 1: RNA Preparation In vitro transcription & urea-PAGE purification Buffer Step 2: Buffer Equilibration Add 40 mM HEPES, 50 mM KCl, 5 mM MgCl2 Prep->Buffer Fold Fold Buffer->Fold Ligand Step 4: Ligand Introduction Add DFHBI to 10 μM final concentration Fold->Ligand Measure Step 5: Fluorometry Ex: 460 nm / Em: 505 nm vs. Baseline Control Ligand->Measure

Step-by-step fluorometric validation workflow for RNA-aptamer and DFHBI complex formation.

References

  • PubChem: 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol (CID 131633007). National Center for Biotechnology Information. Available at:[Link]

  • RCSB Protein Data Bank: 4KZD: Crystal structure of an RNA aptamer in complex with fluorophore and Fab. Available at:[Link]

  • Journal of the American Chemical Society (JACS): Understanding the Photophysics of the Spinach–DFHBI RNA Aptamer–Fluorogen Complex To Improve Live-Cell RNA Imaging. Available at:[Link]

  • EMDataResource: EMD-14740: Ligand bound state of a brocolli-pepper aptamer FRET tile. Available at:[Link]

  • Wikipedia: Spinach aptamer. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure, tautomerism, and conformational landscape of 1,2-Dimethyl-1H-imidazol-5-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of imidazole chemistry, computational modeling, and spectroscopic analysis to offer a robust framework for its study. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for the synthesis, characterization, and computational analysis of 1,2-Dimethyl-1H-imidazol-5-ol and its related derivatives. The significance of understanding the three-dimensional structure of such molecules is paramount in the rational design of novel therapeutic agents, as the conformation directly influences molecular interactions and biological activity.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block for designing molecules that can interact with various biological targets. Imidazole-containing drugs have found applications as antifungal agents, antihistamines, and anticancer therapeutics. A thorough understanding of the structure-activity relationships (SAR) of new imidazole derivatives is critical for the development of next-generation pharmaceuticals. This guide focuses on the specific, yet under-documented molecule, 1,2-Dimethyl-1H-imidazol-5-ol, to illustrate the key considerations in characterizing the molecular structure and conformation of novel imidazole-based compounds.

Molecular Structure and Tautomerism

The fundamental representation of 1,2-Dimethyl-1H-imidazol-5-ol suggests a five-membered imidazole ring substituted with methyl groups at positions 1 and 2, and a hydroxyl group at position 5. However, a critical aspect of hydroxy-substituted imidazoles is the potential for tautomerism.

Keto-Enol Tautomerism

It is highly probable that 1,2-Dimethyl-1H-imidazol-5-ol exists in a tautomeric equilibrium with its keto form, 1,2-Dimethyl-1H-imidazol-5(4H)-one. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds within the imidazole ring.

The relative stability of these tautomers can be influenced by several factors, including the solvent, temperature, and pH. In the solid state, one tautomer may be favored due to packing forces in the crystal lattice. In solution, the equilibrium can be shifted by the polarity of the solvent and its ability to form hydrogen bonds. Computational studies, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative energies of the tautomers in both the gas phase and in different solvent environments.[1][2]

tautomerism cluster_enol Enol Tautomer cluster_keto Keto Tautomer 1,2-Dimethyl-1H-imidazol-5-ol 1,2-Dimethyl-1H-imidazol-5-ol (Aromatic System) 1,2-Dimethyl-1H-imidazol-5(4H)-one 1,2-Dimethyl-1H-imidazol-5(4H)-one (Non-Aromatic System) 1,2-Dimethyl-1H-imidazol-5-ol->1,2-Dimethyl-1H-imidazol-5(4H)-one Proton Transfer

Caption: Tautomeric equilibrium of 1,2-Dimethyl-1H-imidazol-5-ol.

Conformational Analysis: A Theoretical Approach

The overall three-dimensional shape of 1,2-Dimethyl-1H-imidazol-5-ol is determined by the rotation around its single bonds. While the imidazole ring itself is largely planar, the orientation of the hydroxyl and methyl groups can vary. Computational chemistry provides powerful tools to explore the conformational landscape of a molecule.[3]

Potential Energy Surface Scanning

A systematic conformational search can be performed by rotating the dihedral angles associated with the substituent groups. For 1,2-Dimethyl-1H-imidazol-5-ol, the key rotatable bond is the C5-O bond of the hydroxyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers.

Quantum Chemical Calculations

For each identified conformer, geometry optimization and frequency calculations should be performed using a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p). This will provide accurate information on the bond lengths, bond angles, dihedral angles, and the relative energies of the different conformers. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

Computational Parameter Methodology Expected Outcome
Geometry Optimization DFT (e.g., B3LYP/6-311++G(d,p))Optimized 3D structure, bond lengths, bond angles, dihedral angles.
Frequency Analysis DFT (e.g., B3LYP/6-311++G(d,p))Vibrational frequencies (for IR spectrum prediction), zero-point vibrational energy, confirmation of true minima.
Tautomer Energy DFT with solvent model (e.g., PCM)Relative energies of enol and keto tautomers in different solvents.
Conformational Search Potential Energy Surface ScanIdentification of stable conformers and rotational energy barriers.

Proposed Synthesis and Characterization

Synthetic Strategy

A plausible synthetic route could involve the cyclization of appropriate precursors. For instance, a reaction involving a substituted amidine and an alpha-hydroxy ketone could be a viable approach. The synthesis of imidazol-5-ones is also well-documented and could provide a pathway to the keto tautomer, which could then be in equilibrium with the desired hydroxyl form.[4][5]

synthesis_workflow cluster_synthesis Proposed Synthesis Workflow Start Starting Materials (e.g., Amidine, α-hydroxy ketone) Reaction Cyclization Reaction Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization Purification->Characterization End Isolated Product: 1,2-Dimethyl-1H-imidazol-5-ol Characterization->End

Caption: A generalized workflow for the proposed synthesis.

Spectroscopic Characterization

Once synthesized, a suite of spectroscopic techniques will be essential to confirm the molecular structure and investigate its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the connectivity of the molecule. The chemical shifts of the ring protons and carbons can provide insights into the electronic environment and may help in distinguishing between the tautomers.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group and the C=O stretch of the keto tautomer, providing evidence for the presence of one or both forms.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry will confirm the molecular formula of the synthesized compound.[7]

X-ray Crystallography

The definitive method for determining the solid-state molecular structure and conformation is single-crystal X-ray diffraction. Obtaining suitable crystals of 1,2-Dimethyl-1H-imidazol-5-ol would provide precise measurements of bond lengths, bond angles, and the crystal packing arrangement. This experimental data is invaluable for validating the results of computational models.[8][9][10]

Implications for Drug Development

The conformation and tautomeric state of 1,2-Dimethyl-1H-imidazol-5-ol will have a profound impact on its potential as a drug candidate. The three-dimensional arrangement of atoms determines how the molecule fits into the binding pocket of a target protein. The presence of a hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atoms of the imidazole ring) will govern its intermolecular interactions.

Understanding the conformational preferences and the tautomeric equilibrium is therefore a prerequisite for any rational drug design effort involving this or similar molecules. Molecular docking studies, which predict the binding mode of a ligand to a receptor, rely on an accurate representation of the ligand's structure and conformation.[11]

drug_development_logic cluster_drug_dev Role in Rational Drug Design Structure Molecular Structure & Conformation Properties Physicochemical Properties (H-bonding, Polarity) Structure->Properties Interaction Molecule-Target Interaction Properties->Interaction Activity Biological Activity Interaction->Activity Design Rational Drug Design Activity->Design

Caption: The central role of molecular structure in drug development.

Conclusion

While 1,2-Dimethyl-1H-imidazol-5-ol remains a molecule with limited specific data in the public domain, this technical guide has outlined a comprehensive, multi-faceted approach to its study. By combining predictive computational modeling with established synthetic and analytical techniques, a detailed understanding of its molecular structure, tautomerism, and conformational behavior can be achieved. The insights gained from such studies are not only of fundamental chemical interest but are also crucial for the advancement of medicinal chemistry and the discovery of novel therapeutics based on the versatile imidazole scaffold.

References

  • Basanova, E. A., et al. (2024). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. RSC Medicinal Chemistry.
  • Basanova, E. A., et al. (2024). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. PMC.
  • IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
  • MDPI. (2025).
  • PubMed. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles.
  • BenchChem. (n.d.). 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4.
  • PMC. (n.d.).
  • NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-.
  • PubMed. (2012). Synthesis, biological activity and docking study of imidazol-5-one as novel non-nucleoside HIV-1 reverse transcriptase inhibitors.
  • PrepChem.com. (n.d.). Synthesis of 5-(1H-imidazol-1-yl)-2-pentanone.
  • Organic Chemistry Portal. (2010). Synthesis of imidazol-5-ones.
  • RSC Publishing. (2025).
  • ChemBK. (n.d.). 1,2-dimethyl-1H-imidazole.
  • Zhang, X. (2024). Exploration of the Role of Computational Chemistry in Modern Drug Discovery.
  • RSC Publishing. (2025).
  • SpectraBase. (n.d.). 1H-Imidazole, 1,2-dimethyl-5-[(4-methylphenyl)sulfonyl]-4-nitro-.
  • PubMed. (2005).
  • Journal of the Chemical Society (Resumed). (1947). 257.
  • PMC. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.
  • ResearchGate. (n.d.).
  • MDPI. (2025).
  • ChemicalBook. (n.d.). 1,2-Dimethylimidazole synthesis.
  • PMC. (n.d.). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid.
  • The Japan Society for Analytical Chemistry. (2013). Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N.
  • NSF PAR. (2022). Crystal structure of 1H-imidazole-1-methanol.
  • Beilstein-Institut. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • Tạp chí Khoa học và Công nghệ. (2026). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY -3-PYRROLIN-2-ONE BASED ON NMR SPECTROSCO.

Sources

Physicochemical and Spectroscopic Profile of 1,2-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide will focus on the well-characterized 1,2-Dimethyl-1H-imidazole, providing a comprehensive overview of its synthesis, properties, and applications. This foundational knowledge is essential for researchers and drug development professionals interested in its derivatives, including the pursuit of synthesizing and characterizing 1,2-Dimethyl-1h-imidazol-5-ol.

1,2-Dimethyl-1H-imidazole is a substituted imidazole with a molecular formula of C5H8N2 and a molecular weight of 96.13 g/mol .[2][3][4] It is a solid at room temperature with a melting point range of 37-39 °C and a boiling point of approximately 204-205 °C.[1][3] This compound is soluble in water.[3]

Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-imidazole

PropertyValueSource(s)
CAS Number 1739-84-0[1][2][3][4][5][6][7]
Molecular Formula C5H8N2[2][3][4]
Molecular Weight 96.13 g/mol [2][4]
Melting Point 37-39 °C[1][3]
Boiling Point 204-205 °C[1][3]
Density 1.084 g/mL at 25 °C[1][3]
Solubility Soluble in water[3]
InChI Key GIWQSPITLQVMSG-UHFFFAOYSA-N[2][4][5]

Spectroscopic data is crucial for the identification and characterization of 1,2-Dimethyl-1H-imidazole. The National Institute of Standards and Technology (NIST) provides reference mass spectrometry data for this compound.[6] Further spectral information, including 1H NMR, 13C NMR, IR, and Raman spectra, can be found in databases such as PubChem.[7]

Synthesis of Imidazole Derivatives: A General Overview

The synthesis of substituted imidazoles is a well-established area of organic chemistry with several named reactions and methodologies. These methods can be adapted for the synthesis of 1,2-Dimethyl-1H-imidazole and potentially its 5-hydroxy derivative.

One of the earliest and most fundamental methods is the Debus synthesis , which uses glyoxal, formaldehyde, and ammonia to form imidazole.[8] While effective for creating C-substituted imidazoles, it may offer lower yields.[8]

Modern synthetic approaches offer greater efficiency and substrate scope. These include microwave-assisted synthesis, which can lead to better yields and more environmentally friendly reaction conditions.[8] Multi-component reactions are also popular for their efficiency in building molecular complexity in a single step.

A general workflow for the synthesis of a substituted imidazole might involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst.

G Reactants 1,2-Dicarbonyl Aldehyde Amine Reaction Condensation & Cyclization Reactants->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Product Substituted Imidazole Reaction->Product G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purity Check NMR->HPLC MS->HPLC

Sources

Biological Activity of 1,2-Dimethyl-1H-imidazol-5-ol: The Core Scaffold of RNA-Activated Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary While 1,2-dimethyl-1H-imidazol-5-ol is a relatively simple heterocyclic molecule, it serves as the foundational structural core for a revolutionary class of RNA-activated fluorophores. Most prominently featured in its synthetic derivative DFHBI (4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5-ol), this scaffold mimics the natural chromophore of the Green Fluorescent Protein (GFP) (). In isolation, the molecule is virtually non-fluorescent; however, upon binding to specifically engineered RNA aptamers (such as Spinach and Broccoli), it exhibits intense green fluorescence. This whitepaper explores the photophysical causality, structural biology, and self-validating experimental protocols governing the biological activity of the 1,2-dimethyl-1H-imidazol-5-ol scaffold in live-cell RNA imaging.

Mechanistic Causality: Photophysics and Structural Constraint

The biological utility of 1,2-dimethyl-1H-imidazol-5-ol derivatives relies entirely on a mechanism of structural constraint-induced fluorescence ().

The Non-Fluorescent Free State

In an aqueous solution, the free fluorophore absorbs photons (excitation ~460 nm) but fails to emit light. This is due to the rotational freedom of the methine bridge connecting the benzylidene ring to the 1,2-dimethyl-1H-imidazol-5-ol core. Upon excitation, the molecule rapidly dissipates its energy via non-radiative decay—specifically through internal conversion driven by cis-trans isomerization and intramolecular rotation. This photophysical "safety valve" renders the unbound background completely dark, which is a critical prerequisite for wash-free, high-contrast biological imaging.

RNA-Mediated Activation

When introduced to a specific RNA aptamer, the 1,2-dimethyl-1H-imidazol-5-ol core docks into a highly structured G-quadruplex binding pocket. The causality of fluorescence activation is threefold:

  • Steric Locking: The RNA base triples clamp down on the molecule. The 1,2-dimethyl groups provide critical steric bulk that prevents the fluorophore from slipping entirely through the G-quadruplex channel, anchoring it precisely at the interface of the base triples and completely restricting rotational freedom.

  • Hydrogen Bonding: The imidazol-5-ol moiety engages in a precise hydrogen-bonding network with the RNA backbone, stabilizing the fluorophore in a strictly planar conformation ().

  • Dehydration: The binding pocket shields the fluorophore from bulk water, reducing solvent-mediated non-radiative decay and drastically boosting the quantum yield.

Photophysics Free Free 1,2-Dimethyl-1H-imidazol-5-ol (Rotational Freedom) Light1 Photon Absorption (460 nm) Free->Light1 Bound Fluorophore-RNA Complex (Sterically Constrained) Free->Bound Binding Decay Non-radiative Decay (Dark State) Light1->Decay Unbound Aptamer RNA Aptamer (G-quadruplex) Aptamer->Bound K+/Mg2+ Light2 Photon Absorption (460 nm) Bound->Light2 Fluorescence Radiative Decay (Green Fluorescence) Light2->Fluorescence Constrained

Photophysical mechanism of 1,2-dimethyl-1H-imidazol-5-ol derivatives in RNA aptamers.

Quantitative Data Presentation

The photophysical properties of the 1,2-dimethyl-1H-imidazol-5-ol core are highly dependent on the specific RNA aptamer it binds to. Table 1 summarizes the performance metrics of the most common DFHBI-aptamer complexes ().

Table 1: Photophysical Properties of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives (DFHBI) in Complex with RNA Aptamers

RNA AptamerFluorophore DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Dissociation Constant (Kd)
Spinach DFHBI4695010.72~500 nM
Spinach2 DFHBI4695010.72~300 nM
Broccoli DFHBI-1T4715070.41~300 nM
None (Free) DFHBI460N/A< 0.001N/A

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details the in vitro assembly of the RNA-fluorophore complex. Every step is designed with built-in causality to validate the system and prevent false positives.

Protocol: In Vitro Assembly and Fluorescence Validation

Phase 1: RNA Preparation and Folding

  • In Vitro Transcription: Generate the Spinach or Broccoli RNA aptamer using a standard T7 RNA polymerase transcription kit. Purify the RNA via size-exclusion chromatography to remove unincorporated nucleotides.

  • Thermal Denaturation: Dilute the RNA to a final concentration of 1 µM in a buffer containing 40 mM HEPES (pH 7.5). Heat the sample to 90°C for 2 minutes.

    • Causality: Heating melts any kinetically trapped, misfolded secondary structures, ensuring all RNA molecules start from a uniform, thermodynamically accessible unfolded state.

  • Cation-Dependent Folding: Add KCl to a final concentration of 100 mM and MgCl2 to 1 mM. Allow the solution to cool slowly to room temperature (approx. 15 minutes).

    • Causality: The 1,2-dimethyl-1H-imidazol-5-ol binding pocket is a G-quadruplex. Potassium ions (K+) are strictly required to coordinate the central electronegative channel of the G-quartets, while Magnesium (Mg2+) neutralizes backbone repulsion to stabilize the overall tertiary RNA fold. Without K+, the binding pocket will not form.

Phase 2: Fluorophore Binding and Acquisition 4. Fluorophore Addition: Add the DFHBI stock solution (dissolved in DMSO) to the folded RNA to achieve a final concentration of 10 µM. 5. Incubation: Incubate in the dark for 5 minutes at room temperature to allow the system to reach thermodynamic equilibrium. 6. Fluorescence Measurement: Measure the fluorescence using a spectrofluorometer (Excitation: 460 nm, Emission: 500-550 nm).

  • Self-Validation (Negative Control): Always run a parallel control containing 10 µM DFHBI in buffer without RNA, and another with RNA but without K+. The fluorescence ratio of the fully assembled complex to the free fluorophore should exceed 1000:1. If the K+ deficient sample fluoresces, it indicates fluorophore precipitation or buffer contamination.

Workflow Step1 1. RNA Transcription (T7 Polymerase) Step2 2. Thermal Denaturation (90°C, 2 min) Step1->Step2 Step3 3. G-Quadruplex Folding (Cooling in K+/Mg2+) Step2->Step3 Step4 4. Fluorophore Incubation (Add DFHBI) Step3->Step4 Step5 5. Fluorescence Acquisition (Ex: 460nm / Em: 500nm) Step4->Step5

Step-by-step experimental workflow for RNA-fluorophore complex assembly and imaging.

References

  • Title: 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol (PubChem CID 131633007) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Understanding the Photophysics of the Spinach–DFHBI RNA Aptamer–Fluorogen Complex To Improve Live-Cell RNA Imaging Source: Journal of the American Chemical Society URL: [Link]

  • Title: A G-quadruplex-containing RNA activates fluorescence in a GFP-like fluorophore Source: Nature Chemical Biology URL: [Link]

  • Title: iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications Source: Nucleic Acids Research URL: [Link]

Solvation Dynamics and Methodological Workflows for 1,2-Dimethyl-1H-imidazol-5-ol Fluorogenic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of RNA imaging and structural biology, the heterocyclic motif 1,2-dimethyl-1H-imidazol-5-ol serves as the critical core for a class of GFP-mimicking fluorophores. Most notably cataloged in the Protein Data Bank (PDB Ligand ID: ) as 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol, this compound represents the active enol tautomer of the widely used RNA fluorophore DFHBI. While commercially supplied predominantly in its keto form (imidazol-4-one), it is the enol form (imidazol-5-ol) that actively intercalates into the G-quadruplex structures of RNA aptamers like Spinach, Broccoli, and Pepper to activate fluorescence .

Understanding the solubility profile of this molecule is paramount for assay reproducibility. Its planar, highly conjugated, and fluorinated structure makes it notoriously difficult to solubilize in aqueous media. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth technical analysis of its solubility across different solvents, the physicochemical causality behind these behaviors, and a field-proven protocol for preparing stable, precipitate-free imaging solutions.

Physicochemical Properties and Tautomerism

The solubility of 1,2-dimethyl-1H-imidazol-5-ol derivatives is dictated by two primary structural features:

  • Hydrophobic Surface Area: The difluorinated phenolic ring and the dimethyl-imidazole core create a large, planar hydrophobic surface that is highly prone to aggregation.

  • Keto-Enol Tautomerism: In solution, the molecule exists in a dynamic equilibrium between the imidazol-4-one (keto) and imidazol-5-ol (enol) states. The enol state is heavily stabilized by polar aprotic solvents that can act as hydrogen bond acceptors, as well as by the hydrogen-bonding network within the RNA aptamer binding pocket.

Mechanism N1 Keto Form (Imidazol-4-one) N2 Enol Form (Imidazol-5-ol) N1->N2 Tautomerization (Solvent Dependent) N3 RNA-Bound State (Spinach/Broccoli Aptamer) N2->N3 Target Binding (π-π Stacking) N4 Fluorescent State (Restricted Rotation) N3->N4 Conformational Lock

Tautomeric equilibrium and fluorescence activation pathway upon RNA aptamer binding.

Quantitative Solubility Profiles

Table 1 summarizes the empirical solubility limits of the core 1,2-dimethyl-1H-imidazol-5-ol scaffold (using DFHBI as the standard reference) across common laboratory solvents .

Solvent SystemMax SolubilitySolvation Mechanism & Notes
Dimethyl Sulfoxide (DMSO) ~25 - 100 mg/mL (100 - 300 mM)Optimal. High dielectric constant; acts as a strong H-bond acceptor, disrupting intermolecular π-π stacking.
Dimethylformamide (DMF) ~30 mg/mL (~120 mM)Excellent. Polar aprotic stabilization similar to DMSO.
Ethanol (Absolute) ~1 - 5 mg/mL (~4 - 20 mM)Moderate. Protic interactions provide some solubility, but are limited by the hydrophobic domains of the fluorophore. Heating is often required.
Aqueous Buffers (PBS/HEPES) < 0.2 mg/mL (< 0.8 mM)Poor. Driven by the hydrophobic effect; planar molecules rapidly aggregate via π-π stacking in the absence of an organic co-solvent.

Mechanistic Causality of Solvation

Why does DMSO drastically outperform aqueous buffers? The low aqueous solubility of 1,2-dimethyl-1H-imidazol-5-ol is a classic manifestation of the hydrophobic effect coupled with aromatic stacking. In water, the highly ordered hydrogen-bond network forces the planar hydrophobic fluorophores together to minimize disruption of the water lattice, leading to rapid aggregation and precipitation.

Conversely, DMSO is a polar aprotic solvent with a strong dipole moment (S=O bond). It excels at solvating this molecule because the sulfoxide oxygen acts as a potent hydrogen-bond acceptor for the hydroxyl group of the imidazol-5-ol enol form. Because DMSO does not donate hydrogen bonds, it prevents the formation of a rigid, cage-like solvation shell. This allows the solvent molecules to efficiently intercalate between the fluorophore rings, completely disrupting intermolecular π-π stacking and maintaining the molecule in a monomeric state suitable for RNA binding.

Experimental Methodology: Self-Validating Solvation Protocol

To achieve a stable, precipitate-free working solution for live-cell RNA imaging or in vitro transcription assays, researchers must utilize a two-phase solvation strategy. This protocol ensures the fluorophore remains in a binding-competent state without inducing cellular toxicity.

Phase 1: Primary Solvation (Master Stock Preparation)
  • Equilibration: Allow the lyophilized vial of the 1,2-dimethyl-1H-imidazol-5-ol derivative to equilibrate to room temperature inside a desiccator.

    • Causality: Preventing ambient moisture condensation is critical. Even trace amounts of water introduced into the pure powder can trigger localized hydrophobic collapse during initial solvation, permanently trapping the compound in insoluble micro-aggregates.

  • Solvent Addition: Add anhydrous, high-purity DMSO directly to the vial to achieve a target concentration of 20 mM to 50 mM.

  • Agitation: Vortex vigorously for 60 seconds.

  • Validation: Visually inspect the solution against a strong light source. If any microscopic particulates remain, subject the vial to ultrasonic bath sonication for 5 minutes at room temperature. The solution must be completely optically clear.

Phase 2: Aqueous Integration (Working Solution)
  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 40 mM HEPES pH 7.5, 5 mM MgCl2, 50 mM KCl) required for RNA aptamer folding .

  • Dropwise Integration: While continuously vortexing the aqueous buffer, add the DMSO master stock dropwise to achieve a final fluorophore concentration of 10–20 µM.

    • Causality: Dropwise addition under high shear stress prevents localized supersaturation. If a large volume of DMSO stock is injected at once, the rapid diffusion of DMSO into the water leaves the fluorophore stranded, triggering rapid nucleation and precipitation.

  • Toxicity Control: Ensure the final DMSO concentration in the working solution remains strictly below 0.5% (v/v) to prevent cellular toxicity and avoid denaturing the target RNA aptamers.

SolvationWorkflow A Lyophilized Powder (1,2-Dimethyl-1H-imidazol-5-ol) B Primary Stock (10-100 mM in 100% DMSO) A->B Add DMSO + Sonication C Intermediate Dilution (1 mM in DMSO/EtOH) B->C Serial Dilution D Aqueous Working Solution (10-20 µM in PBS/HEPES) C->D Dropwise addition under vortexing

Workflow for solvation and aqueous integration of 1,2-dimethyl-1H-imidazol-5-ol derivatives.

References

  • Title: A G-quadruplex-containing RNA activates fluorescence in a GFP-like fluorophore. Source: Nature Chemical Biology (Huang, H., et al., 2014) URL: [Link]

  • Title: 1TU Ligand Summary Page: 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol. Source: RCSB Protein Data Bank URL: [Link]

Unlocking the Therapeutic Potential of 1,2-Dimethyl-1H-imidazol-5-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3][4][5] This technical guide focuses on a specific, under-explored derivative, 1,2-Dimethyl-1H-imidazol-5-ol . While direct biological data for this compound is limited, its structural features suggest a high potential for therapeutic relevance. This document provides a comprehensive, forward-looking framework for researchers, scientists, and drug development professionals to systematically investigate and identify the potential therapeutic targets of 1,2-Dimethyl-1H-imidazol-5-ol. We will delve into hypothesized mechanisms of action based on the rich pharmacology of related imidazole compounds and present detailed, actionable protocols for a robust target identification and validation program.

Introduction: The Imidazole Moiety as a Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, imparts unique physicochemical properties that make it a versatile building block for drug design.[6] The presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom allows for diverse molecular interactions, including hydrogen bonding and coordination with metal ions, which are crucial for binding to biological targets like enzymes and receptors.[2] The structural and electronic characteristics of substituted imidazoles can be finely tuned to modulate their lipophilicity, membrane permeability, and target specificity.[2]

Clinically approved drugs containing the imidazole moiety, such as the antifungal ketoconazole, the anticancer agent dacarbazine, and the antihypertensive losartan, underscore the therapeutic success of this heterocyclic system.[4][7] The broad biological activities of imidazole derivatives strongly suggest that 1,2-Dimethyl-1H-imidazol-5-ol is a promising candidate for drug discovery efforts.

Hypothesized Therapeutic Arenas for 1,2-Dimethyl-1H-imidazol-5-ol

Based on the extensive literature on substituted imidazoles, we can infer several high-priority therapeutic areas for the investigation of 1,2-Dimethyl-1H-imidazol-5-ol. The methyl and hydroxyl substitutions on the imidazole core will influence its electronic properties and potential for hydrogen bonding, likely guiding its interaction with specific biological targets.

Oncology

Imidazole-based compounds exhibit a range of anticancer activities.[1][3] They have been shown to act as kinase inhibitors, disruptors of microtubule polymerization, and inducers of apoptosis.[2] The structural similarity of 1,2-Dimethyl-1H-imidazol-5-ol to known kinase inhibitors suggests that it may target signaling pathways crucial for cancer cell proliferation and survival.

Inflammation and Immunology

Several imidazole derivatives have demonstrated potent anti-inflammatory properties.[7] These compounds can modulate the activity of key inflammatory mediators and signaling pathways. The potential for 1,2-Dimethyl-1H-imidazol-5-ol to interfere with these processes makes it a candidate for the development of novel anti-inflammatory drugs.

Infectious Diseases

The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[1][3][4][8] For instance, azole antifungals inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] It is plausible that 1,2-Dimethyl-1H-imidazol-5-ol could exhibit antimicrobial activity through similar or novel mechanisms.

A Strategic Research Program for Target Identification and Validation

Given the nascent stage of research on 1,2-Dimethyl-1H-imidazol-5-ol, a systematic and multi-pronged approach is essential for elucidating its mechanism of action and identifying its molecular targets. The following sections outline a comprehensive research workflow.

Phase 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screening to identify the primary biological effects of 1,2-Dimethyl-1H-imidazol-5-ol across a range of cell-based assays representing the hypothesized therapeutic areas.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Panel:

    • Oncology: A diverse panel of cancer cell lines (e.g., NCI-60) representing different tumor types.

    • Inflammation: Immune cell lines (e.g., RAW 264.7 macrophages, Jurkat T cells) stimulated with inflammatory agents (e.g., LPS).

    • Infectious Diseases: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Assay Formats:

    • Cytotoxicity/Cytostaticity: Cell viability assays (e.g., MTT, CellTiter-Glo) to determine the effect on cancer cell proliferation.

    • Anti-inflammatory Activity: Measurement of key inflammatory markers (e.g., nitric oxide, TNF-α, IL-6) using colorimetric assays or ELISA.

    • Antimicrobial Activity: Broth microdilution assays to determine the minimum inhibitory concentration (MIC).

  • Data Analysis:

    • Calculate IC50 (half-maximal inhibitory concentration) or MIC values.

    • Identify "hit" therapeutic areas where the compound shows significant activity at non-toxic concentrations.

Data Presentation: Summary of Phenotypic Screening Results

Therapeutic AreaAssayEndpoint1,2-Dimethyl-1H-imidazol-5-ol Activity (IC50/MIC)Positive Control
OncologyMTT Assay (MCF-7)Cell Viability[e.g., 15 µM]Doxorubicin
InflammationGriess Assay (RAW 264.7)Nitric Oxide Production[e.g., 10 µM]Dexamethasone
Infectious DiseaseMIC Assay (S. aureus)Bacterial Growth[e.g., 32 µg/mL]Vancomycin
Phase 2: Target Deconvolution using Chemical Proteomics

Once a primary therapeutic area is identified, the next critical step is to pinpoint the specific molecular targets of 1,2-Dimethyl-1H-imidazol-5-ol. Chemical proteomics offers a powerful suite of techniques for this purpose.

Experimental Workflow: Affinity-Based Protein Profiling

This workflow outlines the use of a chemical probe to capture the binding partners of 1,2-Dimethyl-1H-imidazol-5-ol from a complex biological sample.

G cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Protein Enrichment & Identification cluster_3 Data Analysis & Validation A 1. Synthesize an alkyne-tagged analog of 1,2-Dimethyl-1H-imidazol-5-ol B 2. Incubate cell lysate with the alkyne-tagged probe A->B Introduce probe to biological system C 3. Perform 'click' chemistry to attach a biotin tag B->C Tag probe-protein complexes D 4. Enrich biotin-tagged proteins using streptavidin beads C->D Isolate complexes E 5. Elute and digest captured proteins D->E Prepare for analysis F 6. Analyze peptides by LC-MS/MS E->F Identify peptides G 7. Identify potential protein targets F->G Bioinformatic analysis H 8. Validate targets using orthogonal methods (e.g., Western Blot, thermal shift assays) G->H Confirm interactions

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Click Chemistry-Based Affinity Purification

  • Probe Synthesis: Synthesize an analog of 1,2-Dimethyl-1H-imidazol-5-ol incorporating a terminal alkyne group. This "clickable" handle allows for the subsequent attachment of a biotin tag.

  • Cell Lysis and Probe Incubation:

    • Lyse cells from the "hit" phenotypic screen in a non-denaturing buffer.

    • Incubate the cell lysate with the alkyne-tagged probe. Include a competition control where the lysate is pre-incubated with an excess of the parent compound (1,2-Dimethyl-1H-imidazol-5-ol) to identify specific binders.

  • Click Chemistry Reaction:

    • To the lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • This reaction covalently links the biotin tag to the alkyne-tagged probe that is bound to its protein targets.

  • Affinity Purification:

    • Incubate the reaction mixture with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Protein Elution and Digestion:

    • Elute the captured proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

    • Potential targets will be those proteins that are significantly enriched in the probe-treated sample compared to the competition control and vehicle control.

Phase 3: Target Validation and Mechanistic Studies

Following the identification of high-confidence protein targets, it is crucial to validate these interactions and elucidate the functional consequences of compound binding.

Potential Signaling Pathway for Investigation (Hypothetical)

If, for example, a kinase such as a Mitogen-Activated Protein Kinase (MAPK) is identified as a target, further investigation into the downstream signaling pathway is warranted.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression 1,2-Dimethyl-1H-imidazol-5-ol 1,2-Dimethyl-1H-imidazol-5-ol 1,2-Dimethyl-1H-imidazol-5-ol->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Experimental Protocols for Target Validation

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding in a cellular context, providing evidence of direct target engagement.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro kinetic assays to determine the inhibitory activity and mode of inhibition of 1,2-Dimethyl-1H-imidazol-5-ol.

  • Western Blotting: Treat cells with the compound and analyze the phosphorylation status or expression levels of the identified target and its downstream effectors.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of the putative target protein and assess whether this phenocopies the effect of the compound.

Conclusion and Future Directions

While 1,2-Dimethyl-1H-imidazol-5-ol is a compound with limited published biological data, its imidazole core strongly suggests a high potential for therapeutic utility. This technical guide provides a robust and systematic framework for the scientific community to embark on a comprehensive investigation of its pharmacological properties. By employing a strategic combination of phenotypic screening, advanced chemical proteomics for target deconvolution, and rigorous target validation techniques, the therapeutic potential of this promising molecule can be fully explored. The insights gained from such a research program will not only elucidate the mechanism of action of 1,2-Dimethyl-1H-imidazol-5-ol but also contribute to the broader understanding of imidazole derivatives in drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylimidazole. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved from [Link]

  • ResearchGate. (2026, January 31). (PDF) Comprehensive Review of Tri- and Tetra-Substituted Imidazoles and Their Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bioactive molecules containing a 1-hydroxy-imidazole moiety. Retrieved from [Link]

  • Research Symbol. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved from [Link]

  • Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 5). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. PMC. Retrieved from [Link]

  • Arkivoc. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Retrieved from [Link]

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In Silico Modeling of 1,2-Dimethyl-1H-imidazol-5-ol Interactions: A Comprehensive Computational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,2-dimethyl-1H-imidazol-5-ol molecule represents a highly versatile heterocyclic scaffold. Imidazole derivatives are ubiquitous in modern pharmacology due to their unique electronic properties, allowing them to act simultaneously as hydrogen bond donors and acceptors, engage in π−π stacking, and coordinate with metal ions in metalloenzymes[1]. Recent structural biology efforts have identified complex derivatives of this core—such as 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol (Ligand ID: 1TU)—as critical binding components in RNA aptamer FRET tiles, specifically the Broccoli-Pepper aptamer system (PDB: 7ZJ4)[2][3].

To rationally design, optimize, or repurpose molecules containing the 1,2-dimethyl-1H-imidazol-5-ol core, researchers must deploy robust in silico pipelines encompassing quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations[4][5].

Core Directive: The Causality of Computational Choices

As a Senior Application Scientist, I emphasize that computational drug design is not a black box of sequential clicks; it is a hypothesis-driven thermodynamic investigation[6]. Every step in the modeling pipeline must be justified by the physical chemistry of the ligand-target interaction.

  • Why QM for Ligand Preparation? The imidazole ring is electronically rich and prone to tautomerization. Standard empirical force fields (like OPLS or GAFF) often misassign partial charges for novel substituted imidazoles. Using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level ensures accurate molecular electrostatic potential (MEP) mapping and Mulliken charge distribution[1].

  • Why Consensus Docking? Single scoring functions are inherently biased toward specific interaction types. Combining empirical scoring (e.g., AutoDock Vina) with physics-based scoring (e.g., Glide) mitigates false positives and provides a more reliable binding pose[6][7].

  • Why MD Simulations? Docking evaluates a static snapshot in a vacuum or implicit solvent. Proteins and RNA are highly dynamic. MD simulations validate the temporal stability of the 1,2-dimethyl-1H-imidazol-5-ol interactions, accounting for desolvation penalties, solvent-mediated hydrogen bridges, and conformational entropy[8][9].

Experimental Protocols: A Self-Validating System

The following methodologies are designed with built-in validation checkpoints to ensure scientific integrity at every phase.

Protocol 1: Ligand Parameterization (QM)
  • Initialization: Build the 3D structure of 1,2-dimethyl-1H-imidazol-5-ol using a molecular editor (e.g., Avogadro or Maestro).

  • Geometry Optimization: Run DFT calculations using the B3LYP functional and 6-311G(d,p) basis set to minimize the geometry to its lowest energy state[1].

    • Self-Validation Checkpoint: Perform a vibrational frequency analysis. The protocol is only successful if there are zero imaginary frequencies , confirming a true energy minimum.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges to replace the default force field charges for downstream MD simulations.

Protocol 2: High-Throughput Molecular Docking
  • Receptor Preparation: Import the target structure (e.g., PDB: 7ZJ4). Remove crystallographic waters unless they are structurally conserved bridging waters. Add polar hydrogens and assign protonation states at physiological pH (7.4) using PROPKA[6].

  • Grid Generation: Define a bounding box (e.g., 20 × 20 × 20 Å) centered on the known binding pocket[2][7].

  • Execution: Run flexible-ligand docking algorithms.

    • Self-Validation Checkpoint: Redock the native co-crystallized ligand. The docking protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental native pose is < 2.0 Å [8].

Protocol 3: Molecular Dynamics (MD) & Free Energy Calculation
  • System Setup: Solvate the docked complex in a TIP3P water box with a 10 Å buffer zone. Neutralize the system by adding 0.15 M NaCl to mimic physiological ionic strength[2].

  • Equilibration: Perform 1 ns NVT (constant volume/temperature at 300K) followed by 1 ns NPT (constant pressure/temperature at 1 atm) ensembles.

    • Self-Validation Checkpoint: Plot system density and temperature over time. Proceed to production only if fluctuations plateau and density stabilizes at approximately 1.0 g/cm³ .

  • Production: Run a 100 ns unrestrained MD simulation to generate the trajectory[1].

  • Post-Processing: Calculate the rigorous binding free energy ( ΔGbind​ ) using the MM-GBSA method over the final 20 ns of the stable trajectory[6][7].

Visualizations

G A Ligand Preparation (QM/DFT Optimization) C Molecular Docking (Grid Generation & Pose Search) A->C B Target Preparation (Protonation & Minimization) B->C D Consensus Scoring (Binding Affinity Estimation) C->D E Molecular Dynamics (100 ns) (RMSD, RMSF, H-Bond Analysis) D->E F MM-GBSA / MM-PBSA (Free Energy Calculation) E->F

Fig 1. End-to-end in silico workflow for 1,2-dimethyl-1H-imidazol-5-ol modeling.

MD S1 System Solvation TIP3P Water Box S2 Ion Neutralization 0.15M NaCl S1->S2 S3 Energy Minimization Steepest Descent + Conjugate Gradient S2->S3 S4 NVT Equilibration Target Temperature (300K) S3->S4 S5 NPT Equilibration Target Pressure (1 atm) S4->S5 S6 Production Run 100 ns Trajectory Generation S5->S6

Fig 2. Stepwise molecular dynamics equilibration and production protocol.

Quantitative Data Presentation

To benchmark the efficacy of the 1,2-dimethyl-1H-imidazol-5-ol scaffold against standard targets, computational metrics must be strictly tabulated. Below is a summary of expected quantitative thresholds based on recent imidazole derivative studies[1][4].

MetricSub-optimal RangeOptimal RangePhysical Interpretation
Docking Score (Vina) > -6.0 kcal/mol< -8.0 kcal/molStrength of static non-covalent interactions[4].
Ligand RMSD (MD) > 3.0 Å< 2.0 ÅPositional stability of the imidazole ring in the pocket[8].
H-Bond Occupancy < 40%> 75%Persistence of the imidazol-5-ol hydroxyl interaction over 100 ns.
ΔGbind​ (MM-GBSA) > -20.0 kcal/mol< -40.0 kcal/molRigorous thermodynamic binding affinity including solvation[6][7].

References

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. 4

  • Design of Novel Imidazole Derivatives as Potential Non-nucleoside Reverse Transcriptase Inhibitors using Molecular Docking and Dynamics Strategies. PubMed. 7

  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Taylor & Francis. 1

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. 8

  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. KnE Publishing. 5

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. 9

  • A Guide to In Silico Drug Design. PMC. 6

  • EMDR : EMD-14740 (Ligand bound state of a brocolli-pepper aptamer FRET tile). EMDataResource.2

  • EMDB-14740: Ligand bound state of a brocolli-pepper aptamer FRET tile. Yorodumi - PDBj. 3

Sources

Engineering the RNA-Fluorophore Interface: Discovery and Isolation of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and isolation of RNA-fluorophore complexes have revolutionized live-cell transcriptomics and molecular imaging. At the core of this technology lies the 1,2-dimethyl-1H-imidazol-5-ol heterocycle—the essential structural moiety of the synthetic fluorophore 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol (DFHBI). Designed as a highly specific synthetic mimic of the green fluorescent protein (GFP) chromophore, this molecule remains non-fluorescent in bulk solution but exhibits intense fluorescence when sterically isolated within a specific RNA architecture[1]. This whitepaper details the mechanistic grounding, discovery workflows, and self-validating protocols for utilizing this fluorophore in advanced molecular biology.

Mechanistic Grounding: Causality in Molecular Design

The native GFP chromophore, p-hydroxybenzylideneimidazolinone (p-HBI), is naturally encased within a rigid β-barrel protein that prevents intramolecular motion. When p-HBI is synthesized and placed in an aqueous solution, it is virtually non-fluorescent. Upon photoexcitation, the molecule rapidly dissipates its energy via non-radiative decay, specifically through cis-trans isomerization and rotation around the methine bridge connecting the phenol and imidazolinone rings[1].

To engineer an 1, researchers had to modify the core structure[1]. The selection of the 1,2-dimethyl-1H-imidazol-5-ol heterocycle was deliberate:

  • Steric and Hydrophobic Anchoring: The methyl groups provide the necessary steric bulk and hydrophobicity to facilitate deep intercalation into RNA binding pockets.

  • Electronic Tuning: The difluoro-substitution on the phenol ring lowers the pKa of the hydroxyl group to ~5.3. This ensures the fluorophore exists primarily in its anionic state at physiological pH (7.4), which is an absolute prerequisite for visible-light excitation and subsequent fluorescence.

Discovery via SELEX and Structural Isolation

The discovery of the cognate RNA aptamer for DFHBI, termed "Spinach," was achieved through Systematic Evolution of Ligands by Exponential Enrichment (SELEX). By immobilizing the 1,2-dimethyl-1H-imidazol-5-ol derivative on an agarose matrix, researchers isolated RNA sequences from a massive pool of 1014 variants capable of binding and activating the fluorophore[1].

SELEX_Workflow Pool Random RNA Pool (10^14 variants) Incubate Incubation with DFHBI-Agarose Matrix Pool->Incubate Wash Wash Unbound RNA Incubate->Wash Elute Elute Bound RNA (Free DFHBI) Wash->Elute Amplify RT-PCR Amplification Elute->Amplify Transcribe In Vitro Transcription Amplify->Transcribe Transcribe->Incubate Iteration (6-10 cycles)

SELEX workflow for isolating RNA aptamers binding the 1,2-dimethyl-1H-imidazol-5-ol core.

Subsequent 2 of the Spinach-DFHBI complex (PDB: 4KZD) revealed the structural causality of the fluorescence activation[2]. The RNA folds into a two-layer G-quadruplex flanked by helical stems. The DFHBI molecule intercalates directly atop the G-quadruplex platform. This rigid encapsulation physically restricts the methine bridge rotation of the 1,2-dimethyl-1H-imidazol-5-ol core, forcing the molecule into a coplanar conformation and shifting the excited-state relaxation exclusively to the radiative (fluorescent) pathway[2].

Mechanism Free Free DFHBI (Non-Radiative Decay) Complex DFHBI-RNA Complex (Fluorescence Emission) Free->Complex Encapsulation Aptamer Spinach RNA (K+ G-Quadruplex) Aptamer->Complex Structural Lock

Photophysical activation mechanism of the 1,2-dimethyl-1H-imidazol-5-ol fluorophore.

Experimental Workflows and Self-Validating Protocols

As a self-validating system, the isolation and activation of the DFHBI-RNA complex require precise stoichiometric and ionic conditions. The G-quadruplex structure is strictly dependent on monovalent cation coordination (specifically K+ ), which sits in the central channel of the guanine tetrads[2].

Protocol 1: Preparation of the DFHBI Working Solution
  • Solubilization: Dissolve lyophilized DFHBI powder in 100% anhydrous DMSO to a stock concentration of 40 mM.

    • Causality: The 1,2-dimethyl-1H-imidazol-5-ol core is highly hydrophobic; direct aqueous solubilization attempts will result in irreversible precipitation.

  • Buffer Formulation: Prepare the binding buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, and 5 mM MgCl2.

    • Causality: K+ is structurally required for G-quadruplex folding, while Mg2+ neutralizes the phosphate backbone to stabilize the global tertiary fold.

  • Dilution: Dilute the DFHBI stock into the binding buffer to a working concentration of 10 µM.

Protocol 2: In Vitro Isolation and Fluorescence Activation
  • RNA Annealing: Dilute the purified Spinach RNA transcript to 1 µM in the binding buffer. Heat the RNA to 95°C for 3 minutes, then cool slowly to 25°C over 15 minutes.

    • Causality: This thermal denaturation-renaturation cycle ensures the disruption of kinetic traps and promotes the thermodynamically stable G-quadruplex conformation.

  • Complex Formation: Mix equal volumes of the 10 µM DFHBI working solution and the 1 µM annealed RNA. Incubate at 37°C for 5 minutes.

  • Validation: Measure the fluorescence using a spectrofluorometer (Excitation: 469 nm, Emission: 501 nm).

    • Self-Validation Check: A control reaction lacking KCl should yield baseline fluorescence (<1% of the positive sample), confirming that fluorescence is strictly dependent on the K+ -mediated G-quadruplex isolation of the fluorophore[2].

Quantitative Photophysical Data

The photophysical properties of the 1,2-dimethyl-1H-imidazol-5-ol core change drastically upon structural isolation by different RNA aptamers[1],.

Photophysical StateExcitation Max (nm)Emission Max (nm)Quantum Yield ( Φ )Molar Extinction ( ϵ )
Free DFHBI (Aqueous) ~400None< 0.001~30,000
DFHBI-Spinach Complex 4695010.72~24,000
DFHBI-Broccoli Complex 4715070.41~29,000

References

  • Title: RNA Mimics of Green Fluorescent Protein Source: Science / UCSF URL
  • Title: A G-Quadruplex-Containing RNA Activates Fluorescence in a GFP-Like Fluorophore Source: Nature Chemical Biology / ResearchGate URL
  • Title: Spinach-based RNA mimicking GFP in plant cells Source: Functional & Integrative Genomics / D-NB URL

Sources

An In-depth Technical Guide to 1,2-Dimethyl-1H-imidazol-5-ol Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-imidazol-5-ol, its derivatives, and analogs, with a focus on their synthesis, chemical properties, and potential applications in drug discovery. While direct literature on the parent 1,2-Dimethyl-1H-imidazol-5-ol is sparse, this guide extrapolates from established principles of imidazole chemistry to propose synthetic routes and characterize its likely properties. A significant portion of this guide is dedicated to the derivatization of the 1,2-dimethyl-1H-imidazole core and the vast therapeutic landscape of its analogs, particularly as enzyme and kinase inhibitors.[4][5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic intervention.

The 1,2-Dimethyl-1H-imidazole Core: A Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in many natural products and synthetic pharmaceuticals.[7] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding interactions with a wide range of biological targets.[8] The 1,2-dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited for targeted drug design.

Physicochemical Properties of the 1,2-Dimethyl-1H-imidazole Moiety
PropertyValueSource
Molecular FormulaC₅H₈N₂ChemSpider
Molecular Weight96.13 g/mol ChemSpider
Boiling Point205 °CChemical Synthesis Database[4]
Melting Point37-39 °CChemical Synthesis Database[4]
Density1.084 g/mL at 25 °CChemBK[1]
SolubilitySoluble in waterChemBK[1]

The introduction of a hydroxyl group at the 5-position is expected to increase the polarity and melting point of the molecule and enhance its hydrogen bonding capabilities.

Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol and its Derivatives

The synthesis of substituted imidazoles can be achieved through various methods, with the Radziszewski reaction being a classic and versatile approach.[9][10][11]

Proposed Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

A plausible synthetic route to 1,2-Dimethyl-1H-imidazol-5-ol is a modification of the Radziszewski synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[10]

To obtain the desired 1,2-dimethyl-5-hydroxy substitution pattern, a potential strategy would involve the use of an α-hydroxy-α-keto acid derivative as the dicarbonyl component.

Hypothetical Experimental Protocol: Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol via Modified Radziszewski Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylglyoxal (1.0 eq) in a mixture of methanol and aqueous methylamine (40% solution, 2.0 eq).

  • Addition of Reagents: To the stirred solution, add glyoxylic acid (1.0 eq) and ammonium acetate (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1,2-Dimethyl-1H-imidazol-5-ol.

Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives

The hydroxyl group at the 5-position serves as a versatile handle for further derivatization, allowing for the synthesis of a wide array of analogs with potentially diverse biological activities. Common derivatization strategies include:

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

  • Esterification: Acylation with acid chlorides or anhydrides to produce esters.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonate esters.

Another key intermediate for derivatization is 1,2-dimethyl-1H-imidazole-5-carbaldehyde .[12][13] This can be synthesized and subsequently used to generate a variety of derivatives through reactions such as reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 5-Alkoxy-1,2-dimethyl-1H-imidazole (Ether Derivative)

  • Reaction Setup: To a solution of 1,2-Dimethyl-1H-imidazol-5-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Addition of Alkyl Halide: Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash chromatography on silica gel to afford the desired 5-alkoxy-1,2-dimethyl-1H-imidazole.

Analytical Characterization

The structural elucidation of 1,2-Dimethyl-1H-imidazol-5-ol and its derivatives relies on a combination of spectroscopic techniques.

TechniqueExpected Observations for 1,2-Dimethyl-1H-imidazol-5-ol
¹H NMR Signals for the two methyl groups (N-CH₃ and C-CH₃), a singlet for the proton at the C4 position of the imidazole ring, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances corresponding to the two methyl carbons, the three imidazole ring carbons (with the C5 carbon being significantly shifted due to the hydroxyl group), and potentially solvent-dependent shifts.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, along with characteristic C-H, C=N, and C-N stretching frequencies.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

For derivatives, the appearance of new signals in the NMR spectra and characteristic absorption bands in the IR spectra will confirm the successful modification.[14]

Therapeutic Potential and Biological Activity of Analogs

While the specific biological activity of 1,2-Dimethyl-1H-imidazol-5-ol is not well-documented, the broader class of imidazole derivatives exhibits a vast range of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[7][15][16][17] A particularly promising area of research is the development of imidazole-based compounds as enzyme and kinase inhibitors.[1][4][6]

Imidazole Derivatives as Kinase Inhibitors

Many imidazole-containing molecules have been developed as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][18] These inhibitors typically function by competing with ATP for binding to the kinase's active site. The 1,2-dimethyl-imidazole scaffold can be strategically functionalized to achieve high affinity and selectivity for specific kinases.

DOT Diagram: Generalized Kinase Inhibition by an Imidazole Derivative

Kinase_Inhibition cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Imidazole_Inhibitor 1,2-Dimethyl-1H-imidazol-5-ol Derivative Inactive_Kinase Kinase (Inactive) Imidazole_Inhibitor->Inactive_Kinase Binds & Inhibits Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate

Caption: Competitive inhibition of a kinase by a 1,2-Dimethyl-1H-imidazol-5-ol derivative.

Potential Signaling Pathways of Interest

Given the prevalence of imidazole derivatives as kinase inhibitors, several signaling pathways are of high interest for the screening and development of novel 1,2-Dimethyl-1H-imidazol-5-ol analogs. These include:

  • MAPK/ERK Pathway: Crucial in cell proliferation, differentiation, and survival.[6]

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • VEGFR Signaling Pathway: Key in angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[18]

  • EGFR Signaling Pathway: Often overactive in various cancers, promoting cell proliferation.[18]

The development of derivatives of 1,2-Dimethyl-1H-imidazol-5-ol that selectively target kinases within these pathways could lead to novel therapeutics with improved efficacy and reduced side effects.

Future Perspectives and Conclusion

The 1,2-Dimethyl-1H-imidazol-5-ol scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide has outlined plausible synthetic strategies for the core molecule and its derivatives, along with a framework for their analytical characterization. The true potential of this class of compounds lies in the vast chemical space that can be explored through derivatization of the hydroxyl group and other positions on the imidazole ring.

Future research should focus on the systematic synthesis and screening of a library of 1,2-Dimethyl-1H-imidazol-5-ol derivatives against a panel of disease-relevant enzymes and kinases. The insights gained from such studies will be invaluable for establishing structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The versatility of the imidazole core, combined with the specific substitution pattern of 1,2-Dimethyl-1H-imidazol-5-ol, offers a compelling platform for the discovery of next-generation therapeutics.

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  • ACS Publications. Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. [Link]

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Quantum chemical calculations for 1,2-Dimethyl-1h-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantum Chemical Investigation of 1,2-Dimethyl-1H-imidazol-5-ol

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of 1,2-Dimethyl-1H-imidazol-5-ol. As a novel imidazole derivative, understanding its electronic structure and physicochemical properties is paramount for applications in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with not just a methodology, but the scientific rationale behind each computational step, ensuring a robust and reproducible in silico characterization.

Introduction: The Scientific Imperative

The imidazole scaffold is a cornerstone in pharmaceutical development, present in a multitude of bioactive compounds.[1][2] 1,2-Dimethyl-1H-imidazol-5-ol, while not extensively characterized in existing literature, presents an intriguing subject for computational analysis. Quantum chemical calculations offer a powerful, predictive lens through which we can elucidate its fundamental properties, such as molecular geometry, electronic structure, and reactivity, without the immediate need for empirical synthesis and experimentation.[3] This guide will detail a complete workflow, from initial structure generation to the interpretation of complex electronic properties, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry.[1]

The Theoretical Bedrock: Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a computational method that has revolutionized the study of molecular systems. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of computational cost and accuracy, making it ideal for molecules of this size.

We will employ the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This functional is widely recognized for its reliability in predicting the geometries and electronic properties of organic molecules.[4][5][6] To accurately describe the spatial distribution of electrons, we will use the Pople-style 6-311+G(d,p) basis set. The inclusion of diffuse functions ("+") is crucial for accurately modeling lone pairs and anions, while the polarization functions ("d,p") allow for greater flexibility in describing the shape of the electron cloud, which is essential for capturing the nuances of bonding in a heterocyclic system.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the comprehensive quantum chemical analysis of 1,2-Dimethyl-1H-imidazol-5-ol.

Molecular Structure Generation and Initial Optimization
  • Structure Drawing : The initial 3D structure of 1,2-Dimethyl-1H-imidazol-5-ol will be generated using a molecular builder such as GaussView.[4] It is critical to ensure the correct connectivity and stereochemistry from the outset.

  • Initial Optimization : A preliminary geometry optimization is performed using a lower level of theory, such as PM6 or a smaller basis set like 3-21G. This step serves to regularize bond lengths and angles, providing a more reasonable starting geometry for the high-level DFT calculations and preventing potential convergence issues.

Ground State Geometry Optimization
  • DFT Calculation Setup : The primary geometry optimization is performed using the B3LYP functional with the 6-311+G(d,p) basis set in the gas phase. The choice of a larger basis set at this stage ensures a more accurate description of the molecule's electronic structure.[6]

  • Convergence Criteria : It is imperative to use tight convergence criteria for both the energy and the root-mean-square (RMS) force. This ensures that the optimization algorithm has truly found a stationary point on the potential energy surface.

  • Output Analysis : Upon completion, the optimized geometry (bond lengths, bond angles, and dihedral angles) should be carefully examined to ensure it is chemically reasonable.

Vibrational Frequency Analysis
  • Frequency Calculation : A frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

  • Verification of Minimum : The primary purpose of this step is to confirm that the optimized structure corresponds to a true energy minimum. The absence of any imaginary frequencies in the output confirms this. If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

  • Thermochemical Data and IR Spectrum : This calculation also yields important thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and allows for the prediction of the molecule's infrared (IR) spectrum.

The overall computational workflow can be visualized as follows:

G cluster_start 1. Input Generation cluster_opt 2. Geometry Optimization cluster_verify 3. Verification & Analysis cluster_output 4. Results A Draw 1,2-Dimethyl-1H-imidazol-5-ol B Initial Optimization (Low Level) A->B Initial Structure C DFT Optimization (B3LYP/6-311+G(d,p)) B->C Refined Structure D Frequency Calculation C->D Optimized Structure G Optimized Geometry C->G E Check for Imaginary Frequencies D->E Vibrational Frequencies H Vibrational Spectra D->H E->C If Imaginary Freq. Exist F Electronic Property Calculation (HOMO, LUMO, MEP) E->F No Imaginary Freq. I Electronic Properties F->I

Caption: Computational workflow for the quantum chemical analysis of 1,2-Dimethyl-1H-imidazol-5-ol.

Analysis of Electronic Properties and Chemical Reactivity

With a validated ground state geometry, we can proceed to calculate and analyze the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4][5] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7]

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOA larger gap suggests higher kinetic stability and lower chemical reactivity.[1]
Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity:

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.[5]
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[8] The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potentials.

  • Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.

  • Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack.

  • Green regions indicate neutral electrostatic potential.

For 1,2-Dimethyl-1H-imidazol-5-ol, we would expect to see negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazole ring, indicating these as likely sites for electrophilic interaction.

The logical relationship between these calculated properties and the prediction of chemical reactivity is illustrated below:

G cluster_calc Calculated Properties cluster_desc Derived Descriptors cluster_interp Interpretation A E(HOMO) D Energy Gap (ΔE) A->D E Global Reactivity Descriptors (χ, η, ω) A->E B E(LUMO) B->D B->E C MEP Surface H Reactive Site Identification C->H F Chemical Stability D->F G Reactivity Prediction E->G

Caption: Relationship between calculated properties and their interpretation for chemical reactivity.

Conclusion

This guide has outlined a robust and scientifically sound protocol for the in silico characterization of 1,2-Dimethyl-1H-imidazol-5-ol using quantum chemical calculations. By following this workflow, researchers can gain deep insights into the molecule's geometric and electronic properties, providing a solid theoretical foundation for future experimental work in drug design and materials science. The predictive power of these computational methods allows for the efficient screening and design of novel imidazole derivatives with desired chemical and biological activities.

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An In-depth Technical Guide on the Thermal Stability and Degradation of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation pathways of 1,2-Dimethyl-1H-imidazol-5-ol. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of imidazole chemistry, the influence of molecular structure on thermal liability, and state-of-the-art analytical methodologies. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. We will explore the anticipated effects of the N-methyl, C-methyl, and C-hydroxyl substituents on the core imidazole ring, detail robust methods for thermal analysis, and outline a systematic approach to identifying and characterizing potential degradation products.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The intrinsic stability of a drug substance is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. Thermal instability can lead to the loss of potency and the formation of degradation products, which may introduce toxicity or alter the drug's pharmacokinetic profile.

1,2-Dimethyl-1H-imidazol-5-ol is a substituted imidazole of interest, combining the aromatic stability of the imidazole core with the functional implications of its substituents. A thorough understanding of its behavior under thermal stress is paramount for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential pharmaceutical product. This guide provides the necessary scientific framework and actionable protocols to conduct a rigorous investigation of its thermal properties.

Theoretical Framework: Predicting Stability from Molecular Structure

The thermal stability of 1,2-Dimethyl-1H-imidazol-5-ol is dictated by the interplay of the inherent aromaticity of the imidazole ring and the electronic and steric effects of its substituents.

The Imidazole Core

The imidazole ring is an aromatic heterocycle, a characteristic that confers significant thermal stability.[1] This stability arises from the delocalization of π-electrons across the five-membered ring. However, the presence of two nitrogen atoms creates a system susceptible to specific degradation mechanisms not typically seen in carbocyclic aromatic compounds.

Influence of Substituents

The stability of the imidazole core is modulated by its substituents:

  • N1-Methyl Group: The methyl group at the N1 position prevents the formation of intermolecular hydrogen bonds that can be seen in unsubstituted imidazoles. Its primary influence is steric and electronic, which can affect the preferred decomposition pathways.

  • C2-Methyl Group: Methylation at the C2 position of the imidazolium ring has been shown to enhance thermal stability.[2][3] This is attributed to two main factors:

    • Steric Hindrance: The methyl group physically obstructs the C2 carbon, which is a common site for nucleophilic attack, a potential initiation step for degradation.

    • Electronic Effect: It replaces the most acidic proton on the imidazolium ring, blocking degradation pathways that proceed via deprotonation at this site.[4]

  • C5-Hydroxyl Group: The hydroxyl group is the most chemically reactive site on the molecule. Its presence is predicted to be the primary determinant of the molecule's degradation profile. Phenolic hydroxyl groups are particularly susceptible to oxidation, a process that can be initiated or accelerated by heat, leading to the formation of colored quinone-type byproducts.[5] The hydroxyl group's ability to participate in hydrogen bonding could also influence the solid-state packing and, consequently, the bulk thermal stability.

Based on this analysis, it is hypothesized that the degradation of 1,2-Dimethyl-1H-imidazol-5-ol will likely be initiated at the C5-hydroxyl group, with oxidation being a primary pathway. The dimethylated imidazole core is expected to be relatively robust.

Experimental Assessment of Thermal Stability

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a comprehensive characterization of thermal stability.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability and decomposition profile.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 3-5 mg of 1,2-Dimethyl-1H-imidazol-5-ol into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min to establish a non-oxidative environment. A parallel experiment in an oxidative atmosphere (e.g., air) is crucial to assess susceptibility to oxidation.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss versus temperature. Determine the onset of decomposition, often defined as the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) reveals the temperature(s) of the maximum rate of decomposition.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Prepare Prepare Sample (3-5 mg) Calibrate->Prepare SetAtmosphere Set Atmosphere (N2 or Air) Prepare->SetAtmosphere RunProgram Run Heating Program (10°C/min to 600°C) SetAtmosphere->RunProgram Record Record Mass vs. Temp RunProgram->Record Analyze Analyze TGA/DTG Curves Record->Analyze Determine Determine Td5% & Tpeak Analyze->Determine DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate DSC Prepare Prepare Sample (1-3 mg, sealed pan) Calibrate->Prepare SetAtmosphere Set Atmosphere (Nitrogen) Prepare->SetAtmosphere RunProgram Run Heating Program (10°C/min) SetAtmosphere->RunProgram Record Record Heat Flow vs. Temp RunProgram->Record Identify Identify Endo/Exotherms Record->Identify Integrate Calculate ΔHfus & ΔHdecomp Identify->Integrate

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Anticipated Thermal Data

The following table provides a template for summarizing the key quantitative data obtained from TGA and DSC analyses.

ParameterAtmosphereValueUnitDescription
DSC
Melting Point (Tonset)Nitrogene.g., 150°COnset temperature of the melting endotherm.
Melting Point (Tpeak)Nitrogene.g., 155°CPeak temperature of the melting endotherm.
Enthalpy of Fusion (ΔHfus)Nitrogene.g., 25J/gEnergy required for melting.
Decomposition (Tonset)Nitrogene.g., 220°COnset of the decomposition exotherm.
TGA
Td5%Nitrogene.g., 225°CTemperature at 5% mass loss.
Td5%Aire.g., 210°CA lower value in air suggests oxidative degradation.
Tpeak1 (DTG)Nitrogene.g., 240°CTemperature of maximum decomposition rate (first step).
Mass Loss at Tpeak1Nitrogene.g., 28%Mass loss associated with the first decomposition step.
Residual Mass @ 600°CNitrogene.g., 10%Remaining mass after heating.

Elucidating Degradation: Forced Studies and Analytical Strategy

Forced degradation studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods. [8][9]These studies intentionally stress the molecule under various conditions to generate degradants that might be observed during long-term stability testing.

Proposed Degradation Pathways

Based on the structure of 1,2-Dimethyl-1H-imidazol-5-ol, the primary degradation pathways under thermal and oxidative stress are likely to involve the hydroxyl group and potential cleavage of the imidazole ring.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_thermal Thermal/Hydrolytic Pathway Parent 1,2-Dimethyl-1H-imidazol-5-ol Oxo 1,2-Dimethyl-1H-imidazol-5-one Parent->Oxo Oxidation [O] RingOpened Ring-Opened Products (e.g., Amides, Oxamides) Parent->RingOpened Direct Ring Cleavage (High Energy) Volatiles Volatile Fragments (e.g., HCN, NH3) Parent->Volatiles Pyrolysis Oxo->RingOpened Further Oxidation/ Ring Cleavage

Caption: Plausible degradation pathways for 1,2-Dimethyl-1H-imidazol-5-ol.
Protocol for Forced Degradation and HPLC-MS Analysis

This protocol outlines a comprehensive approach to generate, separate, and identify degradation products.

  • Stress Sample Preparation: Prepare solutions of 1,2-Dimethyl-1H-imidazol-5-ol (approx. 1 mg/mL) in suitable solvents and subject them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours. [10] * Thermal (Solution): Solution in water heated at 80 °C for 48 hours.

    • Thermal (Solid): Solid material heated at a temperature just below its melting point for 48 hours.

    • Control: A solution stored at 4 °C in the dark.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • HPLC-MS/MS Analysis: Analyze all samples using a validated HPLC-MS/MS method.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its more polar and less polar degradants.

    • Detection: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

    • MS/MS: Acquire fragmentation data (MS/MS) for the parent ion and any detected degradation products to aid in structural elucidation.

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Identify new peaks, which are potential degradation products. Use the accurate mass measurement to determine the elemental composition and the MS/MS fragmentation pattern to propose the structure of the degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_data Data Interpretation Acid Acid/Heat Neutralize Neutralize Samples Acid->Neutralize Base Base/Heat Base->Neutralize Oxidation Oxidation (H2O2) Oxidation->Neutralize Thermal Thermal (Solid/Solution) Thermal->Neutralize HPLC HPLC Separation (C18 Column) Neutralize->HPLC MS HR-MS Detection (Accurate Mass) HPLC->MS MSMS MS/MS Fragmentation MS->MSMS Compare Compare to Control MSMS->Compare Identify Identify Degradant Peaks Compare->Identify Elucidate Elucidate Structures Identify->Elucidate

Caption: Workflow for forced degradation and degradant identification.
Data Presentation for Degradation Studies

Summarize the findings from the forced degradation study in a clear, tabular format.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT, m/z)Proposed Structure
0.1 M HCl, 60°Ce.g., < 5%e.g., 1e.g., 5.2 min, 127.0811e.g., Parent
0.1 M NaOH, 60°Ce.g., 15%e.g., 3e.g., 4.8 min, 141.0604e.g., Oxidized Dimer
3% H₂O₂, RTe.g., 25%e.g., 2e.g., 4.5 min, 143.0760e.g., N-Oxide
80°C, Solutione.g., 8%e.g., 2e.g., 4.8 min, 141.0604e.g., Oxidized Dimer

Conclusion and Forward-Looking Recommendations

This guide establishes a comprehensive scientific and methodological foundation for assessing the thermal stability of 1,2-Dimethyl-1H-imidazol-5-ol. By integrating theoretical predictions based on chemical structure with robust experimental protocols for TGA, DSC, and forced degradation studies, researchers can develop a thorough understanding of the molecule's intrinsic stability.

The key takeaways are:

  • The stability is likely governed by the C5-hydroxyl group, making oxidation a primary degradation concern.

  • The dimethylated imidazole core is expected to confer a degree of stability compared to unsubstituted imidazoles.

  • A combination of TGA and DSC under both inert and oxidative atmospheres is critical for a full stability profile.

  • Forced degradation studies coupled with high-resolution LC-MS/MS are indispensable for proactively identifying potential degradants, which is a cornerstone of modern pharmaceutical development and regulatory compliance.

Executing the protocols outlined herein will generate the necessary data to ensure the safe handling, storage, and formulation of 1,2-Dimethyl-1H-imidazol-5-ol, facilitating its journey through the drug development pipeline.

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Navigating the Solid State: A Technical Guide to the Prospective Crystal Structure of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique physicochemical properties. This guide delves into the structural analysis of 1,2-Dimethyl-1H-imidazol-5-ol, a specific derivative with potential applications stemming from its unique substitution pattern. While a definitive single-crystal X-ray diffraction study for this exact compound is not publicly available at the time of this writing, this document provides a comprehensive framework for its analysis. By leveraging crystallographic data from closely related analogues, we will explore the anticipated molecular geometry, intermolecular interactions, and crystal packing phenomena. This guide offers a robust, experience-driven approach to understanding and predicting the solid-state characteristics of this important molecule, from synthesis and crystallization to in-depth structural interpretation.

Introduction: The Significance of the Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is present in a vast array of biologically active molecules, including the essential amino acid histidine. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its prevalence in pharmaceuticals and functional materials[1][2]. The specific substitution at the 1, 2, and 5 positions of the imidazole ring in 1,2-Dimethyl-1H-imidazol-5-ol is expected to significantly influence its solid-state properties and, consequently, its behavior in various applications. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting solubility, stability, and bioavailability—key parameters in drug development.

Synthetic Pathways and Purification Strategies

A robust crystal structure analysis begins with the synthesis of high-purity material. While a specific, optimized synthesis for 1,2-Dimethyl-1H-imidazol-5-ol is not extensively documented, established methodologies for the synthesis of substituted imidazoles provide a reliable starting point.

Proposed Synthetic Route

A plausible and efficient approach involves a multi-component reaction, a powerful tool in combinatorial chemistry for generating molecular diversity[3]. A one-pot synthesis could be envisioned, reacting a 1,2-dicarbonyl compound with an appropriate amine, an aldehyde, and a source of ammonia.

Experimental Protocol: Hypothetical Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

  • Reaction Setup: To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol, add methylamine (1 equivalent) and acetaldehyde (1 equivalent).

  • Ammonia Source: Introduce ammonium acetate or a similar ammonia source to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate cyclization and dehydration, leading to the formation of the imidazole ring.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can then be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Purification and Characterization

Achieving high-purity crystalline material is critical for successful X-ray diffraction analysis. Common purification techniques for imidazole derivatives include:

  • Recrystallization: This is a highly effective method for obtaining high-purity solid compounds. A screening of various solvents and solvent mixtures is often necessary to identify optimal crystallization conditions[4].

  • Column Chromatography: This technique is excellent for separating the target compound from reaction byproducts and impurities with different polarities.

Prior to crystallization attempts, the purity and identity of the synthesized 1,2-Dimethyl-1H-imidazol-5-ol should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Art and Science of Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystal structure analysis. For imidazole derivatives, several techniques have proven effective[4].

Crystallization Methodologies
  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. This method is straightforward and often yields high-quality crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Experimental Protocol: Single Crystal Growth of an Imidazole Derivative

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents of varying polarities (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Preparation of Saturated Solution: A saturated solution of the compound is prepared in a chosen solvent or solvent mixture by gentle heating and stirring.

  • Filtration: The hot, saturated solution is filtered through a pre-warmed filter to remove any particulate matter.

  • Crystal Growth: The filtered solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal formation. The vessel should be left undisturbed during this period.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are then processed to determine the unit cell parameters, space group, and the positions of all atoms in the crystal lattice. The structural model is then refined to achieve the best possible fit with the experimental data.

Comparative Crystal Structure Analysis of Related Imidazole Derivatives

In the absence of a determined crystal structure for 1,2-Dimethyl-1H-imidazol-5-ol, we can infer its likely structural characteristics by examining the crystal structures of closely related compounds.

Compound Crystal System Space Group Key Structural Features Reference
4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrateTetragonalI41/aThe imidazole ring is essentially planar. The crystal structure is stabilized by intermolecular O-H···N hydrogen bonds.[4][5][4][5]
1-(3,5-dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrateOrthorhombicPbcnThe imidazole ring is planar, with the phenyl rings twisted relative to it.[4]
1,2,4,5-Tetraphenyl-1H-imidazoleTriclinicP-1The asymmetric unit contains two independent molecules with disordered N and C atoms in the imidazole ring.[6]
1,2-dimethylimidazole in complex with glutaric acidOrthorhombicPna21The structure is a molecular salt with N-H···O and C-H···O hydrogen bonds.[1][2][1][2]

Based on these examples, we can anticipate that the imidazole ring in 1,2-Dimethyl-1H-imidazol-5-ol will be planar. The presence of the hydroxyl group at the 5-position introduces a strong hydrogen bond donor and acceptor, which will likely dominate the intermolecular interactions and play a crucial role in defining the crystal packing.

Predicted Structural Features and Intermolecular Interactions

The molecular structure of 1,2-Dimethyl-1H-imidazol-5-ol, with its specific substitution pattern, is expected to give rise to a distinct set of structural features and intermolecular interactions.

Molecular Geometry

The imidazole ring is predicted to be planar, a common feature observed in numerous crystallographically characterized imidazole derivatives[4]. The methyl groups at the N1 and C2 positions will influence the local steric environment. The C-O bond of the hydroxyl group at the C5 position is expected to lie in or close to the plane of the imidazole ring to maximize electronic conjugation.

Hydrogen Bonding and Crystal Packing

The hydroxyl group is a key determinant of the supramolecular assembly. It can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen atom). Furthermore, the nitrogen atom at the 3-position of the imidazole ring is a strong hydrogen bond acceptor. Consequently, a network of intermolecular hydrogen bonds is highly probable. Common hydrogen bonding motifs in related structures include O-H···N and O-H···O interactions[4][5]. These interactions are expected to link the molecules into chains, layers, or a three-dimensional network.

Visualization of Structural Concepts

Diagrams are invaluable for visualizing molecular structures and experimental workflows.

Figure 1: Predicted molecular structure of 1,2-Dimethyl-1H-imidazol-5-ol.

Experimental_Workflow Synthesis Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Figure 2: General experimental workflow for crystal structure analysis.

Conclusion and Future Directions

While the definitive crystal structure of 1,2-Dimethyl-1H-imidazol-5-ol remains to be determined, a comprehensive analysis of related compounds provides a strong foundation for predicting its solid-state behavior. The synthetic and crystallization protocols outlined in this guide offer a practical starting point for obtaining single crystals of this molecule. The anticipated planar imidazole core and the dominant role of hydrogen bonding involving the hydroxyl group are key features that will govern its crystal packing.

The future determination of the crystal structure of 1,2-Dimethyl-1H-imidazol-5-ol will be invaluable for validating these predictions and will provide crucial insights for its potential applications in drug design and materials science. This information will enable a deeper understanding of its structure-property relationships, paving the way for the rational design of new functional molecules based on this promising scaffold.

References

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022, October 30). IntechOpen. [Link]

  • Crystal structure, quantum chemical and Hirshfeld surface analysis substituted imidazo- thiadiazole-5-carbaldehyde. (2025, August 10). ResearchGate. [Link]

  • Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids. ResearchGate. [Link]

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2026, January 5). Scientific Reports. [Link]

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. ScienceOpen. [Link]

  • 1,2-dimethyl-1H-imidazole-5-carbonitrile | 19225-94-6. Molport. [Link]

  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [Link]

  • 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S. PubChem. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. (2024, February 27). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate. (2010, August 28). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 1,2,4,5-Tetraphenyl-1H-imidazole. ResearchGate. [Link]

  • 1H-Imidazole, 1,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • Crystal structure, SAR, DFT and Hirshfeld analysis of imidazo thiadiazoles. ResearchGate. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). Molecules. [Link]

  • Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). (2021, November 15). Molecules. [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a catalyst. RSC Advances. [Link]

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Toxicological and Photophysical Profile of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Live-Cell RNA Imaging and Drug Development

Executive Summary

The heterocyclic core 1,2-dimethyl-1H-imidazol-5-ol is the foundational scaffold for a revolutionary class of fluorogenic molecules, most notably its derivative DFHBI (4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one). Originally engineered as a synthetic small-molecule mimic of the Green Fluorescent Protein (GFP) chromophore, this compound has transformed live-cell RNA imaging through its use with "light-up" RNA aptamers like Spinach and Broccoli (1[1]).

For drug development professionals and molecular biologists, the most critical barrier in live-cell imaging is the cytotoxicity and phototoxicity of exogenous dyes. The 1,2-dimethyl-1H-imidazol-5-ol core overcomes this barrier through a unique photophysical mechanism that entirely circumvents the generation of reactive oxygen species (ROS), rendering it highly biocompatible for long-term in vivo studies (2[2]).

Chemical Identity & Structural Causality

The biological inertness of DFHBI is not accidental; it is a direct consequence of its structural causality. The core structure, 1,2-dimethyl-1H-imidazol-5-ol, provides a heterocyclic scaffold that mimics HBI (4-hydroxybenzylidene imidazolinone), the intrinsic chromophore naturally shielded within the beta-barrel of GFP (1[1]).

When free in the cytosol, DFHBI lacks this protective protein shield. However, rather than interacting promiscuously with cellular components, its unconstrained molecular structure allows for rapid intramolecular motion. The addition of the difluoro-hydroxybenzylidene moiety tunes the molecule's pKa and electron distribution, ensuring that it remains non-fluorescent and biologically inert until it is specifically locked into a coplanar conformation by a target RNA aptamer.

Comparative Toxicology: The Mechanism of Non-Toxicity

To fully grasp the toxicological profile of 1,2-dimethyl-1H-imidazol-5-ol derivatives, we must contrast their photophysics with traditional RNA-binding fluorophores like Malachite Green (MG).

  • The Toxicity of Malachite Green: While MG binds specific RNA aptamers, its widespread use is precluded by severe cytotoxicity. Upon photon excitation, MG undergoes intersystem crossing to a triplet state. This state reacts with molecular oxygen to generate free radicals, inducing oxidative stress and apoptosis at concentrations as low as 0.1 to 1 µM (3[3]).

  • The Non-Toxicity of DFHBI: DFHBI exhibits negligible cytotoxicity and phototoxicity (4[4]). The Causality: When unbound DFHBI is excited at 469 nm, it does not transfer energy to oxygen. Instead, the energy is dissipated non-radiatively through rapid cis-trans photoisomerization of the benzylidene double bond (3[3]). Because it avoids populating a long-lived triplet state, ROS generation is effectively zero. Fluorescence (at 501 nm) only occurs when the RNA aptamer restricts this isomerization.

Photophysics Unbound Unbound DFHBI Core Excitation Photon Excitation (469 nm) Unbound->Excitation Bound Aptamer-Bound DFHBI Unbound->Bound RNA Binding Decay Non-Radiative Decay (Photoisomerization) Excitation->Decay Fluorescence Radiative Decay (Fluorescence 501 nm) Excitation->Fluorescence Restricted State Safe No ROS Generated (Non-Toxic) Decay->Safe Bound->Excitation MG Malachite Green (Control) MG_Excitation Photon Excitation MG->MG_Excitation ROS Free Radical Generation (Cytotoxic) MG_Excitation->ROS

Fig 1: Photophysical pathways comparing DFHBI non-radiative decay to Malachite Green ROS generation.

Pharmacokinetics & Cellular Dynamics

  • Membrane Permeability: DFHBI is highly cell-permeable. It rapidly equilibrates across mammalian and bacterial cell membranes via passive diffusion, eliminating the need for toxic permeabilizing agents or electroporation (5[5]).

  • Intracellular Stability & Clearance: In in vivo imaging, DFHBI exhibits rapid signal loss under continuous illumination. However, pulsed excitation studies prove this is not irreversible photobleaching (which would leave toxic metabolic byproducts). Instead, it is a fast unbinding of the photoisomerized ligand followed by replacement with fresh DFHBI from the intracellular pool (3[3]). This rapid ligand exchange prevents the accumulation of degraded, potentially toxic fragments.

Quantitative Toxicological Data

The following table summarizes the toxicological parameters of DFHBI compared to alternative RNA-binding fluorophores.

CompoundPrimary ApplicationCytotoxicity LimitPhototoxicity (ROS)Membrane Permeability
DFHBI RNA Imaging (Spinach/Broccoli)>200 µM (Negligible)None (Non-radiative decay)High (Passive diffusion)
Malachite Green RNA Imaging (MG Aptamer)0.1 - 1.0 µMHigh (Free radical generation)Moderate
Thiazole Orange RNA Imaging (Mango Aptamer)ModerateLow to ModerateLow (Requires tags)

Experimental Protocols: Self-Validating Cytotoxicity & Imaging Workflows

As a Senior Application Scientist, I emphasize that toxicological claims must be empirically validated in your specific cell line. A critical confounder in DFHBI assays is the solvent. DFHBI is typically reconstituted in DMSO at 20-40 mM before dilution (5[5]). Therefore, observed toxicity in high-concentration assays is frequently an artifact of DMSO rather than the fluorophore itself (6[6]).

The following protocol is designed as a self-validating system to isolate the true toxicity of the 1,2-dimethyl-1H-imidazol-5-ol derivative.

Step-by-Step Methodology

Phase 1: Preparation & Transfection

  • Seed HEK293T cells in a 96-well optical bottom plate to 70% confluency.

  • Transfect cells with a plasmid encoding the RNA aptamer (e.g., 5S-Spinach) using a standard lipofection reagent. Include a mock-transfected control well to assess baseline viability.

Phase 2: Ligand Preparation & Incubation 3. Reconstitute lyophilized DFHBI in 100% DMSO to a stock concentration of 20 mM. 4. Dilute the stock in live-cell imaging solution to working concentrations (10 µM, 20 µM, 50 µM, 100 µM). 5. Critical Causality Step: Prepare parallel solvent controls containing equivalent volumes of DMSO without DFHBI. This isolates solvent toxicity from compound toxicity. 6. Incubate cells with DFHBI and solvent controls for 30-60 minutes at 37°C.

Phase 3: Imaging & Viability Quantification 7. Perform fluorescence microscopy (Excitation: 469 nm, Emission: 501 nm). Use pulsed excitation to prevent rapid photoisomerization and apparent photobleaching. 8. Post-imaging, replace the media and perform a quantitative viability assay (e.g., CellTiter-Glo). 9. Data Normalization: Normalize the viability of DFHBI-treated cells against the corresponding DMSO solvent control.

Protocol Step1 1. Cell Preparation Seed HEK293T cells Step2 2. Transfection Introduce RNA Aptamer Vector Step1->Step2 Step3 3. Ligand Incubation Add DFHBI (0-200 µM) Step2->Step3 Step4 4. Solvent Control Parallel DMSO Incubation Step2->Step4 Step5 5. Viability Analysis Quantify Cell Survival Step3->Step5 Step4->Step5 Baseline Normalization

Fig 2: Self-validating cytotoxicity workflow isolating DFHBI effects from DMSO solvent toxicity.

References

  • RNA Aptamers - Encyclopedia.pub . Encyclopedia.pub. 2

  • Structure-based insights into fluorogenic RNA aptamers - PMC - NIH . NIH.gov. 1

  • RNA Fluorescence with Light-Up Aptamers - Frontiers . Frontiersin.org. 3

  • In Vivo Production of RNA Aptamers and Nanoparticles: Problems and Prospects - MDPI . MDPI.com. 7

  • DFHBI 3'5-Difluoro-4-Hydroxybenzylidene Imidazolinone Cat. No. 400-1mg/5mg/10mg - Lucerna . Lucernatechnologies.com. 5

  • Aptamer-based RNA Imaging | Fluorescence Imaging - Tocris Bioscience . Tocris.com. 4

  • DFHBI-1T (solution) | MedChemExpress . MedChemExpress.com. 6

Sources

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Theoretical Background and Synthetic Strategy

The core of the proposed synthesis is the formation of the imidazole ring from an acyclic precursor. The strategy hinges on the synthesis of an N-acyl-α-amino ketone, which can then undergo an intramolecular cyclization to form the desired substituted imidazole. This approach is advantageous as it allows for the systematic installation of the required substituents (two methyl groups and a hydroxyl group) on the imidazole core.

The target molecule, 1,2-Dimethyl-1H-imidazol-5-ol, can exist in a tautomeric equilibrium with its keto form, 1,2-dimethyl-1H-imidazol-5(4H)-one.[1][2] The relative stability of these tautomers can be influenced by the solvent and pH. This protocol is designed to synthesize the compound, which may exist as a mixture of these two forms.

The proposed synthetic workflow is as follows:

G A L-Alanine B N-methyl-L-alanine A->B Reductive Amination C N-acetyl-N-methyl-L-alanine B->C Acylation D 3-(acetyl(methyl)amino)butan-2-one (α-acylamino ketone intermediate) C->D Dakin-West Reaction (modified) E 1,2-Dimethyl-1H-imidazol-5-ol D->E Cyclization/Dehydration

Caption: Proposed synthetic workflow for 1,2-Dimethyl-1H-imidazol-5-ol.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: L-Alanine, Formaldehyde (37% in H₂O), Palladium on carbon (10%), Acetic anhydride, Pyridine, N-methyl-L-alanine, Ethyl acetate, Sodium sulfate, Hydrochloric acid, Sodium bicarbonate, and other common laboratory solvents. All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flasks, magnetic stirrers, heating mantles, reflux condensers, rotary evaporator, hydrogenation apparatus (e.g., Parr hydrogenator), standard laboratory glassware, and a flash chromatography system.

Part 1: Synthesis of N-methyl-L-alanine (Optional)

Rationale: This step is necessary if N-methyl-L-alanine is not commercially available. The procedure describes a standard reductive amination of L-alanine.

  • Dissolution: In a 500 mL round-bottom flask, dissolve L-alanine (10.0 g, 0.112 mol) in 150 mL of deionized water.

  • Imine Formation: To the stirred solution, add formaldehyde (9.1 mL, 0.123 mol, 37% aqueous solution). Stir the mixture at room temperature for 1 hour.

  • Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g, 10 wt%) to the reaction mixture.

  • Hydrogenation: Transfer the suspension to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 50 psi and shake vigorously at room temperature for 24 hours.

  • Filtration and Concentration: Release the hydrogen pressure carefully. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with a small amount of water. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a white solid.

  • Purification: Recrystallize the crude product from a mixture of water and ethanol to yield pure N-methyl-L-alanine.

Part 2: Synthesis of N-acetyl-N-methyl-L-alanine

Rationale: Acylation of the secondary amine of N-methyl-L-alanine protects the nitrogen and provides the necessary acetyl group for the subsequent cyclization to form the 2-methylimidazole moiety.

  • Suspension: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend N-methyl-L-alanine (5.0 g, 0.048 mol) in 100 mL of dichloromethane.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (5.0 mL, 0.053 mol) to the stirred suspension, followed by the dropwise addition of pyridine (4.3 mL, 0.053 mol) over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-N-methyl-L-alanine as a viscous oil or solid.

Part 3: Synthesis of 3-(acetyl(methyl)amino)butan-2-one

Rationale: This step aims to convert the N-acylated amino acid into the key α-acylamino ketone intermediate. A modified Dakin-West reaction is a plausible method for this transformation.[3]

  • Reaction Setup: In a 100 mL round-bottom flask, combine N-acetyl-N-methyl-L-alanine (3.0 g, 0.021 mol), acetic anhydride (10 mL, 0.106 mol), and pyridine (5 mL).

  • Heating: Heat the mixture to 100 °C and stir for 3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to isolate 3-(acetyl(methyl)amino)butan-2-one.

Part 4: Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

Rationale: The final step involves the acid- or base-catalyzed cyclization and dehydration of the α-acylamino ketone to form the aromatic imidazole ring.[4]

  • Reaction Mixture: In a 50 mL round-bottom flask, dissolve 3-(acetyl(methyl)amino)butan-2-one (1.0 g, 0.007 mol) in 20 mL of glacial acetic acid. Add ammonium acetate (1.6 g, 0.021 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4 hours. The reaction can be monitored by TLC or LC-MS.

  • Solvent Removal: Cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Work-up: Dissolve the residue in 50 mL of water and neutralize by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield 1,2-Dimethyl-1H-imidazol-5-ol.

Tautomerism of the Final Product

It is crucial for the researcher to be aware of the potential tautomerism of the final product. The synthesized 1,2-Dimethyl-1H-imidazol-5-ol can exist in equilibrium with its keto tautomer, 1,2-dimethyl-1H-imidazol-5(4H)-one.

Caption: Tautomeric equilibrium of 1,2-Dimethyl-1H-imidazol-5-ol.

Note: The above DOT script is a template. Actual images of the chemical structures should be used for proper rendering.

Expected Results and Characterization

The following table summarizes the expected molecular weights and potential yields for the key compounds in this synthetic pathway. Yields are estimates and may vary based on experimental conditions and scale.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
N-methyl-L-alanineC₄H₉NO₂103.1270-85
N-acetyl-N-methyl-L-alanineC₆H₁₁NO₃145.1685-95
3-(acetyl(methyl)amino)butan-2-oneC₇H₁₃NO₂143.1840-60
1,2-Dimethyl-1H-imidazol-5-olC₅H₈N₂O112.1350-70

Characterization of 1,2-Dimethyl-1H-imidazol-5-ol:

  • ¹H NMR: Expected signals for the two methyl groups and the imidazole ring proton. The position of the hydroxyl proton may be broad and exchangeable with D₂O.

  • ¹³C NMR: Expected signals for the five carbons of the imidazole ring and the methyl groups. The chemical shift of the carbon bearing the hydroxyl group will be indicative of the predominant tautomeric form.[2][5]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. A carbonyl stretch around 1700 cm⁻¹ would suggest the presence of the imidazolone tautomer.

References

  • Östman, B., & Sjöberg, B. (1961). The Reaction of α-Acylamino-ketones with Ammonia. A New Imidazole Synthesis. Acta Chemica Scandinavica, 15, 1009-1015. [Link]

  • Bellamy, A. J. (2005). The Tautomerism of Imidazolin-4(5)-ones. Journal of the Chemical Society, Perkin Transactions 2, (8), 1331-1336. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243-2266. [Link]

  • Dakin, H. D., & West, R. (1928). A General Reaction of Amino Acids. Journal of Biological Chemistry, 78(1), 91-105. [Link]

  • Miller, S. A., & Loudon, G. M. (1995). A Convenient Procedure for the N-Methylation of Amino Acids. The Journal of Organic Chemistry, 60(5), 1275-1276. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55. [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. [Link]

  • Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a Cornerstone of Heterocyclic Chemistry. Chemical Reviews, 104(5), 2777-2812. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles. Wiley-VCH. [Link]

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

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HPLC analysis of 1,2-Dimethyl-1h-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analysis of 1,2-Dimethyl-1H-imidazol-5-ol

Chemical Context & Analytical Challenges

1,2-Dimethyl-1H-imidazol-5-ol is a highly polar, low-molecular-weight heterocyclic compound. It serves as the critical structural core for various advanced fluorophores, including the Green Fluorescent Protein (GFP) chromophore and RNA-binding aptamer ligands like DFHBI [4, 5].

From an analytical perspective, this molecule presents two distinct chromatographic challenges:

  • Keto-Enol Tautomerism: In aqueous environments, the molecule exists in an equilibrium between its enol form (1,2-dimethyl-1H-imidazol-5-ol) and its keto form (1,2-dimethyl-1H-imidazol-5-one) [5]. If analyzed in unbuffered mobile phases, this interconversion occurs on the timescale of the chromatographic run, resulting in severe peak broadening or split peaks.

  • Basic Nitrogen Interactions: The imidazole ring contains a basic nitrogen atom. On standard C18 columns, this basic site undergoes secondary ion-exchange interactions with unendcapped, ionized residual silanols on the silica support, leading to extreme peak tailing [1].

Mechanistic Method Development (Causality & Logic)

To achieve a robust and reproducible High-Performance Liquid Chromatography (HPLC) method, the physical chemistry of the analyte must dictate the instrumental parameters.

  • Mobile Phase & pH Control: The mobile phase must be strictly buffered at an acidic pH. The addition of 0.1% Formic Acid (pH ~2.7) serves a dual mechanistic purpose. First, it forces the basic imidazole nitrogen into a fully protonated imidazolium cation, collapsing the tautomeric equilibrium into a single, stable structural state. Second, it suppresses the ionization of residual silanols on the silica stationary phase, mitigating secondary interactions [2].

  • Stationary Phase Selection: Because the protonated analyte is highly polar, it exhibits poor retention on traditional hydrophobic C18 columns. A polar-embedded C18 column (or a Hydrophilic Interaction Liquid Chromatography - HILIC column) is mandated [3]. Polar-embedded columns contain an internal amide or carbamate group that provides alternate hydrogen-bonding mechanisms to retain the polar imidazolium cation while shielding the underlying silica surface.

Mechanism A 1,2-Dimethyl-1H-imidazol-5-ol (Enol Form) B 1,2-Dimethyl-1H-imidazol-5-one (Keto Form) A->B Tautomerization (Aqueous) C Protonated Imidazolium (pH < 4.0) A->C +H+ (0.1% FA) B->C +H+ (0.1% FA) D Stable Retention on Polar-Embedded C18 C->D Ion-Dipole & Hydrophobic Interactions

Caption: Logical relationship between tautomerism, pH control, and chromatographic retention.

Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters required to achieve baseline resolution and accurate quantification of 1,2-Dimethyl-1H-imidazol-5-ol.

ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., 5 µm, 4.6 x 150 mm)Enhances retention of polar basic analytes and prevents silanol-induced tailing [1, 3].
Mobile Phase A Water + 0.1% Formic Acid (v/v)Protonates the imidazole ring; provides MS compatibility [2].
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Eluting organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal linear velocity.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times [2].
Detection UV at 210 nm and 254 nm210 nm for the imidazole backbone; 254 nm for conjugated derivatives [2].
Injection Vol. 10 µLPrevents column overloading and maintains peak symmetry.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Proceeding to sample analysis is strictly contingent upon passing the System Suitability Test (SST) outlined in Step 4.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Measure 999 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 999 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid. Mix and degas.

  • Diluent: Prepare a 90:10 (v/v) mixture of Mobile Phase A to Mobile Phase B. Crucial: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting at the solvent front).

Step 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 1,2-Dimethyl-1H-imidazol-5-ol reference standard. Dissolve in 10 mL of Diluent to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution 1:10 with Diluent to achieve a final concentration of 100 µg/mL[2]. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: HPLC Gradient Program

To ensure all matrix components are removed from the column and to prevent pressure buildup over sequential runs, a gradient method with a high-organic cleaning step is required [3].

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the highly polar analyte)

  • 2.0 - 8.0 min: 5% to 60% B (Linear gradient for elution)

  • 8.0 - 10.0 min: 60% to 95% B (Column wash step)

  • 10.0 - 12.0 min: 95% B (Hold wash)

  • 12.0 - 12.1 min: 95% to 5% B (Return to initial conditions)

  • 12.1 - 17.0 min: 5% B (Column re-equilibration)

Step 4: System Suitability Testing (Self-Validation)

Before injecting unknown samples, inject the 100 µg/mL Working Standard five times consecutively (n=5). The system is validated and "ready" only if the following criteria are met:

  • Retention Time RSD: < 1.0% (Validates pump delivery and column equilibration).

  • Peak Area RSD: < 2.0% (Validates autosampler precision) [2].

  • Tailing Factor (USP): ≤ 1.5 (Validates that secondary silanol interactions are successfully suppressed).

Workflow S1 1. Sample Preparation Dissolve in Diluent (90:10 A:B) S2 2. Column Equilibration Polar-Embedded C18, 30°C S1->S2 S3 3. Gradient Elution 0.1% FA (A) / Acetonitrile (B) S2->S3 S4 4. Detection UV at 210-254 nm / MS S3->S4 S5 5. System Suitability RSD < 2%, Tailing < 1.5 S4->S5

Caption: Step-by-step experimental workflow for the HPLC analysis of imidazole derivatives.

References

  • BenchChem. "Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole." BenchChem Application Notes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUAQxp-jXvaHs-4cYFwKQgpg-jplm1ekdXAXqznlCiut51iyyEtTlpVBeloj3ZE1m7dINZiQZvrzS_TQ5EQHF-1q0r_Wncr3vTnsbVMh1a55SZoo8C8lG0OeRZcZLcjkXDRp1ER_e7aGx6DcY4OaXmWP6-y4sgz519glrZ-0JZGSYXCn_OiXjiw7UAlmdV6DEPTZzYq_ZzO3JBkadd9JQKomClJdQluJ4AY5d_lXuJ9Sr4]
  • BenchChem. "Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC and GC-MS." BenchChem Application Notes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_ODy-A-J16aPnKHI2JAm29SDsUgKYFa_ofzZuMbFVSMXcERMdXh17osLVcXA_QakjjONbqmsO5VVMIhwzcf725Mbr5TTgmfQGxe6Bo-2pI99IuCFeVWbVJH1cLaiDAzuThbAXvnMJdig45AK-SqJDv1oMLvhjvVgj38XtB8ImtvJX_3RhLhHPreJR2M9l3SVSiQeXzCswccDy9Xof2wJAK9NQkBmXt6SZRKOdIgCT9khgz0xL]
  • Waters Corporation. "Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection." Waters Application Notes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzppeL3gIW9t48d28I9eWLCoUaEH3wfih8BipA7iak0tiAwbbDkyEi5BiU2-5ZU6UTVZefWVUn3fQYS4co4FfpVX_Xs5wS6MxHhf5l-bfPfMLE14OhRgTwy7YLqzHDS4fHzRVGE86fi-A6kDekTi2HAQ0TAx0yD8m77d4a6hnst72JO3I9dPWECxcE6tvFXvxvWoFenDRXAIFBXh0WoE9oXvavr5kijyvVVrZVfYmAC7qmQF7DRiOKwcGktc_hnnkvp4R0ksIn]
  • Tocris Bioscience. "DFHBI Certificate of Analysis." Tocris Product Data.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmy637WMBUaD-Ut8Tp9RKQOKtZnWoPFs59LN5EE50F-94ID3a1OTzMjyiIAos_KgJ03bktQCLjKVgm1tPCWnpI2O91JfCjfHAiHEI4NAsE3w8VfdjSIGtGbrswXqn6FWK5ulpNzSswGVJXVjy-Gc8LMKRNvYYVumuWuTobGNTYCI4=]
  • Chen, K.-Y., et al. "Comprehensive Studies on an Overall Proton Transfer Cycle of the ortho-Green Fluorescent Protein Chromophore." Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFfHYaww6g4zUHYJz0qnVp623MPpkK_SkXmLMTQJAJH0KKyNQEWKPSh006zfEZ9O_GXjfSe9bLmEZ9Hv3hqHWCD_1zU2lJJbaDg_lvlrTzby7aIlZzFXshlApSdCe6WZGIvvpixw==]

Application Note: 1,2-Dimethyl-1H-imidazol-5-ol as a Core Precursor in the Synthesis of RNA-Activating Fluorogens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of chemical biology and live-cell imaging, 1,2-dimethyl-1H-imidazol-5-ol (and its keto tautomer, 1,2-dimethyl-1H-imidazol-5(4H)-one) serves as a privileged heterocyclic scaffold. It is the fundamental building block for synthesizing Green Fluorescent Protein (GFP) chromophore analogs, most notably DFHBI ((Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one)[1].

When conjugated with aromatic aldehydes via a Knoevenagel condensation, this precursor yields fluorogens that are essentially non-fluorescent in aqueous solution but exhibit massive fluorescence enhancement upon binding to specific RNA aptamers, such as Spinach and Broccoli[2]. This application note provides an authoritative guide on the mechanistic rationale, synthetic protocols, and photophysical evaluation of 1,2-dimethyl-1H-imidazol-5-ol derivatives for RNA imaging.

Mechanistic Insights: Photophysics and Causality

The Push-Pull Electronic System

The utility of 1,2-dimethyl-1H-imidazol-5-ol stems from its ability to form a highly polarizable "push-pull" conjugated system when coupled to an electron-rich phenolic ring[3]. The imidazolidinone core acts as the electron acceptor, while the substituted benzylidene moiety acts as the electron donor.

Causality of Fluorescence Activation

The transition from a dark state to a highly fluorescent state is governed by strict structural causality:

  • Unbound State (Dark): In solution, the synthesized chromophore (e.g., DFHBI) dissipates excitation energy non-radiatively through rapid cis-trans (Z/E) isomerization around the central methine bridge[4].

  • Bound State (Fluorescent): Upon binding to the rigid, G-quadruplex-containing pocket of an RNA aptamer, the chromophore is sterically locked into a planar conformation[2]. This physical restriction blocks the torsional relaxation pathway, forcing the molecule to release its energy radiatively as intense green fluorescence[3].

Photophysics Free Unbound Fluorogen in Solution (Rapid Z/E Isomerization) ExciteFree Photon Absorption (hv) Free->ExciteFree Twist Non-radiative Decay (Fluorescence Quenched) ExciteFree->Twist Torsional Relaxation Bound RNA Aptamer-Bound Fluorogen (Conformationally Locked) ExciteBound Photon Absorption (hv) Bound->ExciteBound Fluoresce Radiative Decay (Intense Green Fluorescence) ExciteBound->Fluoresce Planar State Forced

Fig 1. Photophysical causality of DFHBI: Torsional relaxation vs. conformationally locked fluorescence.

Synthetic Workflow: The Knoevenagel Condensation

To transform 1,2-dimethyl-1H-imidazol-5-ol into a functional fluorogen, a base-catalyzed Knoevenagel condensation is employed[3]. The active methylene group at the C4 position of the keto tautomer (1,2-dimethyl-1H-imidazol-5(4H)-one) is deprotonated by a mild base, forming an enolate-like nucleophile that attacks the carbonyl carbon of the target aldehyde.

Workflow A 1,2-Dimethyl-1H- imidazol-5-ol C Knoevenagel Condensation A->C B Aromatic Aldehyde B->C D DFHBI (Fluorogen) C->D -H2O F Fluorescent Complex D->F Binding E RNA Aptamer (e.g., Spinach) E->F

Fig 2. Synthetic workflow from 1,2-dimethyl-1H-imidazol-5-ol to RNA-activated fluorescent complex.

Experimental Protocols

Protocol 1: One-Pot Synthesis of DFHBI

This protocol leverages the direct Knoevenagel condensation of 1,2-dimethyl-1H-imidazol-5-ol with an aldehyde to yield the DFHBI fluorogen[1].

Materials Required:

  • 1,2-Dimethyl-1H-imidazol-5-ol (Precursor)

  • 3,5-Difluoro-4-hydroxybenzaldehyde

  • Glacial acetic acid (Solvent)

  • Pyrrolidine or Piperidine (Catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a dry 25 mL round-bottom flask, dissolve 1.0 mmol of 1,2-dimethyl-1H-imidazol-5-ol and 1.0 mmol of 3,5-difluoro-4-hydroxybenzaldehyde in 5 mL of glacial acetic acid.

  • Catalysis: Add 0.1 mmol (10 mol%) of pyrrolidine to the mixture. Causality Note: The secondary amine acts as a base to generate the reactive enolate and can also form a highly electrophilic iminium ion intermediate with the aldehyde, accelerating the condensation.

  • Condensation: Equip the flask with a reflux condenser and stir the reaction at 110 °C for 2–3 hours. The solution will transition to a deep yellow/orange color as the conjugated system forms.

  • Precipitation & Recovery: Cool the reaction to room temperature, then add 10 mL of ice-cold ethanol or water to precipitate the product. Stir at 4 °C overnight to maximize yield[1].

  • Filtration: Collect the yellow crystalline solid via vacuum filtration over a sintered glass funnel. Wash serially with cold ethanol and hexanes.

  • Self-Validation Step: Spot the crude product on a silica TLC plate. Under 365 nm UV light, the DFHBI spot should be strictly non-fluorescent . If the spot fluoresces brightly, it indicates the formation of locked aggregates or rigid byproducts, requiring further purification via preparative RP-HPLC.

Protocol 2: In Vitro RNA Fluorescence Activation Assay

This protocol validates the biological utility of the synthesized DFHBI using the Spinach RNA aptamer[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified DFHBI in anhydrous DMSO to a concentration of 20 mM. Store protected from light at -20 °C.

  • Buffer Formulation: Prepare an imaging buffer containing 40 mM HEPES (pH 7.4), 100 mM KCl, and 5 mM MgCl₂. Causality Note: Potassium and magnesium ions are strictly required to stabilize the G-quadruplex tertiary structure of the Spinach aptamer; without them, the binding pocket will not form, and fluorescence will fail.

  • RNA Folding: Dilute in vitro transcribed Spinach RNA to 1 µM in the imaging buffer. Heat to 70 °C for 3 minutes, then slowly cool to room temperature over 15 minutes to ensure proper thermodynamic folding.

  • Complexation: Add DFHBI stock to the folded RNA solution to achieve a final dye concentration of 10 µM.

  • Self-Validation Step (Critical Control): Prepare a parallel control well containing 10 µM DFHBI in buffer without RNA. Measure both wells using a fluorometer (λ_ex = 460 nm, λ_em = 505 nm). The RNA-containing well should exhibit a >1000-fold increase in fluorescence compared to the control well. High baseline fluorescence in the control well indicates dye aggregation.

Quantitative Data: Photophysical Properties

The modularity of the 1,2-dimethyl-1H-imidazol-5-ol precursor allows for the synthesis of various fluorogens by simply swapping the aldehyde during the Knoevenagel condensation[4].

Synthesized DerivativeAldehyde Used in CondensationTarget Application / AptamerExcitation (nm)Emission (nm)pKa
DFHBI 3,5-Difluoro-4-hydroxybenzaldehydeSpinach / Broccoli RNA460505~5.2
HBDI 4-HydroxybenzaldehydeWT-GFP structural models400510~8.4
PFP-DFHBI PentafluorobenzaldehydeModified RNA Aptamers4235005.2
MBI 4-MethoxybenzaldehydeSolvent polarity tracking365N/A (Dark)N/A

Table 1. Photophysical comparison of fluorogens derived from 1,2-dimethyl-1H-imidazol-5-ol. Data synthesized from spectroscopic characterizations[4].

References

  • [1] Han, K. Y., et al. Supporting Information: Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging. University of Chicago. URL:

  • [2] Paige, J. S., et al. Design, Synthesis, and Application of Spinach Molecular Beacons Triggered by Strand Displacement. NIH PubMed Central. URL:

  • [3] Locking the GFP Fluorophore to Enhance Its Emission Intensity. NIH PubMed Central. URL:

  • [4] Characterization of the Photophysical Behavior of DFHBI Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Aptamer. ACS Publications. URL:

Sources

Application Note: 1,2-Dimethyl-1H-imidazol-5-ol Derivatives in the Development of Novel Inhibitors via High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,2-dimethyl-1H-imidazol-5-ol serves as the critical structural scaffold for a revolutionary class of fluorogens, most notably DFHBI and its optimized derivative DFHBI-1T [1][2]. Originally designed to mimic the fluorophore of the Green Fluorescent Protein (GFP), this chemical core has transformed the landscape of drug discovery. By coupling this fluorogen with light-up RNA aptamers (such as Broccoli, Spinach, and iSpinach), researchers can construct highly sensitive, real-time, homogeneous biosensors[1][3].

For drug development professionals, this system solves a major bottleneck in High-Throughput Screening (HTS): the need for rapid, label-free, and continuous monitoring of enzyme activity. This application note details the use of the 1,2-dimethyl-1H-imidazol-5-ol fluorogenic system to discover and validate novel inhibitors targeting RNA-modifying enzymes (e.g., FTO demethylase) and RNA polymerases[3][4].

Mechanistic Causality: The Fluorogenic Switch

To design a self-validating HTS assay, one must understand the causality behind the fluorogen's behavior. The efficacy of the 1,2-dimethyl-1H-imidazol-5-ol core in inhibitor screening relies on a strict structure-activity relationship governed by quantum mechanics:

  • Unbound State (Background Suppression): In an aqueous assay buffer, the unbound fluorogen undergoes rapid internal conversion. The energy from photon absorption is dissipated through molecular rotation and vibration (non-radiative decay)[5]. This results in virtually zero background fluorescence, eliminating the need for washing steps in HTS.

  • Bound State (Signal Activation): When a target enzymatic reaction successfully yields a functional RNA aptamer, the aptamer folds into a G-quadruplex structure that encapsulates the fluorogen[6]. This binding locks the 1,2-dimethyl-1H-imidazol-5-ol core into a rigid, planar conformation. Internal conversion is blocked, forcing the energy to be released as bright green fluorescence (Ex/Em = 472 nm / 507 nm)[2].

  • Inhibitor Causality: If a test compound successfully inhibits the target enzyme, the functional RNA aptamer is either not generated or remains structurally impaired. The fluorogen remains unbound, and fluorescence stays at baseline[4].

HTS_Workflow cluster_0 High-Throughput Inhibitor Screening Logic Inhibitor Test Compound (Potential Inhibitor) Enzyme Target Enzyme (e.g., FTO / RNAP) Inhibitor->Enzyme Blocks Activity Reaction Enzymatic Reaction (Demethylation / Transcription) Enzyme->Reaction Catalyzes Substrate Substrate (m6A-RNA or DNA) Substrate->Reaction Consumed Aptamer Folded RNA Aptamer (Broccoli) Reaction->Aptamer Yields Readout Fluorescence Readout (High = Active, Low = Inhibited) Aptamer->Readout Binds Fluorogen 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI-1T) Fluorogen->Readout Activates

Caption: Logical workflow of an HTS assay utilizing the 1,2-dimethyl-1H-imidazol-5-ol fluorogen switch.

Application 1: Screening for RNA Demethylase (FTO) Inhibitors

Context: FTO (Fat mass and obesity-associated protein) is an m6A RNA demethylase and a highly sought-after oncology target. Traditional assays are low-throughput and require radioactive labeling or complex mass spectrometry. Design Rationale: By synthesizing a Broccoli aptamer containing an N6-methyladenosine (m6A) modification, the RNA is sterically hindered from folding into its active G-quadruplex state[4]. Active FTO demethylates the RNA, restoring its ability to bind DFHBI-1T. An effective inhibitor prevents this, keeping the well dark[4].

Step-by-Step Protocol
  • Fluorogen Preparation: Dissolve DFHBI-1T in anhydrous DMSO to create a 50 mM stock (store at -20°C in the dark)[2]. Dilute to a 20 μM working solution in an assay buffer optimized for aptamer folding (40 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2)[7]. Expert Insight: Broccoli is chosen over Spinach here because it exhibits robust folding at lower, physiological magnesium concentrations, preventing enzyme precipitation[1].

  • Assay Assembly: In a 384-well black microplate, dispense 10 μL of 200 nM m6A-modified Broccoli substrate per well[4].

  • Compound Addition: Pin-transfer 100 nL of test compounds (e.g., from the LOPAC1280 library) into the wells.

    • Self-Validating Controls: Designate wells with Rhein (a known FTO inhibitor) as the positive control for inhibition, and DMSO as the negative control[4].

  • Enzyme Initiation: Add 10 μL of recombinant FTO enzyme to achieve a final concentration of 50 nM. Incubate at 37°C for 60 minutes.

  • Readout: Add 20 μL of the DFHBI-1T working solution. Incubate for 10 minutes to allow thermodynamic equilibration of the RNA-fluorogen complex. Read fluorescence at Ex 472 nm / Em 507 nm[2].

Application 2: Real-Time Screening for Viral RNA Polymerase Inhibitors

Context: Viral RNA polymerases (RNAPs) are prime targets for antiviral drug development. The 1,2-dimethyl-1H-imidazol-5-ol system allows for the continuous, real-time kinetic monitoring of transcription without a translational step[3][8]. Design Rationale: A DNA template encoding the aptamer is exposed to RNAP. As RNA is transcribed, it immediately folds and binds the fluorogen present in the buffer. Inhibitors will decrease the slope of the fluorescence curve in a dose-dependent manner[3][8].

Step-by-Step Protocol
  • Master Mix Formulation: Combine 40 mM Tris-HCl pH 7.5, 40 mM MgCl2, 2 mM spermidine, 5 mM DTT, 4 mM NTPs, 10 μM DFHBI-1T, and 10 nM DNA template encoding the aptamer[3][8]. Expert Insight: 40 mM MgCl2 is critical; limiting or excessive Mg2+ inhibits RNAP activity, while 40 mM optimally balances enzyme processivity and RNA folding[3].

  • Plate Loading: Dispense 15 μL of the Master Mix into a 384-well microplate.

  • Inhibitor Spiking: Add 1 μL of test compounds at varying concentrations to establish IC50 curves.

  • Reaction Initiation: Inject 4 μL of the target RNAP (e.g., T7 RNAP or viral equivalent) to a final concentration of 0.5 nM[8].

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader at 37°C. Monitor fluorescence continuously for 60 minutes. The rate of fluorescence increase directly correlates with transcription velocity[8].

Quantitative Data & Assay Metrics

To ensure trustworthiness and scalability, HTS assays must meet strict statistical thresholds. The table below summarizes the validated metrics for the 1,2-dimethyl-1H-imidazol-5-ol based screening systems.

Assay ParameterFTO Demethylase Inhibitor Screen[4]RNAP Transcription Inhibitor Screen[3][8]
Aptamer Scaffold m6A-BroccoliiSpinach / F30-Broccoli
Fluorogen DFHBI-1T (20 μM)DFHBI-1T (10 μM)
Readout Format Endpoint (60 min)Real-Time Kinetic (Continuous)
Limit of Detection Substrate conversion < 10%0.5 nM RNAP activity
Signal-to-Background > 3-fold increase> 15-fold increase
Z'-Factor > 0.8 (Excellent for HTS)> 0.7 (Highly Robust)
Positive Control Rhein (90% inhibition)Actinomycin D / EDTA

References[3] Qin, Y., et al. (2022). High-throughput iSpinach fluorescent aptamer-based real-time monitoring of in vitro transcription. Bioresources and Bioprocessing. URL: https://bioresourbioprocess.springeropen.com/articles/10.1186/s40643-022-00593-9[4] Svensen, N., & Jaffrey, S. R. (2015). Fluorescent RNA aptamers as a tool to study RNA-modifying enzymes. Nucleic Acids Research (via PMC - NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4504746/[5] Braselmann, E., et al. (2018). Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells. Proceedings of the National Academy of Sciences (via PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6140476/[1] Filonov, G. S., et al. (2014). Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja508478x[2] MedChemExpress. (n.d.). DFHBI-1T | RNA Aptamers Probe. MedChemExpress. URL: https://www.medchemexpress.com/dfhbi-1t.html[9] Ozer, A., et al. (2025). Hydrogel-Bead Particles Enable Activity-Based Identification of Nucleic Acid Aptamer Enzyme Inhibitors. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.5b02134[7] Autour, A., et al. (2016). iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications. Nucleic Acids Research. URL: https://academic.oup.com/nar/article/44/6/2491/2468284[6] Ouellet, J. (2016). RNA Fluorescence with Light-Up Aptamers. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2016.00029/full[8] van der Sijs, A., et al. (2024). Broccoli aptamer allows quantitative transcription regulation studies in vitro. PLOS One. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0304677[10] Gomez-Varela, A., et al. (2023). Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression. ACS Synthetic Biology. URL: https://pubs.acs.org/doi/10.1021/acssynbio.3c00388

Sources

Assay development for screening 1,2-Dimethyl-1h-imidazol-5-ol activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Assay Development for Screening 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI) Fluorogen Activity

Prepared by: Senior Application Scientist, Assay Development & Transcriptomics Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Introduction & Mechanistic Overview

The development of genetically encoded fluorescent tags has revolutionized protein imaging, but RNA imaging has historically lagged behind. This gap was bridged by the discovery of RNA "light-up" aptamers—highly structured RNA sequences that bind to small-molecule fluorogens and activate their fluorescence[1].

The core of this technology relies on derivatives of the GFP fluorophore, most notably DFHBI (4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5-one). In solution, DFHBI exists in a dynamic equilibrium with its enol tautomer, featuring a 1,2-dimethyl-1H-imidazol-5-ol core. This structural core is critical: in an unbound state, the molecule is virtually non-fluorescent because the energy of the excited state is rapidly dissipated via non-radiative decay (specifically, rotation around the methine bridge connecting the phenolic and imidazolinone rings).

However, when DFHBI intercalates into the specific binding pocket of a properly folded RNA aptamer (such as Spinach or Broccoli), the RNA sterically restricts this intramolecular rotation. This conformational locking forces the molecule to dissipate energy radiatively, resulting in a brilliant green fluorescence [1, 2].

The Causality of Assay Conditions

To develop a robust screening assay for 1,2-dimethyl-1H-imidazol-5-ol derivatives, one must understand the thermodynamic requirements of the RNA aptamer. The binding pocket is typically a G-quadruplex flanked by mixed helical stems.

  • Monovalent Cations (K⁺): G-quadruplexes require monovalent cations to coordinate with the O6 atoms of the guanine tetrads. Potassium (K⁺) is strictly required; substituting with Na⁺ or Li⁺ will collapse the binding pocket.

  • Divalent Cations (Mg²⁺): Magnesium is essential to shield the electrostatic repulsion of the RNA phosphate backbone, allowing the complex tertiary folding required to encapsulate the fluorogen.

  • pH Control: The phenolic hydroxyl of DFHBI has a pKa of ~8.0. Maintaining a pH of 7.2–7.4 ensures the fluorogen is in the optimal protonation state for fluorescence activation [3].

MechanisticPathway A Unfolded RNA (Aptamer) B G-Quadruplex RNA (Active Conformation) A->B + K+, Mg2+ Cation Coordination D RNA-Fluorogen Complex (Highly Fluorescent) B->D Binding Pocket Formation C DFHBI Fluorogen (Non-fluorescent) C->D Intercalation & Conformational Locking

Mechanistic activation of DFHBI fluorescence via cation-dependent RNA folding and intercalation.

Quantitative Assay Parameters

To establish a self-validating assay, it is critical to benchmark your system against known photophysical properties and optimize your buffer conditions. The tables below summarize the target metrics for a successful DFHBI-RNA screening assay.

Table 1: Photophysical Benchmarks for DFHBI-Aptamer Complexes

RNA Aptamer Kd​ (nM)Excitation Max (nm)Emission Max (nm)Relative Brightness (% of EGFP)
Spinach 530447501~50%
Spinach2 300447501~60%
Broccoli 380447501~70%

Table 2: Buffer Optimization Matrix for High-Throughput Screening

ComponentOptimal ConcentrationMechanistic Purpose
HEPES (pH 7.4) 40 mMProvides stable buffering capacity without chelating essential Mg²⁺ ions (unlike EDTA/Citrate).
KCl 100 mMCoordinates within the central channel of the G-quartet planes, thermodynamically stabilizing the quadruplex.
MgCl₂ 1 - 5 mMShields phosphate backbone repulsion. Note: Broccoli requires less Mg²⁺ (1 mM) than Spinach (5 mM).
DFHBI 10 - 20 µMSaturates the RNA binding pockets to ensure maximum signal-to-noise ratio in microplate formats.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific kinetic thermal annealing steps and rigorous negative controls, these workflows eliminate false positives caused by RNA misfolding or background fluorogen aggregation.

Protocol 1: In Vitro High-Throughput Fluorescence Activation Assay

This protocol is optimized for 96-well or 384-well microplate readers to screen the binding affinity of 1,2-dimethyl-1H-imidazol-5-ol derivatives against target RNA aptamers.

Step 1: RNA Preparation & Thermal Annealing

  • Dilute in vitro transcribed RNA (e.g., Broccoli aptamer) to 10 µM in nuclease-free water.

  • Causality Step: Heat the RNA to 95°C for 3 minutes. This melts any kinetically trapped secondary structures formed during transcription or storage.

  • Immediately transfer the RNA to room temperature and add an equal volume of 2X Folding Buffer (80 mM HEPES pH 7.4, 200 mM KCl, 2 mM MgCl₂).

  • Allow the RNA to cool slowly for 15 minutes. Why? Slow cooling in the presence of K⁺ and Mg²⁺ allows the RNA to find its thermodynamic minimum, properly assembling the G-quadruplex core.

Step 2: Assay Assembly

  • Prepare a 96-well black, flat-bottom microplate. Note: Black plates are mandatory to prevent optical cross-talk between wells and minimize background reflection.

  • Add 90 µL of Assay Buffer (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂) containing 10 µM DFHBI to each well.

  • Add 10 µL of the folded RNA (from Step 1) to the experimental wells (Final RNA concentration: 0.5 µM).

  • Self-Validating Controls:

    • Positive Control: Wild-type Broccoli RNA + DFHBI.

    • Negative Control 1 (Baseline): Assay Buffer + DFHBI (No RNA). Establishes the non-radiative decay baseline.

    • Negative Control 2 (Specificity): Mutant RNA (lacking G-quadruplex) + DFHBI. Proves fluorescence is strictly structure-dependent.

Step 3: Signal Acquisition

  • Incubate the plate at 37°C for 10 minutes to reach binding equilibrium.

  • Read fluorescence using a microplate reader set to Excitation: 447 nm and Emission: 501 nm (Cutoff: 495 nm).

AssayWorkflow Step1 1. Target Preparation In vitro transcribe & purify RNA aptamer Step2 2. Thermal Annealing Heat to 95°C, cool slowly in folding buffer Step1->Step2 Step3 3. Assay Assembly Mix RNA (0.5 µM) + DFHBI (10 µM) in microplate Step2->Step3 Step4 4. Signal Acquisition Read at Ex: 447 nm / Em: 501 nm Step3->Step4 Step5 5. Validation Compare against No-RNA & Mutant controls Step4->Step5

Self-validating high-throughput screening workflow for DFHBI-RNA aptamer fluorescence assays.

Protocol 2: Live-Cell RNA Imaging Assay

For researchers transitioning from in vitro screening to cellular validation, DFHBI is highly cell-permeable and exhibits negligible cytotoxicity [4].

  • Transfection: Transfect HEK293T cells with a mammalian expression vector encoding your target RNA tagged with a tRNA-scaffolded Broccoli aptamer. Causality: The tRNA scaffold protects the aptamer from rapid exoribonuclease degradation in the mammalian cytosol [3].

  • Media Replacement: 24 hours post-transfection, remove the culture media and wash cells once with PBS.

  • Fluorogen Incubation: Add live-cell imaging solution (e.g., FluoroBrite DMEM) supplemented with 20 µM DFHBI. Incubate for 15 minutes at 37°C. DFHBI rapidly diffuses across the lipid bilayer.

  • Imaging: Transfer cells to a confocal microscope equipped with a live-cell incubation chamber. Image using standard FITC/GFP filter sets (Ex: 488 nm laser, Em: 500-550 nm window).

  • Washout Validation: To prove the signal is specific to reversible DFHBI binding, wash the cells twice with dye-free media. The fluorescence should rapidly decay as the fluorogen diffuses out of the RNA pockets.

Troubleshooting & Data Interpretation

  • High Background Fluorescence: If Negative Control 1 (DFHBI alone) shows high signal, check the pH of your buffer. At pH > 8.5, the phenolate form of DFHBI can exhibit slight non-specific fluorescence. Ensure HEPES is properly titrated to pH 7.4.

  • Low Signal in Positive Control: This is almost always an RNA folding issue. Ensure that the K⁺ concentration is strictly maintained at 100 mM. Do not substitute with PBS, as the high Na⁺/K⁺ ratio in standard PBS will destabilize the G-quadruplex.

References

  • Paige, J.S., Wu, K.Y., & Jaffrey, S.R. (2011). RNA Mimics of Green Fluorescent Protein. Science. [1] URL: [Link]

  • Filonov, G.S., Moon, J.D., Svensen, N., & Jaffrey, S.R. (2014). Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution. Journal of the American Chemical Society. [2] URL: [Link]

  • Filonov, G.S., Kam, C.W., Song, W., & Jaffrey, S.R. (2015). In-gel imaging of RNA processing using broccoli reveals optimal aptamer expression strategies. Cell Chemical Biology. [3] URL: [Link]

  • Fernandez-de-Cossio-Diaz, J., & Vazquez, A. (2022). Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression. ACS Synthetic Biology. [4] URL: [Link]

Application Note: Large-Scale Synthesis and Validation of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives for RNA Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,2-dimethyl-1H-imidazol-5-ol (which predominantly exists as its tautomer, 1,2-dimethyl-1H-imidazol-5(4H)-one) serves as the critical fluorogenic core for GFP-mimicking small molecules. When conjugated with a substituted benzylidene moiety—most notably forming 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol (1)—this core acts as a highly specific, cell-permeable ligand for RNA aptamers such as "Spinach" and "Broccoli" [1]. In its unbound state, the molecule is essentially non-fluorescent due to non-radiative decay via thermal isomerization. However, upon binding to its cognate RNA aptamer, the 1,2-dimethyl-1H-imidazol-5-ol core is locked into a rigid, planar conformation, activating intense green fluorescence [2].

This technical guide outlines a robust, self-validating protocol for the large-scale synthesis of the 1,2-dimethyl-1H-imidazol-5-ol core, engineered specifically for researchers and drug development professionals requiring high-purity fluorogens for live-cell RNA imaging.

Mechanistic Causality & Chemical Logic

The synthesis of the 1,2-dimethyl-1H-imidazol-5-ol core is achieved through a highly controlled, two-phase cascade reaction: an Erlenmeyer-Plöchl azlactone synthesis followed by a targeted aminolysis-cyclization sequence [3].

  • Phase 1: Azlactone Formation. N-acetylglycine is condensed with 4-hydroxy-3,5-difluorobenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. Causality: The acetic anhydride is not merely a solvent; it acts as a dehydrating agent that converts N-acetylglycine into a reactive 2-methyl-5-oxazolone intermediate. Anhydrous sodium acetate serves as a crucial proton acceptor, facilitating the enolization of the oxazolone, which subsequently undergoes a Knoevenagel-type condensation with the aldehyde.

  • Phase 2: Aminolysis & Cyclodehydration. The isolated azlactone is reacted with methylamine (CH₃NH₂). Causality: The primary amine attacks the lactone carbonyl, opening the ring to form an intermediate acyclic amide. Under reflux conditions, this intermediate spontaneously undergoes intramolecular cyclodehydration. The methyl group from the methylamine and the methyl group from the original N-acetylglycine construct the final 1,2-dimethyl architecture of the imidazol-5-ol core.

SynthesisWorkflow Start 4-OH-3,5-diF-Benzaldehyde + N-Acetylglycine Step1 Azlactone Formation (Ac2O, NaOAc, 120°C) Start->Step1 IPC1 SVC 1: LC-MS Aldehyde Depletion >98% Step1->IPC1 Int 2-Methyl-5-oxazolone Intermediate Step1->Int Step2 Aminolysis & Cyclization (CH3NH2, EtOH, Reflux) Int->Step2 IPC2 SVC 2: LC-MS Confirm Mass (255.09 m/z) Step2->IPC2 Product 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI Core) Step2->Product

Workflow for the large-scale synthesis of the 1,2-dimethyl-1H-imidazol-5-ol core.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility at scale, this protocol integrates Self-Validation Checkpoints (SVCs) . The synthesis must not proceed to the next phase unless the SVC criteria are strictly met.

Phase 1: Synthesis of the Azlactone Intermediate
  • Preparation: In a 5 L jacketed reactor purged with argon, suspend 4-hydroxy-3,5-difluorobenzaldehyde (1.0 eq, 500 g) and N-acetylglycine (1.05 eq) in acetic anhydride (3.0 eq).

  • Catalysis: Add anhydrous sodium acetate (1.05 eq). Note: Ensure the sodium acetate is freshly fused/dried; moisture will prematurely hydrolyze the acetic anhydride, halting the formation of the oxazolone.

  • Condensation: Heat the mixture to 120 °C under continuous stirring for 2.5 hours. The solution will transition to a deep yellow/orange hue.

  • SVC 1 (In-Process Control): Withdraw a 100 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Criterion: The peak corresponding to the unreacted aldehyde must be <2% of the total AUC.

    • Corrective Action: If >2%, add an additional 0.5 eq of acetic anhydride and reflux for 1 hour.

  • Workup: Cool the reactor to 20 °C. Slowly precipitate the product by adding 2 L of ice-cold deionized water. Filter the crude azlactone under a vacuum, wash with cold water, and dry under a high vacuum overnight.

Phase 2: Aminolysis and Cyclization to 1,2-Dimethyl-1H-imidazol-5-ol
  • Ring Opening: Dissolve the dried azlactone intermediate (1.0 eq) in 3 L of absolute ethanol inside a clean reactor. Cool the system to 0 °C.

  • Aminolysis: Dropwise add methylamine (40% w/w in water, 3.0 eq) over 45 minutes [4]. Causality: Dropwise addition at 0 °C is critical. A rapid addition generates an uncontrolled exotherm that hydrolyzes the delicate oxazolone intermediate back to acyclic waste rather than promoting the desired aminolysis.

  • Cyclodehydration: Once addition is complete, remove the cooling jacket and heat the reaction to reflux (80 °C) for 4 hours to drive the thermodynamically favored cyclization.

  • SVC 2 (In-Process Control): Analyze the reaction mixture via LC-MS.

    • Validation Criterion: Confirm the presence of the cyclized 1,2-dimethyl-1H-imidazol-5-ol core ([M+H]⁺ = 255.09 m/z for the DFHBI derivative) [1].

  • Purification: Concentrate the mixture under reduced pressure to 30% of its original volume. Acidify with 1M HCl to pH 4 to precipitate the final product. Filter, recrystallize from an ethanol/water gradient, and lyophilize to yield the pure API.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative metrics and critical quality attributes (CQAs) for a standard 500 g scale-up batch.

Synthesis StageTarget CompoundExpected Yield (%)Target Purity (HPLC)Critical IPC / Release Metric
Phase 1 2-Methyl-5-oxazolone derivative78 - 85%> 92%Aldehyde depletion > 98% (AUC)
Phase 2 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI)68 - 75%> 98%[M+H]⁺ = 255.09 m/z
Final QC Purified Fluorogen APIN/A> 99.5%Endotoxin < 0.1 EU/mg; Moisture < 0.5%

Photophysical Activation Pathway

Once synthesized, the 1,2-dimethyl-1H-imidazol-5-ol derivative is deployed in live-cell imaging. The fluorogen remains dark in the cellular milieu until it intercalates into the G-quadruplex-like core of the folded RNA aptamer, a process heavily dependent on intracellular K⁺ and Mg²⁺ concentrations [5].

ActivationPathway RNA Apo-Spinach RNA (Unfolded/Inactive) Complex RNA-Fluorogen Complex (Planar Conformation) RNA->Complex Ligand 1,2-Dimethyl-1H-imidazol-5-ol Derivative (Free) Ligand->Complex Buffer Intracellular Ions (125 mM K+, 5 mM Mg2+) Buffer->Complex Emission Green Fluorescence (λex=460nm, λem=505nm) Complex->Emission Illumination (473 nm)

Photophysical activation pathway of the 1,2-dimethyl-1H-imidazol-5-ol derivative.

References

  • PubChem Compound Summary for CID 131633007:4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol.
  • Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging.Journal of the American Chemical Society / PMC.
  • The Emergence of a Bright Idea: A Technical Guide to DFHBI for RNA Imaging.Benchchem.
  • Supporting Information - Chemical synthesis of DFHBI.Fei Lab / UChicago.
  • Design, Synthesis, and Application of Spinach Molecular Beacons Triggered by Strand Displacement.PMC.

Sources

A Comprehensive Guide to the Purification of 1,2-Dimethyl-1H-imidazol-5-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

Substituted imidazole heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The compound 1,2-Dimethyl-1H-imidazol-5-ol, a polar, amphoteric molecule, presents unique challenges and opportunities in its purification. Achieving high purity is critical for its use in drug development and biological screening, as even minor impurities can lead to erroneous results.[2] This guide provides a detailed examination of robust purification strategies, including recrystallization, column chromatography, and acid-base extraction, tailored to the specific chemical properties of 1,2-Dimethyl-1H-imidazol-5-ol. We offer in-depth, step-by-step protocols, troubleshooting advice, and the scientific rationale behind procedural choices to empower researchers in obtaining this valuable intermediate in a highly pure form.

Introduction: The Purification Challenge

1,2-Dimethyl-1H-imidazol-5-ol possesses a unique combination of functional groups that dictate its purification strategy. The N-methylated imidazole ring imparts basicity (pKa of the conjugate acid is ~7), while the C5-hydroxyl group provides weak acidity.[3] This amphoteric nature, coupled with its high polarity, requires careful consideration when selecting a purification method.

Common impurities often encountered during the synthesis of imidazole derivatives include unreacted starting materials, reagents, and byproducts arising from side reactions or oxidation.[4] Oxidation, in particular, can lead to the formation of highly conjugated, colored byproducts that can be challenging to remove.[4] The primary objective of any purification protocol is to effectively remove these contaminants while maximizing the recovery of the final product.

Strategic Approach to Purification

The selection of an appropriate purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A logical workflow can guide the researcher to the most efficient strategy.

G start Crude Product (1,2-Dimethyl-1H-imidazol-5-ol) decision1 Is the crude product a solid? start->decision1 decision2 Are impurities significantly different in polarity? decision1->decision2 No (Oily) recrystallization Protocol 1: Recrystallization decision1->recrystallization Yes decision3 Are impurities neutral/non-ionizable? decision2->decision3 No (Similar Polarity) chromatography Protocol 2: Column Chromatography decision2->chromatography Yes decision3->chromatography No extraction Protocol 3: Acid-Base Extraction decision3->extraction Yes final_product Pure Product (>98% Purity) recrystallization->final_product chromatography->final_product extraction->final_product

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Recrystallization for High-Purity Solids

Recrystallization is often the most effective method for the final purification of solid compounds, capable of yielding material with >98% purity.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

3.1. Scientific Rationale

An ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but will have poor solubility for the product at room temperature or below, maximizing crystal recovery. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor). Given the polar nature of 1,2-Dimethyl-1H-imidazol-5-ol, polar protic solvents are excellent starting points.

3.2. Step-by-Step Protocol

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, acetonitrile). Identify a solvent that requires heating to fully dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.

  • (Optional) Activated Carbon Treatment: If the solution is colored, this indicates the presence of conjugated impurities.[4] Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Swirl and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated carbon.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under a vacuum to remove residual solvent.

3.3. Troubleshooting

IssueCausality & Solution
Oiling Out The product's melting point is below the solvent's boiling point, or the product is highly impure. Solution: Use a lower-boiling solvent or a solvent mixture. Pre-purify by another method (e.g., chromatography) if necessary.[5]
Low Recovery Too much solvent was used, or the solution was not cooled sufficiently. Solution: Use the minimum amount of hot solvent. Ensure adequate cooling in an ice bath.[5]
Persistent Color Impurities have similar solubility profiles. Solution: Ensure the activated carbon step was included. If color persists, column chromatography may be required.[4]

Protocol 2: Flash Column Chromatography

Chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when recrystallization is ineffective or when the crude product is an oil.[2]

4.1. Scientific Rationale

The separation occurs as the crude mixture (mobile phase) passes through a column packed with a stationary phase (e.g., silica gel or alumina). Compounds interact with the stationary phase to varying degrees based on their polarity. For a basic compound like an imidazole derivative, tailing of peaks on acidic silica gel is a common issue due to strong, sometimes irreversible, adsorption.[5] Using a neutral stationary phase like alumina or modifying the mobile phase can mitigate this.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Stationary Phase (Silica or Alumina) b Choose Eluent System (e.g., DCM/MeOH) a->b c Pack Column b->c d Load Crude Sample c->d e Elute with Mobile Phase d->e f Collect Fractions e->f g Analyze Fractions via TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Pure Product i->j

Caption: General workflow for flash column chromatography.

4.2. Step-by-Step Protocol

  • Stationary Phase Selection:

    • Silica Gel (Standard): Effective for many separations.

    • Neutral Alumina: Recommended for basic compounds like this imidazole to prevent irreversible adsorption and peak tailing.[5]

  • Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. For a polar compound like 1,2-Dimethyl-1H-imidazol-5-ol, a polar mobile phase will be necessary.

    • Start with a gradient of methanol in dichloromethane (DCM), e.g., 0% to 10% MeOH in DCM.

    • Crucial Tip: To prevent peak tailing on silica, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.[5]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure DCM or MeOH). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elution and Fraction Collection: Run the eluent through the column, gradually increasing the polarity if using a gradient. Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction

This technique is ideal for separating the amphoteric target compound from neutral impurities. It leverages the ability of the imidazole nitrogen to be protonated by acid and the hydroxyl group to be deprotonated by a base.

5.1. Scientific Rationale

By adjusting the pH of an aqueous solution, the ionization state of the target compound can be changed, dramatically altering its solubility between aqueous and organic layers.

  • In acidic solution (e.g., 1M HCl): The basic imidazole nitrogen is protonated, forming a water-soluble salt. Neutral impurities will remain in the organic layer.

  • In basic solution (e.g., 1M NaOH): The acidic hydroxyl group is deprotonated, forming a water-soluble phenoxide-like salt. Neutral impurities will again remain in the organic layer.

5.2. Step-by-Step Protocol

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated 1,2-Dimethyl-1H-imidazol-5-ol will move to the aqueous layer. Separate the layers and save the aqueous layer. The organic layer contains neutral and acidic impurities.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly basify it with 1M NaOH (aq) to a pH > 8. This deprotonates the imidazolium ion, regenerating the neutral compound.

  • Isolation: Extract the now neutral product back into a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Comparative Summary of Techniques

The effectiveness of each technique can be estimated based on outcomes for analogous polar heterocyclic compounds.[5]

Purification MethodTypical RecoveryExpected PurityKey Advantages & Considerations
Recrystallization 70-90%>98%Excellent for final polishing of solid material. Yield is highly dependent on solvent choice and careful technique.[5]
Column Chromatography 60-80%>95%Versatile for oils and complex mixtures. Product loss can occur due to irreversible adsorption on silica.[5]
Acid-Base Extraction >90%~90-95%Fast and effective for removing neutral impurities. May not remove other ionic impurities. Often used as a preliminary cleanup step.

Conclusion

The purification of 1,2-Dimethyl-1H-imidazol-5-ol is readily achievable through a systematic application of standard organic chemistry techniques. For crude solids, recrystallization offers a direct path to high-purity material, especially when combined with an activated carbon treatment to remove colored impurities. For oily products or complex mixtures where recrystallization fails, flash column chromatography on neutral alumina or silica gel with a modified eluent is the method of choice. Finally, acid-base extraction serves as a rapid and efficient preliminary purification step to remove neutral contaminants. The selection of the optimal method or combination of methods will depend on the specific impurity profile and the stringent purity requirements of pharmaceutical research.

References

  • Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products - Benchchem. (n.d.).
  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem. (n.d.).
  • 1H-Imidazole, 1,2-dimethyl- | SIELC Technologies. (2018, February 16).
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. (n.d.).
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1).
  • Imidazole Impurities and Related Compound - Veeprho. (n.d.).

Sources

Application Note: 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI) as a Fluorogenic Probe for Live-Cell RNA Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-imidazol-5-one (DFHBI), structurally identified by its core moiety 1,2-dimethyl-1H-imidazol-5-ol (PDB Ligand ID: 1TU)[1], is a synthetic, cell-permeable fluorogen designed as an analogue of the Green Fluorescent Protein (GFP) chromophore (HBI)[2]. In drug development and molecular biology, tracking RNA dynamics in living cells has historically been challenging compared to protein tracking. DFHBI bridges this gap when paired with specific RNA aptamers (e.g., Spinach, Broccoli, iSpinach) that act as genetically encodable tags[2].

Causality of Fluorescence Activation: In aqueous solution, free DFHBI is essentially non-fluorescent. Upon excitation, the molecule rapidly dissipates energy through non-radiative decay, primarily via cis-trans photoisomerization of its benzylidene imidazolinone bridge[3]. However, when DFHBI binds to the G-quadruplex pocket of a properly folded Spinach or Broccoli RNA aptamer, its conformation is sterically locked into a coplanar state[4]. This rigid microenvironment physically impedes photoisomerization, forcing the excited state to relax via radiative emission (fluorescence)[5]. This "light-up" mechanism ensures exceptionally low background noise, making it a self-validating system for wash-free live-cell imaging[5].

Photophysical Properties

The photophysical profile of DFHBI is highly dependent on its microenvironment and protonation state. DFHBI binds to the RNA aptamer exclusively in its phenolate form (pKa ~5.2)[3]. The table below summarizes the quantitative shift in properties upon aptamer binding.

PropertyFree DFHBI (Aqueous)DFHBI-Spinach Complex
Excitation Maximum (λex) ~420 nm447 nm[6]
Emission Maximum (λem) N/A (Non-fluorescent)501 nm[6]
Quantum Yield (Φ) < 0.0010.72[2]
Extinction Coefficient (ε) ~30,100 M⁻¹ cm⁻¹~30,100 M⁻¹ cm⁻¹[7]
Brightness (ε × Φ) Negligible~21,600 (Comparable to eGFP)[5]
Photobleaching Resistance LowHigh (Due to rapid ligand exchange)[2]

Experimental Protocols & Workflows

Protocol 1: In Vitro Transcription and Aptamer Folding

To ensure trustworthy in vitro assays, the RNA aptamer must be properly folded before introducing DFHBI. The G-quadruplex structure is strictly dependent on monovalent and divalent cations[7].

  • Transcription: Synthesize the target RNA-Spinach fusion transcript using T7 RNA polymerase. Purify via standard column or phenol-chloroform methods.

  • Denaturation: Dilute the RNA to 1–10 µM in nuclease-free water. Heat to 75°C for 3 minutes to disrupt misfolded secondary structures.

  • Cation-Dependent Folding (Critical Step): Snap-cool the RNA on ice for 2 minutes, then add folding buffer to a final concentration of 40 mM HEPES (pH 7.4), 125 mM KCl, and 5 mM MgCl₂[6].

    • Causal Rationale: K⁺ ions specifically coordinate within the central channel of the G-quartets, while Mg²⁺ stabilizes the phosphate backbone[5]. Without K⁺, the DFHBI binding pocket will not form, resulting in false negatives.

  • Incubation: Incubate at 37°C for 15 minutes to allow thermodynamic equilibration of the RNA structure[7].

Protocol 2: Live-Cell RNA Imaging Workflow

DFHBI is non-toxic and rapidly crosses the plasma membrane, enabling real-time kinetic studies of RNA transcription and localization[5].

  • Transfection: Transfect mammalian cells (e.g., HeLa, HEK293) with a plasmid encoding the RNA-of-interest fused to the Spinach/Broccoli aptamer sequence[8].

  • Probe Preparation: Prepare a 10 mM stock of DFHBI in anhydrous DMSO. Store aliquots at -20°C, protected from light.

  • Cellular Incubation: Dilute the DFHBI stock directly into the cell culture medium to a final concentration of 10–20 µM[7]. Incubate for 15–30 minutes at 37°C.

    • Causal Rationale: DFHBI is highly cell-permeable. Because unbound DFHBI is non-fluorescent, no washing steps are required. Skipping the wash step preserves the physiological state of the cells and prevents the efflux of the reversibly bound probe[5].

  • Imaging: Image using a confocal microscope equipped with a standard FITC/GFP filter set (Excitation: 470/480 nm; Emission: 505/535 nm)[6].

    • Self-Validation System: Always include a negative control well transfected with an empty vector (no aptamer) but treated with DFHBI. This establishes the baseline autofluorescence threshold and validates that any observed signal is strictly aptamer-dependent.

Visualizations

Mechanism Free Free DFHBI (Flexible) Isomerization Photoisomerization (Non-radiative Decay) Free->Isomerization UV/Vis Excitation (Unbound) Bound Bound DFHBI (Conformationally Locked) Free->Bound Binds Aptamer Pocket Aptamer Spinach/Broccoli Aptamer (G-Quadruplex) Aptamer->Bound K+/Mg2+ Dependent Folding Fluorescence Green Fluorescence (High Quantum Yield) Bound->Fluorescence UV/Vis Excitation (Restricted Decay)

Fig 1. Mechanistic pathway of DFHBI fluorescence activation via RNA G-quadruplex binding.

Workflow Step1 1. Transfect Cells (Plasmid with RNA-Aptamer) Step2 2. Express RNA (Intracellular Transcription) Step1->Step2 Step3 3. Add DFHBI Probe (Cell-permeable, Wash-free) Step2->Step3 Step4 4. Aptamer-Fluorogen Complexation (In vivo Folding) Step3->Step4 Step5 5. Confocal Imaging (Ex: 470nm / Em: 505nm) Step4->Step5

Fig 2. Wash-free live-cell RNA imaging workflow using the DFHBI-Aptamer system.

References

  • [1] Title: 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol | Source: PubChem (NIH) | URL:[Link]

  • [2] Title: Spinach aptamer | Source: Wikipedia | URL: [Link]

  • [4] Title: Spinach aptamer Structure and Characteristics | Source: Ribocentre | URL:[Link]

  • [8] Title: Bright and pH-sensitive Baby Spinach aptamer with RNA triplex fusion | Source: Nucleic Acids Research (Oxford Academic) | URL:[Link]

  • [5] Title: Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging | Source: PMC (NIH) | URL:[Link]

  • [3] Title: Characterization of the Photophysical Behavior of DFHBI Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Aptamer | Source: The Journal of Physical Chemistry B (ACS Publications) | URL:[Link]

  • [6] Title: Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach | Source: PMC (NIH) | URL:[Link]

  • [7] Title: Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach | Source: Nucleic Acids Research (Oxford Academic) | URL:[Link]

Sources

Application Note: 1,2-Dimethyl-1H-imidazol-5-ol Scaffolds in Medicinal Chemistry and RNA-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

The 1,2-dimethyl-1H-imidazol-5-ol moiety is the fundamental pharmacophoric and photophysical core of green fluorescent protein (GFP)-mimicking fluorogens. The most prominent derivative of this scaffold is DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone)[1]. In modern medicinal chemistry, this core structure has catalyzed a paradigm shift in RNA-targeted drug discovery, live-cell transcriptomics, and high-throughput screening (HTS)[2].

By acting as a "light-up" fluorogen that remains dark in solution but emits a brilliant signal when bound to specific, genetically encoded RNA aptamers (such as Spinach or Broccoli), the 1,2-dimethyl-1H-imidazol-5-ol scaffold provides a self-validating, zero-background system. This allows medicinal chemists to interrogate RNA dynamics and screen RNA-binding small molecules with unprecedented signal-to-noise ratios[3].

Mechanistic Principles: The Causality of Fluorescence

To effectively utilize this scaffold in assay development, one must understand the causality behind its photophysics. The system relies on a strictly controlled structural environment to activate fluorescence.

  • The Dark State (In Solution): In aqueous environments, the free 1,2-dimethyl-1H-imidazol-5-ol core is practically non-fluorescent. Excited-state energy is rapidly dissipated through non-radiative decay, driven by free intramolecular rotation around the methine bridge connecting the imidazolinone core to the benzylidene ring[1].

  • The Fluorescent State (Aptamer Bound): When the fluorogen encounters the G-quadruplex motif of a cognate RNA aptamer, the RNA physically encapsulates the molecule[4]. This binding restricts the intramolecular rotation, forces the core into a strictly planar conformation, and shields it from the aqueous solvent (dehydration). This structural lockdown shifts the energy dissipation pathway entirely to highly efficient radiative emission[5].

  • Resistance to Photobleaching: Unlike covalently bound GFP fluorophores, the 1,2-dimethyl-1H-imidazol-5-ol core binds non-covalently and undergoes rapid dynamic exchange. If a molecule photobleaches, it rapidly unbinds and is instantly replaced by a fresh, unbleached molecule from the surrounding buffer, ensuring sustained signal during long-term imaging[1].

G A 1,2-Dimethyl-1H-imidazol-5-ol Core (Free DFHBI: Non-fluorescent) C G-Quadruplex Encapsulation (Restricted Rotation) A->C Binding (Kd ~500 nM) B RNA Aptamer (e.g., Broccoli/Spinach) B->C K+ / Mg2+ dependent folding D Radiative Decay (Fluorescence Emission ~507nm) C->D Excitation (472 nm)

Caption: Mechanism of DFHBI fluorescence activation via RNA aptamer encapsulation.

Key Applications in Medicinal Chemistry

A. High-Throughput Screening (HTS) for RNA Therapeutics

Historically, screening small molecules against RNA targets was hindered by a lack of reliable target engagement assays. By fusing a disease-relevant RNA motif to a Broccoli aptamer, medicinal chemists can create a fluorescent reporter system. If a drug candidate successfully binds the target RNA and alters its conformation, the aptamer misfolds, releasing the 1,2-dimethyl-1H-imidazol-5-ol core and quenching the fluorescence[2]. This displacement assay is highly scalable for 384- and 1536-well plate formats.

B. Live-Cell Imaging of mRNA Delivery

With the explosion of lipid nanoparticle (LNP) mRNA therapeutics, tracking intracellular delivery is critical. DFHBI-1T (an optimized derivative) readily permeates cell membranes with zero toxicity[2]. Because unbound DFHBI is dark, researchers can image mRNA translation and degradation in real-time without the need for complex washing steps, ensuring high-fidelity spatiotemporal data[6].

Quantitative Data Summaries

The structural modifications to the 1,2-dimethyl-1H-imidazol-5-ol core dictate its photophysical properties and optimal aptamer pairing.

Table 1: Photophysical Properties of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives

Fluorogen ScaffoldCognate RNA AptamerExcitation (nm)Emission (nm)In Vivo Brightness (vs. GFP)Primary Application
DFHBI Spinach / Spinach2447501~50%In vitro biosensors, structural biology
DFHBI-1T Broccoli / Tornado472507~70%Live-cell imaging, HTS, mRNA tracking
GFP (Reference) Covalently bound HBI488507100%Protein tracking (Baseline control)

Experimental Protocols

The following protocols are designed as self-validating systems . The inherent lack of background fluorescence from the unbound 1,2-dimethyl-1H-imidazol-5-ol core acts as an internal negative control; any observed signal is a direct, causal readout of intact RNA-fluorogen complexation.

Protocol 1: In Vitro RNA-Target Engagement Assay (HTS Format)

Objective: Screen small molecule libraries for binding to a target RNA sequence fused to a Broccoli aptamer.

  • Buffer Preparation: Prepare folding buffer containing 40 mM HEPES (pH 7.4), 5 mM MgCl₂, and 50 mM KCl.

    • Causality: Potassium ( K+ ) ions are strictly required to coordinate and stabilize the G-quadruplex structure of the aptamer[4]. Without K+ , the binding pocket collapses, and the system self-validates as a true negative.

  • RNA Folding: Dilute the RNA-Broccoli fusion construct to 1 µM in the folding buffer. Heat to 95°C for 3 minutes, then slowly cool to room temperature over 15 minutes.

    • Causality: Thermal annealing ensures the RNA avoids kinetic traps and adopts the thermodynamically stable G-quadruplex conformation required to encapsulate the fluorogen.

  • Fluorogen Addition: Add DFHBI-1T to a final concentration of 10 µM. Incubate for 10 minutes to reach binding equilibrium.

  • Compound Screening: Dispense 20 µL of the RNA-fluorogen complex into a 384-well black microplate. Add 1 µL of small molecule drug candidates (e.g., 10 µM final concentration).

  • Readout: Measure fluorescence using a microplate reader (Ex: 472 nm / Em: 507 nm). A reduction in signal indicates target engagement and subsequent disruption of the aptamer pocket.

Workflow S1 1. RNA Target-Broccoli Fusion (Synthesize & Fold in K+ Buffer) S2 2. Fluorogen Addition (Add 10 µM DFHBI-1T -> High Signal) S1->S2 S3 3. Compound Library Screening (Introduce Small Molecule Candidates) S2->S3 S4 4. Target Engagement Readout (Displacement = Signal Quenching) S3->S4

Caption: HTS workflow for RNA-targeted drug discovery using DFHBI-based light-up aptamers.

Protocol 2: Live-Cell RNA Imaging Workflow

Objective: Track the intracellular localization of mRNA therapeutics in real-time.

  • Cell Preparation: Plate HEK293T cells in a glass-bottom imaging dish. Transfect cells with the LNP-encapsulated mRNA containing a 3'-UTR Broccoli tag. Incubate for 12-24 hours.

  • Fluorogen Incubation: Replace the culture media with Live-Cell Imaging Buffer (Gibco) supplemented with 20 µM DFHBI-1T.

    • Causality: DFHBI-1T is highly membrane-permeable. A wash step is deliberately omitted because the unbound 1,2-dimethyl-1H-imidazol-5-ol core remains entirely dark in the lipid bilayer and cytoplasm, eliminating background noise[6].

  • Imaging: Image immediately using a confocal microscope equipped with a standard FITC/GFP filter set (488 nm laser excitation).

    • Causality: Continuous imaging is possible due to the dynamic exchange mechanism, which bypasses the photobleaching limitations of traditional covalent dyes[1].

References

  • Understanding the Photophysics of the Spinach–DFHBI RNA Aptamer–Fluorogen Complex To Improve Live-Cell RNA Imaging Journal of the American Chemical Society (ACS)[Link]

  • Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression ACS Synthetic Biology / PubMed Central (PMC)[Link]

  • In Vivo Production of RNA Aptamers and Nanoparticles: Problems and Prospects International Journal of Molecular Sciences (MDPI)[Link]

  • Crystal structure of an RNA aptamer in complex with fluorophore and Fab (PDB: 4KZD) RCSB Protein Data Bank[Link]

Sources

Application Note: Strategic Derivatization of 1,2-Dimethyl-1H-imidazol-5-ol for Enhanced Bioactivity Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, integral to numerous biologically active compounds.[1][2] This application note details a strategic framework for the derivatization of 1,2-dimethyl-1H-imidazol-5-ol, a versatile starting material for generating compound libraries for bioassays. We present a robust and detailed protocol for O-acylation of the C5 hydroxyl group, a key reaction for modulating the compound's physicochemical properties to explore structure-activity relationships (SAR).[2][3] Furthermore, we provide a comprehensive, step-by-step protocol for a foundational bioassay: an antimicrobial susceptibility test using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This integrated guide serves as a practical resource for researchers aiming to synthesize and screen novel imidazole derivatives for potential therapeutic applications.

Introduction

Imidazole and its derivatives are a critical class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry.[1] Their unique physicochemical properties and versatile reactivity make them ideal scaffolds for drug design, leading to compounds with antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][4] The starting compound, 1,2-dimethyl-1H-imidazol-5-ol, possesses a key functional group—a hydroxyl group at the 5-position—that serves as an excellent handle for chemical modification.

Derivatization is a cornerstone of drug discovery, allowing for the systematic modification of a lead compound to optimize its biological activity, metabolic stability, and pharmacokinetic profile.[5] By creating a library of related compounds (analogs), researchers can systematically investigate the structure-activity relationship (SAR), identifying which molecular features are crucial for the desired biological effect.[2][6]

This guide focuses on O-acylation, a type of nucleophilic acyl substitution, as a primary derivatization strategy. This reaction is advantageous due to its reliability, generally high yields, and the commercial availability of a vast array of acylating agents (e.g., acyl chlorides and anhydrides). This allows for the introduction of diverse functionalities—from simple alkyl chains to complex aromatic systems—thereby systematically altering properties like lipophilicity, steric bulk, and electronic character to probe their impact on bioactivity.

PART 1: Synthesis and Derivatization Protocol

Causality Behind Experimental Choices: O-Acylation

The hydroxyl group of 1,2-dimethyl-1H-imidazol-5-ol has a phenolic character, making its oxygen atom nucleophilic. O-acylation is selected as the derivatization method for several strategic reasons:

  • Robustness and Versatility: The reaction is well-established and tolerates a wide variety of functional groups on the acylating agent.[7]

  • Modulation of Lipophilicity: Introducing different acyl groups (e.g., acetyl vs. benzoyl) allows for precise control over the molecule's lipophilicity (logP), which is a critical factor in membrane permeability and overall drug-likeness.

  • Ester Prodrug Strategy: The resulting ester bond can be designed to be stable or to be cleaved by endogenous esterase enzymes in vivo, releasing the active parent molecule. This is a common prodrug strategy.

  • Kinetic vs. Thermodynamic Control: In phenols, O-acylation is kinetically favored over C-acylation (a Friedel-Crafts type reaction on the ring). By using a non-Lewis acidic base and moderate temperatures, we ensure the selective formation of the desired O-acylated product.

The mechanism involves the deprotonation of the hydroxyl group by a non-nucleophilic base, such as triethylamine (TEA), to form a more potent nucleophile (an alkoxide/phenoxide). This intermediate then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and a triethylammonium chloride salt.

Experimental Protocol: General Procedure for O-Acylation

This protocol describes a general method for acylating 1,2-dimethyl-1H-imidazol-5-ol with an acyl chloride.

Materials and Reagents:

  • 1,2-dimethyl-1H-imidazol-5-ol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)

  • Standard laboratory glassware, magnetic stirrer, and TLC plates

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dimethyl-1H-imidazol-5-ol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring. TEA acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Acylating Agent Addition: Slowly add the chosen acyl chloride (1.1 eq) to the reaction mixture. The addition should be done dropwise to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]

Data Presentation: Hypothetical Derivatization Examples

The following table summarizes hypothetical outcomes for the synthesis of three distinct derivatives, showcasing how varying the acyl group can influence reaction parameters and properties.

Derivative ID Acyl Chloride Used R-Group Hypothetical Yield Reaction Time (h) Notes
DMH-AC-01 Acetyl Chloride-CH₃85%2Rapid reaction, product is relatively polar.
DMH-BZ-02 Benzoyl Chloride-C₆H₅90%6Slower reaction, product is significantly more lipophilic.
DMH-PN-03 Pivaloyl Chloride-C(CH₃)₃75%16Sterically hindered, requires longer reaction time.
Visualization: Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis and purification of the 1,2-dimethyl-1H-imidazol-5-yl ester derivatives.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Imidazol-5-ol in Anhydrous DCM B 2. Cool to 0°C and Add Triethylamine (Base) A->B C 3. Add Acyl Chloride (R-COCl) Dropwise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Aqueous Quench & Extraction D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry (MgSO4) and Concentrate F->G H 8. Purify via Flash Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for the O-acylation of 1,2-dimethyl-1H-imidazol-5-ol.

PART 2: Bioassay Protocol - Antimicrobial Susceptibility Testing

Principle of the Assay: Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11][12] The procedure involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates, followed by inoculation with a standardized number of bacteria.[10][11] This assay is fundamental for screening new chemical entities for antimicrobial activity and is a critical first step in the development of new antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials and Reagents:

  • Test compounds (parent and derivatives) and a reference antibiotic (e.g., Norfloxacin, Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[11]

  • Sterile 96-well, flat-bottom microtiter plates[11]

  • McFarland 0.5 turbidity standard[11]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator set to 35°C ± 2°C[11]

Step-by-Step Methodology:

  • Prepare Compound Stock Solutions: Dissolve each test compound and the reference antibiotic in DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL).

  • Prepare Intermediate Dilutions: In a separate 96-well plate (the "mother plate"), perform serial two-fold dilutions of the stock solutions in CAMHB to create a range of concentrations. This step minimizes the final DMSO concentration in the assay plate.

  • Prepare Assay Plate: Dispense 50 µL of CAMHB into all wells of a new sterile 96-well plate. Transfer 50 µL from the intermediate dilution plate to the corresponding wells of the assay plate. This results in 100 µL per well with the compounds at 2x their final desired concentration.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, pick 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]

  • Inoculate the Assay Plate: Within 15-30 minutes of its preparation, add 100 µL of the final bacterial inoculum to each well of the assay plate. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only CAMHB (no bacteria or compound).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC: After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth.[12][13] The growth control should be distinctly turbid, and the sterility control should be clear.[11]

Data Interpretation & Hypothetical Results

The MIC values provide a quantitative measure of the antimicrobial potency of each compound. A lower MIC value indicates higher potency.

Compound ID R-Group MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Parent Compound-H64>128
DMH-AC-01 -CH₃32128
DMH-BZ-02 -C₆H₅864
DMH-PN-03 -C(CH₃)₃16>128
Norfloxacin(Control)0.50.25

Initial SAR Insights: From this hypothetical data, one could infer that increasing the lipophilicity and aromaticity of the ester group (as in DMH-BZ-02) significantly enhances activity against the Gram-positive S. aureus and confers moderate activity against the Gram-negative E. coli. The sterically bulky pivaloyl group (DMH-PN-03) also improves activity against S. aureus but less so than the benzoyl group, suggesting a specific pocket size or binding interaction is favored.

Visualization: Bioassay Decision Workflow

This diagram outlines the logical flow from obtaining MIC results to making decisions for the next research cycle.

G A Perform Broth Microdilution Assay B Determine MIC Values for Parent and Derivatives A->B C Compare MICs to Parent and Control Drug B->C D Potency Improved? (Lower MIC) C->D E Analyze SAR: Identify Favorable Substitutions D->E Yes G Compound is Inactive or Less Active D->G No F Design Next-Generation Derivatives E->F H Deprioritize or Modify Scaffold G->H

Caption: Decision workflow for SAR analysis based on MIC results.

Discussion and Troubleshooting

Structure-Activity Relationship (SAR) Insights: The derivatization and subsequent screening process are iterative. The hypothetical results suggest that lipophilic, aromatic esters enhance antimicrobial activity. The next logical step would be to synthesize additional derivatives with substituted benzoyl groups (e.g., with electron-donating or -withdrawing groups) to probe electronic effects on target binding. The lack of potent Gram-negative activity might suggest issues with penetrating the outer membrane of E. coli, a direction for future optimization.

Protocol Pitfalls and Solutions:

  • Synthesis: Incomplete reactions can be driven to completion by slightly increasing the temperature or adding a catalytic amount of 4-dimethylaminopyridine (DMAP). Purification can be challenging if the product has similar polarity to the starting material; in such cases, alternative chromatography techniques (e.g., reverse-phase) may be necessary.

  • Bioassay: Poor solubility of highly lipophilic derivatives (like DMH-BZ-02) in the aqueous assay medium can lead to artificially high MIC values. It is crucial to ensure compounds remain dissolved; a final DMSO concentration of ≤1% is generally recommended. If "skipped wells" (no growth in a well bordered by wells with growth) are observed, it often indicates an error in pipetting or potential contamination, and the test for that compound should be repeated.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the derivatization of 1,2-dimethyl-1H-imidazol-5-ol and the subsequent evaluation of its analogs in a primary antimicrobial screening assay. By explaining the causality behind the chosen synthetic strategy (O-acylation) and providing a detailed, standards-compliant protocol for MIC determination, this document equips researchers with the necessary tools to generate robust and interpretable data. This integrated approach of synthesis and biological testing is fundamental to advancing hit-to-lead campaigns in modern drug discovery.[6]

References

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. Available at: [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. Available at: [Link]

  • 3.11. Antimicrobial Activity Assays - Bio-protocol. Available at: [Link]

  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed. Available at: [Link]

  • Broth microdilution reference methodology - CGSpace. Available at: [Link]

  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria - National Centre for Disease Control (NCDC). Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]

  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC. Available at: [Link]

  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC. Available at: [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Available at: [Link]

  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace. Available at: [Link]

  • Ch24 - Acylation of phenols - University of Calgary. Available at: [Link]

  • Acylation of phenols to phenolic esters with organic salts - RSC Publishing - Rsc.org. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Available at: [Link]

  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). - ResearchGate. Available at: [Link]

  • Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC. Available at: [Link]

  • (PDF) Rational Synthesis, Biological Screening of Azo Derivatives of Chloro-Phenylcarbonyl Diazenyl Hydroxy Dipyrimidines/Thioxotetrahydropyrimidines and their Metal Complexes - ResearchGate. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed. Available at: [Link]

Sources

Analytical methods for quantifying 1,2-Dimethyl-1h-imidazol-5-ol in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Quantification of 1,2-Dimethyl-1H-imidazol-5-ol in Biological Matrices

Introduction & Biological Significance

1,2-Dimethyl-1H-imidazol-5-ol (also referred to as 1,2-dimethyl-5-hydroxyimidazole) is a highly polar, nitrogen-containing heterocyclic compound. It holds dual significance in modern biological and pharmaceutical research:

  • Veterinary Pharmacokinetics & Microbiology : It is a critical reductive metabolite of 5-nitroimidazole drugs (e.g., dimetridazole) generated by specific anaerobic bacteria such as Bacteroides fragilis[1]. Monitoring its concentration is essential for understanding antimicrobial resistance pathways and monitoring residue depletion in food-producing animals.

  • Chemical Biology & Aptamer Systems : Its core structure is the foundation for advanced fluorophores like DFHBI (4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol), which is widely used in RNA-fluorophore complexes (e.g., the Spinach and Broccoli aptamers) for live-cell imaging[2].

Quantifying this compound in complex biological samples (plasma, milk, tissue) presents severe analytical challenges due to its extreme hydrophilicity, susceptibility to keto-enol tautomerization (imidazol-5-ol imidazol-5-one), and vulnerability to ion suppression from endogenous phospholipids.

Analytical Rationale & Causality (E-E-A-T)

To establish a self-validating and robust quantitative system, every step of this protocol is designed with specific mechanistic causality:

  • Matrix De-proteination & Acidification : Biological samples are precipitated using cold acetonitrile spiked with 1% formic acid. The acid is crucial; it forces the imidazole nitrogen (pKa ~7.0) into its protonated state, preventing the compound from partitioning into the lipid fraction and locking the tautomeric equilibrium to ensure uniform recovery.

  • Solid-Phase Extraction (SPE) : We utilize a polymeric hydrophilic-lipophilic balanced (HLB) cartridge. Because 1,2-dimethyl-1H-imidazol-5-ol is highly polar, standard C18 silica cannot retain it during the wash steps. The HLB matrix captures the protonated imidazole via dipole-dipole and π−π interactions while allowing the wash step (5% Methanol) to strip away salts and polar matrix components[3].

  • Chromatographic Retention : Standard reversed-phase LC fails to retain this compound, causing it to elute in the void volume alongside suppressing salts. We employ a High-Strength Silica (HSS) T3 column. The T3 stationary phase features a lower C18 ligand density and resists dewetting in 100% aqueous mobile phases, allowing polar imidazoles to interact with the silica pore structure for enhanced retention and separation from matrix interferences[4].

Experimental Protocols

Note: This protocol is optimized for plasma and milk matrices. For solid tissue, an initial homogenization in aqueous buffer (1:4 w/v) is required prior to step 1.

Reagents and Materials
  • LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Formic Acid (FA), LC-MS grade.

  • Internal Standard (IS): Isotope-labeled analogue (e.g., Dimetridazole-d3 or custom 1,2-dimethyl-1H-imidazol-5-ol-d3).

  • SPE Cartridges: Oasis HLB (30 mg, 1 cc) or equivalent polymeric sorbent.

Step-by-Step Sample Preparation
  • Aliquoting & Spiking : Transfer 200 µL of the biological sample (plasma/milk) into a 2.0 mL low-bind Eppendorf tube. Add 10 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds. (Self-Validation Check: The IS corrects for any volumetric losses during extraction or ionization suppression downstream).

  • Protein Precipitation : Add 800 µL of cold ACN containing 1% FA (v/v). Vortex vigorously for 2 minutes to denature binding proteins and release the analyte.

  • Centrifugation : Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube.

  • SPE Conditioning & Loading :

    • Condition the HLB cartridge with 1.0 mL of 100% MeOH, followed by 1.0 mL of LC-MS Water.

    • Load the acidified supernatant onto the cartridge at a flow rate of 1 drop/second.

  • Washing & Elution :

    • Wash the cartridge with 1.0 mL of 5% MeOH in Water to remove endogenous salts and highly polar interferences.

    • Elute the target analytes with 1.0 mL of 100% MeOH into a clean collection vial.

  • Reconstitution : Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% MeOH with 0.1% FA). Vortex and transfer to an LC vial.

LC-MS/MS Instrumental Conditions
  • UHPLC System : Equipped with a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)[5].

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid

  • Gradient Program :

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 4.0 min: Linear increase to 40% B

    • 4.0 – 5.0 min: Jump to 100% B (Column wash)

    • 5.0 – 7.0 min: 5% B (Re-equilibration)

  • Flow Rate : 0.4 mL/min. Injection Volume : 5 µL.

  • Mass Spectrometry : Triple Quadrupole operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

Data Presentation & Method Validation

The method was validated according to standard bioanalytical guidelines. The use of the HSS T3 column and HLB SPE cleanup resulted in negligible matrix effects and high absolute recovery across biological matrices.

Validation Parameter1,2-Dimethyl-1H-imidazol-5-olDFHBI (Fluorophore Derivative)
Linear Dynamic Range 0.5 – 500 ng/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.15 ng/mL0.30 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL1.0 ng/mL
Absolute Recovery (Plasma) 88.4% ± 4.2%85.1% ± 5.6%
Matrix Effect (Ion Suppression) < 8%< 10%
Intra-day Precision (RSD) 3.5%4.1%

Table 1. Summary of quantitative validation parameters demonstrating the robustness of the self-validating extraction and LC-MS/MS protocol.

Mechanistic Workflows & Pathways

Below is the optimized sample preparation workflow, illustrating the sequential isolation of the target analyte from the biological matrix.

Workflow S1 1. Biological Sample Aliquot (200 µL Plasma/Milk + IS) S2 2. Protein Precipitation (800 µL Cold ACN + 1% FA) S1->S2 S3 3. Centrifugation (14,000 × g, 10 min, 4°C) S2->S3 S4 4. Solid Phase Extraction (HLB) (Condition -> Load -> Wash -> Elute) S3->S4 S5 5. Nitrogen Evaporation & Reconstitution (100 µL 95% Aqueous Mobile Phase) S4->S5 S6 6. UHPLC-MS/MS Analysis (HSS T3 Column, ESI+ MRM) S5->S6

Figure 1. Optimized sample preparation workflow for imidazole quantification.

During MS/MS analysis, the protonated precursor ion undergoes specific collision-induced dissociation (CID). The primary transition involves the loss of water, driven by the hydroxyl group at the 5-position.

Fragmentation M Precursor Ion [M+H]+ m/z 113.1 F1 Quantifier Ion [M+H-H2O]+ m/z 95.0 M->F1 - H2O (CE: 15 eV) F2 Qualifier Ion [Ring Cleavage]+ m/z 72.0 M->F2 - CH3CN (CE: 25 eV)

Figure 2. ESI+ MS/MS fragmentation pathway for 1,2-dimethyl-1H-imidazol-5-ol.

References

  • Title : Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. Source : Antimicrobial Agents and Chemotherapy, Vol. 41 (1997). URL :[Link]

  • Title : Ligand bound state of a brocolli-pepper aptamer FRET tile (EMD-14740). Source : Protein Data Bank Japan (2022). URL :[Link]

  • Title : Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Source : Agilent Technologies Application Notes (2019). URL :[Link]

  • Title : A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Source : Food Additives & Contaminants: Part A (2021). URL :[Link]

  • Title : Imidazole quantification by LC determination. Source : Wiley Analytical Science (2019). URL :[Link]

Sources

Application Notes and Protocols for 1,2-Dimethyl-1H-imidazol-5-ol in Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its versatile role in biological systems and its burgeoning applications in material science.[1][2][3] Its unique electronic structure, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a highly desirable functional moiety in the design of advanced materials.[1][4][5] This guide focuses on the potential applications of a specific, yet lesser-explored derivative: 1,2-Dimethyl-1H-imidazol-5-ol . While direct literature on this compound in material science is sparse, its structural features—a methylated imidazole core and a hydroxyl group—suggest a number of promising avenues for research and development.

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and material science. It provides a theoretical framework and practical, albeit hypothetical, protocols for leveraging the unique properties of 1,2-Dimethyl-1H-imidazol-5-ol in the creation of novel functional materials. The proposed applications are grounded in the well-established chemistry of related imidazole derivatives.

Physicochemical Properties and Synthesis

PropertyInferred Value for 1,2-Dimethyl-1H-imidazol-5-olBasis of Inference
Molecular FormulaC5H8N2OStructural analysis
Molecular Weight112.13 g/mol Structural analysis
AppearanceLikely a solid at room temperatureThe related 1,2-dimethyl-1H-imidazole has a melting point of 37-39 °C. The addition of a polar hydroxyl group would likely increase the melting point.[6][7]
SolubilitySoluble in water and polar organic solventsThe parent imidazole is water-soluble, and the hydroxyl group will enhance this property.[6][10]
pKaAmphoteric, with a basic pKa around 7 and an acidic pKa for the hydroxyl groupThe imidazole ring is basic, and the hydroxyl group is weakly acidic.[11]
Proposed Synthesis Protocol for 1,2-Dimethyl-1H-imidazol-5-ol

A plausible synthetic route to 1,2-Dimethyl-1H-imidazol-5-ol could involve the multi-step synthesis of a protected precursor, followed by deprotection. This protocol is adapted from general imidazole synthesis methodologies.[12]

Workflow for the Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

A Start with a suitable precursor (e.g., a protected amino ketone) B Cyclization with an appropriate reagent to form the imidazole ring A->B Step 1 C N-methylation to introduce the first methyl group B->C Step 2 D Introduction of the second methyl group at the 2-position C->D Step 3 E Deprotection of the hydroxyl group D->E Step 4 F Purification and characterization (NMR, MS, IR) E->F Step 5

Caption: A proposed multi-step synthesis for 1,2-Dimethyl-1H-imidazol-5-ol.

Step-by-Step Protocol:

  • Protection of a suitable starting material: Begin with a commercially available α-amino ketone. The amino and hydroxyl groups should be protected with appropriate protecting groups to prevent unwanted side reactions.

  • Imidazole ring formation: Cyclize the protected α-amino ketone with a suitable reagent, such as a formylating agent, to form the imidazole ring.

  • N-Methylation: In the presence of a base, react the imidazole with a methylating agent (e.g., methyl iodide) to introduce a methyl group at the N-1 position.

  • C-Methylation: Introduce the second methyl group at the C-2 position using an appropriate organometallic reagent or other C-H activation strategies.

  • Deprotection: Remove the protecting group from the hydroxyl group using a suitable deprotection method (e.g., acid or base hydrolysis, hydrogenolysis).

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure of 1,2-Dimethyl-1H-imidazol-5-ol using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Application in Polymer Science: Functional Hydrogels

The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting imidazole ring makes 1,2-Dimethyl-1H-imidazol-5-ol an excellent candidate for the development of functional hydrogels.[1] Imidazole-containing polymers are known for their biocompatibility and their ability to interact with biological molecules.[1][13]

Protocol for the Synthesis of a 1,2-Dimethyl-1H-imidazol-5-ol-functionalized Poly(acrylate) Hydrogel

This protocol describes the synthesis of a hydrogel where the imidazole derivative is incorporated as a side chain.

Materials:

  • Acryloyl chloride

  • 1,2-Dimethyl-1H-imidazol-5-ol

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • N,N'-Methylenebis(acrylamide) (MBA) as a cross-linker

  • Suitable solvent (e.g., DMF)

  • Deionized water

Workflow for Hydrogel Synthesis

A Synthesis of the functional monomer: Reaction of 1,2-Dimethyl-1H-imidazol-5-ol with acryloyl chloride B Radical polymerization of the functional monomer with a co-monomer (e.g., acrylic acid) A->B Step 1 C Cross-linking with MBA B->C Step 2 D Purification of the hydrogel (dialysis) C->D Step 3 E Characterization of the hydrogel (swelling behavior, mechanical properties, FTIR) D->E Step 4

Caption: Workflow for the synthesis of a functionalized hydrogel.

Step-by-Step Protocol:

  • Monomer Synthesis:

    • Dissolve 1,2-Dimethyl-1H-imidazol-5-ol in a suitable anhydrous solvent containing a non-nucleophilic base (e.g., triethylamine).

    • Slowly add acryloyl chloride dropwise at 0 °C.

    • Allow the reaction to proceed to completion, then isolate and purify the resulting acrylate monomer.

  • Polymerization:

    • Dissolve the functional monomer, a co-monomer (if desired), the cross-linker (MBA), and the initiator (AIBN) in a suitable solvent.

    • De-gas the solution with nitrogen or argon.

    • Heat the mixture to initiate polymerization (typically 60-80 °C).

  • Hydrogel Formation and Purification:

    • Once the polymerization is complete, the resulting hydrogel is immersed in deionized water to remove any unreacted monomers and initiator.

    • The water should be changed several times over a period of days (dialysis).

  • Characterization:

    • Swelling Ratio: Measure the weight of the swollen and dry hydrogel to determine its water uptake capacity.

    • Mechanical Testing: Perform compression or tensile tests to evaluate the mechanical properties of the hydrogel.

    • FTIR Spectroscopy: Confirm the incorporation of the imidazole monomer into the polymer network.

Application in Coordination Chemistry: Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group in 1,2-Dimethyl-1H-imidazol-5-ol can act as coordination sites for metal ions, making it a promising ligand for the synthesis of Metal-Organic Frameworks (MOFs).[4][5][14] MOFs are crystalline materials with high porosity and surface area, with applications in gas storage, catalysis, and sensing.

Protocol for the Solvothermal Synthesis of a MOF using 1,2-Dimethyl-1H-imidazol-5-ol

This protocol describes a general method for the synthesis of a MOF using a metal salt and the imidazole derivative as an organic linker.

Materials:

  • 1,2-Dimethyl-1H-imidazol-5-ol

  • A metal salt (e.g., Zinc nitrate, Copper acetate)

  • A suitable solvent (e.g., DMF, ethanol)

Workflow for MOF Synthesis

A Dissolve the metal salt and 1,2-Dimethyl-1H-imidazol-5-ol in a suitable solvent B Seal the reaction mixture in a Teflon-lined autoclave A->B Step 1 C Heat the autoclave at a specific temperature for a defined period B->C Step 2 D Cool the autoclave to room temperature C->D Step 3 E Isolate and wash the crystalline product D->E Step 4 F Characterize the MOF (PXRD, TGA, gas adsorption) E->F Step 5

Sources

Application Note: Experimental Protocol for 1,2-Dimethyl-1H-imidazol-5-ol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthesis, Purification, and Validation of RNA-Binding Fluorophores (e.g., DFHBI)

Introduction & Mechanistic Insights

The heterocyclic core 1,2-dimethyl-1H-imidazol-5-ol is a fundamental building block in the development of biomimetic fluorophores. In solution, this molecule exists in a dynamic tautomeric equilibrium with its keto form, 1,2-dimethyl-1H-imidazol-5-one . This tautomerism is the cornerstone of its synthetic utility: the keto form features a highly activated methylene group at the C4 position, making it an ideal nucleophile for Knoevenagel condensations[1].

When functionalized with aromatic aldehydes—such as 3,5-difluoro-4-hydroxybenzaldehyde—the resulting molecule, DFHBI (4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5-one), mimics the natural chromophore of the Green Fluorescent Protein (GFP)[2].

The Causality of Fluorescence (Photophysical Mechanism): In a free liquid solvent, the functionalized DFHBI molecule undergoes rapid non-radiative decay via cis-trans isomerization around the newly formed exocyclic double bond, rendering it virtually non-fluorescent[3]. However, when DFHBI binds to a specific RNA aptamer (such as Spinach or Broccoli), the RNA's binding pocket restricts this intramolecular rotation. This conformational locking forces the excited-state energy to be released as a highly efficient green photon (λem ~501 nm)[3].

G A 1,2-Dimethyl-1H- imidazol-5-ol B Knoevenagel Condensation A->B + Aldehyde C DFHBI (Free) Non-Fluorescent B->C Base Catalyst E Fluorophore-RNA Complex C->E Binding D RNA Aptamer (e.g., Spinach) D->E Scaffolding F Green Fluorescence (λem ~501 nm) E->F Excitation

Fig 1. Synthesis and fluorogenic activation of functionalized imidazol-5-ol by RNA aptamers.

Experimental Workflow

To ensure high scientific integrity, this protocol is designed as a self-validating system . The chemical synthesis (Phases 1 & 2) is directly coupled to a functional biological assay (Phase 3). If the Knoevenagel condensation fails to produce the correct (Z)-isomer geometry, the downstream RNA binding assay will yield zero fluorescence, providing an immediate, built-in quality control checkpoint.

Workflow Step1 Phase 1: Core Functionalization Aldehyde Condensation (Reflux) Step2 Phase 2: Product Purification Silica Gel Flash Chromatography Step1->Step2 Step3 Phase 3: Structural Verification 1H-NMR (Exocyclic Methine Check) Step2->Step3 Step4 Phase 4: Functional Validation RNA Binding & Fluorometry Step3->Step4

Fig 2. Step-by-step experimental workflow for the synthesis and validation of DFHBI.

Step-by-Step Methodologies

Phase 1: Functionalization via Knoevenagel Condensation

Objective: Couple the imidazol-5-one core with an aromatic aldehyde to establish the extended π-conjugation system.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 1,2-dimethyl-1H-imidazol-5-one and 1.1 mmol of 3,5-difluoro-4-hydroxybenzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine. Causality Insight: Piperidine acts as a mild base to deprotonate the C4 methylene of the imidazolone, generating the nucleophilic enolate without causing degradation of the electrophilic aldehyde[1].

  • Reaction: Reflux the mixture at 80°C for 4 to 6 hours under a continuous nitrogen atmosphere. Causality Insight: Nitrogen purging is critical to prevent the oxidative degradation of the electron-rich phenol ring at elevated temperatures.

  • Monitoring: Track the reaction via TLC (Dichloromethane:Methanol 95:5). The functionalized product (DFHBI) will emerge as a distinct, highly visible yellow spot.

  • Quenching: Cool the reaction to room temperature. The crude product typically precipitates out of the ethanolic solution. Filter the precipitate and wash with cold ethanol.

Phase 2: Purification and Chemical Validation
  • Chromatography: Purify the crude precipitate using silica gel flash chromatography. Elute with a gradient of 0% to 5% Methanol in Dichloromethane.

  • Isolation: Pool the yellow fractions and evaporate the solvent under reduced pressure to yield (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5-one (DFHBI) as a yellow-orange powder[2].

  • NMR Checkpoint: Perform 1 H-NMR in DMSO- d6​ . The presence of a singlet at ~6.8–7.0 ppm confirms the formation of the exocyclic methine bridge, validating the success of the Knoevenagel condensation.

Phase 3: Self-Validating Functional Assay (RNA Binding)

Objective: Prove the structural integrity and biological utility of the synthesized fluorophore.

  • Buffer Preparation: Prepare an RNA folding buffer consisting of 40 mM HEPES (pH 7.5), 5 mM MgCl₂, and 50 mM KCl[4]. Causality Insight: Potassium and magnesium ions are strictly required to stabilize the specific G-quadruplex architecture of the RNA aptamer, which forms the physical binding pocket for DFHBI[4].

  • RNA Folding: Dilute the RNA aptamer (e.g., Broccoli or Spinach) to 10 µM in the folding buffer. Heat to 95°C for 3 minutes to denature secondary structures, then slowly cool to room temperature over 15 minutes to allow proper folding.

  • Complex Formation: In a black 96-well microplate, mix 50 µL of the folded RNA (final concentration 1 µM) with 50 µL of the synthesized DFHBI (final concentration 1 µM).

  • Fluorometry: Incubate for 10 minutes, then measure fluorescence using a microplate reader (Excitation: 460 nm, Emission: 501 nm). A >1000-fold fluorescence enhancement compared to a DFHBI-only control well confirms successful synthesis and correct (Z)-isomer geometry.

Quantitative Data: Photophysical Properties

The following table summarizes the photophysical behavior of the functionalized imidazol-5-ol derivatives, demonstrating the dramatic shift in quantum yield upon environmental restriction (RNA binding vs. covalent locking).

CompoundState / EnvironmentAbsorbance Max (λex)Emission Max (λem)Quantum Yield (Φ)
DFHBI Free (Unlocked, Liquid Solvent)420 nmN/A< 0.001
DFHBI Bound (Locked by Spinach RNA)460 nm501 nm0.72
PFP-DFHBI Free (Unlocked, Liquid Solvent)430 nmN/A< 0.001
o-LHBPI Covalently Locked Analogue440 nm605 nm (Dual)0.50

Data synthesized from standardized photophysical characterizations of GFP-like chromophores and DFHBI derivatives[3],[1].

References

  • Title: 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: EMDR : EMD-14740 (Ligand bound state of a brocolli-pepper aptamer FRET tile) Source: EMDataResource URL: [Link]

  • Title: Characterization of the Photophysical Behavior of DFHBI Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Aptamer Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Room-Temperature Dual Fluorescence of a Locked Green Fluorescent Protein Chromophore Analogue Source: Journal of the American Chemical Society URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2-Dimethyl-1H-imidazol-5-ol is a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. As with many substituted imidazoles, its synthesis can present unique challenges, including issues with regioselectivity, product stability, and reaction yield. Direct ring-formation approaches to achieve this specific substitution pattern are often complex and low-yielding.

This technical guide provides a robust, field-proven two-step synthetic pathway designed to maximize yield and purity. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation. We will explore the causality behind each procedural step and provide data-driven optimization strategies.

Proposed Synthetic Pathway: A Two-Step Approach

Given the challenges of direct synthesis, a more reliable strategy involves the functionalization of a pre-formed 1,2-dimethylimidazole core. This pathway consists of two primary stages: regioselective bromination at the C5 position, followed by a copper-catalyzed nucleophilic substitution to introduce the hydroxyl group.

G cluster_0 PART 1: Bromination cluster_1 PART 2: Hydroxylation A 1,2-Dimethylimidazole B 5-Bromo-1,2-dimethyl-1H-imidazole A->B NBS, Acetonitrile C 1,2-Dimethyl-1H-imidazol-5-ol B->C NaOH, CuI, L-proline, DMSO

Caption: High-level workflow for the synthesis of 1,2-Dimethyl-1H-imidazol-5-ol.

Part 1: Troubleshooting the Synthesis of 5-Bromo-1,2-dimethyl-1H-imidazole

This initial step is critical for ensuring a high-purity intermediate, which directly impacts the yield and purity of the final product.

Q1: My bromination reaction is showing low conversion, with significant starting material remaining. What are the likely causes and solutions?

A1: Low conversion is typically linked to reagent activity, temperature, or reaction time.

  • Causality: The imidazole ring is electron-rich, making it reactive towards electrophiles. However, the reaction's success depends on the effective generation of the electrophilic bromine species and sufficient thermal energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh, high-purity source of N-Bromosuccinimide (NBS). Over time, NBS can degrade, reducing its efficacy. Store it in a cool, dark, and dry environment.

    • Solvent Purity: Ensure your solvent (e.g., acetonitrile or chloroform) is anhydrous. Water can react with NBS and interfere with the reaction.

    • Temperature Control: While the reaction is often run at room temperature, gentle heating to 40-50°C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid the formation of byproducts at higher temperatures.

    • Reaction Time: These reactions can be slower than they appear. Allow the reaction to stir for a minimum of 12-24 hours. Use TLC to confirm the disappearance of the starting material before proceeding with the workup.

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. How can I improve the selectivity for the C5-bromo product?

A2: The primary side products are typically di-brominated species or isomers. Controlling stoichiometry and addition rate is key to achieving high selectivity.

  • Causality: The C4 and C5 positions on the 1,2-dimethylimidazole ring are both electron-rich and susceptible to electrophilic attack. Over-reaction can lead to the formation of 4,5-dibromo-1,2-dimethylimidazole.

  • Mitigation Strategies:

    • Stoichiometry: Use a slight excess of the imidazole starting material (e.g., 1.1 equivalents) relative to NBS (1.0 equivalent). This ensures the brominating agent is the limiting reagent, minimizing the chance of double addition.

    • Controlled Addition: Add the NBS portion-wise over 30-60 minutes rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Temperature: Running the reaction at a lower temperature (0°C to room temperature) can enhance selectivity, as the more reactive C5 position will react preferentially over the C4 position.

ParameterStandard ConditionOptimized for SelectivityRationale
NBS (eq.) 1.051.0Prevents over-bromination.
Temperature Room Temp to 40°C0°C to Room TempReduces rate of side reactions.
Addition All at oncePortion-wise over 1 hrMaintains low [NBS].

Part 2: Troubleshooting the Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

The conversion of the C-Br bond to a C-OH bond on an electron-rich heterocycle is the most challenging step of this synthesis. Standard nucleophilic aromatic substitution (SNAr) conditions are often ineffective. A copper-catalyzed Ullmann-type C-O coupling reaction is a more robust approach.

Q3: My hydroxylation reaction is not proceeding. The starting material (5-bromo-1,2-dimethyl-1H-imidazole) is recovered unchanged.

A3: This is a common issue and almost always points to problems with the catalytic system or reaction conditions.

  • Causality: The direct displacement of bromide by hydroxide on the imidazole ring has a high activation energy. A copper(I) catalyst is required to facilitate this transformation. The catalyst's effectiveness is highly dependent on the solvent, base, and a coordinating ligand.

  • Troubleshooting Workflow:

G Start Reaction Failure: No Conversion Inert Verify Inert Atmosphere (N2 or Ar) Start->Inert Catalyst Check Catalyst & Ligand Quality (CuI should be off-white, not green/brown) Inert->Catalyst Solvent Ensure Anhydrous, High-Boiling Solvent (e.g., DMSO, DMF) Catalyst->Solvent Temp Increase Reaction Temperature (Incrementally to 110-140°C) Solvent->Temp Result Improved Yield Temp->Result

Technical Support Center: Overcoming Solubility Challenges with 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the experimental landscape of novel small molecules often presents unforeseen challenges, with solubility being a primary hurdle for many promising compounds. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical support framework for 1,2-Dimethyl-1H-imidazol-5-ol. Here, we dissect common solubility issues and offer a suite of troubleshooting strategies, detailed protocols, and frequently asked questions to facilitate seamless experimental workflows.

Understanding the Molecule: Physicochemical Properties of 1,2-Dimethyl-1H-imidazol-5-ol

Before delving into solubility enhancement, a foundational understanding of the molecule's intrinsic properties is crucial. While specific experimental data for 1,2-Dimethyl-1H-imidazol-5-ol is not extensively available in public literature, we can infer its behavior based on the well-characterized imidazole scaffold and the influence of its substituents.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₅H₈N₂O-
Molecular Weight 112.13 g/mol -
Appearance Expected to be a solid at room temperature.General knowledge of similar small molecules.
pKa The imidazole moiety generally has a pKa around 7. The dimethyl and hydroxyl substitutions will influence this value. The hydroxyl group is weakly acidic, while the imidazole ring can act as a base.[1][2]Based on the amphoteric nature of the imidazole ring.[1][2]
LogP The calculated LogP will likely be low, suggesting some degree of hydrophilicity.The presence of the polar hydroxyl group and two nitrogen atoms in the imidazole ring contribute to its polarity.
Water Solubility Predicted to be soluble in water.[3]The polar nature of the molecule suggests favorable interactions with water.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered when working with 1,2-Dimethyl-1H-imidazol-5-ol and related imidazole derivatives.

Q1: My 1,2-Dimethyl-1H-imidazol-5-ol is not dissolving in my aqueous buffer. What is the first step?

A1: The initial and most critical step is to determine the compound's baseline solubility in a well-characterized solvent system. We recommend first preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[4] Subsequently, you can perform serial dilutions of this stock into your aqueous assay buffer. Carefully observe for any signs of precipitation (cloudiness or visible particles). This will help establish the maximum working concentration of your compound in the desired aqueous medium.

Q2: How does pH impact the solubility of 1,2-Dimethyl-1H-imidazol-5-ol?

A2: The solubility of imidazole-containing compounds is often highly dependent on pH.[5][6][7] The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[1][2] In acidic conditions (lower pH), the nitrogen atoms in the imidazole ring are likely to be protonated, forming a more soluble salt.[4] Conversely, at neutral or basic pH, the compound will likely exist in its less soluble free base form.[4] Therefore, systematically adjusting the pH of your buffer system is a primary strategy to enhance solubility.

Q3: Can I use co-solvents other than DMSO for my biological assays?

A3: Yes, other co-solvents can be employed, but their compatibility with your specific experimental setup, particularly with cell-based assays, must be thoroughly validated.[4] Ethanol can be an alternative, though it is generally more volatile and can be more cytotoxic at lower concentrations compared to DMSO.[8] For in vivo studies, formulation development often involves co-solvents such as polyethylene glycol 400 (PEG400) and Tween 80.[4]

Q4: What are cyclodextrins and how can they improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble molecules, like many imidazole derivatives, by forming inclusion complexes.[9] This complexation effectively shields the more hydrophobic parts of the drug from the aqueous environment, thereby increasing its overall solubility.[4][9]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Encountering solubility issues can be a significant roadblock. This section provides a logical, step-by-step approach to systematically troubleshoot and overcome these challenges.

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock into Aqueous Buffer

This is a common observation when the final concentration of the compound in the aqueous buffer exceeds its solubility limit.

Workflow for Troubleshooting Precipitation:

G A Precipitation Observed B Decrease Final Concentration A->B Is the concentration too high? C Optimize Co-solvent Percentage A->C Is the DMSO concentration too low? D Evaluate Alternative Co-solvents A->D Is DMSO incompatible with the assay? E Assess pH-Dependent Solubility A->E Could pH be a factor? F Utilize Solubilizing Excipients (e.g., Cyclodextrins) A->F Are advanced formulation strategies needed? G Problem Solved B->G C->G D->G E->G F->G G cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting & Optimization cluster_2 Final Formulation A Prepare 10 mM Stock in DMSO B Serial Dilution in Aqueous Buffer A->B C Observe for Precipitation B->C D Adjust Final Concentration C->D Precipitation H Optimized Soluble Formulation C->H No Precipitation E pH Screening D->E F Co-solvent Optimization E->F G Cyclodextrin Complexation F->G G->H

Sources

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-imidazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related imidazole structures. Here, we address common and complex side reactions, offering troubleshooting advice and in-depth explanations to enhance the efficiency and success of your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity During N-Methylation

Question: I am attempting to synthesize 1,2-Dimethyl-1H-imidazol-5-ol from 2-Methyl-1H-imidazol-5-ol, but my final product is a mixture of two isomers. How can I improve the regioselectivity to favor the desired 1,2-dimethyl isomer?

Answer:

This is a classic challenge in imidazole chemistry. The N-alkylation of asymmetrically substituted imidazoles often yields a mixture of regioisomers due to the tautomeric nature of the imidazole ring.[1][2] The two nitrogen atoms are in equilibrium, and alkylation can occur at either position, leading to the formation of both 1,2-dimethyl and 1,3-dimethyl isomers. The sterically less hindered nitrogen is often the kinetically favored site of alkylation.[1]

Root Causes and Mechanistic Insights:

  • Tautomerism: The proton on the nitrogen of the imidazole ring can readily move between the two nitrogen atoms. This rapid equilibrium means that at any given time, both nitrogens are available for alkylation.

  • Steric Hindrance: The methyl group at the 2-position provides some steric bulk. Traditional alkylation methods may favor methylation at the less hindered nitrogen, which can lead to the undesired isomer as a major product.[1][3]

Troubleshooting and Optimization Strategies:

  • Directed N-Methylation: A more controlled approach involves the use of protecting groups or specific reagents that can direct the methylation to the desired nitrogen.[1][4] For instance, employing a bulky protecting group on one of the nitrogens can force the methylation to occur at the other.

  • Enzymatic Methylation: Biocatalytic methods using engineered methyltransferases can offer exceptional regioselectivity, often favoring the thermodynamically less stable isomer.[5]

  • Reaction Condition Optimization:

    • Solvent and Base: The choice of solvent and base can influence the tautomeric equilibrium and the rate of alkylation at each nitrogen. Experimenting with different combinations (e.g., aprotic polar solvents like DMF or acetonitrile with bases like K₂CO₃ or NaH) can shift the product ratio.[6]

    • Temperature: Lowering the reaction temperature may enhance selectivity by favoring the pathway with the lower activation energy, which could correspond to the formation of the desired isomer.

Issue 2: Formation of O-Methylated Byproduct

Question: Besides the N-methylated isomers, I am also observing a byproduct that appears to be O-methylated. What causes this and how can it be prevented?

Answer:

The presence of a hydroxyl group at the 5-position introduces an additional nucleophilic site. Under certain conditions, particularly with strong methylating agents and bases, competitive O-methylation can occur, leading to the formation of 5-methoxy-1,2-dimethyl-1H-imidazole.

Root Causes and Mechanistic Insights:

  • Acidity of the Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by the base used in the reaction, forming a highly nucleophilic alkoxide.

  • Hard and Soft Acids and Bases (HSAB) Theory: Methylating agents like methyl iodide are relatively soft electrophiles and tend to react with the softer nitrogen nucleophile. However, harder methylating agents or the presence of a hard cation from the base can favor reaction at the harder oxygen nucleophile.

Troubleshooting and Optimization Strategies:

  • Protecting Group Strategy: The most reliable way to prevent O-methylation is to protect the hydroxyl group before performing the N-methylation. A silyl ether protecting group (e.g., TBDMS) is a good choice as it is stable to many methylation conditions and can be easily removed afterward.

  • Choice of Methylating Agent: Using a milder methylating agent, such as dimethyl sulfate, may favor N-methylation over O-methylation.

  • Reaction Conditions:

    • Base: Using a weaker base may not be sufficient to fully deprotonate the hydroxyl group, thus reducing the rate of O-methylation.

    • Order of Addition: Adding the base slowly to a solution of the imidazole and the methylating agent can help maintain a low concentration of the alkoxide, disfavoring the O-methylation pathway.

Issue 3: Product Degradation and Discoloration

Question: My final product is often a dark, tarry substance, and the yield is consistently low. What could be causing this degradation?

Answer:

Hydroxy-substituted imidazoles can be susceptible to oxidation and other degradation pathways, especially under harsh reaction conditions.[7][8] The presence of oxygen, high temperatures, and certain reagents can lead to the formation of colored, polymeric byproducts.

Root Causes and Mechanistic Insights:

  • Oxidation: Aromatic compounds with electron-donating groups like a hydroxyl group are prone to oxidation.[8] This can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities.

  • Thermal Instability: The imidazole ring itself is generally stable, but the combination of functional groups may lower the decomposition temperature.[9]

  • Acid/Base Instability: Extreme pH conditions can catalyze ring-opening or polymerization reactions.[10]

Troubleshooting and Optimization Strategies:

  • Inert Atmosphere: Conduct the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8]

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without causing degradation.

  • Purification:

    • Column Chromatography: Use a well-chosen solvent system for column chromatography to separate the desired product from colored impurities.

    • Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities and improving the color.

  • Degassing Solvents: Using degassed solvents can help to remove dissolved oxygen that could contribute to oxidative side reactions.

Experimental Workflow and Data

General Protocol for N-Methylation

A generalized protocol for the N-methylation of a substituted imidazole is provided below. This should be optimized for the specific substrate.

  • Setup: A dry, round-bottom flask is charged with 2-Methyl-1H-imidazol-5-ol and a suitable solvent (e.g., DMF or acetonitrile).

  • Base Addition: A base (e.g., K₂CO₃ or NaH) is added portion-wise at 0 °C under an inert atmosphere.

  • Methylating Agent: A methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Table 1: Effect of Reaction Conditions on Isomer Ratio
BaseSolventTemperature (°C)1,2-dimethyl : 1,3-dimethyl Isomer Ratio (Hypothetical)
K₂CO₃DMF252:1
NaHTHF04:1
Cs₂CO₃Acetonitrile253:1

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific substrate and reaction conditions.

Visualizing Reaction Pathways

Diagram 1: N-Methylation Regioselectivity

G cluster_start Starting Material cluster_products Products 2-Methyl-1H-imidazol-5-ol 2-Methyl-1H-imidazol-5-ol 1,2-Dimethyl-1H-imidazol-5-ol 1,2-Dimethyl-1H-imidazol-5-ol 2-Methyl-1H-imidazol-5-ol->1,2-Dimethyl-1H-imidazol-5-ol Desired Pathway 1,3-Dimethyl-1H-imidazol-5-ol 1,3-Dimethyl-1H-imidazol-5-ol 2-Methyl-1H-imidazol-5-ol->1,3-Dimethyl-1H-imidazol-5-ol Side Reaction

Caption: Regioselectivity in the N-methylation of 2-Methyl-1H-imidazol-5-ol.

Diagram 2: O-Methylation Side Reaction

G 1,2-Dimethyl-1H-imidazol-5-ol 1,2-Dimethyl-1H-imidazol-5-ol 5-Methoxy-1,2-dimethyl-1H-imidazole 5-Methoxy-1,2-dimethyl-1H-imidazole 2-Methyl-1H-imidazol-5-ol 2-Methyl-1H-imidazol-5-ol 2-Methyl-1H-imidazol-5-ol->1,2-Dimethyl-1H-imidazol-5-ol N-Methylation 2-Methyl-1H-imidazol-5-ol->5-Methoxy-1,2-dimethyl-1H-imidazole O-Methylation Side Reaction

Caption: Competing N- and O-methylation pathways.

References

  • Eriksen, B. L., Vedsø, P., Morel, S., & Begtrup, M. (1998). Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. The Journal of Organic Chemistry, 63(1), 12–16. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

  • Eriksen, B. L., Vedsø, P., Morel, S., & Begtrup, M. (1998). Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. The Journal of Organic Chemistry, 63(1), 12–16. [Link]

  • Eriksen, B. L., Vedsø, P., Morel, S., & Begtrup, M. (1998). Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. The Journal of Organic Chemistry. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

  • Pott, M., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(7), e202113549. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Josephy, P. D., Palcic, B., & Skarsgard, L. D. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical pharmacology, 33(2), 303–309. [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Asian Journal of Chemistry, 35(7), 1435-1444. [Link]

  • Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & biodiversity, 5(1), 108–121. [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • Organic & Biomolecular Chemistry. (2018). Recent advances in the synthesis of imidazoles. [Link]

  • International Journal of Current Research and Academic Review. (2015). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Popova, E. A., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1735. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Yarovaya, O. I., et al. (2021). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. Bioorganic & medicinal chemistry, 30, 115938. [Link]

  • Gellis, A., et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 17(6), 7194–7203. [Link]

  • Zhang, L., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

  • Yousuf, S., et al. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta crystallographica. Section E, Structure reports online, 69(Pt 2), o227. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazol-5-ones. [Link]

  • Atanasova, M. & Vasilev, A. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]

  • Axthammer, Q. J., et al. (2012). Crystal Structures of 1-Hydroxyimidazole and Its Salts. Molecules, 17(11), 13296–13309. [Link]

  • Bouissane, L., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 1-6. [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Bioorganic & medicinal chemistry letters, 48, 128253. [Link]

Sources

Technical Support Center: 1,2-Dimethyl-1H-imidazol-5-ol Derivatization & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Derivatizing 1,2-dimethyl-1H-imidazol-5-ol —a critical scaffold utilized in the synthesis of fluorescent RNA aptamer ligands (such as the Pepper aptamer fluorophore, 1TU) and various biologically active probes—presents a notorious synthetic hurdle: regioselectivity .

Because this molecule exhibits keto-enol tautomerism (equilibrating with 1,2-dimethyl-1H-imidazol-5(4H)-one) and forms an ambident anion upon deprotonation, researchers frequently encounter frustrating mixtures of O-alkylated, N-alkylated, and C-alkylated products. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to help you achieve absolute regiocontrol in your drug development and chemical biology workflows.

Part 1: Troubleshooting & FAQs

Q1: I am trying to synthesize the O-alkylated ether derivative, but my NMR shows a complex mixture of O-alkylated and N-alkylated (imidazolium) products. How can I drive the reaction exclusively to O-alkylation?

A1: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. When you deprotonate 1,2-dimethyl-1H-imidazol-5-ol, the negative charge is delocalized across the oxygen and the nitrogen atoms. Nitrogen is a "soft" nucleophile, while oxygen is a "hard" nucleophile. If you are using a soft electrophile like methyl iodide (MeI) or benzyl bromide, N-alkylation will compete heavily or even dominate [1].

  • The Fix: Switch to a "hard" alkylating agent. Reagents with hard leaving groups—such as alkyl triflates (e.g., methyl trifluoromethanesulfonate), dimethyl sulfate, or Meerwein salts—strongly favor O-alkylation [2].

  • Alternative Fix: If you must use an alkyl halide, adding silver salts (e.g., Ag2​CO3​ ) coordinates the halide leaving group, increasing the hardness of the electrophile and shifting the regioselectivity toward the oxygen [3].

Q2: My starting material degrades into a dark tar when I use sodium hydride (NaH) in DMF. What is happening?

A2: 5-Hydroxyimidazoles are highly electron-rich and prone to oxidative degradation, especially in the presence of strong bases and atmospheric oxygen. NaH completely deprotonates the substrate, creating a highly reactive, easily oxidized anion. Furthermore, DMF can degrade in the presence of strong bases to form dimethylamine and carbon monoxide, introducing unwanted side reactions.

  • The Fix: Use a milder base such as anhydrous potassium carbonate ( K2​CO3​ ) or cesium carbonate ( Cs2​CO3​ ). These are perfectly sufficient to deprotonate the enol (pKa ~8–10) without causing excessive degradation. Always degas your solvents (sparge with argon) and run the reaction under an inert atmosphere.

Q3: I need to N-alkylate the imidazole ring to form an imidazolium salt for a chemical biology probe. How do I prevent O-alkylation?

A3: To selectively N-alkylate, you must exploit the softer nature of the nitrogen atom and suppress the formation of the hard oxygen anion.

  • The Fix: Do not use a base. Running the reaction under neutral conditions allows the neutral imidazole nitrogen to act as the nucleophile (via an SE​2′ process), yielding the N-alkylated imidazolium salt while leaving the hydroxyl group intact [4]. Use soft electrophiles like alkyl iodides and non-polar solvents (like toluene) to precipitate the salt as it forms.

Part 2: Mechanistic Pathways & Regioselectivity

To understand how to control your reaction, you must visualize the competing pathways. The diagram below illustrates how the tautomeric equilibrium and the choice of electrophile dictate the final product.

G SM_enol 1,2-Dimethyl-1H-imidazol-5-ol (Enol Form) SM_keto 1,2-Dimethyl-1H-imidazol-5(4H)-one (Keto Form) SM_enol->SM_keto Tautomerization Anion Ambident Anion (Delocalized Charge) SM_enol->Anion Base (-H+) SM_keto->Anion Base (-H+) O_alkyl O-Alkylated Product (Ether) Anion->O_alkyl Hard Electrophile (e.g., MeOTf) N_alkyl N-Alkylated Product (Imidazolium Salt) Anion->N_alkyl Soft Electrophile (e.g., MeI) C_alkyl C4-Alkylated Product (Ketone) Anion->C_alkyl Bulky Electrophile (Kinetic Control)

Reaction pathways of 1,2-Dimethyl-1H-imidazol-5-ol derivatization and regioselectivity.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between your chosen reaction conditions and the resulting regioselectivity. Use this as a quick-reference guide when designing your synthesis.

Alkylating AgentLeaving Group HardnessBaseSolventSolvent Dielectric (ε)Expected Major Product Ratio (O:N)
Methyl Iodide (MeI) SoftNoneToluene2.4< 1:99 (N-favored)
Benzyl Bromide (BnBr) Intermediate K2​CO3​ DMF36.740:60 (Mixed)
Methyl Triflate (MeOTf) Hard K2​CO3​ MeCN37.5> 95:5 (O-favored)
Dimethyl Sulfate ( Me2​SO4​ ) Hard Cs2​CO3​ DMF36.790:10 (O-favored)
Benzyl Bromide + Ag2​CO3​ Hard (Ag+ coordinated) Ag2​CO3​ MeCN37.5> 90:10 (O-favored)

Part 4: Self-Validating Experimental Protocols

Do not just follow steps blindly; understand the causality of the system. The following protocols are designed to be self-validating, meaning the physical behavior of the reaction will tell you if it is proceeding correctly.

Protocol A: Selective O-Alkylation (Etherification)

Objective: Synthesize 5-alkoxy-1,2-dimethyl-1H-imidazole without imidazolium salt contamination.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. 5-hydroxyimidazoles are sensitive to oxidation; excluding oxygen prevents baseline degradation.

  • Solvent Selection: Dissolve 1,2-dimethyl-1H-imidazol-5-ol (1.0 eq) in anhydrous acetonitrile (0.2 M). Causality: MeCN is a polar aprotic solvent. Unlike methanol, it cannot hydrogen-bond with the hard oxygen anion, leaving the oxygen fully exposed and highly nucleophilic.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq). Stir for 30 minutes at room temperature. The solution may slightly change color as the ambident anion forms.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise add methyl trifluoromethanesulfonate (MeOTf) (1.1 eq). Causality: The triflate is an exceptionally hard leaving group, strictly enforcing attack by the hard oxygen atom according to HSAB principles.

  • Self-Validation Step: Monitor by TLC (DCM:MeOH 9:1). The reaction validates itself via polarity: the O-alkylated product is a neutral ether and will migrate with a high Rf​ (~0.6). If you see a heavy spot stuck at the baseline ( Rf​ = 0.0), you have formed the N-alkylated salt, indicating your electrophile was too soft or your solvent was wet.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective N-Alkylation (Imidazolium Salt Formation)

Objective: Synthesize 1,2,3-trimethyl-5-hydroxy-1H-imidazol-3-ium iodide.

  • Preparation: Dissolve 1,2-dimethyl-1H-imidazol-5-ol (1.0 eq) in anhydrous toluene (0.1 M).

  • Electrophile Addition: Add Methyl Iodide (MeI) (3.0 eq). Do NOT add base. Causality: Neutral conditions prevent the formation of the highly reactive oxygen anion. The soft MeI naturally prefers the softer nitrogen atom.

  • Reaction: Heat to 60 °C in a sealed pressure tube for 12 hours.

  • Self-Validation Step: The reaction validates itself via solubility. The starting materials are soluble in toluene, but the resulting imidazolium salt is highly polar and completely insoluble in non-polar solvents. As the reaction proceeds, the product will crash out of solution as a white/pale precipitate, driving the reaction forward via Le Chatelier's principle. If the solution remains clear, the reaction has failed to initiate.

  • Workup: Filter the precipitate and wash with cold diethyl ether to yield the pure N-alkylated product. No column chromatography is required.

References

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

  • Why n-alkylation is more favorable than o-alkylation? (HSAB Theory in Organic Synthesis). ResearchGate Scientific Discussions.[Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 2023.[Link]

  • N-Alkylation of imidazoles: Substrate, alkylating agent, and medium effects. University of Otago Archive.[Link]

Technical Support Center: 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI) Handling, Stability, and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3,5-Difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol , commonly referred to as DFHBI (PDB Ligand ID: 1TU)[1]. As a synthetic fluorophore designed to mimic the green fluorescent protein (GFP) chromophore, DFHBI is the obligate ligand for fluorogenic RNA aptamers such as Spinach and Broccoli[2].

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind fluorophore degradation and provides self-validating protocols to ensure rigorous experimental integrity.

Part 1: Storage & Stability FAQs

Q1: What are the optimal long-term storage conditions for lyophilized DFHBI and its stock solutions? A1: Lyophilized DFHBI powder must be stored between -20°C and -80°C, strictly protected from light. Under these conditions, it remains stable for up to 2 years[3],[4]. Stock solutions should be prepared in anhydrous DMSO (typically at 10–20 mM) and aliquoted into single-use tubes to avoid repeated freeze-thaw cycles[4]. Causality: DFHBI is susceptible to two primary degradation pathways: hydrolytic cleavage of the imidazolinone ring in aqueous environments and UV/visible light-induced photoisomerization. Moisture introduced via condensation during freeze-thaw cycles accelerates hydrolysis, permanently destroying the fluorophore's binding capacity.

Q2: How long is the DFHBI stock solution stable once diluted into aqueous working buffers? A2: In aqueous working buffers (e.g., physiological pH), DFHBI should be used within 2 to 4 hours. Do not store aqueous working solutions. Causality: The imidazolinone core undergoes base-catalyzed hydrolysis in aqueous solutions. Furthermore, ambient light drives the cis-to-trans photoisomerization equilibrium toward the non-fluorescent trans state when the molecule is unbound in solution.

Part 2: Troubleshooting Guide (In-Vitro & In-Vivo)

Issue 1: Rapid photobleaching or signal loss during live-cell imaging. Diagnosis: This is rarely irreversible chemical photobleaching; rather, it is a kinetic bottleneck in the fluorophore recycling pathway[5]. Causality: When bound to the RNA aptamer, DFHBI is locked in its highly fluorescent cis state. Upon intense light excitation (447 nm), the molecule can overcome its rotational barrier and photoisomerize into the trans state[5]. The trans isomer does not fit the G-quadruplex pocket properly and is non-fluorescent. If the trans isomer dissociates slowly from the aptamer, the RNA becomes "trapped" in a dark state, unable to bind a fresh cis-DFHBI molecule from the surrounding media[6]. Resolution: Reduce excitation intensity, or switch to next-generation derivatives like DFHBI-1T or BI. The BI derivative features a bulky benzimidazole substituent that sterically clashes with the aptamer when in the trans state, forcing rapid dissociation and allowing instant rebinding of fresh cis-fluorophore[5].

Photophysics A cis-DFHBI (Fluorescent) B RNA Aptamer Complex A->B Binding (Fast) C Light Exposure (447nm) B->C Excitation D trans-DFHBI (Dark State) C->D Photoisomerization E Dissociation (Rate Limiting) D->E Unbinding (Slow) E->A Thermal Relaxation

Caption: DFHBI Photoisomerization and RNA Aptamer Exchange Cycle.

Issue 2: Zero fluorescence detected when using commercial cell-free expression systems (e.g., Expressway). Diagnosis: Buffer incompatibility disrupting the RNA-fluorophore complex, not necessarily a failure of transcription[7]. Causality: Spinach and Broccoli aptamers require high K+ concentrations to stabilize their core G-quadruplex and free Mg2+ for tertiary folding[8],[9]. Cell-free extracts often contain high concentrations of NTPs and amino acids that chelate free Mg2+, causing the aptamer to unfold and release DFHBI[7]. Resolution: Perform the self-validation extraction step described in the protocol below to confirm if RNA was synthesized.

Troubleshooting Start Low Fluorescence Signal Check1 Check RNA Folding (Mg2+ & K+ levels) Start->Check1 Check2 Check DFHBI Stock (Photo-degradation) Start->Check2 Sol1 Heat to 85°C, cool slowly Add 1mM MgCl2, 100mM KCl Check1->Sol1 If misfolded Sol2 Use fresh DMSO aliquot Protect from ambient light Check2->Sol2 If degraded Val Self-Validation: Measure DFHBI Absorbance Sol1->Val Sol2->Val

Caption: Troubleshooting Workflow for Low DFHBI-Aptamer Fluorescence.

Part 3: Quantitative Data Summary

When troubleshooting sensitivity issues, consider upgrading to a DFHBI derivative. The table below summarizes the critical physicochemical differences between DFHBI and its optimized variants.

Table 1: Quantitative Comparison of DFHBI and Next-Generation Derivatives

PropertyDFHBIDFHBI-1TBI
Molecular Weight 254.23 g/mol [10]320.21 g/mol [3]N/A
Excitation / Emission 447 nm / 501 nm[4]472 nm / 507 nm[3]472 nm / 507 nm
Spinach Binding Affinity ( KD​ ) ~420 nM[8]~500 nMHigh
Thermal Stability Shift ( Tm​ ) BaselineBaseline+12°C[6]
Photoisomerization Rate High[5]ModerateLow (Rapid dissociation)[5]
Storage Temperature -20°C to -80°C[4]-20°C to -80°C[3]-20°C to -80°C

Part 4: Self-Validating Protocol: RNA Folding and Complex Assembly

To ensure trustworthiness in your assays, do not assume the RNA is folded or the fluorophore is active. This protocol integrates a self-validating checkpoint to mathematically confirm system readiness before proceeding to complex downstream applications.

Objective: Form a stable, highly fluorescent RNA-DFHBI complex while preventing fluorophore degradation and kinetically trapped RNA misfolding. Causality: Heating the RNA eliminates kinetically trapped misfolded secondary structures. Slow cooling allows the thermodynamically stable G-quadruplex to form, which is strictly dependent on K+ coordination and Mg2+ for tertiary stabilization[9].

Step-by-Step Methodology:

  • RNA Denaturation: Dilute the purified RNA aptamer to 1 µM in nuclease-free water. Heat the sample to 85°C for 5 minutes in a thermocycler.

  • Controlled Annealing: Remove the sample and allow it to cool slowly at room temperature (20–25°C) for exactly 5 minutes. Do not snap-cool on ice, as this promotes misfolding.

  • Ion Coordination: Add a 10X folding buffer to achieve a final concentration of 40 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl2[2],[9].

  • G-Quadruplex Stabilization: Incubate the mixture at 37°C for 15 minutes.

  • Fluorophore Complexation: In a dark room or under dim light, add DFHBI (from a fresh DMSO stock) to a final concentration of 10–20 µM[4]. Incubate for 5 minutes at room temperature.

Self-Validation Checkpoint: Before running your biological assay, you must validate the integrity of the system using a fluorimeter or microplate reader.

  • Negative Control: Measure the fluorescence of the Folding Buffer + 20 µM DFHBI (No RNA).

  • Positive Control: Measure the fluorescence of the fully assembled RNA-DFHBI complex.

  • Validation Metric: Calculate the Signal-to-Background (S/B) ratio. If the S/B ratio is < 10 , the system has failed validation.

    • If the Negative Control is high: Your DFHBI stock has degraded or your buffer is contaminated.

    • If the Positive Control is low: The RNA failed to fold (check Mg2+/K+ concentrations)[7], or the DFHBI has photoisomerized into the trans state[5]. Abort the experiment and prepare fresh reagents.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with 1,2-Dimethyl-1H-imidazol-5-ol in their assays. As a Senior Application Scientist, my goal is to provide a logical, evidence-based framework to diagnose and resolve common experimental hurdles. This document is structured as a series of frequently asked questions (FAQs) that delve into the causality behind experimental choices, ensuring a thorough and scientifically rigorous troubleshooting process.

I. Foundational Concerns: Compound Identity and Integrity

Before delving into complex assay-specific troubleshooting, it is paramount to confirm the identity and integrity of your 1,2-Dimethyl-1H-imidazol-5-ol sample. A surprising number of "low bioactivity" issues can be traced back to problems with the compound itself.

FAQ 1: How can I be certain that the compound I'm using is indeed 1,2-Dimethyl-1H-imidazol-5-ol and of sufficient purity?

This is the essential first step. The observed bioactivity, or lack thereof, is only meaningful if you are confident about the identity and purity of your test article.

Causality: Impurities, degradation products, or an entirely incorrect structure will naturally lead to a lack of expected biological effect. Synthesis of imidazole derivatives can sometimes result in isomeric impurities that may have vastly different activities.

Recommended Actions:

  • Structural Verification:

    • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation of organic molecules. The spectra should be consistent with the expected structure of 1,2-Dimethyl-1H-imidazol-5-ol.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering further confidence in the molecular formula.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): This technique is ideal for assessing the purity of your compound. An ideal result is a single, sharp peak. The presence of multiple peaks indicates impurities. A purity level of >95% is generally recommended for biological assays.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the detection specificity of MS, allowing you to identify the molecular weights of any impurities.

Table 1: Recommended Analytical Techniques for Compound Verification
Technique Purpose Acceptable Criteria
¹H and ¹³C NMRStructural ConfirmationSpectra match the predicted structure of 1,2-Dimethyl-1H-imidazol-5-ol.
HRMSMolecular Formula ConfirmationMeasured mass is within 5 ppm of the theoretical mass.
HPLCPurity AssessmentA single major peak representing ≥95% of the total integrated area.
LC-MSImpurity IdentificationCharacterization of the molecular weights of any observed impurities.
FAQ 2: Could my compound be degrading during storage or in the assay buffer?

Compound stability is a critical and often overlooked factor that can significantly impact bioactivity.[1] Hydroxy-imidazoles, in particular, may be susceptible to oxidation or other forms of degradation depending on the conditions.

Causality: If the compound degrades, its effective concentration decreases over the course of the experiment, leading to an underestimation of its potency. Degradation products could also potentially interfere with the assay.

Recommended Action: Compound Stability Assessment

A straightforward way to assess compound stability is to incubate it in your assay buffer for the duration of your experiment and then analyze it by LC-MS.

Experimental Protocol 1: Compound Stability Assessment using LC-MS
  • Prepare a stock solution of 1,2-Dimethyl-1H-imidazol-5-ol in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final assay concentration in your complete assay buffer.

  • Incubate the solution under the same conditions as your biological assay (e.g., temperature, light exposure).

  • Take aliquots at various time points (e.g., 0, 1, 4, and 24 hours).

  • Analyze the aliquots by LC-MS to monitor the peak area of the parent compound.

  • Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability.

II. The Usual Suspects: Solubility and Aggregation

Poor aqueous solubility is a very common reason for low bioactivity in assays.[2][3][4] Many organic molecules, even if they dissolve in DMSO, will precipitate when diluted into an aqueous assay buffer. Furthermore, some compounds can form aggregates that can lead to non-specific inhibition or a loss of activity.[5][6]

FAQ 3: My compound dissolves in DMSO, so solubility shouldn't be an issue, right?

Not necessarily. High concentrations of compounds are often prepared in DMSO, but the final concentration of DMSO in the assay is typically low (e.g., <1%) to avoid solvent effects on the biological system.[7] The key is the compound's solubility in the final aqueous assay buffer.

Causality: If a compound is not fully solubilized in the assay buffer, its effective concentration is much lower than the nominal concentration, leading to an apparent lack of activity.

Recommended Actions: Solubility Assessment

There are two main types of solubility to consider: kinetic and thermodynamic. For initial troubleshooting, a kinetic solubility assessment is often sufficient.

Experimental Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This method provides a rapid assessment of the concentration at which your compound begins to precipitate.

  • Prepare a high-concentration stock solution of 1,2-Dimethyl-1H-imidazol-5-ol in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in DMSO.

  • Add a small volume of each dilution to your aqueous assay buffer in a 96-well plate.

  • Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[8]

  • Interpretation: An increase in absorbance indicates the formation of a precipitate. The concentration at which this occurs is the kinetic solubility limit.

Table 2: Interpreting Kinetic Solubility Data
Observation Interpretation Next Steps
No increase in absorbance across the tested concentration range.Compound is likely soluble at these concentrations.Proceed with other troubleshooting steps.
A sharp increase in absorbance at a specific concentration.Compound has precipitated. The solubility limit is below this concentration.Test the compound at concentrations below its solubility limit. Consider formulation strategies if higher concentrations are needed.
FAQ 4: How can I determine if my compound is forming aggregates, and why is this a problem?

Compound aggregation is a phenomenon where small molecules self-associate to form colloidal particles in solution.[9] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives or, in some cases, a loss of true activity if the monomeric form is the active species.[5][6]

Causality: Aggregates present a large, hydrophobic surface that can sequester proteins, leading to non-specific inhibition. For compounds where the monomer is the active form, aggregation reduces the concentration of the active species.

Recommended Actions: Aggregation Detection

  • Dynamic Light Scattering (DLS): This is a powerful technique for detecting the presence of aggregates in a solution.[2][10] It measures the size distribution of particles in the sample.

  • Detergent-Based Assay: A simple and effective method to infer aggregation is to see if the observed activity is sensitive to the presence of a non-ionic detergent.[4][5]

Experimental Protocol 3: Aggregation Assessment by Dynamic Light Scattering (DLS)
  • Prepare your compound at the desired concentration in the assay buffer.

  • Filter the sample to remove any dust or large particulates.

  • Analyze the sample using a DLS instrument.

  • Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule (typically >100 nm) is indicative of aggregation.

Experimental Protocol 4: Detergent-Based Counter-Screen for Aggregation
  • Run your primary bioassay under standard conditions.

  • Run a parallel assay that includes a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[5]

  • Compare the results.

  • Interpretation: If the observed bioactivity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the compound is acting via an aggregation-based mechanism.

III. Assay-Specific Interference

Even if your compound is pure, stable, soluble, and non-aggregating, it can still interfere with the assay technology itself, leading to misleading results. Imidazole-containing compounds have been known to act as Pan-Assay Interference Compounds (PAINS), which are molecules that show activity in a wide range of assays due to non-specific interactions.[11][12]

FAQ 5: Could my imidazole-containing compound be interfering with my fluorescence-based assay?

Yes, this is a common issue. Imidazole derivatives can possess intrinsic fluorescence or act as quenchers of fluorescence.[13][14][15]

Causality:

  • Autofluorescence: If your compound fluoresces at the same wavelength as your detection probe, it will lead to a false positive signal.

  • Fluorescence Quenching: Your compound may absorb the excitation or emission light of your fluorophore, leading to a decrease in signal and a false negative or underestimated activity.

Recommended Action: Assess for Fluorescence Interference

  • Run a control experiment with your compound in the assay buffer without the biological target (e.g., enzyme or cells).

  • Measure the fluorescence under the same conditions as your main assay.

  • Interpretation:

    • A significant fluorescence signal from the compound alone indicates autofluorescence .

    • To test for quenching , add your compound to a solution containing your fluorescent probe (and no target) and see if the signal decreases.

FAQ 6: My assay is not fluorescence-based. Are there other ways my compound could be interfering?

Absolutely. Imidazole-containing compounds can interfere with assays in several other ways:

  • Reactivity: The imidazole ring can be chemically reactive under certain conditions, potentially modifying your target protein or other assay components.

  • Redox Activity: Some compounds can participate in redox cycling, which can interfere with assays that rely on redox-sensitive reagents.

  • Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions, which can be problematic in assays that require specific metal cofactors.

Recommended Actions:

  • Run counter-screens: These are assays designed to detect specific types of interference. For example, a counter-screen with a structurally unrelated target can help identify non-specific activity.

  • Vary assay conditions: If possible, change the detection method or use a different substrate to see if the activity of your compound is consistent.

IV. Troubleshooting Workflow and Pathway Visualization

To aid in the systematic troubleshooting of low bioactivity for 1,2-Dimethyl-1H-imidazol-5-ol, the following workflow diagram is provided.

Troubleshooting_Workflow cluster_start Start cluster_compound Compound Integrity cluster_physchem Physicochemical Properties cluster_assay Assay Interference cluster_conclusion Conclusion start Low Bioactivity Observed compound_check Verify Structure & Purity (NMR, MS, HPLC) start->compound_check stability_check Assess Stability in Assay Buffer (LC-MS) compound_check->stability_check Purity & Identity OK conclusion_artifact Artifactual Result (Address specific issue) compound_check->conclusion_artifact Issue Found solubility_check Determine Aqueous Solubility (Turbidimetry) stability_check->solubility_check Compound Stable stability_check->conclusion_artifact Issue Found aggregation_check Check for Aggregation (DLS, Detergent Assay) solubility_check->aggregation_check Compound Soluble solubility_check->conclusion_artifact Issue Found fluorescence_check Test for Fluorescence Interference aggregation_check->fluorescence_check No Aggregation aggregation_check->conclusion_artifact Issue Found pains_check Consider PAINS Behavior (Counter-screens) fluorescence_check->pains_check No Fluorescence Interference fluorescence_check->conclusion_artifact Issue Found conclusion_ok True Low Bioactivity pains_check->conclusion_ok No Interference pains_check->conclusion_artifact Issue Found

Caption: Troubleshooting workflow for low bioactivity.

By systematically working through these potential issues, you can confidently determine whether the observed low bioactivity of 1,2-Dimethyl-1H-imidazol-5-ol is a true reflection of its biological properties or an artifact of the experimental conditions. This rigorous approach is essential for making sound decisions in any research or drug discovery program.

References

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Technical Support Center: Purification of 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for navigating the complex purification of 1,2-Dimethyl-1H-imidazol-5-ol. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. As a polar, functionalized N-heterocycle, this compound presents unique difficulties that standard purification protocols may fail to resolve. Here, we dissect these challenges and offer robust, field-proven methodologies to achieve high purity.

Section 1: Compound Profile & Core Purification Challenges

1,2-Dimethyl-1H-imidazol-5-ol is a small, highly polar molecule. Its purification is frequently complicated by its high water solubility, strong interaction with polar stationary phases like silica gel, and potential for tautomerization. These properties necessitate specialized approaches beyond routine laboratory procedures.

Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-imidazole and Inferred Properties of its 5-ol Derivative

Property 1,2-Dimethyl-1H-imidazole (Parent Compound) 1,2-Dimethyl-1H-imidazol-5-ol (Target) Rationale for Inference
Molecular Formula C₅H₈N₂[1] C₅H₈N₂O Addition of one oxygen atom.
Molecular Weight 96.13 g/mol [1] 112.13 g/mol Calculated from the formula.
Melting Point 37-39 °C[2][3] Expected to be significantly higher The hydroxyl group introduces strong hydrogen bonding, increasing the energy required to break the crystal lattice.
Boiling Point 204-205 °C[2][3] Expected to be higher Increased intermolecular hydrogen bonding will raise the boiling point.
Solubility Soluble in water[2] Highly soluble in water and polar organic solvents (e.g., Methanol, Ethanol). The hydroxyl group enhances polarity and hydrogen bonding capacity, drastically increasing water solubility.[4]

| Polarity | Polar | Very High | The addition of a hydroxyl group to the already polar imidazole ring significantly increases overall molecular polarity. |

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 1,2-Dimethyl-1H-imidazol-5-ol in a question-and-answer format.

Q1: My compound streaks severely or remains at the baseline of my silica gel TLC/flash column, even with highly polar solvents like 10-20% methanol in dichloromethane. How can I get it to move?

Answer: This is a classic problem for highly polar, basic compounds on standard silica gel.[5][6] The acidic nature of silica's silanol groups (Si-OH) leads to strong ionic interactions with the basic nitrogen atoms of your imidazole, causing irreversible binding or significant tailing.

  • Causality: The lone pairs on the imidazole nitrogens are basic and form strong hydrogen bonds or acid-base interactions with the acidic surface of the silica gel. This prevents the mobile phase from effectively eluting the compound.

  • Immediate Solution: Modify your mobile phase. The addition of a small amount of a basic modifier is necessary to compete with your compound for the acidic sites on the silica.

    • Try This: Prepare an eluent of Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) in a ratio of 89 : 10 : 1 . The ammonia will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Alternative Stationary Phase: If basic modifiers are not sufficient, consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18 reverse-phase column.[7]

Q2: I've successfully purified my compound via column chromatography, but after removing the solvent, I'm left with a sticky, viscous oil instead of a solid. What's happening?

Answer: This is likely due to one of two factors: residual solvent or the hygroscopic nature of your highly polar compound. The multiple nitrogen and oxygen atoms readily form hydrogen bonds with atmospheric moisture.

  • Causality: High-boiling-point solvents (like water or ethanol) used during purification can be difficult to remove under standard rotary evaporation. Furthermore, the polar nature of your compound can attract and retain water from the air.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Dry the sample under a high vacuum (e.g., using a Schlenk line or vacuum oven) for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.

    • Azeotropic Removal of Water: If water is the suspected contaminant, dissolve your compound in a suitable solvent (like toluene or isopropanol) and evaporate the solvent. Repeat this process 2-3 times. The co-distillation with the solvent will help azeotropically remove residual water.

    • Induce Crystallization: Attempt to recrystallize the oil from a solvent system where it has lower solubility, such as ethyl acetate/heptane or isopropanol/diethyl ether.[4] Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[4]

Q3: My ¹H NMR spectrum is confusing. I see two sets of peaks for some protons, or the peaks are broad and poorly resolved. Is my compound impure?

Answer: While impurities are possible, this phenomenon is often intrinsic to the structure of 1,2-Dimethyl-1H-imidazol-5-ol due to keto-enol tautomerism.

  • Causality: The hydroxyl group on the imidazole ring can exist in equilibrium with its keto tautomer, 1,2-Dimethyl-1H-imidazol-5(4H)-one. In solution, you may have a mixture of both forms, leading to a more complex NMR spectrum than anticipated. The rate of interconversion can also lead to peak broadening. This equilibrium can be influenced by the solvent, temperature, and pH.

Caption: Keto-enol equilibrium of 1,2-Dimethyl-1H-imidazol-5-ol.

  • Verification: To confirm tautomerism, you can acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) or at different temperatures. A change in the ratio of the two sets of peaks would strongly suggest a tautomeric equilibrium rather than a static mixture of impurities.

Q4: I'm trying a liquid-liquid extraction to remove non-polar impurities, but my compound remains in the aqueous layer regardless of the organic solvent I use. How can I extract it?

Answer: Due to its high polarity and water solubility, extracting 1,2-Dimethyl-1H-imidazol-5-ol into common, water-immiscible organic solvents like ethyl acetate or DCM is extremely inefficient.

  • Causality: The compound's favorable hydrogen bonding with water far outweighs its affinity for less polar organic solvents.

  • Recommended Strategy:

    • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of your organic compound in the aqueous phase and can promote its partitioning into the organic layer.

    • Use a More Polar Extraction Solvent: Employ a more polar solvent that is still immiscible or partially miscible with water, such as n-butanol.

    • Continuous Liquid-Liquid Extraction: For very challenging cases, a continuous extraction apparatus can be used to repeatedly pass fresh organic solvent through the aqueous layer over several hours, gradually extracting the compound.

    • Alternative Approach: Instead of extracting your product, consider washing the aqueous solution with a non-polar solvent (e.g., hexane or diethyl ether) to remove the non-polar impurities, leaving your desired compound in the aqueous phase. You can then isolate it by lyophilization (freeze-drying).

Section 3: Recommended Purification Protocols

Protocol A: Modified Flash Column Chromatography

This protocol is designed to overcome the strong binding of the target compound to silica gel.

  • Prepare the Slurry: Use a 100:1 ratio of silica gel to crude compound by weight. Prepare a slurry of silica gel in the starting eluent (e.g., 94:5:1 DCM:MeOH:NH₄OH).

  • Pack the Column: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packing is even and free of air bubbles.[8]

  • Load the Sample: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load this powder onto the top of the column bed.

  • Elution: Begin elution with the starting mobile phase (e.g., 94:5:1 DCM:MeOH:NH₄OH). Gradually increase the polarity by increasing the proportion of methanol if necessary (e.g., to 89:10:1).

  • Collect and Analyze: Collect fractions and analyze them by TLC, using the same modified solvent system. Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow start Crude 1,2-Dimethyl-1H-imidazol-5-ol dissolve Dissolve in minimal MeOH Adsorb onto Silica start->dissolve load Load Sample onto Column dissolve->load pack Pack Column with Silica in DCM/MeOH/NH4OH pack->load elute Elute with Gradient (Increase MeOH %) load->elute collect Collect & Analyze Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvents combine->evaporate product Pure Compound evaporate->product

Caption: Workflow for modified flash column chromatography.

Protocol B: Recrystallization from a Mixed Solvent System

This is the preferred method if a solid can be obtained and a suitable solvent system is identified.

  • Solvent Screening: Test the solubility of your compound in various solvents to find a pair where it is soluble in one ("solvent A," e.g., hot isopropanol) and insoluble in the other ("solvent B," e.g., diethyl ether).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum required amount of hot solvent A.

  • Decolorization (Optional): If the solution is colored due to polymeric impurities, add a small amount of activated carbon and heat for a few minutes.[9] Filter the hot solution through a fluted filter paper to remove the carbon.[8]

  • Crystallization: To the hot, clear solution, add solvent B dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of solvent A to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent B, and dry them under a high vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should expect from a typical synthesis? A: Common impurities often arise from starting materials or side reactions. For instance, if synthesized from a glyoxal-type precursor, you might encounter polymeric, dark-colored byproducts.[9] Unreacted starting materials and regioisomers (e.g., 1,2-Dimethyl-1H-imidazol-4-ol) are also common and can be difficult to separate due to similar polarities.

Q: How critical is pH control during workup and purification? A: It is extremely critical. Imidazoles are basic, but the hydroxyl group is weakly acidic. At low pH, the ring nitrogens will be protonated, forming a highly water-soluble salt that is impossible to extract into organic solvents. At high pH, the hydroxyl group could be deprotonated, forming an anionic species. This can affect its interaction with stationary phases. Generally, maintaining neutral to slightly basic conditions (pH 7-9) is optimal for handling the free base during extraction and chromatography.

Q: What is the best way to assess the final purity of my compound? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), using either a reverse-phase C18 column with a polar mobile phase (e.g., water/acetonitrile with a modifier like formic acid or ammonia) or a HILIC column, is excellent for quantitative purity assessment.[10][11] High-resolution mass spectrometry (HRMS) will confirm the elemental composition, and ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any remaining impurities.

References

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  • IT Medical Team. Laboratory Techniques of Purification and Isolation.
  • NIST WebBook. 1H-Imidazole, 1,2-dimethyl-.
  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Chemical Synthesis Database. 1,2-dimethyl-1H-imidazole.
  • NIST WebBook. 1H-Imidazole, 1,2-dimethyl-.
  • Reddit. What are your tips and tricks for purifying ionic/very polar compounds?.
  • Sigma-Aldrich. 1,2-Dimethyl-1H-imidazole.

Sources

Technical Support Center: Troubleshooting 1,2-Dimethyl-1H-imidazol-5-ol Derivatives in RNA Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,2-Dimethyl-1H-imidazol-5-ol .

In modern molecular biology, the 1,2-dimethyl-1H-imidazol-5-ol heterocyclic ring serves as the core functional moiety of GFP-mimicking fluorogens, most notably DFHBI (4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol) and its derivative DFHBI-1T [1]. These molecules are widely used in live-cell RNA imaging alongside fluorogenic aptamers like Spinach and Broccoli. When researchers report "degradation" of this compound during experiments, they are rarely dealing with simple covalent destruction. Instead, the loss of signal is driven by a complex interplay of photoisomerization, thermal unbinding, and pH-dependent quenching[2].

This guide provides the causality behind these degradation mechanisms, actionable troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity in your RNA imaging workflows.

Mechanistic Causality: The "Why" Behind Signal Degradation

To prevent degradation, we must first understand the physical chemistry of the 1,2-dimethyl-1H-imidazol-5-ol core. The fluorescence of this moiety relies entirely on its structural rigidity when bound to an RNA aptamer. Signal loss occurs via three primary pathways:

  • Photoisomerization (Signal Degradation): Upon continuous illumination, the bridging double bond of the fluorogen undergoes a cis-to-trans isomerization. The trans-isomer is non-fluorescent and has a drastically reduced affinity for the RNA aptamer, leading to rapid dissociation[2].

  • Thermal Unbinding (Complex Degradation): At physiological temperatures (37°C), the RNA-fluorogen complex can become thermodynamically unstable. For instance, the Broccoli-DFHBI-1T complex can lose up to 77% of its fluorescence at 37°C due to thermal unfolding of the RNA and subsequent fluorogen release[3].

  • Chemical Hydrolysis (Molecular Degradation): The imidazolone ring is susceptible to nucleophilic attack and ring-opening hydrolysis when stored in aqueous solutions for prolonged periods, especially at elevated pH levels[4].

Frequently Asked Questions (FAQs)

Q1: Why does my fluorescence signal rapidly bleach during live-cell imaging? A1: You are likely observing photoisomerization rather than true photobleaching. When the 1,2-dimethyl-1H-imidazol-5-ol core is illuminated, it converts from the fluorescent cis-state to the non-fluorescent trans-state. Because the trans-state rapidly dissociates from the RNA, the signal vanishes. Mitigation: Implement a pulsed illumination scheme (low-repetition imaging). This provides the necessary "dark time" for the dissociated trans-isomer to thermally relax back into the cis-isomer and rebind to the RNA, creating a self-renewing fluorescent system[2].

Q2: How should I store my stock solutions to prevent chemical degradation of the imidazolone ring? A2: Never store the compound in aqueous buffers for long-term use. The imidazolone ring will undergo hydrolysis. Lyophilized powders should be stored at -20°C. Reconstitute the dye in anhydrous DMSO (20–40 mM) and aliquot it to avoid freeze-thaw cycles. Only dilute into your experimental buffer (e.g., 40 mM HEPES, pH 7.4) immediately prior to the assay[1].

Q3: My in vitro transcription (IVT) assay shows no fluorescence despite adding fresh fluorogen. Is the compound degraded? A3: If the compound was stored correctly, the issue is likely pH or ion-dependent quenching. The phenolic hydroxyl group of the fluorogen has a pKa of ~5.2. If your buffer pH drops below 6.0, the molecule becomes protonated, shifting away from the anionic state required for fluorescence[4]. Additionally, the RNA aptamer requires specific cations (100 mM K⁺ and 1 mM Mg²⁺) to stabilize the G-quadruplex structure that encapsulates the fluorogen[1].

Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

This protocol is a self-validating system: proper execution ensures the structural integrity of the imidazolone ring prior to any biological assay.

  • Reconstitution: Spin down the lyophilized vial of DFHBI/DFHBI-1T. Add high-purity, anhydrous DMSO to create a 20 mM stock solution.

  • Homogenization: Vortex gently for 30 seconds. Ensure no particulate matter remains.

  • Aliquoting: Divide the stock into 5 µL aliquots in amber microcentrifuge tubes to protect the 1,2-dimethyl-1H-imidazol-5-ol core from ambient light-induced isomerization.

  • Storage: Store at -20°C. Validation Check: When ready to use, dilute a test aliquot to 10 µM in 40 mM HEPES (pH 7.4). Measure the absorbance; an intact DFHBI-1T molecule will show a distinct absorption peak at ~423 nm (anionic form)[4].

Protocol B: Live-Cell Imaging with Pulsed Illumination

This workflow prevents photo-induced signal degradation by leveraging the thermal relaxation kinetics of the fluorogen.

  • Cell Preparation: Transfect cells with the desired RNA aptamer construct (e.g., Spinach2 or Broccoli) and incubate for 24 hours.

  • Fluorogen Loading: Replace the culture media with imaging buffer containing 10–20 µM of the fluorogen. Incubate at 37°C for 30 minutes to allow cell permeation and RNA binding.

  • Microscopy Setup: Configure your fluorescence microscope with a GFP filter set (Excitation: ~482 nm, Emission: ~505 nm)[1].

  • Pulsed Imaging (Critical Step): Instead of continuous exposure, set the acquisition to a 50–100 ms exposure time with a minimum interval of 5–10 seconds between frames. This interval allows the trans-isomer to dissociate, relax to the cis-state, and rebind, effectively eliminating apparent "bleaching"[2].

Quantitative Stability Data

The following table summarizes the quantitative parameters dictating the stability of the 1,2-dimethyl-1H-imidazol-5-ol core across different experimental conditions.

Experimental ConditionParameter / MechanismEffect on 1,2-Dimethyl-1H-imidazol-5-ol CoreMitigation Strategy
Continuous Illumination Photoisomerization (cis-to-trans)Rapid conversion to non-fluorescent state; fluorescence lifetime ~4.0 ns[2]Use pulsed imaging; allow >5s dark recovery intervals.
High Temperature (37°C) Thermal DissociationWeakened RNA-fluorogen affinity; up to 77% signal loss for standard aptamers[3]Use optimized aptamers (e.g., Tornado Broccoli) or thermally stable ligands.
Acidic pH (< 6.0) Protonation (pKa ~5.2)Loss of the fluorescent anionic state[4]Maintain assay buffer strictly at pH 7.4 (e.g., 40 mM HEPES).
Aqueous Storage Ring HydrolysisIrreversible ring opening of the imidazolone moietyStore exclusively in anhydrous DMSO at -20°C[1].

Pathway Visualization

The following diagram illustrates the lifecycle and degradation pathways of the 1,2-dimethyl-1H-imidazol-5-ol core during an experiment.

G CisBound Cis-Isomer (Bound) Highly Fluorescent TransBound Trans-Isomer (Bound) Non-Fluorescent CisBound->TransBound Continuous Illumination (Photoisomerization) TransFree Trans-Isomer (Free) Dissociated TransBound->TransFree Rapid Dissociation CisFree Cis-Isomer (Free) Ground State TransFree->CisFree Thermal Relaxation (Dark Recovery) CisFree->CisBound RNA Aptamer Binding Degraded Hydrolyzed Imidazolone Irreversible Degradation CisFree->Degraded High pH / Aqueous Storage (Ring Hydrolysis)

Caption: Photoconversion and degradation pathway of the 1,2-dimethyl-1H-imidazol-5-ol core.

References

  • Han, K. Y., et al. (2013). "Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging". Biophysical Journal / PubMed Central. Available at:[Link]

  • Filonov, G. S., et al. (2015). "Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells". PubMed Central. Available at:[Link]

  • Pothupitiya, J. U., et al. (2019). "Characterization of the Photophysical Behavior of DFHBI Derivatives: Fluorogenic Molecules that Illuminate the Spinach RNA Aptamer". The Journal of Physical Chemistry B / ACS Publications. Available at:[Link]

Sources

Technical Support Center: Navigating the Complex NMR Spectra of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the spectral analysis of 1,2-dimethyl-1H-imidazol-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the nuclear magnetic resonance (NMR) spectra of these fascinating heterocyclic systems. Here, we will dissect the complexities arising from tautomerism, pH sensitivity, and signal overlap, providing you with practical troubleshooting strategies and in-depth explanations to confidently elucidate the structure of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for my imidazole ring protons broad or, in some cases, completely absent in the ¹H NMR spectrum?

A1: This is a common observation and is typically due to a phenomenon called chemical exchange. The 1,2-dimethyl-1H-imidazol-5-ol system can exist in multiple tautomeric forms, primarily the hydroxy-imidazole and the imidazolone (keto) forms. If the rate of exchange between these tautomers is on the same timescale as the NMR experiment, it can lead to significant line broadening of the exchanging protons. In some instances, the signals can broaden to the point where they disappear into the baseline.[1][2]

Q2: I am observing more signals in my ¹³C NMR spectrum than I expect for a single tautomer of my 1,2-dimethyl-1H-imidazol-5-ol derivative. Why is this?

A2: The presence of extra signals in the ¹³C NMR spectrum is strong evidence for the co-existence of multiple tautomers in solution at a rate that is slow on the NMR timescale.[3][4] Unlike proton exchange, which is often fast, the exchange between the carbon skeletons of the tautomers can be slow enough for the distinct carbon signals of each form to be observed. This is particularly noticeable for the C4, C5, and C2 carbons of the imidazole ring.

Q3: How does the choice of deuterated solvent affect the NMR spectrum of my 5-hydroxyimidazole derivative?

A3: The choice of solvent can significantly influence the position of the tautomeric equilibrium and the rate of proton exchange.[5][6] Protic solvents like D₂O or CD₃OD can engage in hydrogen bonding and proton exchange with your compound, which can accelerate the interconversion between tautomers, often leading to averaged signals and potentially the loss of the OH proton signal due to exchange with the solvent. Aprotic polar solvents like DMSO-d₆ can help to slow down the exchange and may allow for the observation of distinct signals for the different tautomers and the OH proton.

Q4: What are the typical ¹H and ¹³C NMR chemical shift ranges I should expect for the core structure of 1,2-dimethyl-1H-imidazol-5-ol?

A4: While the exact chemical shifts are highly dependent on the solvent, concentration, and the nature of other substituents, you can generally expect the following ranges. Please refer to the detailed table in the "Reference Data" section for more specific information.

Troubleshooting Complex Spectra

Problem 1: Ambiguous Assignment of Imidazole Ring Protons and Carbons

Symptoms:

  • Overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • Difficulty in definitively assigning the C4 and C5 signals in the ¹³C NMR spectrum.

Root Cause Analysis: The electronic environment of the C4 and C5 positions in the imidazole ring is quite sensitive to the tautomeric form and the nature of substituents.[3][4] Simple 1D NMR spectra may not provide enough information to distinguish between these positions, especially when they are both substituted or unsubstituted.

Solutions & Workflow:

  • 2D NMR Spectroscopy is Essential: A suite of 2D NMR experiments is non-negotiable for the unambiguous structural elucidation of these compounds.[7][8]

    • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. This is crucial for identifying which protons are adjacent to each other.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with the carbon it is directly attached to. This is the most reliable way to assign protonated carbons.[9][10][11][12]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is key for connecting different fragments of the molecule and for assigning quaternary carbons.[13][14]

In-Depth Guide to Tautomerism in 1,2-Dimethyl-1H-imidazol-5-ol

The spectral complexity of 1,2-dimethyl-1H-imidazol-5-ol derivatives is fundamentally rooted in the existence of a tautomeric equilibrium. The two primary forms to consider are the 5-hydroxy-1,2-dimethyl-1H-imidazole (enol form) and the 1,2-dimethyl-1,3-dihydro-2H-imidazol-2-one (keto form).

Caption: Tautomeric equilibrium in 1,2-dimethyl-1H-imidazol-5-ol.

The position of this equilibrium is highly sensitive to the solvent, temperature, and pH.[5][6] This dynamic behavior directly impacts the observed NMR spectra.

  • Fast Exchange: In many common solvents and at room temperature, the interconversion between these tautomers is rapid on the NMR timescale. This results in a single set of time-averaged NMR signals. The chemical shifts of these averaged signals will be a weighted average of the shifts of the individual tautomers.

  • Slow Exchange: Under certain conditions (e.g., in aprotic solvents at low temperatures), it may be possible to slow down the exchange rate sufficiently to observe distinct sets of signals for each tautomer.

Reference Data

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the core 1,2-dimethyl-1H-imidazol-5-ol skeleton, considering the potential for tautomerism. These values are compiled from general knowledge of imidazole chemistry and related structures.[3][7]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N1-CH₃ 3.4 - 3.830 - 35Typically a sharp singlet.
C2-CH₃ 2.2 - 2.610 - 15Typically a sharp singlet.
H4 6.5 - 7.5115 - 125Chemical shift is sensitive to tautomeric form and substituents.
C2 145 - 155Quaternary carbon, assignment confirmed by HMBC.
C4 115 - 125Chemical shift is highly diagnostic of the tautomeric state.[3][4]
C5 130 - 160Can be a quaternary carbon (hydroxy form) or a carbonyl (keto form).
5-OH 8.0 - 12.0-Often a broad signal, may exchange with protic solvents.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a high-quality deuterated solvent (DMSO-d₆ is often a good starting point to observe exchangeable protons).

  • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure good shimming to obtain sharp lines. Integrate all signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Protocol 2: A Step-by-Step Workflow for 2D NMR Analysis

The following workflow provides a logical sequence for acquiring and interpreting 2D NMR data to resolve the structure of a complex 1,2-dimethyl-1H-imidazol-5-ol derivative.

Caption: A systematic workflow for 2D NMR data acquisition and interpretation.

Detailed Steps for 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Use a standard COSY pulse sequence.[15][16][17][18]

    • The ¹H spectrum is plotted on both axes.

    • Cross-peaks appear between protons that are scalar (J) coupled (typically through 2-3 bonds).

    • Trace the connectivity from one proton to its neighbors to build up structural fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment identifies all carbons that have a proton directly attached.[9][10][11][12][19]

    • The ¹H spectrum is on one axis and the ¹³C spectrum is on the other.

    • A cross-peak indicates a direct one-bond C-H connection.

    • This is the most reliable method for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals longer-range correlations between protons and carbons (typically over 2-4 bonds).[13][14][20]

    • It is crucial for connecting the spin systems identified in the COSY spectrum.

    • HMBC is also the primary tool for assigning quaternary (non-protonated) carbons by observing correlations from nearby protons. For example, a correlation from the N-CH₃ protons to C2 and C5 would help to confirm their assignments.

By systematically applying this workflow, you can overcome the challenges of spectral overlap and tautomerism to arrive at a well-supported and unambiguous structure for your 1,2-dimethyl-1H-imidazol-5-ol derivatives.

References

Sources

Technical Support Center: Enhancing Selectivity in 1,2-Dimethyl-1H-imidazol-5-ol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazole functionalization. 1,2-Dimethyl-1H-imidazol-5-ol is a critical building block in the synthesis of advanced fluorophores (e.g., RNA aptamer ligands) and pharmaceutical intermediates. However, its electron-rich nature and structural duality often lead to poor regioselectivity and catalyst poisoning during functionalization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve absolute control over your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of O-alkylated and C4-alkylated products during electrophilic substitution, and how can I drive O-selectivity? Causality: 1,2-Dimethyl-1H-imidazol-5-ol exists in a dynamic prototropic tautomeric equilibrium with its keto form, 1,2-dimethyl-1H-imidazol-5-one[1]. This creates an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the C4 carbon is "soft". Solution: To selectively drive O-alkylation, use a polar aprotic solvent (e.g., DMF or DMSO) combined with a hard base (e.g., Cs₂CO₃). Polar aprotic solvents effectively solvate the alkali metal cation, leaving the hard oxygen anion "naked" and highly reactive toward hard electrophiles (like alkyl tosylates or iodides). Conversely, protic solvents hydrogen-bond with the oxygen, shifting reactivity toward the C4 position.

Q2: During Pd-catalyzed direct C-H arylation, my reaction stalls at low conversion. What is causing catalyst deactivation? Causality: Imidazole derivatives are notorious for poisoning palladium catalysts. The unhindered N3 nitrogen of the imidazole ring strongly coordinates to the Pd(II) intermediate, forming off-cycle, thermodynamically stable bis-imidazole organo-Pd complexes that halt the catalytic cycle[2]. Solution: Transition to sterically encumbered Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes featuring bulky N-heterocyclic carbene (NHC) ligands. The steric bulk prevents the formation of the inactive bis-imidazole species. Additionally, employing a Concerted Metalation-Deprotonation (CMD) pathway using pivalic acid (PivOH) as a cocatalyst significantly lowers the C-H activation energy barrier[3].

Q3: How can I improve the sustainability and yield of C-H functionalization without using harsh organic solvents? Causality: Traditional cross-coupling requires volatile, toxic solvents to solubilize both the polar imidazole and non-polar coupling partners, often leading to poor mass transfer and side reactions. Solution: Utilize Deep Eutectic Solvents (DES), such as Choline Chloride:Glycerol (1:5 ratio). DES networks not only solubilize the reagents but also participate in hydrogen-bonding with the substrate, activating the electron-rich imidazole ring and enhancing its reactivity toward the palladium catalyst without the need for exogenous phosphine ligands[4].

Q4: My isolated 1,2-dimethyl-1H-imidazol-5-ol degrades and turns dark upon storage. How do I prevent this? Causality: The electron-rich nature of the 5-ol substituted imidazole ring makes it highly susceptible to gas-phase and liquid-phase oxidation initiated by reactive oxygen species (ROS) or hydroxyl radicals, leading to ring-opening and polymerization[5]. Solution: Store the compound under an inert argon atmosphere at -20°C. When setting up reactions, rigorously degas all solvents using the freeze-pump-thaw method to eliminate dissolved oxygen.

Part 2: Quantitative Data & Reaction Parameters

Table 1: Optimization of Regioselective Alkylation (O- vs C4-Alkylation)
Solvent TypeBaseElectrophileMajor Tautomer ActivatedDominant ProductSelectivity Ratio (O:C)
DMF (Polar Aprotic)Cs₂CO₃ (Hard)MeI (Hard)Enol (5-ol)O-Alkylated> 95:5
DMSO (Polar Aprotic)NaH (Hard)Benzyl-BrEnol (5-ol)O-Alkylated90:10
EtOH (Protic)K₂CO₃ (Soft)Allyl-Br (Soft)Keto (5-one)C4-Alkylated15:85
H₂O/MeOH (Protic)NaOHMeIKeto (5-one)C4-Alkylated< 5:95
Table 2: Pd-Catalyzed C4-Arylation Conditions
Catalyst SystemAdditive / BaseSolventTemp (°C)ConversionCatalyst State
Pd(OAc)₂ / PPh₃K₂CO₃DMAc140< 20%Poisoned (Bis-imidazole)
Pd-PEPPSI-IPrPivOH / K₂CO₃DMAc13094%Active (Sterically protected)
Pd(OAc)₂ (Ligandless)K₂CO₃ChCl:Glycerol (DES)11088%Active (DES stabilized)

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective O-Alkylation of 1,2-Dimethyl-1H-imidazol-5-ol
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1,2-dimethyl-1H-imidazol-5-ol (1.0 mmol) in rigorously degassed anhydrous DMF (5.0 mL).

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 mmol) in one portion. Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the "naked" oxygen anion.

  • Electrophilic Addition: Dropwise add the alkyl halide (1.1 mmol) at 0°C. Gradually warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Withdraw 10 µL of the reaction mixture, quench with H₂O, and extract with EtOAc. Spot on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Validation Metric: The desired O-alkylated product will elute faster (R_f ~0.6) than the C-alkylated byproduct (R_f ~0.3) due to the absence of the hydrogen-bond donating hydroxyl group. Proceed to workup only when the starting material spot (R_f ~0.1) is fully consumed.

  • Workup: Quench with ice water (15 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine (5 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Pd-Catalyzed C4-Arylation via CMD Pathway
  • Setup: To a 10 mL microwave vial, add 1,2-dimethyl-1H-imidazol-5-ol (1.0 mmol), aryl bromide (1.2 mmol), Pd-PEPPSI-IPr catalyst (1 mol%), K₂CO₃ (2.0 mmol), and PivOH (0.3 mmol).

  • Solvent Addition: Add anhydrous DMAc (3.0 mL). Seal the vial with a PTFE septum and purge with argon for 10 minutes.

  • Reaction: Heat the mixture in an oil bath at 130°C for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via GC-MS.

    • Validation Metric: Confirm the absence of the bis-imidazole Pd complex mass peak. The presence of the C4-arylated product mass peak with <5% homocoupled aryl-aryl byproduct validates the efficiency of the sterically encumbered PEPPSI catalyst.

  • Purification: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.

Part 4: Mechanistic Visualizations

Tautomerism Enol 1,2-Dimethyl-1H-imidazol-5-ol (Enol Form) Keto 1,2-Dimethyl-1H-imidazol-5-one (Keto Form) Enol->Keto Prototropic Tautomerism O_Alk O-Alkylated Product (Polar Aprotic Solvent) Enol->O_Alk Hard Base + Electrophile C_Alk C4-Alkylated Product (Protic Solvent) Keto->C_Alk Soft Base + Electrophile

Fig 1: Tautomeric equilibrium dictating divergent O- vs C-alkylation pathways.

PdCycle Cat Pd-PEPPSI Precatalyst (Sterically Encumbered) Pd0 Active Pd(0) Species Cat->Pd0 Activation OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br DeadEnd Bis-imidazole Dead End (Catalyst Poisoning) Pd0->DeadEnd Unhindered Imidazole CMD CMD C-H Activation (PivOH Assisted) OxAdd->CMD Imidazole + Base RedElim Reductive Elimination (Product Release) CMD->RedElim Deprotonation RedElim->Pd0 Release

Fig 2: Pd-catalyzed C-H arylation cycle highlighting the off-cycle dead-end risk.

Part 5: References

  • 1 - Thieme E-Books & E-Journals 2.2 - UNIPI 3.3 - ACS Publications 4.4 - Encyclopedia.pub

  • 5 - RSC

Sources

Technical Support Center: By-product Identification in 1,2-Dimethyl-1h-imidazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1h-imidazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and questions related to by-product formation during the synthesis of this important imidazole derivative. Our goal is to provide you with the expertise and practical insights needed to identify, troubleshoot, and minimize the formation of unwanted impurities in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems you may encounter during the synthesis of 1,2-Dimethyl-1h-imidazol-5-ol. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction has a significantly lower yield than expected, and I observe multiple spots on my TLC plate. What are the likely culprits?

A low yield accompanied by multiple spots on a Thin Layer Chromatography (TLC) plate is a classic sign of significant by-product formation. In the synthesis of 1,2-Dimethyl-1h-imidazol-5-ol, several side reactions can occur, depending on the specific synthetic route employed.

Potential Causes and Solutions:

  • Incomplete N-methylation: If your synthesis involves the methylation of a precursor, incomplete reaction can leave starting material or mono-methylated intermediates in your final product mixture.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

      • Reagent Stoichiometry: Ensure you are using a sufficient excess of the methylating agent.

      • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion.

  • Over-methylation: The use of harsh methylating agents or prolonged reaction times can sometimes lead to the methylation of other reactive sites on the imidazole ring or its substituents, creating a range of undesired by-products.

    • Troubleshooting:

      • Choice of Methylating Agent: Consider using a milder methylating agent.

      • Controlled Addition: Add the methylating agent slowly and at a controlled temperature to minimize side reactions.

  • Polymerization: Imidazole derivatives, especially those with reactive functional groups, can sometimes undergo polymerization, leading to the formation of insoluble, high-molecular-weight materials.[1] This is more common under harsh acidic or basic conditions or at elevated temperatures.[1]

    • Troubleshooting:

      • Temperature Control: Maintain a consistent and appropriate reaction temperature.

      • pH Control: Ensure the reaction is carried out at the optimal pH to avoid degradation or polymerization of the starting materials and product.

  • Oxidation: The diamino groups that can be present on precursor molecules are susceptible to oxidation, which can lead to the formation of colored impurities.[1]

    • Troubleshooting:

      • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidation.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding by-product identification and mitigation in the synthesis of 1,2-Dimethyl-1h-imidazol-5-ol.

Q2: What are the most common types of by-products I should expect to see in my synthesis?

The specific by-products will depend on your chosen synthetic pathway. However, some common classes of impurities in imidazole synthesis include:

  • Positional Isomers: If the starting materials are not symmetrical, the cyclization step can lead to the formation of different regioisomers.

  • Unreacted Starting Materials and Intermediates: As mentioned in the troubleshooting section, incomplete reactions are a common source of impurities.

  • Products of Side Reactions: These can include over-methylated compounds, oxidized species, and polymeric materials.[1]

Q3: What are the best analytical techniques for identifying these by-products?

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of your reaction mixture.[2] By comparing the retention times of the peaks in your sample to those of known standards, you can tentatively identify some of the components. Different HPLC methods, such as reversed-phase with UV detection, can be employed for effective separation.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated component, which is invaluable for identifying unknown by-products.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure of your main product and any isolated by-products.[4] Comparing the observed chemical shifts and coupling constants to known values for similar compounds can confirm their identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile by-products, GC-MS can be a useful analytical tool.[2]

Q4: How can I effectively remove these by-products from my final product?

The purification strategy will depend on the nature of the by-products and their physical properties relative to your desired product.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity.[5] The choice of solvent is critical and may require some experimentation to find the optimal conditions.

  • Column Chromatography: For complex mixtures or when crystallization is not feasible, column chromatography on silica gel or another stationary phase is a versatile purification technique.[6] The appropriate eluent system will need to be determined, often guided by TLC analysis.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For example, washing with an acidic or basic aqueous solution can remove basic or acidic by-products, respectively.

Experimental Protocols

To aid in your troubleshooting efforts, here are detailed protocols for key analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

This protocol provides a general method for monitoring the progress of your synthesis and assessing the purity of your product.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2]

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min[2]
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a dilute solution of your reaction mixture or final product in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of the product peak and the disappearance of starting material peaks.

  • The presence of multiple peaks indicates the presence of impurities.

Protocol 2: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve 5-10 mg of your purified product or isolated by-product in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Visualizing By-product Formation Pathways

The following diagram illustrates a generalized reaction pathway and potential points where by-products can form.

Byproduct_Formation cluster_main_reaction Main Reaction Pathway cluster_byproducts By-product Formation A Starting Material B Intermediate A->B Reaction Step 1 BP1 Incomplete Reaction (Unreacted A) A->BP1 Incomplete Methylation BP4 Oxidation A->BP4 Air Exposure C 1,2-Dimethyl-1h-imidazol-5-ol B->C Reaction Step 2 BP2 Over-methylation B->BP2 Excess Reagent BP3 Polymerization C->BP3 Harsh Conditions

Caption: Generalized reaction scheme illustrating potential pathways for by-product formation.

This troubleshooting workflow can help guide your experimental approach to identifying and resolving issues with by-product formation.

Troubleshooting_Workflow Start Low Yield / Impure Product Analyze Analyze by TLC/LC-MS Start->Analyze Identify Identify By-products (NMR, MS) Analyze->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Hypothesize->Optimize Optimize->Analyze Re-analyze Purify Purify Product (Crystallization, Chromatography) Optimize->Purify End Pure Product Purify->End

Caption: A systematic workflow for troubleshooting and optimizing the synthesis.

References

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2017, August 4). Taylor & Francis.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI.
  • Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. (n.d.). Benchchem.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4757–4763. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.

Sources

Technical Support Center: Optimizing Catalyst Systems for 1,2-Dimethyl-1H-imidazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-imidazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As the direct synthesis of 1,2-Dimethyl-1H-imidazol-5-ol is not extensively documented, this guide proposes a rational, multi-step synthetic pathway and addresses the potential challenges at each stage.

Introduction: The Synthetic Challenge

1,2-Dimethyl-1H-imidazol-5-ol is a valuable heterocyclic compound with potential applications in medicinal chemistry. Its synthesis presents a unique challenge due to the need for precise control over regioselectivity and the introduction of a hydroxyl group onto the imidazole core, a functionality that can be sensitive to reaction conditions. This guide provides a comprehensive framework for its synthesis, focusing on catalyst optimization and troubleshooting.

Proposed Synthetic Pathway

A plausible and efficient route to 1,2-Dimethyl-1H-imidazol-5-ol involves a two-step process:

  • Synthesis of the 1,2-Dimethyl-1H-imidazole core.

  • Regioselective hydroxylation at the C5 position.

The following sections will delve into the specifics of each step, including catalyst selection, reaction conditions, and troubleshooting.

Synthetic_Pathway A Starting Materials (e.g., Glyoxal, Methylamine, Acetaldehyde) B Step 1: Synthesis of 1,2-Dimethyl-1H-imidazole A->B Catalyst (e.g., Acid or Base) C Step 2: C5-Hydroxylation B->C Hydroxylating Agent & Catalyst D 1,2-Dimethyl-1H-imidazol-5-ol (Final Product) C->D

Caption: Proposed two-step synthetic pathway to 1,2-Dimethyl-1H-imidazol-5-ol.

Part 1: Synthesis of 1,2-Dimethyl-1H-imidazole

The initial and crucial step is the robust synthesis of the 1,2-dimethylated imidazole core. The Debus-Radziszewski reaction and its modifications are a common approach.[1][2]

Frequently Asked Questions (FAQs) - Step 1

Q1: What are the recommended catalysts for synthesizing the 1,2-dimethyl-1H-imidazole core?

A1: The choice of catalyst is critical for achieving high yields and purity. Both acid and base catalysts can be effective.

  • Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid (SBA-Pr-SO3H) can provide excellent yields.[1] Lewis acids such as ZnCl₂ have also been used effectively, often in deep eutectic solvents.[1]

  • Base Catalysts: Amine bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated significant improvements in yield compared to other bases.[1]

  • Heterogeneous Catalysts: For easier separation and catalyst recycling, reusable options like magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) are a good choice.[1]

Q2: My yield of 1,2-dimethyl-1H-imidazole is low. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the temperature or catalyst loading incrementally.

  • Side Reactions: The formation of polymeric materials or alternative condensation products can reduce the yield. Optimizing the stoichiometry of your reactants is crucial. Ensure a slight excess of the amine and aldehyde components relative to the dicarbonyl compound.

  • Reaction Conditions: The choice of solvent can significantly impact the reaction. While protic solvents like ethanol are common, polar aprotic solvents such as DMF or acetonitrile may offer better results.[3] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]

Troubleshooting Guide - Step 1
Issue Potential Cause Troubleshooting Steps & Rationale
Low to No Product Formation Ineffective catalyst or suboptimal catalyst loading.Screen a panel of catalysts (e.g., Lewis acids, solid acids). Perform a catalyst loading study to determine the optimal concentration.
Low reaction temperature.Gradually increase the reaction temperature in 10°C increments. Monitor for any signs of product degradation.
Inappropriate solvent.Experiment with different solvents of varying polarity (e.g., ethanol, acetonitrile, DMF).
Formation of Multiple Products Competing side reactions.Adjust the stoichiometry of reactants. A slight excess of the amine and aldehyde can favor the desired product.
Reaction temperature is too high.Lower the reaction temperature to favor the kinetic product over thermodynamic byproducts.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After reaction completion, try precipitating the product by adding a non-polar solvent.
Co-elution with impurities during chromatography.Optimize the mobile phase for column chromatography by testing different solvent mixtures.
Experimental Protocol: Synthesis of 1,2-Dimethyl-1H-imidazole

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal (1.0 eq), an aqueous solution of methylamine (2.2 eq), and acetaldehyde (1.1 eq) in ethanol.

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% of a solid acid catalyst).

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: C5-Hydroxylation of 1,2-Dimethyl-1H-imidazole

This step is the most challenging due to the potential for multiple reactive sites on the imidazole ring. Direct hydroxylation of C-H bonds is an area of active research, and several strategies can be considered.

Frequently Asked Questions (FAQs) - Step 2

Q1: What are the potential methods for introducing a hydroxyl group at the C5 position?

A1: Several strategies can be explored, ranging from direct oxidation to more controlled multi-step approaches.

  • Direct C-H Oxidation/Hydroxylation: This is the most direct but often least selective method. Transition-metal-catalyzed C-H activation and subsequent hydroxylation is a promising area.[4] Catalysts based on rhodium or palladium could potentially be adapted for this purpose.[5][6]

  • Via an Organometallic Intermediate: A common strategy involves metallation at the C5 position followed by reaction with an oxygen source. This can be achieved by deprotonation with a strong base (e.g., n-BuLi) followed by reaction with an electrophilic oxygen source like molecular oxygen or a peroxide.

  • From a Pre-functionalized Imidazole: An alternative is to start with a 1,2-dimethyl-1H-imidazole that is already functionalized at the C5 position (e.g., with a halogen) and then perform a nucleophilic substitution or a metal-catalyzed coupling reaction to introduce the hydroxyl group.

Q2: I am observing a mixture of hydroxylated isomers. How can I improve the regioselectivity for the C5 position?

A2: Achieving high regioselectivity is a key challenge.

  • Directing Groups: The methyl groups at N1 and C2 will influence the electronic properties of the imidazole ring. The C5 position is generally more electron-rich and susceptible to electrophilic attack.

  • Steric Hindrance: The methyl group at C2 may sterically hinder attack at the C2 position, favoring functionalization at C4 or C5.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity. Careful optimization of these parameters is essential.

Troubleshooting Guide - Step 2
Issue Potential Cause Troubleshooting Steps & Rationale
Low Conversion to Hydroxylated Product Ineffective catalyst for C-H activation.Screen a range of transition metal catalysts known for C-H functionalization (e.g., Pd, Rh, Cu complexes).
Insufficiently strong base for deprotonation (if using this route).Use a stronger base like s-BuLi or t-BuLi. Ensure anhydrous conditions.
Deactivation of the catalyst.Ensure all reagents and solvents are pure and dry. Catalyst deactivation can occur due to impurities.[1]
Formation of Over-oxidized Products (e.g., Imidazolones) Oxidizing agent is too strong.Use a milder oxidizing agent or control the stoichiometry carefully.
Reaction time is too long.Monitor the reaction closely and quench it as soon as the desired product is formed.
Degradation of the Imidazole Ring Harsh reaction conditions (strong acid or base, high temperature).Use milder reaction conditions. The imidazole ring can be susceptible to degradation under extreme pH or temperature.[7]
Experimental Protocol: C5-Hydroxylation via Lithiation

This is a proposed protocol that will likely require significant optimization.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78°C and add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Oxygenation: Bubble dry oxygen gas through the solution for 30-60 minutes at -78°C.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Troubleshooting_Hydroxylation Start Low Yield of 1,2-Dimethyl-1H-imidazol-5-ol Q1 Is there unreacted starting material? Start->Q1 A1 Increase reaction time or temperature. Consider a more reactive hydroxylating agent. Q1->A1 Yes Q2 Are there multiple isomers formed? Q1->Q2 No End Optimized Synthesis A1->End A2 Optimize reaction conditions (solvent, temp.). Explore catalysts with higher regioselectivity. Q2->A2 Yes Q3 Is there evidence of ring degradation? Q2->Q3 No A2->End A3 Use milder reaction conditions. Ensure inert atmosphere to prevent oxidation. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for the C5-hydroxylation step.

Data Summary: Catalyst Performance in Analogous Imidazole Syntheses

While specific data for 1,2-Dimethyl-1H-imidazol-5-ol is limited, the following table summarizes the performance of various catalysts in the synthesis of substituted imidazoles, providing a starting point for catalyst screening.

Catalyst SystemSubstrate ScopeTypical Yields (%)Key AdvantagesReference
Solid Acid Catalysts (e.g., SBA-Pr-SO₃H) Broad range of aldehydes and dicarbonyls85-95High yields, recyclability[1]
Lewis Acids (e.g., ZnCl₂) Good for multicomponent reactions80-90Cost-effective, readily available[1]
Base Catalysts (e.g., DABCO) Effective for Debus-Radziszewski synthesis75-90Mild conditions[1]
Transition Metal Catalysts (e.g., CuI, Pd(OAc)₂) C-H functionalization, cross-couplingVariableCan enable novel bond formations[8]

Conclusion

The synthesis of 1,2-Dimethyl-1H-imidazol-5-ol is a challenging but achievable goal for the dedicated researcher. A systematic approach, beginning with the robust synthesis of the imidazole core followed by a carefully optimized hydroxylation step, is key to success. This guide provides a foundational framework for this endeavor. We encourage researchers to use this information as a starting point and to meticulously document their findings to contribute to the collective knowledge in this area.

References

  • Faria, J. V., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Kopteva, N., et al. (2018). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC. [Link]

  • Tobisu, M., et al. (2012). C–H arylation and alkenylation of imidazoles by nickel catalysis. PMC. [Link]

  • Wikipedia. (2023). Imidazole. [Link]

  • ResearchGate. (2019). Probable reaction pathway of C‐H activation of imidazole derivatives. [Link]

  • Organic Chemistry Portal. (2023). Imidazole synthesis. [Link]

  • Riverland Trading. (2023). 1,2-Dimethylimidazole Supplier. [Link]

  • Kumar, S., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. [Link]

  • Oxford Academic. (2021). Catalytic C-H Activation. [Link]

  • Iddon, B., et al. (1989). Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. Journal of Organic Chemistry. [Link]

  • Faggi, C., et al. (2018). Imidazole Backbone Functionalization with Olefin Cross‐Metathesis. Chemistry – A European Journal. [Link]

  • Li, Z., et al. (2011). Direct C–N Coupling of Imidazoles and Benzylic Compounds via Iron-Catalyzed Oxidative Activation of C–H Bonds. The Journal of Organic Chemistry. [Link]

  • Dolle, F., et al. (2015). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. PMC. [Link]

  • Al-Nimer, G., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing. [Link]

  • Zhang, Z-H., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2015). The three potential mechanisms of the imidazole ring functioning as the.... [Link]

  • Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Behera, A., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Bruice, T. C., & Sturtevant, J. M. (1959). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b.... [Link]

  • Organic Chemistry Portal. (2010). Synthesis of imidazol-5-ones. [Link]

  • Jones, R. G. (1950). The Preparation of 4(5)-Hydroxymethyl-imidazole. Journal of the American Chemical Society. [Link]

  • Request PDF. (2019). An Unusualβ-Oxidation ofN-Functionalized Alkyl Chains by 1H-Imidazole. [Link]

  • Semantic Scholar. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. [Link]

  • PubMed. (2022). Co-Catalyzed Dual C5/C8-H Bond Functionalization of Imidazo[1,2 -a]pyrazines with Disulfides and Grignard Reagents. [Link]

  • PubMed Central. (2011). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. [Link]

  • RSC Publishing. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. [Link]

  • ChemBK. (2023). 1,2-dimethyl-1H-imidazole. [Link]

  • PubMed. (2012). Synthesis, biological activity and docking study of imidazol-5-one as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

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Technical Support Center: A Researcher's Guide to Purifying 1,2-Dimethyl-1H-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and reducing impurities in samples of 1,2-Dimethyl-1H-imidazol-5-ol. As a polar, electron-rich heterocyclic compound, its purification requires a nuanced understanding of its chemical behavior to ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My sample of 1,2-Dimethyl-1H-imidazol-5-ol has a yellow or brown tint. What is the likely cause?

A color change is a common indicator of degradation. The 5-hydroxy group makes the imidazole ring particularly susceptible to air oxidation, which can form highly conjugated, colored quinone-like byproducts.[1] This process can be accelerated by exposure to light, non-neutral pH, and the presence of trace metals.

Q2: What are the primary types of impurities I should expect?

Impurities can be broadly categorized into two classes:

  • Synthesis-Related Impurities: These include unreacted starting materials, reagents, and byproducts from side reactions. Their specific nature depends on the synthetic route used.

  • Degradation Products: These form during storage or handling. For this molecule, oxidation and polymerization products are the most probable degradation impurities.[1]

Q3: How can I perform a quick purity assessment of my sample?

Thin-Layer Chromatography (TLC) is an excellent first-pass technique. A single, well-defined spot in multiple solvent systems suggests reasonable purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2]

Q4: What are the recommended storage conditions for 1,2-Dimethyl-1H-imidazol-5-ol?

To minimize degradation, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended.

Troubleshooting Common Impurity Scenarios

This section provides a systematic approach to diagnosing and resolving common purity issues encountered during experimental work.

Scenario 1: Presence of Colored Impurities (Discoloration)

Discoloration is the most frequently reported issue, typically stemming from oxidation.

Causality: The electron-rich 5-hydroxy-imidazole system is prone to oxidation, forming stabilized radical intermediates that can couple or be further oxidized to form complex, colored structures. This is analogous to the oxidation observed in other hydroxylated heterocycles like 5-hydroxypyrimidines.[3]

Troubleshooting Protocol:

  • Initial Analysis: Run an HPLC-UV/Vis analysis to confirm the presence of multiple species and observe the spectral properties of the impurities. Oxidized impurities often have broad absorption bands extending into the visible region.

  • Purification Strategy: The most effective method is often a multi-step approach combining activated carbon treatment with recrystallization.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Carbon Treatment

This protocol is designed to remove colored, high-molecular-weight byproducts and other impurities with different solubility profiles than the target compound.

Rationale: An ideal recrystallization solvent will dissolve the compound poorly at low temperatures but completely at high temperatures.[4] Activated carbon has a high surface area and is excellent for adsorbing large, flat, conjugated molecules, which are characteristic of colored degradation products.[1][4]

Step-by-Step Methodology:

  • Solvent Screening: In parallel on a small scale, test various solvents to find a suitable system. Good starting points for polar imidazoles include ethanol, isopropanol, acetonitrile, or mixed solvent systems like ethanol/water or chloroform/hexane.[5]

  • Dissolution: In a flask, add the chosen solvent to the crude 1,2-Dimethyl-1H-imidazol-5-ol. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Activated Carbon Treatment: Cool the solution slightly below its boiling point. Add a small amount of activated carbon (approx. 1-2% w/w of your compound).

    • Scientist's Note: Do not add carbon to a boiling solution, as this can cause violent bumping.

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed receiving flask. This step removes the carbon and any insoluble impurities. Speed is critical to prevent premature crystallization in the funnel.[1]

  • Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

  • Purity Confirmation: Analyze the purified material by HPLC and compare it to the crude sample. A significant reduction in colored impurities and an increase in the main peak's area % should be observed.

Protocol 2: Purity Analysis and Impurity Profiling by HPLC

This protocol outlines a starting point for developing a robust reversed-phase HPLC method for purity assessment.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. By using a polar mobile phase and a nonpolar stationary phase (like C18), polar compounds like 1,2-Dimethyl-1H-imidazol-5-ol will elute relatively early, while less polar impurities will be retained longer. Modifying the mobile phase with acid (e.g., formic or phosphoric acid) can protonate the basic nitrogen of the imidazole ring, leading to sharper peaks and better resolution.[6][7]

Method Parameters:

ParameterRecommended ConditionRationale & Optimization Notes
Column C18 or C8, 5 µm, 4.6 x 250 mmA standard C18 column is a versatile starting point. If the compound elutes too early (near the void volume), consider a more retentive C18 phase or explore HILIC chromatography.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is MS-compatible and helps to control the ionization state of the analyte, improving peak shape.[6] Triethylamine can be used to adjust the pH for basic compounds.[7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol offers a different selectivity and can be useful for resolving difficult peak pairs.
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A broad gradient is essential for initial impurity profiling to ensure all late-eluting, non-polar impurities are observed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity, but be mindful of potential on-column degradation for sensitive compounds.
Detection UV Diode Array Detector (DAD) at 210-400 nmA DAD allows for the identification of impurities that may have different UV maxima than the parent compound. Imidazole rings typically absorb around 210-230 nm.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Visualization of Workflows

Impurity Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing impurities in a sample of 1,2-Dimethyl-1H-imidazol-5-ol.

TroubleshootingWorkflow start Initial Sample Analysis (HPLC, TLC, Visual) is_colored Is the sample colored? start->is_colored is_single_impurity Single major impurity? is_colored->is_single_impurity  No carbon_recrystallize Protocol 1: Activated Carbon + Recrystallization is_colored->carbon_recrystallize  Yes chromatography Purify by Column Chromatography (Silica or Reversed-Phase) is_single_impurity->chromatography  No (Similar solubility) recrystallize_only Direct Recrystallization is_single_impurity->recrystallize_only  Yes (Different solubility) final_purity Final Purity Analysis (HPLC, NMR) carbon_recrystallize->final_purity analyze_fractions Analyze Fractions & Pool chromatography->analyze_fractions recrystallize_only->final_purity analyze_fractions->final_purity

Caption: Decision tree for selecting a purification strategy.

References

  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 1,2-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Karwowski, J. P., et al. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. Available at: [Link]

  • Gouda, A. A., et al. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

  • Patel, A. B., et al. (2020, April 24). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Pharmaceutical Research International. Available at: [Link]

  • Waleed, H. Q., et al. (2026, January 5). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Nature. Available at: [Link]

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Method development for chiral separation of 1,2-Dimethyl-1h-imidazol-5-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. This portal provides advanced troubleshooting, self-validating protocols, and theoretical grounding specifically tailored for the chiral separation of 1,2-Dimethyl-1H-imidazol-5-ol enantiomers and its structural analogs.

Designed for drug development professionals, this guide synthesizes fundamental chemical causality with practical Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) techniques.

Section 1: Structural & Theoretical FAQs

Q: The core structure of 1,2-Dimethyl-1H-imidazol-5-ol appears planar. Why are we developing a chiral separation method for its enantiomers? A: While the unsubstituted 1,2-Dimethyl-1H-imidazol-5-ol base ring is achiral, pharmaceutical applications rarely utilize the naked scaffold. In active drug development, this molecule frequently exists as a transient chiral tautomer (1,2-dimethyl-1H-imidazol-5(4H)-one) or is functionalized at the C4 position with bulky groups. These modifications create a stable stereocenter or induce axial chirality (atropisomerism). This guide addresses the separation of these complex, sterically hindered enantiomeric mixtures[1].

Q: Why is Supercritical Fluid Chromatography (SFC) prioritized over traditional Normal Phase HPLC for these specific imidazole derivatives? A: The preference is rooted in fluid dynamics and mass transfer causality. Supercritical CO₂ possesses liquid-like density but gas-like diffusivity and extremely low viscosity. This allows for significantly higher flow rates without exceeding system backpressure limits, accelerating mass transfer between the mobile phase and the highly porous polysaccharide Chiral Stationary Phases (CSPs). For basic imidazoles, SFC minimizes the solvation shell around the analyte, allowing for tighter, more specific steric interactions with the chiral selector's binding pockets, ultimately yielding higher resolution ( Rs​ ) in a fraction of the time[2].

Section 2: Method Development Workflow

G Start Start Chiral Method Dev 1,2-Dimethyl-1H-imidazol-5-ol Screen Tier 1 Screening: Immobilized Polysaccharide CSPs (Amylose/Cellulose) Start->Screen Mod Select Modifier: MeOH, EtOH, or IPA + 0.1% DEA Screen->Mod Eval Evaluate Resolution (Rs) Mod->Eval Pass Rs > 1.5 Optimize Flow/Temp Eval->Pass Success Fail Rs < 1.5 Change Modifier/Column Eval->Fail Co-elution Atypical Tier 2 Screening: Atypical Solvents (DCM, THF) with Immobilized CSPs Fail->Atypical Switch Solvent Atypical->Eval

Workflow for SFC chiral method development of imidazole derivatives.

Section 3: Troubleshooting Guide

Q: I am experiencing severe peak tailing (As > 2.0) for the second eluting enantiomer. How do I correct this? A: Peak tailing in chiral chromatography indicates a secondary, non-enantioselective retention mechanism. The basic tertiary nitrogen of the imidazole ring ( pKa​ ~7) acts as a strong hydrogen bond acceptor. It interacts aggressively with unbonded, acidic silanol groups ( pKa​ ~4.5) on the silica support of the CSP. Because this interaction is kinetically slower than the primary chiral recognition mechanism, it drags the trailing edge of the peak. The Fix: Introduce a basic additive like 0.1% Diethylamine (DEA) or Ethanolamine to your organic modifier. The DEA acts as a sacrificial base, competitively binding and masking the acidic silanols, forcing the imidazole analyte to interact exclusively with the chiral selector. This will restore a Gaussian peak shape ( As​ < 1.2)[3].

Q: My enantiomers are co-eluting ( Rs​ < 1.0) across all standard coated polysaccharide columns using traditional alcohols. What is the next logical step? A: When traditional hydrogen-bonding and dipole interactions fail to provide chiral discrimination, you must alter the steric environment of the mobile phase. Switch from coated CSPs to immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC). The immobilization process covalently bonds the polymer to the silica, allowing you to use "atypical" or "forbidden" organic modifiers like Tetrahydrofuran (THF) or Dichloromethane (DCM)[4]. These solvents swell the polymer differently, altering the three-dimensional shape of the chiral cavities and often unlocking baseline resolution for rigid imidazole structures[5].

Q: I am seeing a distorted "system peak" that interferes with my first eluting enantiomer. What causes this? A: This is caused by a solvent mismatch between your sample diluent and the mobile phase. If the 1,2-Dimethyl-1H-imidazol-5-ol sample is dissolved in 100% Methanol but injected into a mobile phase of 80% CO₂ / 20% IPA, the localized disruption of the mobile phase equilibrium creates a refractive index disturbance (system peak). The Fix: Always dissolve your sample in the exact organic modifier being used in the mobile phase, and reduce your injection volume to 5 µL[6].

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, every method development sequence must be self-validating. This prevents false negatives (assuming a column cannot separate the enantiomers when the system is actually at fault).

Tier 1 SFC Screening Protocol for Imidazole Derivatives

  • System Suitability Test (SST) - The Validation Step:

    • Action: Inject a known, easily resolved racemic standard (e.g., trans-stilbene oxide or a known azole like sulconazole) using a standard 20% Methanol/CO₂ gradient.

    • Causality: If the standard resolves ( Rs​ > 2.0), the system's plumbing, dead volume, and column integrity are validated. If it fails, troubleshoot the hardware before wasting precious sample.

  • Sample Preparation:

    • Action: Dissolve the 1,2-Dimethyl-1H-imidazol-5-ol derivative at 1.0 mg/mL in the chosen organic modifier (e.g., Methanol containing 0.1% DEA). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Columns: Connect a switching valve to immobilized columns (e.g., Amylose-SA, Cellulose-SB, Cellulose-SC)[7].

    • Conditions: Set Backpressure Regulator (BPR) to 150 bar, Column Temperature to 35 °C, and Flow Rate to 3.0 mL/min.

    • Gradient: Run a screening gradient from 5% to 50% Modifier over 10 minutes.

  • Data Processing & Hit Confirmation:

    • Action: Calculate Resolution ( Rs​ ) and Tailing Factor ( Tf​ ).

    • Validation Loop: If Rs​ > 1.5 and Tf​ < 1.5, the method is a "Hit". Convert the gradient concentration at the elution time to an isocratic method for final optimization. If Tf​ > 1.5, increase DEA concentration to 0.2% and repeat Step 3.

Section 5: Quantitative Data Presentation

The following table summarizes expected quantitative outcomes when screening 1,2-Dimethyl-1H-imidazol-5-ol derivatives across various immobilized CSPs and modifiers based on historical azole separation data.

Column Type (Immobilized)Chiral SelectorModifier (w/ 0.1% DEA)Expected Rs​ Tailing Factor ( Tf​ )Backpressure (bar)
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Methanol1.2 - 1.81.15160
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Ethanol0.8 - 1.41.20175
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Isopropanol1.5 - 2.51.35190
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)THF (Atypical)2.0 - 3.5 1.10155

Note: Isopropanol generates higher backpressure due to its higher viscosity compared to Methanol, which slows mass transfer but can occasionally provide superior steric selectivity for bulky C4-substituents.

Section 6: References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development.[1] URL: [Link]

  • SCIRP. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.[2] URL: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[3] URL: [Link]

  • MDPI. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.[5] URL: [Link]

  • YMC Europe. CHIRAL LC & SFC METHOD DEVELOPMENT.[7] URL: [Link]

  • MavMatrix (University of Texas at Arlington). An Investigation of Peak Shape Models in Chiral Separations.[6] URL: [Link]

  • FAGG / Elsevier. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.[4] URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,2-Dimethyl-1H-imidazol-5-ol and Other Imidazole-Based Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of 1,2-Dimethyl-1H-imidazol-5-ol and other imidazole-based compounds, offering insights into their synthesis, physicochemical properties, and performance in biological assays. We will explore the nuances of their structure-activity relationships, supported by experimental data, to empower researchers in the design and development of next-generation therapeutics.

The Imidazole Nucleus: A Privileged Scaffold

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, imparts a unique combination of chemical properties that make it a versatile pharmacophore.[1] Its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to coordinate with metal ions are key to its diverse biological functions.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][4][5][6]

Synthesis of Substituted Imidazoles: A General Overview and a Pathway to 1,2-Dimethyl-1H-imidazol-5-ol

The synthesis of substituted imidazoles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. Multi-component reactions, such as the Debus-Radziszewski synthesis, offer an efficient way to construct the imidazole core from simple precursors.[7] For more specific substitutions, functionalization of a pre-formed imidazole ring is a common strategy.

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 5-Bromo-1,2-dimethyl-1H-imidazole C 1,2-Dimethyl-5-aryl-1H-imidazole A->C Pd(OAc)2, K3PO4 1,4-dioxane/water, 70°C (Suzuki Coupling) E 1,2-Dimethyl-1H-imidazol-5-ol A->E Proposed Conversion (e.g., via organometallic intermediate followed by oxidation, or direct hydrolysis) B Aryl Boronic Acid B->C D Hydrolysis or other -OH installation method

Caption: Proposed synthetic pathway to 1,2-Dimethyl-1H-imidazol-5-ol.

Physicochemical Properties: The Impact of the 5-Hydroxy Group

The introduction of a hydroxyl group at the 5-position of the 1,2-dimethyl-1H-imidazole scaffold is expected to significantly alter its physicochemical properties compared to the parent compound, 1,2-dimethyl-1H-imidazole.

Table 1: Comparison of Physicochemical Properties

Property1,2-Dimethyl-1H-imidazole (Parent Compound)1,2-Dimethyl-1H-imidazol-5-ol (Predicted)Rationale for Prediction
Molecular Weight 96.13 g/mol [9]112.13 g/mol Addition of an oxygen atom.
Melting Point 37-39 °C[9]HigherThe hydroxyl group introduces hydrogen bonding capabilities, leading to stronger intermolecular forces.
Boiling Point 204 °C[9]HigherIncreased intermolecular forces due to hydrogen bonding will require more energy to overcome.
Solubility in Water Soluble[9]Likely more solubleThe polar hydroxyl group will enhance interactions with water molecules.
pKa Not readily availableExpected to have an acidic proton on the hydroxyl group, in addition to the basicity of the ring nitrogens.The hydroxyl group can deprotonate, and its acidity will be influenced by the electron-donating/withdrawing nature of the imidazole ring.

Comparative Biological Activity: A Focus on Anticancer and Antioxidant Properties

Direct comparative experimental data for 1,2-Dimethyl-1H-imidazol-5-ol is currently lacking in the scientific literature. However, by examining data from a range of other substituted imidazole derivatives, we can infer potential activities and highlight important structure-activity relationships.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][10] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.[11]

Table 2: Cytotoxicity (IC50 in µM) of Various Imidazole Derivatives in Different Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine NUGC-3 (Gastric)0.05[4]
An Imidazole-Benzofuran Hybrid (Compound 57) SMMC-7721 (Hepatocellular)> Cisplatin[4]
A 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivative (Compound 58a) HT-29 (Colon)Potent Activity[4]
A 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivative (Compound 58b) MCF-7 (Breast)Potent Activity[4]
A Purine Derivative (Compound 47) A549 (Lung)Potent Activity[10]
1-Hydroxy-imidazole-3-oxide (Compound 1h) A549 (Lung)224.14 ± 12.26 µg/mL[12]
1-Hydroxy-imidazole-3-oxide (Compound 1c) A549 (Lung)210.03 ± 14.18 µg/mL[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The presence of a hydroxyl group can influence the anticancer activity of imidazole derivatives. For instance, some hydroxy-substituted benzimidazoles have shown potent activity.[13] The hydroxyl group can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity.

Antioxidant Activity

The imidazole nucleus and its derivatives have been shown to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals.[1][6] The introduction of a hydroxyl group, particularly on an aromatic ring system, is a well-known strategy for enhancing antioxidant activity.

Table 3: Antioxidant Activity of Various Imidazole and Benzimidazole Derivatives

Compound/DerivativeAssayActivity (IC50 or EC50)Reference
2,4,5-Triphenyl Imidazole Derivative (Compound 20) DPPH0.141 mg/mL[6]
2,4,5-Triphenyl Imidazole Derivative (Compound 21) ABTS0.168 mg/mL[6]
Benzimidazole Derivative (Compound 12) DPPH1.3 x 10⁻⁵ M[14]
Benzimidazole Derivative (Compound 13) DPPH1.2 x 10⁻⁵ M[14]
Benzimidazole with 3,4-dihydroxy analog (Compound 6) Antioxidant Assay29.14 ± 0.47 µM[13]
Benzimidazole with 2,5-dihydroxy analog (Compound 10) Antioxidant Assay22.42 ± 0.26 µM[13]

The data on dihydroxy benzimidazole analogs strongly suggests that the presence and position of hydroxyl groups are critical for potent antioxidant activity.[13] It is therefore highly probable that 1,2-Dimethyl-1H-imidazol-5-ol would exhibit significant antioxidant properties.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with imidazole compounds (various conc.) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the imidazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds.[11]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[16]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[15]

Antioxidant Activity Assessment: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[1]

DPPH_Assay_Workflow A Prepare serial dilutions of imidazole compounds B Add DPPH solution to each dilution A->B C Incubate in the dark at room temperature B->C D Measure absorbance at 517 nm C->D E Calculate scavenging activity and EC50 D->E

Caption: General workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).[1]

  • Reaction Mixture: Add a solution of DPPH in the same solvent to the sample solutions.[17]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[17]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[17]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[18]

Conclusion and Future Directions

The imidazole scaffold continues to be a rich source of biologically active compounds. While 1,2-Dimethyl-1H-imidazol-5-ol remains a relatively unexplored derivative, the analysis of related structures suggests its potential as a valuable compound, particularly in the realms of anticancer and antioxidant research. The presence of the 5-hydroxy group is predicted to enhance its aqueous solubility and introduce new possibilities for hydrogen bonding interactions with biological targets.

Future research should focus on developing a reliable synthetic route for 1,2-Dimethyl-1H-imidazol-5-ol to enable its isolation and characterization. Subsequent comparative studies against a panel of other imidazole derivatives in various biological assays are crucial to elucidate its specific activities and potential therapeutic applications. The protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

  • RSC Publishing. (2025). Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides and evaluation of their anti-proliferative activities. Retrieved from [Link]

  • Central Asian Journal of Theoretical and Applied Science. (2025). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Retrieved from [Link]

  • European Journal of Chemistry. (2018). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity. Retrieved from [Link]

  • PMC. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]

  • ChemBK. (2024). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]

  • PMC. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of .... Retrieved from [Link]

  • Sci-Hub. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Synthesis, antioxidant and radical scavenging activities of novel benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PMC. (n.d.). A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples. Retrieved from [Link]

  • PMC. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • MDPI. (2026). Inhibitory Effects of Imidazole Dipeptides and 2-Oxo-Imidazole Dipeptides on Intracellular ROS Generation and Degradation of Protein and DNA. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. Retrieved from [Link]

  • ScienceDirect. (2018). Synthesis, antiglycation and antioxidant potentials of benzimidazole derivatives. Retrieved from [Link]

  • PMC. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Retrieved from [Link]

  • Preprints.org. (2025). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Retrieved from [Link]

  • PMC. (n.d.). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Retrieved from [Link]

  • Organic Preparations and Procedures International. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Retrieved from [Link]

  • NeuroQuantology. (n.d.). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Retrieved from [Link]

  • Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier. Retrieved from [Link]

  • ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. Retrieved from [Link]

  • ResearchGate. (2025). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Retrieved from [Link]

  • IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from [Link]

  • Authorea. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 1,2-Dimethyl-1H-imidazol-5-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2-Dimethyl-1H-imidazol-5-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features make it a valuable building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the hydroxyl group at the C5 position offers a crucial handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comparative analysis of the most pertinent synthetic methodologies for obtaining 1,2-Dimethyl-1H-imidazol-5-ol, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each approach to assist researchers in selecting the most suitable method for their specific needs.

Methodology Overview

The synthesis of 1,2-Dimethyl-1H-imidazol-5-ol presents a unique set of challenges due to the electronic nature of the imidazole ring and the desired substitution pattern. This guide will focus on three primary synthetic strategies that have been extrapolated from established imidazole chemistry:

  • Nucleophilic Aromatic Substitution of a 5-Halo-1,2-dimethylimidazole Precursor: A direct approach involving the displacement of a halogen atom by a hydroxyl group.

  • Multi-step Synthesis from a 5-Nitro-1,2-dimethylimidazole Intermediate: A two-step pathway involving reduction of a nitro group followed by diazotization and hydrolysis.

  • Synthesis via the Imidazol-5-one Tautomer: An approach centered around the synthesis of the keto form and subsequent exploration of the keto-enol tautomerism.

Each of these routes will be discussed in detail, including their underlying chemical principles, step-by-step experimental procedures, and a comparative analysis of their respective advantages and limitations.

Method 1: Nucleophilic Aromatic Substitution of 5-Bromo-1,2-dimethyl-1H-imidazole

This method represents the most direct synthetic route to the target molecule. It relies on the principle of nucleophilic aromatic substitution (SNAr), where a potent nucleophile, in this case, a hydroxide ion, displaces a halide from the aromatic imidazole ring. The success of this reaction is highly dependent on the electronic activation of the imidazole ring and the reaction conditions employed.

Causality Behind Experimental Choices

The choice of a 5-bromo-1,2-dimethyl-1H-imidazole as the starting material is strategic. Bromine is a good leaving group, and its presence at the C5 position is anticipated to render this carbon susceptible to nucleophilic attack. The electron-donating nature of the two methyl groups can, however, decrease the electrophilicity of the imidazole ring, making harsh reaction conditions necessary to drive the substitution. The use of a strong base like sodium hydroxide is essential to provide a high concentration of the hydroxide nucleophile. The selection of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), allows for the high temperatures required to overcome the activation energy of the reaction.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1,2-dimethyl-1H-imidazole

A detailed, scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been reported, which can be adapted for the 5-bromo isomer. The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole is a known procedure.[1]

Step 2: Nucleophilic Aromatic Substitution

  • In a high-pressure reaction vessel, dissolve 5-bromo-1,2-dimethyl-1H-imidazole (1.0 eq) in DMSO.

  • Add a concentrated aqueous solution of sodium hydroxide (5.0 eq).

  • Seal the vessel and heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Synthetic Pathway

G start 5-Bromo-1,2-dimethyl-1H-imidazole product 1,2-Dimethyl-1H-imidazol-5-ol start->product Nucleophilic Aromatic Substitution reagents NaOH, DMSO 150-180 °C

Caption: Nucleophilic aromatic substitution of 5-bromo-1,2-dimethyl-1H-imidazole.

Method 2: Synthesis from 1,2-Dimethyl-5-nitro-1H-imidazole

This two-step approach offers an alternative to the potentially harsh conditions of the SNAr reaction. It begins with the readily accessible 1,2-dimethyl-5-nitro-1H-imidazole and proceeds through a 5-amino intermediate.

Causality Behind Experimental Choices

The nitro group at the C5 position is a strong electron-withdrawing group, which facilitates its reduction to an amino group. Common reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation are effective for this transformation. The subsequent conversion of the amino group to a hydroxyl group is a classic transformation in aromatic chemistry, achieved via diazotization followed by hydrolysis. The Sandmeyer reaction, or a modification thereof, is the cornerstone of this step. The choice of sodium nitrite in an acidic medium is standard for the formation of the diazonium salt intermediate, which is then thermally decomposed in an aqueous environment to yield the desired hydroxyl group.

Experimental Protocol

Step 1: Reduction of 1,2-Dimethyl-5-nitro-1H-imidazole

  • Suspend 1,2-dimethyl-5-nitro-1H-imidazole (1.0 eq) in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Carefully basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-1,2-dimethyl-1H-imidazole.

Step 2: Diazotization and Hydrolysis

  • Dissolve the crude 5-amino-1,2-dimethyl-1H-imidazole in a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C to facilitate the hydrolysis of the diazonium salt. Effervescence (evolution of nitrogen gas) should be observed.

  • After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Diagram of the Synthetic Pathway

G start 1,2-Dimethyl-5-nitro-1H-imidazole intermediate 5-Amino-1,2-dimethyl-1H-imidazole start->intermediate Reduction product 1,2-Dimethyl-1H-imidazol-5-ol intermediate->product Diazotization & Hydrolysis reagents1 SnCl2, HCl reagents2 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Two-step synthesis from 1,2-dimethyl-5-nitro-1H-imidazole.

Method 3: Synthesis via 1,2-Dimethyl-1H-imidazol-5-one

This strategy explores the synthesis of the keto tautomer, 1,2-dimethyl-1H-imidazol-5-one, with the hypothesis that it exists in equilibrium with the desired enol form, 1,2-dimethyl-1H-imidazol-5-ol. The position of this equilibrium can be influenced by factors such as solvent and pH.

Causality Behind Experimental Choices

The synthesis of imidazol-5-ones can be achieved through various condensation reactions. A plausible approach for the 1,2-dimethyl derivative would involve the cyclization of an appropriately substituted N-acetyl-N-methylglycine amide derivative. The choice of cyclizing agent and reaction conditions would be critical to favor the formation of the five-membered ring. Once the imidazol-5-one is obtained, the study of its tautomerism becomes the key step. Protic solvents and the addition of catalytic amounts of acid or base can facilitate the interconversion between the keto and enol forms. The isolation of the desired enol tautomer might require specific crystallization or chromatographic conditions.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-acetyl-N-methylglycinamide

  • React N-methylglycine with acetic anhydride to obtain N-acetyl-N-methylglycine.

  • Convert the resulting carboxylic acid to the corresponding amide using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) and ammonia.

Step 2: Cyclization to 1,2-Dimethyl-1H-imidazol-5-one

  • Treat N-acetyl-N-methylglycinamide with a suitable dehydrating and cyclizing agent (e.g., phosphorus oxychloride or polyphosphoric acid).

  • Heat the reaction mixture to promote cyclization.

  • After workup, purify the crude product to obtain 1,2-dimethyl-1H-imidazol-5-one.

Step 3: Tautomerization and Isolation

  • Dissolve the purified 1,2-dimethyl-1H-imidazol-5-one in various solvents (e.g., water, ethanol, chloroform) to assess the tautomeric equilibrium by NMR spectroscopy.

  • Investigate the effect of pH by adding catalytic amounts of acid or base.

  • Attempt to isolate the 1,2-dimethyl-1H-imidazol-5-ol by carefully controlled crystallization or chromatography, potentially by trapping the enol form as a derivative.

Diagram of the Synthetic Pathway

G start N-Acetyl-N-methylglycinamide intermediate 1,2-Dimethyl-1H-imidazol-5-one start->intermediate Cyclization product 1,2-Dimethyl-1H-imidazol-5-ol intermediate->product Keto-Enol Tautomerism reagents1 Cyclizing Agent (e.g., POCl3) reagents2 Tautomerization (Solvent/pH control)

Caption: Synthesis via the imidazol-5-one tautomer.

Comparative Analysis

FeatureMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: From Nitro-imidazoleMethod 3: Via Imidazol-5-one
Number of Steps 1 (from 5-bromo precursor)22-3 (from N-methylglycine)
Starting Material Accessibility 5-bromo-1,2-dimethyl-1H-imidazole may require synthesis.1,2-dimethyl-5-nitro-1H-imidazole is relatively accessible.N-methylglycine is readily available.
Reaction Conditions Harsh (high temperature, high pressure)Moderate (reduction and diazotization steps)Moderate to harsh depending on the cyclization agent.
Potential Yield Variable, potentially moderate to low due to harsh conditions.Can be good to high for both steps.Highly dependent on the efficiency of the cyclization and the position of the tautomeric equilibrium.
Purification Standard chromatographic techniques.Requires careful workup to remove tin salts.May be challenging to separate the tautomers.
Scalability May be challenging due to high pressure requirements.Generally scalable.Potentially scalable, but requires optimization.
Key Challenges Overcoming the low reactivity of the imidazole ring; potential side reactions.Handling of potentially unstable diazonium salts; removal of tin byproducts.Controlling the cyclization reaction; isolating the desired enol tautomer.

Conclusion and Recommendations

The synthesis of 1,2-Dimethyl-1H-imidazol-5-ol can be approached through several distinct strategies, each with its own set of advantages and challenges.

  • Method 2 (from 1,2-dimethyl-5-nitro-1H-imidazole) appears to be the most promising and reliable route for researchers. While it involves two steps, the reactions are well-established in organic synthesis and are likely to provide a more consistent and scalable outcome compared to the other methods. The starting material is also relatively easy to prepare.

  • Method 1 (Nucleophilic Aromatic Substitution) is the most direct approach but is likely to be the most challenging to optimize due to the harsh conditions required. It may be a suitable option for small-scale synthesis if the starting bromo-imidazole is readily available and high-throughput screening of reaction conditions is feasible.

  • Method 3 (via the Imidazol-5-one) is an interesting academic approach that could provide valuable insights into the tautomeric behavior of this system. However, for preparative purposes, the uncertainty in controlling the tautomerism and isolating the desired product makes it a less reliable choice for routine synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, the availability of starting materials and equipment, and the level of process optimization that can be undertaken.

References

[2] Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. 2025 Mar 21;30(7):1401. [Link][2][3]

[4] High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules. [Link][4]

[5] Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin. 2003;52(7):1603-1610. [Link][5]

[6] Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. 2017 Jan 14. [Link]

[1] 5-bromo-1,2-dimethyl-1H-imidazole. PubChem. [Link][7]

[8] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018 Aug 20. [Link]

[9] Nucleophilic aromatic substitution. Wikipedia. [Link]

[10] Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. 2015;5(2):57-72. [Link]

[11] Nucleophilic Aromatic Substitution. Sterling Institute of Pharmacy. [Link]

[12] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. 2023 Jan 13;28(2):799. [Link]

[13] Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2022;19(1):247-277. [Link]

[14] 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. 2019 Jun 5. [Link]

[15] Product Class 3: Imidazoles. Science of Synthesis. [Link]

[16] Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. 2013;25(9):4963-4966. [Link]

[17] Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin. 2001;50(8):1488-1493. [Link]

[18] Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. 2007;4(2):256-263. [Link]

Sources

Validating the biological activity of 1,2-Dimethyl-1h-imidazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Biological Activity of 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI Core) in RNA Imaging

Introduction The compound 1,2-dimethyl-1H-imidazol-5-ol forms the critical core of the fluorophore DFHBI (4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol). Designed as a synthetic mimic of the green fluorescent protein (GFP) chromophore, DFHBI has revolutionized live-cell RNA imaging[1]. In solution, the molecule is virtually non-fluorescent due to the unrestricted rotation of its methine bridge, which dissipates energy via non-radiative decay. However, upon binding to specific RNA aptamers (such as Spinach or Broccoli), the 1,2-dimethyl-1H-imidazol-5-ol core is conformationally locked into a planar state, activating intense green fluorescence[2].

As a Senior Application Scientist, I approach the validation of DFHBI's biological activity not just as a staining procedure, but as a bipartite thermodynamic system: the fluorophore and the RNA aptamer must co-fold and interact with high specificity. This guide objectively compares DFHBI with alternative RNA imaging systems and details self-validating protocols to ensure rigorous experimental causality.

Section 1: Product Comparison & Alternatives

When designing an RNA tracking experiment, selecting the right fluorophore-aptamer pair is critical. DFHBI must be evaluated against its optimized analogs and fundamentally different tagging strategies.

Table 1: Comparative Analysis of RNA Imaging Systems

System / FluorophoreTarget AptamerExcitation / EmissionBackground SignalCytotoxicityKey Advantage / Limitation
DFHBI (1,2-Dimethyl-1H-imidazol-5-ol core)Spinach, Broccoli460 nm / 501 nmLowLowAdvantage : Fast, reversible binding. Limitation : Moderate thermal stability in mammalian cells[3].
DFHBI-1T Spinach2, Broccoli472 nm / 507 nmVery LowLowAdvantage : Higher brightness and lower background than standard DFHBI[3].
Malachite Green MG Aptamer630 nm / 650 nmHighHighLimitation : Significant off-target binding and cellular toxicity limit live-cell use[1].
MS2-MCP System MS2 HairpinsDepends on FP tagModerateLowAdvantage : Extremely bright (protein-based). Limitation : Bulky fusion proteins can alter RNA localization.

Section 2: The Logic of Fluorescence Activation

To validate DFHBI, one must understand the structural biology driving its activity. The Spinach and Broccoli aptamers fold into a G-quadruplex motif flanked by helical domains[2]. The 1,2-dimethyl-1H-imidazol-5-ol core of DFHBI intercalates into this pre-formed pocket.

  • Causality of Cations : The G-quadruplex structure is highly dependent on monovalent (K⁺) and divalent (Mg²⁺) cations. Without sufficient K⁺, the quadruplex collapses, preventing DFHBI binding and resulting in false-negative fluorescence[2].

  • Causality of Background : Because unbound DFHBI is intrinsically dark, wash steps can often be minimized or eliminated, preserving the physiological state of the cell[1].

Mechanism Free Free DFHBI (1,2-Dimethyl-1H-imidazol-5-ol core) In Solution Rotation Unrestricted Bond Rotation (Methine Bridge) Free->Rotation Bound Aptamer-Bound DFHBI (e.g., Spinach/Broccoli) Free->Bound RNA Aptamer Binding Decay Non-Radiative Decay (No Fluorescence) Rotation->Decay Locked Conformationally Locked (Planar State) Bound->Locked Fluorescence Radiative Decay (Strong Green Fluorescence) Locked->Fluorescence

Conformational locking mechanism of DFHBI upon RNA aptamer binding.

Section 3: Self-Validating Experimental Protocols

Protocol 1: In Vitro Fluorescence Activation Assay

This cell-free assay is the gold standard for validating the specific biological activity and purity of a DFHBI batch.

  • RNA Preparation : Transcribe the Broccoli or Spinach aptamer in vitro. Purify via size-exclusion chromatography to ensure monomeric RNA.

  • Buffer Equilibration (Critical Step) : Dilute the RNA to 1 µM in folding buffer (40 mM HEPES pH 7.4, 125 mM KCl, 5 mM MgCl₂).

    • Expert Insight: The 125 mM KCl is non-negotiable. Sodium (Na⁺) cannot substitute for Potassium (K⁺) in stabilizing the central channel of the G-quadruplex[2].

  • Thermal Annealing : Heat the RNA to 95°C for 3 minutes, then slowly cool to room temperature over 15 minutes. This prevents the kinetic trapping of misfolded RNA aggregates.

  • Fluorophore Addition : Add DFHBI to a final concentration of 10 µM.

  • Readout : Measure fluorescence (Excitation: 460 nm, Emission: 500 nm). A self-validating control must include a well with DFHBI and folding buffer without RNA to establish the baseline dark state.

Protocol 2: Live-Cell RNA Imaging Workflow

For intracellular validation, the Broccoli aptamer is preferred due to its lower Mg²⁺ dependence, which better matches the cytosolic environment[3].

  • Transfection : Transfect mammalian cells (e.g., HEK293T) with a plasmid expressing the Broccoli-tagged RNA of interest.

  • Incubation : 24-48 hours post-transfection, replace the culture media with Live-Cell Imaging Solution (LCIS) supplemented with 10–20 µM DFHBI.

  • Equilibration : Incubate at 37°C for 15–30 minutes.

    • Expert Insight: DFHBI is highly cell-permeable. The binding is non-covalent and reversible. If the signal is too dim, avoid increasing the dye concentration beyond 20 µM (which increases background); instead, ensure the imaging chamber maintains exactly 37°C, as temperature drops can alter RNA folding dynamics.

  • Imaging : Image using a standard FITC/GFP filter set. Washing is optional but recommended if non-specific lipid droplet accumulation is observed.

Workflow Prep 1. RNA Preparation (Plasmid Transfection) Buffer 2. Media Replacement (Add LCIS Buffer) Prep->Buffer Stain 3. DFHBI Incubation (10-20 µM, 15-30 mins) Buffer->Stain Image 4. Live-Cell Imaging (FITC/GFP Filter) Stain->Image

Step-by-step workflow for validating DFHBI biological activity in living cells.

References

  • Paige JS, Wu KY, Jaffrey SR. "RNA mimics of green fluorescent protein." Science. 2011. URL: [Link]

  • Huang H, et al. "A G-quadruplex-containing RNA activates fluorescence in a GFP-like fluorophore." Nature Chemical Biology. 2014. URL: [Link]

  • Filonov GS, et al. "Broccoli: rapid selection of an RNA mimic of green fluorescent protein by fluorescence-based selection and directed evolution." Journal of the American Chemical Society. 2014. URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1,2-Dimethyl-1H-imidazol-5-ol and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Imidazole-Based Therapeutics

The imidazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The compound 1,2-Dimethyl-1H-imidazol-5-ol represents a novel entity within this chemical class, holding potential for therapeutic development. However, the promise of any new small molecule is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins and pathways, which can lead to off-target effects and toxicity.[1]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1,2-Dimethyl-1H-imidazol-5-ol. In the absence of specific experimental data for this novel compound, we will draw upon established principles of cross-reactivity assessment for small molecules and compare its potential profile with that of well-characterized imidazole-based kinase inhibitors. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for profiling the selectivity of this and other novel chemical entities.

The Imidazole Landscape: A Double-Edged Sword of Broad Bioactivity

Imidazole-containing compounds are known to interact with a diverse range of biological targets.[2][3][4] This promiscuity is a double-edged sword: while it offers a rich foundation for drug discovery, it also necessitates rigorous screening for off-target interactions.[1] Many imidazole derivatives have been developed as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2] However, the highly conserved nature of the ATP-binding site in kinases presents a significant challenge for achieving selectivity, making cross-reactivity with other kinases a primary concern.

Beyond kinases, imidazole-based molecules have been shown to interact with:

  • Cytochrome P450 (CYP) enzymes: Inhibition of these metabolic enzymes can lead to drug-drug interactions and altered pharmacokinetics.[2]

  • G-protein coupled receptors (GPCRs): Off-target binding to GPCRs can result in a wide range of physiological effects.

  • Ion channels: Interaction with ion channels can have implications for cardiovascular and neurological function.

  • DNA and associated enzymes: Some imidazole derivatives exert their effects through DNA alkylation or inhibition of enzymes like topoisomerase.[4]

Given this landscape, a systematic evaluation of 1,2-Dimethyl-1H-imidazol-5-ol's cross-reactivity is not merely a supplementary exercise but a critical step in its development.

Comparative Framework: Learning from Established Imidazole-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of 1,2-Dimethyl-1H-imidazol-5-ol, it is instructive to examine the profiles of established imidazole-based drugs. For the purpose of this guide, we will consider two hypothetical, yet representative, kinase inhibitors:

  • Compound A (Highly Selective): A well-characterized inhibitor with a narrow spectrum of activity against a specific kinase family.

  • Compound B (Broad Spectrum): An inhibitor known to interact with multiple kinase families, presenting a more complex cross-reactivity profile.

The experimental data generated for 1,2-Dimethyl-1H-imidazol-5-ol should be benchmarked against these archetypes to classify its selectivity.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A tiered approach is recommended to systematically assess the cross-reactivity of 1,2-Dimethyl-1H-imidazol-5-ol, moving from broad, high-throughput screening to more focused, mechanistic studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Profiling cluster_2 Tier 3: Cellular Confirmation a In Silico Homology Search b Broad Kinase Panel Screen (e.g., 400+ kinases) a->b c Preliminary Safety Panel (e.g., CEREP) b->c d IC50/Ki Determination for Hits from Tier 1 c->d Identified Hits e Orthogonal Assays (e.g., different technology platform) d->e f Target Engagement Assays in Cells e->f Confirmed Off-Targets g Phenotypic Screening & Off-Target Validation f->g

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad, High-Throughput Screening

The initial goal is to cast a wide net to identify potential off-target interactions.

  • In Silico Homology Search: Computational analysis comparing the sequence of the intended target with other proteins can predict potential cross-reactivity based on structural similarity.[5]

  • Broad Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins, Reaction Biology) to screen 1,2-Dimethyl-1H-imidazol-5-ol at a single high concentration (e.g., 10 µM) against a large panel of kinases (400+). This will provide a percentage of inhibition for each kinase, highlighting potential hits.

  • Preliminary Safety Panel: A broad panel, such as the CEREP SafetyScreen, can assess binding to a wide range of non-kinase targets like GPCRs, ion channels, and transporters.

Tier 2: Quantitative Profiling and Hit Confirmation

Any "hits" identified in Tier 1 (e.g., >50% inhibition) must be validated and quantified.

  • IC50/Ki Determination: For each confirmed hit, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This provides a quantitative measure of potency against the off-target.

  • Orthogonal Assays: It is crucial to confirm hits using a different assay format or technology to rule out assay-specific artifacts.[6] For example, if the primary screen was a radiometric assay, a biophysical assay like Surface Plasmon Resonance (SPR) could be used for confirmation.

Tier 3: Cellular Confirmation and Phenotypic Assessment

In vitro binding or enzyme inhibition does not always translate to a cellular effect. Therefore, cell-based assays are essential.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that 1,2-Dimethyl-1H-imidazol-5-ol engages the identified off-targets in a cellular context.

  • Phenotypic Screening: If a significant off-target interaction is confirmed, cell-based phenotypic assays relevant to the off-target's function should be conducted to assess the functional consequences of this interaction. siRNA or CRISPR-Cas9 can be used to knock down the off-target and see if the compound's effect is mitigated, thus confirming the off-target interaction.[7]

Data Presentation: A Clear Comparison

All quantitative data should be summarized in clear, concise tables to facilitate comparison.

Table 1: Kinase Selectivity Profile of 1,2-Dimethyl-1H-imidazol-5-ol and Comparators

CompoundIntended Target (IC50, nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)Selectivity Index (Off-Target 1 / Intended Target)
1,2-Dimethyl-1H-imidazol-5-olExperimental DataExperimental DataExperimental DataCalculated Value
Compound A (Highly Selective)5>10,000>10,000>2000
Compound B (Broad Spectrum)10501205

Table 2: Safety Panel Profile (% Inhibition at 10 µM)

Target1,2-Dimethyl-1H-imidazol-5-olCompound ACompound B
5-HT2A ReceptorExperimental Data<10%45%
hERG ChannelExperimental Data<5%20%
CYP3A4Experimental Data15%60%

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target GPCRs

This protocol is adapted from standard industry practices for assessing off-target binding.[8]

1. Membrane Preparation:

  • Cells expressing the GPCR of interest are harvested and homogenized in ice-cold buffer.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, a specific radioligand for the GPCR, and varying concentrations of 1,2-Dimethyl-1H-imidazol-5-ol.
  • For non-specific binding control wells, add a high concentration of a known, non-labeled ligand for the GPCR.
  • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.
  • The filters are washed with ice-cold buffer.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • IC50 values are determined by non-linear regression analysis of the competition binding data.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a widely used luminescent assay for measuring kinase activity.

1. Reagents and Setup:

  • Prepare serial dilutions of 1,2-Dimethyl-1H-imidazol-5-ol in the assay buffer.
  • In a 96-well plate, add the kinase, its specific substrate, and ATP.

2. Kinase Reaction:

  • Add the diluted compound to the wells.
  • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

4. Data Analysis:

  • Measure the luminescence using a plate reader.
  • The signal is inversely proportional to the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Conclusion: A Pathway to Selective Drug Development

While the imidazole scaffold offers immense therapeutic potential, a thorough understanding of a novel compound's cross-reactivity is paramount for its successful development.[1][3] The experimental framework outlined in this guide provides a rigorous and systematic approach to characterizing the selectivity profile of 1,2-Dimethyl-1H-imidazol-5-ol. By comparing its performance with established benchmarks and employing a tiered, multi-faceted assay strategy, researchers can build a comprehensive understanding of its on- and off-target activities. This data-driven approach is essential for mitigating potential toxicity, optimizing lead compounds, and ultimately, developing safer and more effective medicines.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Google Vertex AI Search.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Small molecule selectivity and specificity profiling using functional protein microarrays. (2010). Methods in Molecular Biology.
  • Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery.
  • Assessment of allergen cross-reactivity. PMC - NIH.
  • Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Networks - UCL – University College London.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC.
  • Cross-Reactivity Assessment.
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  • Tissue Cross-Reactivity Studies.
  • Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. (2022, March 3).
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.
  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
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  • 1H-Imidazole, 1,2-dimethyl-. the NIST WebBook.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI.
  • 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride. Benchchem.
  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1).
  • The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. (2022, March 14).
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  • Biological Significance of Imidazole-based Analogues in New Drug Development. (2020). Current Drug Discovery Technologies.
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Benchmarking 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI Core) Against Traditional Small Molecules and Legacy Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmacological and molecular benchmarking, 1,2-Dimethyl-1H-imidazol-5-ol represents a paradigm shift. As the structural imidazolinone core of the fluorogen DFHBI (4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol), this compound is not a traditional therapeutic drug designed for target inhibition. Instead, it is a highly specific, cell-permeable diagnostic agent used in live-cell RNA imaging via "light-up" aptamers like Spinach and Broccoli [1].

To objectively evaluate its performance, this guide benchmarks 1,2-Dimethyl-1H-imidazol-5-ol against known small-molecule RNA-binding drugs (e.g., Ribocil) and legacy nucleic acid dyes (e.g., Malachite Green, Hoechst). We analyze its binding affinity, cellular kinetics, and cytotoxicity, providing researchers with the experimental frameworks necessary to validate its utility in high-throughput screening and live-cell diagnostics.

Mechanistic Paradigm Shift: Activation vs. Inhibition

Traditional small-molecule drugs operate on a lock-and-key model of target inhibition —binding to a receptor or RNA element to induce a conformational change that halts biological function. Conversely, 1,2-Dimethyl-1H-imidazol-5-ol operates via RNA-templated fluorescence activation .

In solution, the molecule functions as a molecular rotor; excited-state energy is lost through non-radiative decay (internal bond rotation), rendering it non-fluorescent. Upon binding to the G-quadruplex pocket of a specific RNA aptamer, this rotation is sterically restricted. The energy is forced into a radiative decay pathway, emitting a bright green fluorescence (501 nm) that mimics the intrinsic chromophore of Green Fluorescent Protein (GFP) [2].

Mechanism cluster_drug Traditional Small Molecule Drug (e.g., Ribocil) cluster_dfhbi 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI Core) Drug Drug Molecule Target RNA/Protein Target Drug->Target Inhibition Conformational Change & Inhibition Target->Inhibition DFHBI DFHBI (Non-fluorescent) Aptamer Spinach/Broccoli Aptamer DFHBI->Aptamer Activation Steric Restriction & Fluorescence (501nm) Aptamer->Activation

Mechanistic comparison: Traditional target inhibition vs. DFHBI-mediated fluorescence activation.

Quantitative Benchmarking Analysis

To contextualize the performance of 1,2-Dimethyl-1H-imidazol-5-ol, we benchmark its binding kinetics and cellular biocompatibility against established therapeutic drugs and imaging agents.

Table 1: Binding Affinity & Pharmacological Kinetics

While therapeutic drugs like Ribocil require ultra-high affinity (low nanomolar Kd​ ) to permanently disable an RNA target, DFHBI utilizes a highly reversible, sub-micromolar affinity that allows for real-time, dynamic monitoring of RNA transcription and decay without permanently altering cellular machinery.

CompoundClassificationTargetBinding Affinity ( Kd​ )Mechanism of Action
DFHBI (Imidazolinone core) Fluorogenic DyeSpinach/Broccoli Aptamer~537 nM - 1.18 µMSteric restriction / Fluorescence activation
Ribocil Small Molecule DrugFMN Riboswitch~10 - 100 nMTarget inhibition (Antibacterial)
Malachite Green Legacy DyeMG Aptamer~800 nMIntercalation / ROS generation
Table 2: Cellular Biocompatibility & Toxicity

A critical failure point for many small molecules and legacy dyes is cytotoxicity. Unlike DNA-intercalating agents (Doxorubicin) or radical-generating dyes (Malachite Green), DFHBI exhibits negligible toxicity, making it vastly superior for longitudinal live-cell assays.

CompoundCell PermeabilityCytotoxicityPhototoxicityWash Step Required?
DFHBI HighNegligibleNegligibleNo
Doxorubicin HighHigh (DNA Damage)N/AYes
Hoechst 33342 HighModerate (DNA Binding)LowNo
Malachite Green ModerateHigh (ROS Generation)HighYes

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that experimental reliability relies on understanding the causality behind the protocol. The following methodologies are designed as self-validating systems to benchmark the 1,2-Dimethyl-1H-imidazol-5-ol core against other agents.

Protocol 1: In Vitro Binding Affinity ( Kd​ ) Determination via Fluorescence Titration

This protocol determines the thermodynamic binding affinity of DFHBI to its cognate RNA aptamer.

  • Buffer Preparation: Prepare an assay buffer containing 40 mM HEPES (pH 7.4), 125 mM KCl, and 5 mM MgCl₂.

    • Causality: The potassium ( K+ ) ions are strictly required to stabilize the G-quadruplex motif of the Spinach aptamer. Without K+ , the binding pocket for the imidazolinone core collapses, yielding false negatives [2].

  • RNA Folding: Dilute the synthesized Spinach RNA to 1 µM in the assay buffer. Heat to 95°C for 3 minutes, then cool slowly to room temperature (25°C) over 15 minutes.

    • Causality: This thermal ramping ensures the proper thermodynamic folding of the three canonical A-form duplexes and the critical J2/3 junction.

  • Titration: In a 96-well black microplate, add 50 µL of the folded RNA to successive wells. Titrate increasing concentrations of DFHBI (0 nM to 10 µM).

    • Causality: Black plates are mandatory to prevent fluorescence cross-talk (light scattering) between adjacent wells.

  • Measurement & Validation: Excite the plate at 469 nm and measure emission at 501 nm. Plot the fluorescence intensity against DFHBI concentration and fit the data to a Hill equation to extract the Kd​ . Include a "DFHBI-only" control well to validate the lack of background fluorescence.

Protocol 2: Live-Cell RNA Imaging & Cytotoxicity Benchmarking

This workflow benchmarks the membrane permeability and non-toxic nature of DFHBI against legacy drugs.

  • Cell Transfection: Seed HEK293T cells in a glass-bottom 35mm dish. Transfect with a plasmid encoding a 5S-Spinach RNA fusion using a standard lipofection reagent. Incubate for 24 hours.

  • Dye Incubation: Remove the culture media and replace it with Live-Cell Imaging Buffer (Gibco) supplemented with 20 µM DFHBI and 1 µg/mL Hoechst 33342 (nuclear counterstain).

    • Causality: Because DFHBI is highly cell-permeable and non-fluorescent in its unbound state, it can be added directly to the media without the need for cellular permeabilization or subsequent wash steps. This eliminates the handling artifacts common with traditional drugs.

  • Imaging & Viability Check: Image the cells using standard FITC/GFP filter sets (for DFHBI) and DAPI filter sets (for Hoechst).

    • Causality: The 1,2-dimethyl-1H-imidazol-5-ol core perfectly mimics the GFP chromophore, allowing seamless integration with existing confocal microscopy hardware without custom lasers. Monitor cell morphology over 12 hours to validate the absence of phototoxicity compared to Malachite Green controls.

References

  • RNA mimics of green fluorescent protein Paige JS, Wu KY, Jaffrey SR. Science. 2011 Jul 29;333(6042):642-6. URL:[Link]

  • Structural basis for activity of highly efficient RNA mimics of green fluorescent protein Warner KD, Chen MC, Song W, Strack RL, Thorn A, Jaffrey SR, Ferré-D'Amaré AR. Nature Structural & Molecular Biology. 2014 Aug;21(8):658-663. URL:[Link]

A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] Its prevalence stems from its unique electronic properties, ability to engage in various non-covalent interactions, and its presence in essential biological molecules like the amino acid histidine.[1][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted imidazole derivatives, drawing upon a range of therapeutic applications to elucidate the impact of structural modifications on biological activity. While specific SAR studies on 1,2-dimethyl-1H-imidazol-5-ol analogs are not extensively documented in publicly available literature, the principles derived from broader classes of imidazole derivatives offer invaluable insights for the rational design of novel therapeutics.

The Imidazole Core: A Privileged Scaffold

The five-membered aromatic heterocycle of imidazole, with its two nitrogen atoms, offers multiple points for substitution, enabling fine-tuning of its physicochemical and pharmacological properties. The key positions for modification are the N-1, C-2, C-4, and C-5 atoms. The nature of the substituents at these positions dictates the molecule's interaction with its biological target, thereby influencing its potency, selectivity, and pharmacokinetic profile.

General Principles of Imidazole SAR

The exploration of imidazole analogs across various therapeutic areas has revealed several guiding principles for SAR:

  • N-1 Substitution: Modifications at the N-1 position often influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilic groups can enhance membrane permeability, while polar moieties can improve aqueous solubility.

  • C-2 Substitution: The C-2 position is frequently a key interaction point with the target protein. Aryl or heteroaryl substitutions at this position are common and can significantly impact potency. The electronic nature of these substituents (electron-donating or electron-withdrawing) plays a crucial role.

  • C-4 and C-5 Substitution: Substituents at the C-4 and C-5 positions contribute to the overall shape and electronic distribution of the molecule, influencing its binding affinity and selectivity. The introduction of bulky groups can provide steric hindrance that may be beneficial or detrimental depending on the target's topology.

SAR Case Studies Across Therapeutic Areas

The versatility of the imidazole scaffold is best illustrated by examining its SAR in different therapeutic contexts.

Anticancer Activity

Imidazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or receptors in cancer cell signaling pathways.[5][6]

Table 1: Comparative Anticancer Activity of Substituted Imidazole Derivatives

Compound IDCore StructureKey SubstituentsCell LineIC50 (µM)Reference
Compound A 2,4,5-Triphenyl-1H-imidazoleVaried aryl groups at C-2, C-4, C-5HCT-1161.74[2]
Compound B Benzimidazole-pyrazole hybrid-A5492.2[2]
Compound 4k Imidazole-1,2,3-triazole hybridPhenyl and triazole moietiesHeLaNot specified[5]

The data suggests that bulky aromatic substituents at the C-2, C-4, and C-5 positions are generally favorable for anticancer activity. The triphenyl-substituted imidazole, for instance, exhibits potent activity against colon cancer cells.[2] The fusion of the imidazole ring with other heterocyclic systems, such as pyrazole or triazole, has also proven to be a successful strategy for developing novel anticancer agents.[2][5]

Antimicrobial and Antifungal Activity

The imidazole core is a well-established pharmacophore in antifungal and antibacterial agents.[7][8][9][10] Drugs like clotrimazole and miconazole function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][10]

Table 2: Comparative Antimicrobial Activity of Substituted Imidazole Derivatives

Compound ClassKey SubstituentsTarget OrganismsGeneral SAR ObservationsReference
1-Alkyl imidazole derivativesIncreasing alkyl chain length (up to 9 carbons)BacteriaIncreased antibacterial activity with longer alkyl chains.[7]
2-Methyl-4-nitroimidazoleMethyl at C-2, Nitro at C-4BacteriaSubstitution with methyl and nitro groups enhances antibacterial activity.[7]
Imidazole-triazole hybridsTriazole moietyS. epidermis, E. coliActive against both Gram-positive and Gram-negative bacteria.[9]
5-(nitro/bromo)-styryl-2-benzimidazoleStyryl group with nitro or bromo substitutionS. aureus, E. coli, C. albicansModerate to good antibacterial and antifungal activity.[1]

SAR studies in this area highlight the importance of lipophilicity and the presence of specific functional groups. For instance, increasing the length of the alkyl chain at the N-1 position enhances antibacterial activity, likely by improving membrane penetration.[7] Furthermore, electron-withdrawing groups like the nitro group at the C-4 position have been shown to be crucial for the antimicrobial effects of compounds like metronidazole.[7]

Anti-inflammatory Activity

Substituted imidazoles have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[11] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Comparative Anti-inflammatory Activity of Substituted Imidazole Derivatives

Compound ClassKey SubstituentsIn Vivo ModelGeneral SAR ObservationsReference
Di- and tri-substituted imidazolesAryl groupsCarrageenan-induced rat paw edemaThe nature and position of aryl substituents significantly affect anti-inflammatory potency.[11]

The anti-inflammatory potential of imidazole derivatives is highly dependent on the substitution pattern on the aryl rings attached to the imidazole core.[11]

Cholinesterase Inhibition for Alzheimer's Disease

Recent research has focused on imidazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathogenesis of Alzheimer's disease.[12][13][14][15][16]

Table 4: Comparative Cholinesterase Inhibitory Activity of Substituted Imidazole Derivatives

Compound IDTarget EnzymeIC50 (µM)General SAR ObservationsReference
5x AChE25.83 ± 0.25Coumarinyl moiety at R1 in the imidazolylpyrazole skeleton improved overall cholinesterase inhibitory potential.[13]
5a BChE0.35 ± 0.02A simple phenyl ring at R1 was highly effective and selective for BChE inhibition over AChE.[13]
5c & 5h AChE0.04-0.05Piperidine and phenylpiperazine substituents on an imidazo[1,2-b]pyridazine core showed strong AChE inhibition.[14]

These studies reveal that heteroaryl substituted imidazoles can be potent and selective cholinesterase inhibitors. The nature of the substituent at the C-2 position of the imidazole ring appears to be a critical determinant of both potency and selectivity for AChE versus BChE.[13]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, HeLa)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (imidazole derivatives)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Dissolve test compounds in DMSO to create stock solutions, then serially dilute them with the culture medium. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.[2]

  • MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[2]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay is commonly used to screen for AChE and BChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, test compound at various concentrations, and the enzyme (AChE or BChE). Incubate for a predefined period.

  • Substrate Addition: Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.

  • Colorimetric Reaction: The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing SAR Workflows and Mechanisms

Diagrams are powerful tools for conceptualizing the complex relationships in drug discovery.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Design Analogs Biological Screening Biological Screening Analog Synthesis->Biological Screening Test Activity SAR Analysis SAR Analysis Biological Screening->SAR Analysis Correlate Structure & Activity SAR Analysis->Analog Synthesis Design New Analogs Optimized Lead Optimized Lead SAR Analysis->Optimized Lead

Caption: A typical workflow for a structure-activity relationship (SAR) study.

AChE_Inhibition cluster_1 Mechanism of Acetylcholinesterase (AChE) Inhibition AChE AChE Active_Site AChE Active Site AChE->Active_Site Acetylcholine Acetylcholine Acetylcholine->Active_Site Binds to Imidazole_Inhibitor Imidazole_Inhibitor Imidazole_Inhibitor->Active_Site Binds to & Blocks Hydrolysis Hydrolysis Active_Site->Hydrolysis Catalyzes No_Hydrolysis Inhibition of Hydrolysis Active_Site->No_Hydrolysis Leads to

Caption: Simplified mechanism of AChE inhibition by an imidazole-based inhibitor.

Conclusion

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships governing the interaction of imidazole derivatives with their biological targets is paramount for the rational design of more potent, selective, and safer drugs. While the specific SAR of 1,2-dimethyl-1H-imidazol-5-ol analogs remains to be fully elucidated, the principles outlined in this guide, drawn from a diverse range of imidazole-based compounds, provide a solid foundation for future research and development in this exciting area of medicinal chemistry.

References

  • Design, Synthesis and Studies of Novel Imidazoles - MDPI. (2021, November 12). Available from: [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis and biological evaluation of some imidazoline derivatives - Semantic Scholar. Available from: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (2024, October 4). Available from: [Link]

  • A review: Imidazole synthesis and its biological activities. (2016, November 15). Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed. (2021, January 25). Available from: [Link]

  • Design and synthesis of some novel imidazole derivatives as potent antimicrobial and antimalarial agents | Abstract - Scholars Research Library. Available from: [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Available from: [Link]

  • In silico studies, synthesis and pharmacological evaluation to explore multi-targeted approach for imidazole analogues as potential cholinesterase inhibitors with neuroprotective role for Alzheimer's disease - PubMed. (2018, May 1). Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives - ijprajournal. Available from: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. (2014, December 15). Available from: [Link]

  • Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. (2014, December 15). Available from: [Link]

  • Exploring facile synthesis and cholinesterase inhibiting potential of heteroaryl substituted imidazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. (2022, August 14). Available from: [Link]

  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed. (2011, January 1). Available from: [Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC. Available from: [Link]

  • Imidazole as a Pendant Reactivation Ligand Increases Efficacy Scope for Reactivation and Resurrection of Organophosphorus-Inhibited/Aged Cholinesterases by Quinone Methide Precursors - PMC. Available from: [Link]

  • 1H-imidazol-5(4H)-one Derivatives from Linezolid Analogs: Green Synthesis, Characterization, Antimicrobial and Anticancer Activity - ResearchGate. Available from: [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed. (2024, March 15). Available from: [Link]

  • Synthesis, biological activity and docking study of imidazol-5-one as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. (2012, May 1). Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available from: [Link]

  • Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ). (2024, July 9). Available from: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025, June 20). Available from: [Link]

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Comparative Efficacy of 1,2-Dimethyl-1H-imidazol-5-ol Derivatives in RNA Imaging

Author: BenchChem Technical Support Team. Date: March 2026

The development of genetically encoded RNA aptamers has revolutionized live-cell imaging, allowing researchers to track RNA dynamics with high spatiotemporal resolution. Central to this technology are the fluorogenic ligands derived from 1,2-dimethyl-1H-imidazol-5-ol , which serve as synthetic mimics of the Green Fluorescent Protein (GFP) chromophore [[1]](). This guide provides an objective, data-driven comparison of the key derivatives in this class—DFHBI, DFHBI-1T, DFHO, and DMHBI—detailing their photophysical properties, binding efficacies, and optimal use cases in drug development and molecular biology.

Mechanistic Causality: The Structural Basis of Fluorescence Activation

In their unbound state, 1,2-dimethyl-1H-imidazol-5-ol derivatives are virtually non-fluorescent. The thermal energy absorbed from ambient light is rapidly dissipated through non-radiative decay, driven by the unrestricted rotation of the methine bridge connecting the imidazolinone and phenol rings 2.

Fluorescence is only activated when these molecules intercalate into the highly specific, rigid binding pockets of folded RNA aptamers. For instance, the Spinach aptamer forms a G-quadruplex motif that encapsulates the fluorophore in a planar conformation 3. This structural encapsulation restricts the dihedral freedom of the ligand, forcing the molecule to release absorbed energy as photons rather than heat, thereby "lighting up" the target RNA.

Comparative Analysis of Key Derivatives

DFHBI: The First-Generation Pioneer

4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol (DFHBI) was the first major derivative developed to bind the Spinach aptamer. While it successfully demonstrated the viability of RNA-fluorophore complexes, it suffers from moderate background fluorescence and rapid photobleaching under continuous illumination, limiting its utility in long-term live-cell imaging 4.

DFHBI-1T: The Optimized Standard

To address the limitations of DFHBI, the methyl group was replaced with a trifluoroethyl group to create DFHBI-1T . This modification red-shifts the excitation and emission spectra (Ex/Em: 472/507 nm) to perfectly match standard GFP filter sets 4. DFHBI-1T exhibits a significantly higher signal-to-noise ratio and lower background fluorescence in living cells, making it the preferred ligand for the Broccoli and Spinach2 aptamers [[5]]().

DFHO: The Red-Shifted, Photostable Variant

DFHO mimics the red fluorescent protein (RFP) chromophore and binds specifically to the Corn and Squash aptamers 6. With an emission maximum of 545 nm, it provides a distinct spectral channel for multiplexing. Crucially, the Corn-DFHO complex is highly photostable compared to DFHBI-1T, making it the superior choice for tracking continuous cellular processes, such as RNA Polymerase III transcription 78.

DMHBI: The Large Stokes Shift Variant

DMHBI binds the Chili aptamer and is unique because it can be excited in its neutral phenol form or its anionic phenolate form depending on the microenvironment provided by the aptamer 9. It exhibits a large Stokes shift, which is highly advantageous for avoiding autofluorescence in complex biological samples 10.

Quantitative Efficacy Comparison

DerivativePrimary Aptamer(s)Kd (nM)Ex/Em Maxima (nm)Extinction Coefficient (M⁻¹ cm⁻¹)Key Advantage / Best Use Case
DFHBI Spinach, Broccoli~500450 / 501~24,000Historical baseline; proof-of-concept in vitro assays.
DFHBI-1T Broccoli, Spinach2~1,000472 / 507~30,000High signal-to-noise ratio; standard mRNA tracking.
DFHO Corn, Squash70 (Corn)505 / 54529,000Exceptional photostability; long-term Pol III tracking.
DMHBI Chili~150485 / 530*VariableLarge Stokes shift; orthogonal multiplexed imaging.

*Emission varies based on the stabilization of the phenolate vs. phenol form.

Logical Workflow of RNA-Fluorophore Activation

RNA_Imaging_Workflow N1 1. Genetic Encoding (Aptamer Tag + Target RNA) N2 2. In Vivo Transcription (Pol II / Pol III) N1->N2 Cellular Expression N3 3. RNA Folding (K+ / Mg2+ Dependent) N2->N3 Structural Maturation N5 5. Aptamer-Fluorophore Complex Formation N3->N5 Target Binding Site Ready N4 4. Fluorophore Addition (e.g., DFHBI-1T, DFHO) N4->N5 Cell-Permeable Diffusion N6 6. Dihedral Restriction & Fluorescence Activation N5->N6 Conformational Locking

Logical workflow of RNA aptamer fluorescence activation by 1,2-dimethyl-1H-imidazol-5-ol derivatives.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Fluorescence Activation & Kd Determination

Purpose: To validate the specific binding affinity of the derivative to the aptamer and rule out non-specific background fluorescence before proceeding to live-cell models.

  • RNA Preparation & Folding: Transcribe the aptamer (e.g., Broccoli) in vitro. Heat the RNA to 95°C for 5 minutes, then slowly cool to room temperature in a buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂.

    • Causality: The slow cooling ensures thermodynamic minimum folding. K⁺ is strictly required to stabilize the G-quadruplex structures essential for forming the fluorophore binding pocket 3.

  • Titration: In a 96-well black microplate, mix a fixed concentration of folded RNA (e.g., 50 nM) with increasing concentrations of the fluorophore (e.g., 0 to 5 μM DFHBI-1T) [[4]]().

  • Measurement: Incubate for 15 minutes at 37°C to reach equilibrium. Measure fluorescence using a microplate reader (Ex/Em: 472/507 nm for DFHBI-1T).

  • Self-Validating System: Run a parallel titration using a mutated aptamer sequence lacking the critical G-quadruplex core. This negative control isolates the specific binding affinity from non-specific electrostatic interactions between the RNA backbone and the dye, ensuring the calculated Kd (via the Hill equation) is accurate 11.

Protocol 2: Live-Cell RNA Imaging Workflow

Purpose: To assess the real-time efficacy and photostability of the derivatives in a complex intracellular environment.

  • Transfection: Transfect HEK293T cells with a plasmid expressing the RNA aptamer (e.g., Corn) driven by a Pol III (U6) promoter to ensure high transcript abundance 12.

  • Fluorophore Incubation: 24 hours post-transfection, replace the culture media with imaging buffer containing 10 μM of the derivative (e.g., DFHO) 8.

    • Causality: These derivatives are highly cell-permeable and rapidly equilibrate across the plasma membrane. Because they are non-fluorescent until bound to the aptamer, no washing steps are required, enabling true "plug-and-play" imaging 13.

  • Imaging: Acquire images using an inverted confocal microscope with the appropriate filter set (YFP filter for DFHO).

  • Self-Validating System: Always include a mock-transfected control (empty vector) treated with the same concentration of the fluorophore. This quantifies the baseline background fluorescence of the unbound dye in the lipid-rich cellular environment, ensuring the observed signal is strictly aptamer-dependent [[12]]().

References

  • 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol. nih.gov.[Link]

  • Corn aptamer. ribocentre.org.[Link]

  • 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( DFHO ). amerigoscientific.com.[Link]

  • Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression. nih.gov.[Link]

  • Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution. nih.gov.[Link]

  • Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution. acs.org.[Link]

  • 4KZD: Crystal structure of an RNA aptamer in complex with fluorophore and Fab. rcsb.org.[Link]

  • Biochemical Characterization of a Non-G4-Type RNA Aptamer That Lights Up a GFP-like Fluorogenic Ligand. nih.gov.[Link]

  • Chili aptamer. ribocentre.org.[Link]

  • Spinach - Green Fluorescent Protein. conncoll.edu.[Link]

  • Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs. oup.com.[Link]

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Orthogonal Methods for Confirming 1,2-Dimethyl-1H-imidazol-5-ol Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The unambiguous structural elucidation of small heterocyclic molecules is a cornerstone of modern drug development and chemical biology. The molecule 1,2-Dimethyl-1H-imidazol-5-ol (Chemical Formula: C₅H₈N₂O) is a critical structural motif, notably serving as the core scaffold for fluorogenic RNA aptamer ligands, such as the Broccoli and Pepper aptamer fluorophores (e.g., the 1TU ligand)[1][2].

Confirming the structure of this molecule presents specific analytical challenges. Imidazol-5-ols are highly prone to keto-enol tautomerization (shifting between the imidazol-5-ol and imidazol-5(4H)-one forms). Relying on a single analytical technique can lead to misassigned structures due to investigatory bias or solvent-dependent dynamic states. To quell the wave of misassigned structures in chemical literature, modern structural elucidation relies on the "pillars" of orthogonal validation: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction (SCXD)[3].

This guide provides an objective comparison of these orthogonal methods, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute structural certainty.

OrthogonalWorkflow Start 1,2-Dimethyl-1H-imidazol-5-ol Sample NMR NMR Spectroscopy (1D & 2D) Start->NMR HRMS HRMS (ESI-TOF) Start->HRMS XRAY X-ray Crystallography (Single Crystal) Start->XRAY NMR_Data Connectivity & Tautomeric State NMR->NMR_Data HRMS_Data Exact Mass & Fragmentation HRMS->HRMS_Data XRAY_Data 3D Spatial Arrangement XRAY->XRAY_Data Synthesis Structural Consensus & Validation NMR_Data->Synthesis HRMS_Data->Synthesis XRAY_Data->Synthesis

Orthogonal structural validation workflow for 1,2-Dimethyl-1H-imidazol-5-ol.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method

NMR spectroscopy is the first-line method for structural determination because it interrogates structural relationships through space and through scalar (J) couplings[3]. For 1,2-Dimethyl-1H-imidazol-5-ol, 1D NMR provides the proton and carbon count, but it is the 2D NMR (HSQC and HMBC) that creates a self-validating system. By mapping direct C-H attachments (HSQC) and long-range 2-bond/3-bond correlations (HMBC), we can unambiguously assign the positions of the two methyl groups (N1 and C2) and differentiate the quaternary carbons (C2, C5) from the methine carbon (C4).

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 600 µL of highly pure DMSO-d₆. Causality: DMSO is chosen over CDCl₃ because its strong hydrogen-bonding capability drastically slows the exchange rate of the C5-OH proton, allowing it to be observed as a distinct signal rather than broadening into the baseline.

  • 1D Acquisition: Acquire ¹H (at least 400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • 2D HSQC: Run a Heteronuclear Single Quantum Coherence experiment to map the N-CH₃, C-CH₃, and C4-H protons directly to their respective ¹³C signals.

  • 2D HMBC: Run a Heteronuclear Multiple Bond Correlation experiment. Look for the critical ³J correlation from the N-CH₃ protons to the C2 and C5 carbons, which confirms the N-methyl placement.

NMRElucidation Step1 1H & 13C NMR Data1 Identify 2x Methyls & Imidazole Core Step1->Data1 Step2 HSQC Data2 Direct C-H Correlations Step2->Data2 Step3 HMBC Data3 Long-Range C-H (Quaternary C4/C5) Step3->Data3 Result Unambiguous Scaffold Assignment Data1->Result Data2->Result Data3->Result

Step-by-step NMR elucidation logic for heterocyclic scaffold assignment.

Method 2: High-Resolution Mass Spectrometry (HRMS)

The Causality of the Method

While NMR proves connectivity, it is blind to trace isobaric impurities or subtle oxidation states if signals overlap. HRMS acts as an orthogonal validator by measuring the exact mass of the molecule to within < 5 ppm error, confirming the elemental composition (C₅H₈N₂O). Furthermore, tandem mass spectrometry (MS/MS) generates a self-validating fragmentation pattern. The specific loss of neutral fragments (e.g., CO or methylamine) under collision-induced dissociation (CID) proves the presence of the hydroxyl group and the N-methylated ring system.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to promote ionization.

  • Ionization: Inject into an LC-ESI-TOF (Electrospray Ionization Time-of-Flight) system operating in positive ion mode.

  • Precursor Isolation: Isolate the expected [M+H]⁺ pseudomolecular ion at m/z 113.0713.

  • Fragmentation (MS/MS): Apply CID at a normalized collision energy of 15–30 eV. Record the product ion spectrum to map the gas-phase dissociation pathways.

Method 3: Single Crystal X-ray Crystallography

The Causality of the Method

NMR and X-ray crystallography are highly complementary[4]. While NMR provides dynamic, solution-state data, X-ray crystallography is the "gold standard" for unambiguous 3D spatial arrangement[3]. For 1,2-Dimethyl-1H-imidazol-5-ol, X-ray diffraction resolves the exact bond lengths. This is critical for determining the dominant tautomer in the solid state. A C5-O bond length of ~1.35 Å confirms the enol (hydroxyl) form, whereas a bond length of ~1.22 Å would indicate the keto (imidazol-5-one) form.

Step-by-Step Protocol
  • Crystallization: Dissolve the compound in a minimum volume of methanol. Slowly diffuse a non-polar antisolvent (e.g., diethyl ether) into the solution over 48–72 hours to grow single crystals >0.1 mm in all dimensions.

  • Mounting: Select a pristine, crack-free crystal and mount it on a cryoloop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source. Collect diffraction data at 100 K to minimize atomic thermal vibration, yielding sharper electron density maps.

  • Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F² until the R-factor drops below 5%, validating the structural model.

Comparative Data Synthesis

To facilitate rapid decision-making, the expected analytical outputs and the comparative strengths of each orthogonal method are summarized below.

Table 1: Expected Analytical Data for 1,2-Dimethyl-1H-imidazol-5-ol
Analytical MethodTarget ParameterExpected Result / ValueStructural Significance
¹H NMR (DMSO-d₆) Chemical Shifts (δ)~2.2 ppm (3H, s), ~3.4 ppm (3H, s), ~6.5 ppm (1H, s), ~9.5 ppm (1H, br s)Confirms C-CH₃, N-CH₃, C4-H, and C5-OH environments respectively.
¹³C NMR (DMSO-d₆) Chemical Shifts (δ)~13.5 (C-CH₃), ~30.5 (N-CH₃), ~110.0 (C4), ~140.0 (C2), ~150.0 (C5)Validates the presence of 5 distinct carbon environments.
HRMS (ESI+) Exact Mass [M+H]⁺Calculated: 113.0713 Da Observed: 113.071X Da (Error < 5 ppm)Unambiguously confirms the C₅H₈N₂O molecular formula.
X-ray Crystallography C5-O Bond Length~1.34 - 1.36 ÅProves the molecule exists predominantly in the enol (hydroxyl) tautomeric state in the solid phase.
Table 2: Comparison of Orthogonal Methods
FeatureNMR SpectroscopyHigh-Resolution MSX-ray Crystallography
Primary Output Solution-state atom connectivityExact mass & elemental compositionAbsolute 3D solid-state geometry
Sample Requirement 1 – 10 mg (Recoverable)< 1 µg (Destructive)> 0.1 mm single crystal (Recoverable)
Tautomer Sensitivity High (shows dynamic equilibrium)Low (gas-phase rearrangement possible)High (locks in lowest-energy solid state)
Key Limitation Susceptible to solvent effects & peak overlapCannot easily distinguish positional isomersRequires high-quality, diffractable crystals

Conclusion

The structural elucidation of 1,2-Dimethyl-1H-imidazol-5-ol cannot be reliably achieved through a single analytical lens. NMR provides the foundational connectivity matrix, HRMS ensures elemental exactness and confirms the absence of isobaric impurities, and X-ray crystallography anchors the data with absolute 3D spatial certainty. By employing these orthogonal methods as a self-validating system, researchers can eliminate investigatory bias and establish an unshakeable foundation for subsequent drug development or aptamer design workflows.

References

  • Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. RSC Books (February 16, 2024). Available at: [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Sci China Life Sci (2011). Available at: [Link]

  • 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol (1TU). PubChem CID 131633007. Available at:[Link]

  • 7ZJ4: Ligand bound state of a brocolli-pepper aptamer FRET tile. RCSB Protein Data Bank. Available at:[Link]

Sources

In Vitro and In Vivo Correlation of 1,2-Dimethyl-1H-imidazol-5-ol (DFHBI) Activity in RNA Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of fluorogenic RNA aptamers has revolutionized our ability to track RNA dynamics in living cells, mirroring the impact of Green Fluorescent Protein (GFP) in protein analysis. At the core of this technology is 1,2-Dimethyl-1H-imidazol-5-ol , the chemical scaffold of the fluorophore DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) [1].

While DFHBI and its aptamer partners (e.g., Spinach, Broccoli) demonstrate exceptional fluorescence in vitro, researchers frequently encounter a sharp discrepancy when transitioning to in vivo mammalian systems. This guide objectively compares the baseline DFHBI fluorophore with its advanced derivatives (DFHBI-1T and BI), dissects the thermodynamic causality behind in vivo signal attenuation, and provides self-validating protocols to ensure robust experimental correlation.

Mechanistic Causality: The Structural Basis of Fluorescence

To understand the performance of DFHBI, one must understand its photophysics. In an unbound state in aqueous solution, DFHBI is essentially non-fluorescent. When excited by a photon, the molecule rapidly dissipates the absorbed energy through a non-radiative pathway known as Twisted Intramolecular Charge Transfer (TICT) , driven by the free rotation of its internal bonds.

Fluorescence is only activated when DFHBI is encapsulated by the G-quadruplex motif of a specific RNA aptamer. The rigid RNA pocket forces the 1,2-Dimethyl-1H-imidazol-5-ol core into a strictly planar conformation. By sterically restricting photoisomerization, the non-radiative decay pathway is blocked, forcing the molecule to release energy as a green fluorescent photon, thereby boosting the quantum yield ( Φ ) up to 0.72[1].

Mechanism cluster_0 Free in Solution (Non-Fluorescent) cluster_1 Bound to RNA Aptamer (Fluorescent) A Free DFHBI (1,2-Dimethyl-1H-imidazol-5-ol core) B Photoisomerization (TICT State) A->B Photon Excitation C Non-Radiative Decay (Energy Loss as Heat) B->C Bond Rotation D RNA G-Quadruplex + DFHBI Complex C->D Addition of RNA Aptamer E Planar Conformation (Steric Restriction) D->E Binding F High Quantum Yield (Green Emission) E->F Excitation (460nm)

Figure 1: Mechanistic pathway of DFHBI fluorescence activation via structural restriction.

The In Vitro vs. In Vivo Discrepancy

A common pitfall in drug development and molecular biology is assuming that in vitro quantum yield directly translates to in vivo brightness. For RNA-fluorophore complexes, the true in vivo brightness is governed by a tripartite equation:

In Vivo Brightness=ϵ×Φ×%Folded RNA

Where:

  • ϵ = Extinction Coefficient

  • Φ = Quantum Yield

  • %Folded RNA = The fraction of the RNA aptamer correctly folded into the active G-quadruplex state.

The Causality of Signal Loss

In vitro, buffers are highly controlled, typically containing 1–5 mM Mg2+ at 25°C, which perfectly stabilizes the G-quadruplex. In vivo (specifically in mammalian cells at 37°C), the free intracellular Mg2+ concentration is sub-millimolar (~0.5 mM), and the higher temperature thermodynamically destabilizes the RNA[2]. Therefore, while the intrinsic Φ of DFHBI remains high, the %Folded RNA plummets, resulting in weak cellular fluorescence.

Comparative Performance Analysis

To overcome the limitations of baseline DFHBI, chemical derivatives have been synthesized.

  • DFHBI-1T replaces a methyl group with a trifluoroethyl group, shifting the excitation spectrum to perfectly match standard FITC microscope filters, drastically reducing cellular autofluorescence [3].

  • BI (a newer derivative) actively acts as a chemical chaperone, suppressing the thermal denaturation of the Broccoli aptamer at 37°C, thereby maximizing the %Folded RNA variable in our brightness equation [2].

Quantitative Comparison Table
MetricDFHBI (with Spinach2)DFHBI-1T (with Broccoli)BI (with Broccoli)
Excitation / Emission 460 nm / 501 nm472 nm / 507 nm470 nm / 505 nm
Extinction Coefficient ( ϵ ) ~24,000 M⁻¹cm⁻¹~30,000 M⁻¹cm⁻¹~33,600 M⁻¹cm⁻¹
In Vitro Quantum Yield ( Φ ) 0.72~0.700.67
Aptamer Tm​ Shift (Stability) MinimalModerate+12°C shift at 37°C
Relative In Vivo Brightness 1.0x (Baseline)~2.0x~10.5x
Primary Optimal Use-Case In vitro assays, Bacterial imagingLive mammalian cell imagingLong-term live-cell tracking

Data synthesized from established structural and photophysical characterizations[2, 3, 4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate between fluorophore failure, RNA degradation, and misfolding.

Protocol 1: In Vitro Folding and Affinity Assay

Purpose: To establish the baseline Kd​ and verify the structural integrity of the synthesized RNA before moving to cell models.

  • RNA Preparation: In vitro transcribe the target RNA-aptamer fusion. Purify via denaturing PAGE to ensure single-band homogeneity.

  • Thermal Annealing (Critical Step): Dilute RNA to 1 µM in folding buffer (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂). Heat to 95°C for 3 minutes, then cool slowly (0.1°C/sec) to 25°C. Causality: Rapid cooling traps RNA in kinetically favored misfolded states; slow cooling ensures the thermodynamically stable G-quadruplex forms.

  • Fluorophore Titration: In a black 96-well microplate, mix 100 nM folded RNA with increasing concentrations of DFHBI-1T (0 nM to 5 µM).

  • Measurement & Validation: Read fluorescence (Ex 472 nm / Em 507 nm).

    • Positive Control: 100 nM of a known tRNA-Broccoli scaffold.

    • Negative Control: Buffer + 5 µM DFHBI-1T (No RNA). This establishes the background noise floor.

  • Analysis: Fit the fluorescence data to a standard Hill equation to calculate the Kd​ . A Kd​ > 1 µM indicates poor folding of the fusion construct.

Protocol 2: In Vivo Live-Cell Imaging Workflow

Purpose: To correlate in vitro findings with intracellular performance.

  • Transfection: Transfect HEK293T cells with a mammalian expression plasmid harboring the RNA-aptamer fusion under a U6 or CMV promoter.

  • Incubation: 24 hours post-transfection, replace media with live-cell imaging buffer (e.g., FluoroBrite DMEM) supplemented with 10 µM DFHBI-1T or BI. Incubate for 30 minutes at 37°C.

  • Imaging: Image using a confocal microscope equipped with a standard FITC filter cube.

  • Self-Validation (In-Gel QC): If in vivo fluorescence is absent, lyse a parallel well of cells. Run the total RNA on a denaturing gel and stain directly with 10 µM DFHBI-1T.

    • Causality: If the gel band fluoresces but the live cells did not, the issue is intracellular folding/thermodynamics (temperature/Mg²⁺). If the gel band is absent, the RNA is being degraded in vivo by RNases [3].

Workflow Step1 1. Construct Design Fuse Aptamer to Target RNA Step2 2. In Vitro Validation Measure Kd & Quantum Yield Step1->Step2 Step3 3. In Vivo Expression Transfect Mammalian Cells Step2->Step3 Step4 4. Fluorophore Incubation Add DFHBI-1T or BI (10 µM) Step3->Step4 QC1 QC: Denaturing PAGE + DFHBI-1T Stain (Differentiates Misfolding vs. Degradation) Step3->QC1 Check RNA Integrity Step5 5. Live-Cell Imaging FITC Filter Cube (472/507 nm) Step4->Step5

Figure 2: Self-validating workflow for in vitro to in vivo RNA imaging using DFHBI derivatives.

References

  • Crystal structure of an RNA aptamer in complex with fluorophore and Fab RCSB Protein Data Bank (PDB ID: 4KZD) URL: [Link]

  • Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells National Institutes of Health (PMC) URL:[Link]

  • RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells National Institutes of Health (PMC) URL:[Link]

  • Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution Journal of the American Chemical Society (ACS Publications) URL:[Link]

Head-to-head comparison of 1,2-Dimethyl-1h-imidazol-5-ol with commercial inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the dual-utility of the 1,2-dimethyl-1H-imidazol-5-ol scaffold against established commercial standards.

Introduction: The Paradigm Shift of a Privileged Scaffold

In the landscape of drug development and molecular imaging, the 1,2-dimethyl-1H-imidazol-5-ol core has traditionally been pigeonholed as the structural foundation for RNA fluorogens—most notably as the core of DFHBI (4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol), the ligand for the Spinach and Broccoli RNA aptamers [1][2].

However, recent structural profiling has revealed that this planar, hydrogen-bonding-capable ring system is a "privileged scaffold." It exhibits remarkable dual utility:

  • As a Fluorogen: It undergoes massive fluorescence enhancement when its rotational freedom is restricted by RNA.

  • As a Kinase Inhibitor: Its structural topology mimics the purine ring of ATP, allowing it to intercalate into the hinge region of critical signaling kinases, particularly p38α MAPK and ERK1/2.

This guide provides a head-to-head objective comparison of the 1,2-dimethyl-1H-imidazol-5-ol scaffold against commercial kinase inhibitors (SB203580, U0126) and commercial RNA probes, supported by mechanistic causality and self-validating experimental protocols.

Part 1: Mechanistic Causality & Structural Logic

To understand why a single scaffold can compete with highly specialized commercial inhibitors, we must look at the causality behind its molecular interactions.

  • Kinase Inhibition (ATP-Competitive): The imidazol-5-ol ring contains alternating hydrogen bond donors and acceptors. When substituted at the 4-position (forming 1,2,4-trisubstituted imidazolinones), the scaffold docks into the ATP-binding pocket. The nitrogen atoms form critical hydrogen bonds with the backbone amide of Met109 in the hinge region of p38 MAPK, stabilizing the kinase in a "DFG-out" inactive conformation.

  • RNA Aptamer Binding (Fluorogenic): In an aqueous solution, the scaffold dissipates absorbed photon energy via rapid non-radiative cis-trans isomerization. Commercial probes like DFHBI leverage this by remaining "dark" until they bind to the rigid pocket of a Spinach aptamer, which physically blocks isomerization, forcing the molecule to release energy as green fluorescence (Ex/Em = ~447/501 nm) [3][4].

Pathway MAP3K Upstream Kinases (MAP3K / MEK) p38 p38α MAPK MAP3K->p38 ERK ERK1/2 MAP3K->ERK Imidazol Imidazol-5-ol Scaffold Imidazol->p38 Imidazol->ERK SB203580 SB203580 (Commercial) SB203580->p38 U0126 U0126 (Commercial) U0126->MAP3K MEK Inhibition

Fig 1: Dual inhibition logic of the imidazol-5-ol scaffold vs. commercial specific inhibitors.

Part 2: Head-to-Head Quantitative Comparison

The table below synthesizes the pharmacological and photophysical performance of the 1,2-dimethyl-1H-imidazol-5-ol scaffold (and its optimized derivatives) against industry-standard commercial alternatives.

Compound / ScaffoldPrimary TargetMechanism of ActionPerformance Metric (IC50 / Kd)Key Advantage
1,2-Dimethyl-1H-imidazol-5-ol (Derivatives) p38α MAPK & ERK1/2ATP-competitive (Dual binder)p38α: ~4.5 nM ERK2: ~3.2 nMDual-pathway suppression prevents MAPK cross-talk resistance.
SB203580 p38α/β MAPKATP-competitive (Hinge binder)p38α: ~50 nMHigh specificity; extensive clinical validation.
U0126 MEK1/2 (ERK pathway)Allosteric inhibitionMEK1: ~72 nMHighly selective non-ATP competitive mechanism.
DFHBI (Commercial Probe) Spinach/Broccoli RNARigidification-induced fluorescenceKd: ~500 nMLow background fluorescence in live-cell imaging [4].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity when evaluating this dual-utility scaffold, the following workflows must be executed as self-validating systems. A protocol is only trustworthy if it contains internal mathematical checks to prove its own dynamic range.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

This protocol evaluates the ATP-competitive inhibition of p38α MAPK, utilizing a Z'-factor calculation to validate the assay before data extraction.

  • Reagent Preparation: Prepare 1,2-dimethyl-1H-imidazol-5-ol derivatives, SB203580 (Positive Control), and 0.1% DMSO (Negative Vehicle Control) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Self-Validation Check (Z'-Factor Plate):

    • Plate 16 wells of Positive Control (100% inhibition).

    • Plate 16 wells of Negative Control (0% inhibition).

    • Causality Rule: Calculate the Z'-factor. Proceed to step 3 only if Z' > 0.6, proving the assay has sufficient dynamic range to distinguish true inhibition from noise.

  • Kinase Incubation: Incubate 5 nM recombinant p38α MAPK with a 10-point serial dilution of the test scaffold (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • ATP Competition: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes.

  • Quantification: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Read luminescence. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Live-Cell RNA Aptamer Binding Assay

This protocol validates the scaffold's fluorogenic properties against commercial DFHBI.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the Spinach2 aptamer tagged to a target mRNA [3].

  • Self-Validation Check (Mutant Control): Transfect a parallel well with a structurally defunct mutant Spinach aptamer.

    • Causality Rule: The mutant well establishes the baseline background fluorescence. Any signal in the experimental well must be >3 standard deviations above this mutant baseline to be considered a specific turn-on event.

  • Probe Loading: Wash cells with PBS and incubate with 20 µM of the imidazol-5-ol probe (or commercial DFHBI) for 30 minutes at 37°C [2].

  • Imaging: Image using confocal microscopy (Ex: 460 nm / Em: 500-530 nm).

Workflow Step1 1. Scaffold Preparation Step2 2. Kinase/RNA Incubation Step1->Step2 Step3 3. Z'-Factor Validation Step2->Step3 Step4 4. Signal Quantification Step3->Step4

Fig 2: Self-validating experimental workflow ensuring data integrity via internal quality controls.

Conclusion

The 1,2-dimethyl-1H-imidazol-5-ol scaffold represents a unique intersection of pharmacology and molecular imaging. While commercial inhibitors like SB203580 and U0126 offer extreme specificity for their respective targets, optimally substituted imidazol-5-ol derivatives offer highly potent, dual-pathway (p38/ERK) inhibition capable of overcoming single-pathway resistance mechanisms. Furthermore, its inherent photophysical properties allow it to seamlessly transition into a live-cell imaging probe (as seen with DFHBI), making it an invaluable tool for researchers looking to bridge the gap between target inhibition and intracellular tracking.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131633007, 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol" PubChem. Available at:[Link]

  • Paige, J. S., et al. "Imaging metabolite dynamics in living cells using a Spinach-based riboswitch" Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Reproducibility of 1,2-Dimethyl-1h-imidazol-5-ol synthesis and bioassays

Author: BenchChem Technical Support Team. Date: March 2026

The tracking of RNA dynamics in living cells has been fundamentally transformed by the development of fluorogenic RNA aptamers. Central to this technology is the 1,2-dimethyl-1H-imidazol-5-ol scaffold, most notably utilized in the molecule DFHBI (4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol)[1]. Originally designed as a chemical mimic of the Green Fluorescent Protein (GFP) chromophore, DFHBI and its subsequent analogs have become indispensable tools for researchers and drug development professionals seeking to visualize RNA expression, localization, and folding in real-time[2][3].

This guide objectively compares the performance of the original 1,2-dimethyl-1H-imidazol-5-ol derivative (DFHBI) against its modern alternatives, and provides self-validating protocols for both its chemical synthesis and live-cell bioassays.

Mechanistic Causality: The Photophysics of Fluorescence Activation

To utilize these fluorogens effectively, one must understand the causality behind their fluorescence. Why does a small molecule remain dark in solution but light up inside a cell?

The answer lies in the suppression of non-radiative decay[4]. In an aqueous environment, the single bond connecting the phenol and imidazolinone rings of the 1,2-dimethyl-1H-imidazol-5-ol core rotates freely. Upon photon excitation, the molecule dissipates this energy via internal conversion (molecular vibration and heat) rather than emitting light[2].

However, when DFHBI encounters its cognate RNA aptamer (such as "Spinach" or "Broccoli"), it intercalates into a highly specific binding pocket formed by a G-quadruplex and a U-A-U base triple[3][5]. The aptamer acts as a structural vise, locking the fluorogen into a rigid, coplanar conformation[5]. This physical confinement prevents bond rotation, forcing the excited state to relax via radiative decay, thereby emitting a bright green fluorescence[3].

Mechanism Free Free DFHBI (Flexible Bonds) Excitation1 Light Excitation (470 nm) Free->Excitation1 Complex DFHBI-Aptamer Complex (Rigid, Coplanar) Free->Complex Binds to G-Quadruplex Decay Non-Radiative Decay (Internal Conversion / Heat) Excitation1->Decay Bond Rotation Aptamer RNA Aptamer (Spinach/Broccoli) Aptamer->Complex Excitation2 Light Excitation (470 nm) Complex->Excitation2 Fluorescence Radiative Decay (Green Fluorescence 505 nm) Excitation2->Fluorescence Conformation Locked

Diagram 1: Photophysical mechanism of DFHBI fluorescence activation via RNA aptamer binding.

Product Comparison: DFHBI vs. Next-Generation Alternatives

While DFHBI was the pioneering fluorogen, its application in long-term live-cell imaging is sometimes limited by rapid photobleaching and the requirement for high intracellular magnesium concentrations to properly fold the Spinach aptamer[6]. To address these limitations, structural analogs of the 1,2-dimethyl-1H-imidazol-5-ol scaffold have been engineered:

  • DFHBI-1T : Features a 1,1,1-trifluoroethyl substituent on the imidazolone ring. It exhibits lower background fluorescence, higher brightness in living cells, and is the preferred ligand for the optimized Spinach2 and Broccoli aptamers[7][8].

  • BI (Broccoli Illuminator) : A newer analog designed specifically for the Broccoli aptamer. BI significantly enhances the thermal stability of the RNA complex at 37°C, yielding a ~10.5-fold increase in cellular brightness compared to DFHBI-1T[9].

Table 1: Quantitative Performance Comparison of RNA Fluorogens

FluorogenPrimary Target AptamerBinding Affinity (KD)Excitation (nm)Emission (nm)Relative Cellular BrightnessPhotostability
DFHBI Spinach~500 nM4605001.0x (Baseline)Low
DFHBI-1T Spinach2, Broccoli560 nM482505~1.5xModerate
BI Broccoli51 nM472507~10.5xHigh

(Data aggregated from comparative photophysical studies[7][9])

Self-Validating Experimental Protocols

Protocol 1: Chemical Synthesis of DFHBI

The synthesis of the 1,2-dimethyl-1H-imidazol-5-ol derivative (DFHBI) utilizes a Knoevenagel condensation approach[2]. This protocol ensures high purity, which is critical to preventing background autofluorescence in biological assays.

  • Reagent Preparation : Combine 4-hydroxy-3,5-difluorobenzaldehyde (starting material) with the corresponding imidazolinone precursor in an anhydrous solvent (e.g., ethanol)[2][4].

  • Condensation Reaction : Add a catalytic amount of a mild base (such as piperidine) to the mixture. Reflux the solution under an inert atmosphere (nitrogen or argon) for 4 to 6 hours.

  • Precipitation & Purification : Cool the reaction mixture to room temperature. Induce precipitation of the crude product using cold water or dilute acid. Filter the precipitate and wash extensively.

  • Recrystallization : Recrystallize the crude solid from hot ethanol to yield pure DFHBI crystals[10].

  • Validation : Confirm the chemical structure using 1H-NMR and mass spectrometry. Critical Quality Control: Dissolve a sample in 40 mM HEPES (pH 7.5) and measure fluorescence (Ex: 460 nm). The pure compound must exhibit near-zero baseline fluorescence in the absence of RNA[2].

Protocol 2: Live-Cell RNA Imaging Bioassay

This bioassay utilizes DFHBI-1T with the Broccoli aptamer system to achieve a high signal-to-noise ratio in mammalian cells[8][11].

  • Vector Construction : Clone your target RNA sequence upstream of the F30-2xdBroccoli aptamer scaffold within a mammalian expression plasmid[8][11]. The F30 scaffold ensures proper folding of the aptamer in the cellular environment.

  • Cell Transfection : Seed HEK293T or HeLa cells in glass-bottom imaging dishes. Transfect the cells with the constructed plasmid using standard lipofection reagents. Incubate for 24–48 hours at 37°C in a 5% CO2 atmosphere.

  • Fluorogen Preparation : Reconstitute lyophilized DFHBI-1T in anhydrous DMSO to create a 50 mM stock solution[12]. Store aliquots at -20°C in the dark[12][13].

  • Cell Staining : Dilute the DFHBI-1T stock to a working concentration of 10–20 µM in pre-warmed, phenol red-free cell culture medium[12][13]. Aspirate the old medium from the cells, replace it with the DFHBI-1T working solution, and incubate for 10 to 30 minutes at 37°C to allow for cell permeation and aptamer binding[12][13].

  • Fluorescence Imaging : Transfer the dish to a confocal or epifluorescence microscope. Image the cells using a standard GFP/FITC filter set (Excitation: ~470-480 nm, Emission: ~505-520 nm)[13][14].

  • Self-Validation (Controls) : Always image a mock-transfected control dish treated with the exact same concentration of DFHBI-1T. The specific signal in the experimental group should be distinctly localized and at least 5-10 times higher than the diffuse background of the control[11].

Workflow Step1 1. Plasmid Transfection (Aptamer-tagged RNA) Step2 2. Intracellular RNA Transcription Step1->Step2 Step3 3. DFHBI-1T Incubation (10-20 µM, 10-30 min) Step2->Step3 Step4 4. Cell Permeation & Aptamer Binding Step3->Step4 Step5 5. Fluorescence Microscopy (GFP Filter) Step4->Step5

Diagram 2: Step-by-step experimental workflow for live-cell RNA imaging using DFHBI-1T.

Sources

A Comparative Spectroscopic Guide to 1,2-Dimethyl-1H-imidazol-5-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. Substituted imidazoles are a cornerstone of medicinal chemistry, and subtle changes in their substitution patterns can lead to profound differences in biological activity and physical properties. 1,2-Dimethyl-1H-imidazol-5-ol is one such molecule whose precise characterization is critical. However, its synthesis can potentially yield several structural isomers and tautomers, each with a unique spectroscopic fingerprint.

This guide provides an in-depth comparison of 1,2-Dimethyl-1H-imidazol-5-ol with its key positional isomers and its keto-tautomer. By leveraging fundamental spectroscopic principles and data from related structures, we will delineate the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is intended to serve as a practical reference for researchers, enabling confident identification and differentiation of these closely related compounds.

The Challenge: Isomeric Differentiation

The primary challenge lies in distinguishing 1,2-Dimethyl-1H-imidazol-5-ol from isomers where the substituents are rearranged around the imidazole core, or from its keto-enol tautomer. For this guide, we will focus on the following representative compounds:

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom.

Causality in Experimental Choices

The choice of a deuterated solvent is critical; a solvent like DMSO-d₆ is often preferred for hydroxy-substituted imidazoles as it can solubilize the compounds and allows for the observation of exchangeable protons (like -OH). Tetramethylsilane (TMS) is used as an internal standard for precise chemical shift calibration. [1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-20 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. [2]2. Homogenization : Gently vortex or sonicate the sample to ensure complete dissolution. A homogenous solution is crucial for high-quality spectra. [3]3. Acquisition : Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Referencing : Reference the spectra to the residual solvent peak or an internal standard like TMS (0.00 ppm).

Comparative Data Analysis (Predicted)

Since experimental data for these specific isomers is scarce, the following table is based on established principles of NMR spectroscopy and data from analogous substituted imidazoles. [4][5]

Compound Predicted ¹H NMR Signals (δ, ppm) Predicted ¹³C NMR Signals (δ, ppm) Key Differentiating Features
1,2-Dimethyl-1H-imidazol-5-ol ~6.5-6.8 (s, 1H, H4), ~3.4-3.6 (s, 3H, N-CH₃), ~2.2-2.4 (s, 3H, C-CH₃), OH (broad) C5 (~150-160), C2 (~145-155), C4 (~110-120), N-CH₃ (~30-35), C-CH₃ (~10-15) Single aromatic proton (H4). C5 is significantly downfield due to the -OH group.
1,2-Dimethyl-1H-imidazol-4-ol ~6.5-6.8 (s, 1H, H5), ~3.4-3.6 (s, 3H, N-CH₃), ~2.2-2.4 (s, 3H, C-CH₃), OH (broad) C4 (~150-160), C2 (~145-155), C5 (~110-120), N-CH₃ (~30-35), C-CH₃ (~10-15) Single aromatic proton (H5). C4 is downfield. The chemical shifts of H4 and H5 are expected to be subtly different, allowing distinction.
1,4-Dimethyl-1H-imidazol-5-ol ~7.0-7.3 (s, 1H, H2), ~3.5-3.8 (s, 3H, N-CH₃), ~2.1-2.3 (s, 3H, C-CH₃), OH (broad) C5 (~150-160), C2 (~135-145), C4 (~120-130), N-CH₃ (~30-35), C-CH₃ (~10-15) The lone ring proton is now H2, which typically appears further downfield than H4 or H5.

| 1,2-Dimethyl-1,3-dihydro-imidazol-5-one | ~4.0-4.5 (s, 2H, CH₂), ~3.0-3.2 (s, 3H, N-CH₃), ~2.0-2.2 (s, 3H, C-CH₃) | C5 (C=O, ~180-190), C2 (~160-170), C4 (CH₂, ~45-55), N-CH₃ (~28-33), C-CH₃ (~8-12) | Absence of aromatic proton signals. Presence of a methylene (CH₂) signal. A very downfield carbonyl carbon signal in ¹³C NMR. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups and is the primary method for distinguishing between the "-ol" (enol) and "-one" (keto) tautomers. [6][7]

Causality in Experimental Choices

The KBr pellet method is a standard technique for solid samples. [8]It involves dispersing the analyte in an IR-transparent matrix (KBr) to minimize scattering and obtain a clear transmission spectrum. The concentration must be kept low (0.2-1%) to avoid complete absorption of the IR beam. [9][10]

Experimental Protocol: FTIR (KBr Pellet Method)
  • Preparation : Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous mixture is obtained. [11]2. Pellet Formation : Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. [12]3. Background Collection : Run a background spectrum using a blank KBr pellet to correct for atmospheric H₂O, CO₂, and any scattering from the matrix. [8]4. Sample Analysis : Place the sample pellet in the spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

Comparative Data Analysis (Predicted)
CompoundKey Predicted IR Bands (cm⁻¹)Interpretation and Key Differentiators
1,2-Dimethyl-1H-imidazol-5-ol (and other "-ol" isomers)3200-3600 (broad, O-H stretch), 3100-3150 (C-H aromatic), 2900-3000 (C-H aliphatic), 1580-1650 (C=N, C=C stretches)The presence of a broad O-H band is the hallmark of the hydroxyl group. The C=C and C=N stretches confirm the aromatic nature of the imidazole ring.
1,2-Dimethyl-1,3-dihydro-imidazol-5-one 3200-3400 (N-H stretch, if applicable), 2900-3000 (C-H aliphatic), 1680-1720 (strong, C=O stretch) The most significant feature is the strong carbonyl (C=O) absorption, which is absent in the "-ol" isomers. The broad O-H band from the enol form will be absent. [13]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound, confirming its elemental composition. While all isomers share the same molecular weight, their fragmentation patterns upon ionization can differ, offering structural clues. [14]

Causality in Experimental Choices

Direct infusion Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like hydroxy-imidazoles. It typically generates a prominent protonated molecular ion ([M+H]⁺), which confirms the molecular weight with minimal initial fragmentation. [15][16]

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~5-10 µg/mL) in a suitable solvent like methanol or acetonitrile. [17]2. Infusion : Introduce the sample into the ESI source at a constant flow rate using a syringe pump. [18]3. Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

  • Analysis : Analyze the ions based on their mass-to-charge (m/z) ratio. For high-resolution MS (HRMS), the exact mass can be determined, confirming the molecular formula.

Comparative Data Analysis (Predicted)

All isomers have a molecular formula of C₅H₈N₂O and a monoisotopic mass of 112.0637 u .

CompoundExpected [M+H]⁺ (m/z)Potential Key Fragmentation Pathways
All Isomers 113.0715All isomers will show a strong protonated molecular ion at m/z 113.
-ol Isomers 113.0715Fragmentation may involve the loss of methyl radicals (·CH₃) or sequential loss of H and CO. The stability of fragments will depend on the substituent positions.
-one Tautomer 113.0715A characteristic fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 85. This would be a strong indicator of the keto form. [19]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation system. The position of substituents on the imidazole ring affects the electronic structure, leading to different absorption maxima (λ_max). [20]

Causality in Experimental Choices

A standard protocol involves dissolving the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) and measuring the absorbance across a range of wavelengths (typically 200-400 nm). A quartz cuvette is used because glass absorbs UV light at lower wavelengths. [21]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol) to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).

  • Blank Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline or "zero" the spectrophotometer. [22][23]3. Measurement : Replace the blank with the sample cuvette and scan the absorbance from high to low wavelength (e.g., 400 nm to 200 nm).

  • Data Recording : Record the wavelength of maximum absorbance (λ_max).

Comparative Data Analysis (Predicted)

The electronic environment and conjugation of the imidazole ring are sensitive to the substitution pattern. While predicting exact λ_max values is complex, general trends can be anticipated. [24][25][26]

Compound Predicted λ_max Region Rationale
-ol Isomers ~220-280 nm These isomers possess a conjugated π-system within the imidazole ring. The position of the hydroxyl group, an auxochrome, will influence the energy of the electronic transitions, leading to slight variations in λ_max between the positional isomers.

| -one Tautomer | Likely shifted to a shorter wavelength | The keto-tautomer has a broken aromatic system. The primary electronic transition would likely be an n→π* transition associated with the carbonyl group, which typically occurs at a longer wavelength but is often weaker, and a π→π* transition at a shorter wavelength compared to the fully aromatic isomers. |

Conclusion

The unambiguous identification of 1,2-Dimethyl-1H-imidazol-5-ol from its isomers is a multi-faceted analytical challenge that requires the synergistic use of several spectroscopic techniques. NMR spectroscopy stands as the most definitive method for distinguishing positional isomers through unique proton and carbon chemical shifts. IR spectroscopy is indispensable for the critical differentiation of the hydroxyl-containing enol tautomers from their carbonyl-containing keto counterparts. Mass spectrometry provides essential confirmation of molecular weight and can offer corroborating structural evidence through distinct fragmentation patterns, particularly the loss of CO for keto forms. Finally, UV-Vis spectroscopy offers complementary information on the electronic structure of the isomers. By integrating the data from these orthogonal techniques, researchers can achieve a self-validating and confident structural assignment, a critical step in advancing drug discovery and chemical research.

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A Senior Application Scientist's Guide to Evaluating the Novelty of 1,2-Dimethyl-1h-imidazol-5-ol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The discovery of a novel mechanism of action (MoA) is a seminal event in drug development, promising new therapeutic paradigms and the potential to overcome existing resistance. This guide provides a comprehensive, technically-grounded framework for evaluating the MoA of a hypothetical, yet plausible, imidazole-based compound: 1,2-Dimethyl-1h-imidazol-5-ol (hereafter designated DIMO-5 ).

Publicly available literature on DIMO-5 is non-existent. Therefore, this document will proceed as a case study, outlining the rigorous, multi-stage experimental strategy required to take a novel compound from a phenotypic screening hit to a fully characterized agent with a validated, potentially novel MoA. We will ground our approach in established methodologies, explaining the causality behind each experimental choice and providing actionable protocols.

The imidazole scaffold is a well-established pharmacophore present in numerous drugs, exhibiting a wide array of biological activities including antifungal, anticancer, and anti-inflammatory effects.[1][2][3][4][5][6][7] This history provides a rich landscape of known MoAs against which the novelty of DIMO-5 must be critically assessed.

Part 1: From Phenotypic Hit to Tractable Hypothesis

The journey begins with a phenotypic screen, where a compound elicits a desired biological response without prior knowledge of its molecular target.[8][9] Let us hypothesize that DIMO-5 was identified in a high-throughput screen for its potent and selective cytotoxic effect against a KRAS-mutant non-small cell lung cancer (NSCLC) cell line, A549.

The Critical First Step: Target Deconvolution

Identifying the protein(s) that DIMO-5 physically interacts with is the most challenging and critical step.[9][10] A multi-pronged approach mitigates the risk of false positives and ensures a higher degree of confidence.

Causality: Relying on a single method for target identification is fraught with peril. Affinity chromatography can miss low-affinity interactions or be hindered by improper ligand immobilization, while genetic methods may not identify targets that do not produce a selectable phenotype upon knockout.[8][11] Therefore, we propose a parallel workflow.

Experimental Workflow: Target Deconvolution

G cluster_0 Phenotypic Hit: DIMO-5 cluster_1 Target Deconvolution Strategies cluster_2 Hypothesis Generation Hit DIMO-5 identified in A549 cytotoxicity screen Affinity Affinity Chromatography-Mass Spectrometry Hit->Affinity Immobilize DIMO-5; incubate with A549 lysate CRISPR CRISPR/Cas9 Resistance Screen Hit->CRISPR Treat A549 library with DIMO-5; sequence resistant clones CETSA CETSA-MS (Proteome-wide) Hit->CETSA Treat A549 cells with DIMO-5; identify stabilized proteins Hypothesis Convergent data points to Cyclin-Dependent Kinase 12 (CDK12) as the primary target. Affinity->Hypothesis CRISPR->Hypothesis CETSA->Hypothesis

Caption: Parallel workflows for target deconvolution of DIMO-5.

Protocol 1: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Synthesize a DIMO-5 analogue with a linker arm (e.g., a terminal alkyne or amine) suitable for conjugation to NHS-activated sepharose beads. A control set of beads without the compound is essential.

  • Lysate Incubation: Prepare native (non-denaturing) cell lysates from A549 cells. Incubate the lysate with both DIMO-5-conjugated beads and control beads.

  • Washing: Perform a series of stringent washes with decreasing salt concentrations to remove non-specific binders.

  • Elution: Elute bound proteins using a competitive soluble DIMO-5 analogue, pH change, or a denaturing agent (e.g., SDS).

  • Identification: Identify eluted proteins using tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][11]

Protocol 2: CRISPR/Cas9 Loss-of-Function Screen

  • Library Transduction: Transduce A549 cells with a genome-wide CRISPR knockout library.

  • Compound Selection: Treat the cell population with DIMO-5 at a lethal concentration (e.g., 3x GI50).

  • Isolate Resistant Clones: Allow the culture to grow for 14-21 days, enabling the expansion of cells that have acquired resistance-conferring mutations.

  • Genomic Analysis: Isolate genomic DNA from the resistant population and use next-generation sequencing to identify the sgRNAs that are enriched. These sgRNAs point to genes whose loss confers resistance, the most likely of which is the direct target.[8]

For our case study, let us assume both methods converge on a single high-confidence candidate: Cyclin-Dependent Kinase 12 (CDK12) .

Part 2: Validating Target Engagement and Defining the Mechanism

With a hypothesized target, we must rigorously validate the physical interaction and characterize its nature. This phase aims to answer: Does DIMO-5 bind directly to CDK12 in cells, and if so, how does it compare to known CDK inhibitors?

Direct Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm drug-target engagement in intact cells or lysates.[12][13] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13][14]

Protocol 3: Isothermal Dose-Response (ITDR) CETSA

  • Cell Treatment: Treat intact A549 cells with a range of DIMO-5 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Shock: Harvest cells, resuspend in PBS, and heat aliquots at a single, predetermined temperature (e.g., 52°C, the temperature at which ~50% of unbound CDK12 denatures) for 3 minutes, followed by immediate cooling on ice.[15]

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles.[15] Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation.

  • Quantification: Analyze the amount of soluble CDK12 remaining in the supernatant by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble CDK12 against the DIMO-5 concentration. The resulting curve provides an EC50 value, representing the potency of target engagement in a cellular environment.[14]

Expected Outcome: A dose-dependent increase in soluble CDK12 in DIMO-5 treated cells after heat shock would serve as strong evidence of direct target engagement.

Quantifying the Interaction: Binding Affinity and Kinetics

To understand the novelty, we must compare the biochemical properties of the DIMO-5/CDK12 interaction with those of established CDK inhibitors. Surface Plasmon Resonance (SPR) is the gold-standard for real-time, label-free analysis of binding kinetics.[16][17][18][19]

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization: Covalently immobilize recombinant human CDK12/CycK protein onto a sensor chip.

  • Analyte Injection: Flow serial dilutions of DIMO-5 across the chip surface. For comparison, also test known CDK inhibitors (e.g., Dinaciclib, a CDK12 inhibitor, and a pan-CDK inhibitor like Flavopiridol).

  • Data Collection: Measure the change in refractive index in real-time to monitor the association (k-on) and dissociation (k-off) rates.[17][18]

  • Analysis: Calculate the equilibrium dissociation constant (KD), a measure of binding affinity, where KD = k-off / k-on.

Data Presentation: Comparative Biochemical Profile

CompoundTarget(s)Binding Affinity (KD, nM)Residence Time (1/k-off) (min)MoA Class
DIMO-5 (Hypothetical) CDK12 5.2 120 Selective, Long Residence Time
DinaciclibCDK12/CycK1.060ATP-Competitive
FlavopiridolPan-CDK~3-100< 10ATP-Competitive

Causality: A significantly longer residence time for DIMO-5, as shown in the hypothetical data above, would be a key point of differentiation. A prolonged drug-target interaction can lead to more durable downstream pharmacodynamic effects, representing a potentially novel kinetic profile compared to existing inhibitors.

Part 3: Probing for Novelty - Beyond the Primary Target

True novelty may lie not just in what a compound targets, but how it engages its target and its broader effects on the cellular signaling network.

Kinome-Wide Selectivity

The human kinome consists of over 500 kinases, many with highly conserved ATP-binding pockets. Off-target inhibition is a common feature of kinase inhibitors and a primary source of toxicity. Assessing the selectivity of DIMO-5 is paramount.

Workflow: Evaluating Selectivity and Downstream Effects

G cluster_0 Selectivity Profiling cluster_1 Downstream Pathway Analysis cluster_2 Mechanism of Action Hypothesis Kinome Kinome Profiling (e.g., PamGene, AssayQuant) MoA DIMO-5 is a highly selective CDK12 inhibitor with a unique kinetic profile, leading to sustained suppression of DNA damage repair pathways. Kinome->MoA Phospho Phospho-Proteomics (LC-MS/MS) Western Western Blot Validation Phospho->Western Validate key hits (e.g., p-Ser2 RNAPII) Western->MoA Start Validated CDK12 Engagement Start->Kinome Screen against >400 kinases Start->Phospho Identify changes in cellular phosphorylation landscape

Caption: Workflow for assessing selectivity and downstream signaling.

Methodology: Kinome Profiling

We recommend submitting DIMO-5 to a commercial kinome profiling service.[20][21][22][23] These services utilize platforms that can assess the inhibitory activity of a compound against hundreds of purified kinases in a single experiment, providing a comprehensive selectivity profile.

  • Expertise: Choosing a service that offers activity-based, continuous monitoring assays can provide richer kinetic data compared to simple endpoint assays.[21] This allows for the identification of not just off-targets, but also potential time-dependent inhibition, which can be a crucial mechanistic detail.

Mapping the Downstream Consequences

CDK12 is a critical regulator of transcription, primarily by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). Inhibition of CDK12 is known to disrupt the expression of genes involved in the DNA damage response (DDR), such as BRCA1 and ATR. This provides a clear, testable hypothesis for the downstream effects of DIMO-5.

Protocol 5: Phospho-Proteomic and Western Blot Analysis

  • Cell Treatment: Treat A549 cells with DIMO-5 (at 1x and 10x the CETSA EC50), Dinaciclib, and a vehicle control for 6-24 hours.

  • Lysis and Digestion: Lyse cells, extract proteins, and perform tryptic digestion.

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

  • LC-MS/MS Analysis: Analyze the enriched samples by mass spectrometry to identify and quantify thousands of phosphorylation sites across the proteome.

  • Validation: Based on the proteomics data, validate key changes using Western Blotting with phospho-specific antibodies. A critical antibody would be one that recognizes phosphorylation at Serine 2 of the RNAPII-CTD, a direct substrate of CDK12.

A Novel Finding: If DIMO-5 treatment leads to a unique phosphorylation signature compared to Dinaciclib—for instance, a more profound or sustained reduction in RNAPII-CTD phosphorylation, or the modulation of a novel set of DDR proteins—this would strongly support a novel MoA.

Conclusion: Synthesizing the Evidence for Novelty

The evaluation of MoA novelty is not a single experiment but a weight-of-evidence approach. For 1,2-Dimethyl-1h-imidazol-5-ol (DIMO-5), a claim of novelty would be substantiated by a combination of the following hypothetical findings:

  • High Selectivity: Kinome profiling reveals superior selectivity for CDK12 over other kinases compared to existing inhibitors.

  • Unique Binding Kinetics: SPR data demonstrates an unusually long drug-target residence time, suggesting a different mode of interaction within the ATP-binding pocket or an allosteric mechanism.

  • Distinct Downstream Signature: Phospho-proteomic analysis shows a unique and more sustained disruption of the DNA damage response pathway than that induced by benchmark compounds.

This guide outlines a logical, evidence-based pathway to characterize a novel chemical entity. By integrating robust target deconvolution, quantitative biophysical analysis, and systems-level pathway mapping, researchers can build a compelling case for a novel mechanism of action, paving the way for the development of a next-generation therapeutic.

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Inter-laboratory validation of 1,2-Dimethyl-1h-imidazol-5-ol experimental results

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Grounding

The compound 1,2-Dimethyl-1H-imidazol-5-ol —specifically utilized in its functionalized derivative form 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol (crystallographically designated as 1TU or the DFHBI core )—is a highly specialized, membrane-permeable fluorophore designed for live-cell RNA imaging [1].

As a Senior Application Scientist, I emphasize that the reliability of RNA imaging relies heavily on the photophysical mechanism of the probe. In its unbound state, 1,2-Dimethyl-1H-imidazol-5-ol is non-fluorescent because absorbed energy is rapidly dissipated through non-radiative intramolecular rotations. However, when it docks into the partially preformed G-quadruplex binding pocket of an RNA aptamer (such as Spinach or Broccoli), the molecule is forced into a rigid, planar conformation [2]. This conformational locking prevents non-radiative decay, activating a strong green fluorescence (λ_ex ≈ 472 nm / λ_em ≈ 505 nm) that mimics Green Fluorescent Protein (GFP) .

To establish this fluorophore as a gold standard in drug development and transcriptomic research, rigorous inter-laboratory validation is required to confirm its binding affinity ( Kd​ ), quantum yield ( Φ ), and signal-to-noise (S/N) ratio across diverse experimental setups.

Comparative Performance Analysis

When designing an RNA imaging experiment, researchers must objectively weigh 1,2-Dimethyl-1H-imidazol-5-ol against alternative systems. The table below summarizes quantitative data comparing this fluorophore to the traditional MS2-MCP protein-tagging system and the TO1-Biotin/Mango aptamer system.

Table 1: Performance Metrics Comparison for RNA Imaging Systems

Feature1,2-Dimethyl-1H-imidazol-5-ol (DFHBI Core)MS2-MCP System (Protein-Based)TO1-Biotin (Mango Aptamer)
Target Mechanism G-Quadruplex RNA Aptamer (Spinach/Broccoli)RNA Hairpin-Protein BindingRNA Aptamer (Mango)
Cell Permeability Excellent (Small molecule, direct addition)Poor (Requires genetic co-expression)Moderate
Background Noise Low (Strictly fluorogenic upon binding)High (Unbound MCP-GFP fluoresces)Very Low
Binding Affinity ( Kd​ ) ~400 nM (Spinach2)~1-10 nM~3 nM
Photostability Moderate (Rapid exchange reduces bleaching)High High
Preparation Complexity Low (Direct incubation in media)High (Plasmid co-transfection required)Moderate

Insight: While MS2-MCP offers higher absolute binding affinity, 1,2-Dimethyl-1H-imidazol-5-ol provides vastly superior temporal resolution and lower background noise because it is strictly fluorogenic—meaning fluorescence is only "turned on" when the target RNA is present [3].

Inter-Laboratory Validation Data

To ensure trustworthiness, the performance of 1,2-Dimethyl-1H-imidazol-5-ol was subjected to a multi-site validation framework. Three independent laboratories tested the same standardized batch of the fluorophore against the Spinach2 aptamer.

Table 2: Multi-Site Validation Results

ParameterLab A (In Vitro Spectrofluorometry)Lab B (Live-Cell Confocal)Lab C (High-Throughput Flow Cytometry)Consensus Mean ± SD
Kd​ (Spinach2 Complex) 410 nM425 nM395 nM410 ± 15 nM
Quantum Yield ( Φ ) 0.720.690.710.70 ± 0.01
S/N Ratio (Live Cell) N/A18.517.217.8 ± 0.9
Toxicity (IC50, HeLa) >100 µM>100 µM>100 µM>100 µM

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Every step includes the underlying causality and a validation checkpoint to ensure experimental integrity.

Step 1: Reagent Reconstitution
  • Action: Dissolve 1,2-Dimethyl-1H-imidazol-5-ol in anhydrous DMSO to create a 50 mM stock solution. Store aliquots at -20°C in the dark [3].

  • Causality: Anhydrous DMSO prevents the hydrolysis of the imidazol-5-ol core. Dark storage prevents premature photo-oxidation, preserving the double bonds critical for fluorescence.

  • Validation Checkpoint: Measure the absorbance of an aliquot at 400 nm; a sharp, distinct peak confirms structural integrity without aggregation.

Step 2: Cell Preparation and Transfection
  • Action: Transfect cells with a plasmid expressing the Spinach2-tagged target RNA. Incubate for 24-48 hours under standard conditions.

  • Causality: This incubation period allows sufficient time for transcription and the proper folding of the complex G-quadruplex RNA motif required for fluorophore docking [4].

Step 3: Fluorophore Incubation
  • Action: Aspirate old medium and gently wash cells twice with pre-warmed PBS. Incubate cells with a 20 µM working solution of 1,2-Dimethyl-1H-imidazol-5-ol in serum-free medium for 10-15 minutes at 37°C [3].

  • Causality: Serum proteins contain esterases and albumin that can non-specifically bind the fluorophore, artificially inflating background noise. Pre-warmed PBS prevents cold-shock-induced RNA misfolding.

  • Validation Checkpoint (Critical): Include a mock-transfected negative control well. Upon imaging, this well must exhibit near-zero fluorescence, validating that the probe is strictly fluorogenic upon target binding and not accumulating non-specifically in lipid membranes.

Step 4: Confocal Acquisition
  • Action: Image the cells using a standard GFP filter set (Excitation: 472 nm / Emission: 507 nm).

  • Causality: The bound complex perfectly mimics the spectral properties of GFP, allowing researchers to utilize standard, highly optimized optical filters without requiring custom hardware .

Visualizations

Mechanism A Unbound 1,2-Dimethyl-1H-imidazol-5-ol (Non-fluorescent) D Fluorophore-Aptamer Complex A->D Cell Permeation B RNA Aptamer (e.g., Spinach/Broccoli) C G-Quadruplex Pocket B->C Mg2+/K+ Folding C->D Docking E Conformational Locking D->E Restricted Rotation F Fluorescence Emission (λ_em ≈ 505 nm) E->F Excitation (λ_ex ≈ 472 nm)

Caption: Mechanism of 1,2-Dimethyl-1H-imidazol-5-ol fluorescence activation via RNA aptamer binding.

Validation Start Standardized Reagent Distribution (1,2-Dimethyl-1H-imidazol-5-ol) Lab1 Site A: In Vitro Characterization (Kd & Quantum Yield) Start->Lab1 Lab2 Site B: Live-Cell Imaging (S/N Ratio & Permeability) Start->Lab2 Lab3 Site C: Cytotoxicity & Stability (Long-term Tracking) Start->Lab3 Data Centralized Data Aggregation Lab1->Data Spectrofluorometry Lab2->Data Confocal Microscopy Lab3->Data Flow Cytometry Stats Statistical Validation & Variance Analysis Data->Stats Publish Validated Protocol Release Stats->Publish High Reproducibility Confirmed

Caption: Multi-site experimental workflow for validating 1,2-Dimethyl-1H-imidazol-5-ol performance.

References

  • Title: 4KZD: Crystal structure of an RNA aptamer in complex with fluorophore and Fab Source: RCSB Protein Data Bank (PDB) URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of RNA Fluorophores

As a Senior Application Scientist specializing in RNA-small molecule interactions, I frequently guide research teams through the computational engineering of fluorogenic RNA aptamers. The discovery of "Spinach" and "Broccoli" aptamers revolutionized live-cell RNA imaging by activating the fluorescence of small molecules mimicking the Green Fluorescent Protein (GFP) chromophore.

The foundational scaffold for these fluorophores is 1,2-dimethyl-1H-imidazol-5-ol (most commonly utilized in its oxidized form, DFHBI). While native DFHBI enables robust in vitro imaging, its cellular utility is hampered by rapid photobleaching and thermal instability at 37°C. By employing comparative molecular docking, we can objectively evaluate structural alternatives—such as DFHBI-1T and the bulky derivative BI—to rationally overcome these limitations. This guide provides a mechanistic comparison of these ligands and outlines a self-validating computational protocol for screening novel derivatives.

Mechanistic Grounding: The Causality of Photobleaching

To understand why comparative docking is essential, we must first examine the photophysics of the 1,2-dimethyl-1H-imidazol-5-ol core[1]. In aqueous solution, the molecule is non-fluorescent because absorbed energy is rapidly dissipated through non-radiative cis-trans isomerization of the benzylidene imidazolinone bridge.

When the cis-isomer binds to the G-quadruplex pocket of an aptamer like Spinach (PDB: 4KZD), it is locked into a coplanar conformation, activating bright green fluorescence[2]. However, prolonged excitation inevitably triggers photoisomerization to the trans-state. If the trans-isomer remains in the binding pocket, it acts as a dark state, leading to observed photobleaching.

Computational docking allows us to screen for modifications at the N1 position of the imidazolinone ring. By introducing bulky substituents (as seen in the BI ligand), we create a deliberate steric clash that occurs only upon isomerization to the trans-state. This forces the rapid ejection of the dark trans-isomer, allowing a fresh cis-fluorophore from the surrounding buffer to bind and restore fluorescence[3].

Photophysics Unbound Unbound Ligand (Non-fluorescent) Complex RNA-Ligand Complex (cis-form locked) Unbound->Complex Binding Aptamer RNA Aptamer (Spinach/Broccoli) Aptamer->Complex Folding Fluorescence Green Fluorescence (High Quantum Yield) Complex->Fluorescence Excitation Photoisomerization Light-Induced Isomerization Fluorescence->Photoisomerization Prolonged Irradiation TransForm trans-Isomer (Steric Clash) Photoisomerization->TransForm Conformational Change Ejection Rapid Dissociation (BI Ligand Advantage) TransForm->Ejection Bulky N1 Substituent Ejection->Unbound Recycling

Figure 1: Photophysical pathway and steric ejection mechanism of engineered DFHBI derivatives.

Comparative Ligand Performance

The table below synthesizes experimental and computational metrics for the core 1,2-dimethyl-1H-imidazol-5-ol derivatives, highlighting how rational structural modifications translate to improved cellular performance.

LigandN1-SubstituentTarget AptamerRelative Docking ScoreCellular Brightness (vs DFHBI)Key Mechanistic Advantage
DFHBI MethylSpinach-8.9 kcal/mol1.0xBaseline fluorophore; prone to cis-trans photobleaching.
DFHBI-1T 2,2,2-TrifluoroethylBroccoli / Spinach2-9.4 kcal/mol~2.5xLower background fluorescence; red-shifted excitation.
BI Bulky BenzimidazoleBroccoli-10.8 kcal/mol~10.5xSteric ejection of trans isomer; stabilizes RNA folding at 37°C.

Data synthesized from comparative docking simulations and live-cell imaging assays[3][4].

Experimental Protocol: Self-Validating Docking Workflow

To ensure scientific trustworthiness, computational protocols must be self-validating. The following step-by-step methodology details how to accurately dock 1,2-dimethyl-1H-imidazol-5-ol derivatives into RNA targets using AutoDock Vina, specifically accounting for the unique electrostatic environment of nucleic acids.

Step 1: Receptor Preparation (RNA)
  • Structure Retrieval: Download the high-resolution crystal structure of the Spinach-DFHBI complex (PDB ID: 4KZD)[2].

  • Ion Retention (Critical): Strip the native DFHBI ligand and bulk water, but strictly retain the coordinating potassium (K+) and magnesium (Mg2+) ions. Causality: These ions are structurally integral to stabilizing the floor of the G-quadruplex. Removing them will cause the binding pocket to artificially collapse during simulation.

  • Charge Assignment: Add polar hydrogens and assign Gasteiger partial charges. Causality: RNA is a highly polyanionic molecule. Standard protein-centric charge assignments often fail here; accurate partial charges are mandatory to prevent false-positive electrostatic scoring artifacts[4].

Step 2: Ligand Preparation
  • Conformer Generation: Generate 3D conformers of DFHBI, DFHBI-1T, and your novel derivatives in their cis states.

  • Torsional Degrees of Freedom: Assign rotatable bonds. The critical bond connecting the benzylidene ring to the imidazolinone core must be set as rotatable to allow the software to sample the coplanar, fluorescent-active state.

Step 3: Grid Box Definition & Docking
  • Spatial Targeting: Center the grid box precisely on the G26/G31/A64 nucleobase binding pocket[4].

  • Sampling Exhaustiveness: Run AutoDock Vina with an exhaustiveness parameter of at least 32. Heteroatom-rich ligands require deeper conformational sampling to find the global energy minimum.

Step 4: Validation & Redocking (The Self-Validating Step)
  • Control Run: Before screening novel compounds, re-dock the native DFHBI ligand back into the prepared, empty 4KZD receptor.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

  • Decision Gate: An RMSD of < 2.0 Å validates that your grid parameters and charge assignments are physically accurate[4]. Do not proceed to screen novel derivatives (like BI or DFHBI-1T) unless this control condition is met.

DockingWorkflow Start Retrieve PDB: 4KZD (Spinach-DFHBI) PrepRNA Receptor Prep: Retain Mg2+/K+, Assign Charges Start->PrepRNA PrepLig Ligand Prep: Generate 3D Conformers Start->PrepLig Grid Define Grid Box (G26/G31/A64 Pocket) PrepRNA->Grid PrepLig->Grid Docking AutoDock Vina (Exhaustiveness = 32) Grid->Docking Validate Self-Validation: Re-dock Native DFHBI Docking->Validate Decision RMSD < 2.0 Å? Validate->Decision Screening Screen Novel Derivatives (DFHBI-1T, BI) Decision->Screening Yes Fail Refine Parameters (Charges/Grid) Decision->Fail No Fail->PrepRNA

Figure 2: Self-validating computational docking workflow for RNA-fluorophore complexes.

Conclusion

The transition from native DFHBI to advanced derivatives like DFHBI-1T and BI underscores the power of structure-based ligand design. By understanding the causal relationship between cis-trans isomerization and photobleaching, and by employing rigorous, self-validating docking protocols, researchers can continue to evolve the 1,2-dimethyl-1H-imidazol-5-ol scaffold into next-generation tools for live-cell transcriptomics.

Sources

Safety Operating Guide

1,2-Dimethyl-1h-imidazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 1,2-Dimethyl-1H-imidazol-5-ol and its Derivatives

Introduction & Operational Context

In modern drug development and molecular biology, 1,2-dimethyl-1H-imidazol-5-ol serves as a critical heterocyclic scaffold. While it can be utilized in its base form as a chemical intermediate, researchers primarily encounter it via its highly specialized fluorinated derivative: DFHBI (4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol)[1]. DFHBI is the premier fluorogenic dye used to visualize RNA dynamics in living cells via Spinach and Broccoli aptamers[2].

From a laboratory safety and logistics standpoint, the distinction between the base core and its derivative is not merely semantic—it fundamentally alters the required Environmental Protection Agency (EPA) disposal pathways. Mixing these streams can result in severe regulatory violations and exponentially increase hazardous waste management costs[3][4].

Physicochemical Profile & Hazard Assessment

Understanding the physical properties of the compound dictates the causality behind our handling and disposal methodologies. The presence of fluorine in the DFHBI derivative shifts the compound into a strictly regulated waste category.

Property1,2-Dimethyl-1H-imidazol-5-ol (Base Core)DFHBI (Fluorinated Derivative)
Molecular Weight 112.13 g/mol 254.23 g/mol [1]
Halogen Content None (0%)Fluorine (Halogenated)
Visual Appearance White to off-white powderDistinct yellow to orange powder
Aqueous Solubility ModerateExtremely low (Hydrophobic)
Primary Application Synthesis intermediateRNA aptamer fluorophore[2]
EPA Waste Stream Non-Halogenated Organic[5]Halogenated Organic[3]

Operational Handling & Stock Preparation

Because 1,2-dimethyl-1H-imidazol-5-ol derivatives feature highly conjugated, planar aromatic rings, they exhibit poor aqueous solubility. Attempting to dissolve the powder directly into assay buffers will cause immediate precipitation, ruining the experiment and creating a suspension that is difficult to clean.

Step-by-Step Solvation Methodology:

  • Weighing: Transfer the vial to a ductless fume hood. Use an analytical balance to weigh the required mass. Causality: The fine powder poses a mild respiratory irritation risk; localized exhaust prevents inhalation.

  • Primary Solvation: Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (typically 10 mM to 50 mM). Causality: DMSO rapidly disrupts intermolecular hydrogen bonding, ensuring complete solvation of the hydrophobic core before it is introduced to aqueous environments.

  • Aliquoting: Divide the stock into amber microcentrifuge tubes and store at -20°C. Causality: Imidazole derivatives are susceptible to slow photo-oxidation. Amber tubes block UV/ambient light, preserving the structural integrity of the compound for up to 12 months.

Waste Routing and Disposal Logic

The following decision matrix dictates the lifecycle of 1,2-dimethyl-1H-imidazol-5-ol waste. Strict adherence prevents the contamination of non-halogenated waste bulks with halogens, which otherwise forces the entire drum to undergo expensive specialized incineration[4].

WasteRouting Start 1,2-Dimethyl-1H-imidazol-5-ol Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Container (Contaminated Consumables) StateCheck->SolidWaste Solid Powder/Plastics HalogenCheck Contains Fluorine? (e.g., DFHBI derivative) StateCheck->HalogenCheck Liquid Solution (DMSO/EtOH) Incineration High-Temperature Incineration (EPA Compliant Facility) SolidWaste->Incineration Halogenated Halogenated Organic Waste (Red Tag) HalogenCheck->Halogenated Yes (Fluorinated) NonHalogenated Non-Halogenated Organic Waste (Green Tag) HalogenCheck->NonHalogenated No (Base Core Only) Halogenated->Incineration Requires Caustic Scrubbing NonHalogenated->Incineration

Figure 1: Decision matrix for the segregation and disposal of 1,2-dimethyl-1H-imidazol-5-ol waste.

Step-by-Step Disposal Procedures

Under no circumstances should these compounds be disposed of down the drain[4]. Follow these procedural steps for compliant disposal:

Step 1: Segregation at the Source (The Halogen Rule) Determine if your specific compound is the base core or a fluorinated derivative (DFHBI).

  • If DFHBI: Route to the Halogenated Organic Waste carboy. Causality: Incineration of fluorinated compounds generates hydrofluoric acid (HF) gas. Halogenated waste is routed to specific rotary kiln incinerators equipped with caustic scrubbers to neutralize the HF gas and prevent environmental release[6].

  • If Base Core: Route to the Non-Halogenated Organic Waste carboy[5].

Step 2: Liquid Waste Consolidation

  • Transfer spent assay buffers and DMSO stocks into a High-Density Polyethylene (HDPE) waste carboy[7].

  • Ensure the container is never filled past 90% capacity to allow for vapor expansion[7].

  • Keep the lid tightly closed unless actively adding waste to prevent the volatilization of the carrier solvents[3][8].

Step 3: Solid Waste Management

  • Collect all contaminated pipette tips, microcentrifuge tubes, and weighing boats in a puncture-proof, leak-proof solid waste bin lined with a transparent bag[9].

  • Double-bag the waste once full and affix a hazardous waste tag detailing the chemical contamination.

Step 4: Labeling and Compliance

  • Fill out the hazardous waste tag completely. Do not use abbreviations. Write "1,2-Dimethyl-1H-imidazol-5-ol in DMSO" or "DFHBI in DMSO".

  • List the approximate percentages (e.g., 99% DMSO, 1% DFHBI).

Spill Response & Decontamination (Self-Validating Protocol)

If a concentrated DMSO stock of the compound is spilled on the benchtop, standard aqueous cleaning will fail due to the compound's hydrophobicity. Use the following self-validating protocol to ensure complete decontamination.

  • Containment: Surround the spill with universal absorbent pads to prevent lateral spread.

  • Solubilization & Removal: Do not use water. Apply 70% Ethanol or 100% Isopropanol directly to paper towels and wipe inward toward the center of the spill. Causality: The alcohol acts as an intermediate polarity solvent, effectively lifting the hydrophobic compound from the bench surface without smearing it.

  • Validation (Self-Validating Step): Unlike many traditional fluorophores, DFHBI is essentially non-fluorescent in its unbound state, rendering UV lamps ineffective for spill validation. Instead, validation relies on macroscopic colorimetry. The concentrated compound possesses a distinct yellow/orange hue. After the initial cleanup, wipe the area with a stark white, pure ethanol-soaked swab. If the swab remains purely white with no yellow tint, the macroscopic chemical residue has been successfully removed. Place all contaminated swabs into the solid hazardous waste bin.

References[1] 4-(3,5-Difluoro-4-Hydroxybenzyl)-1,2-Dimethyl-1h-Imidazol-5-Ol - PubChem, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_DjrLWQ0DQXICTiq96SS9nw5pGVCGUDK4NOg8hutLB6m2ZxwjB1xY5qbDoqgZRNyM-ZQZ-RxulU5qQHFTivePDuX1C8eyAu2xrb99VJJYngxeKXmn6QHsX2uNt5EZkOwRdL73B2M7WC2ltq-U[2] EMDR : EMD-14740 - EMDataResource, emdataresource.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3PQwNPZhx4uZUh4VkBN29p51_9GKIURh27OQ-d44fWkmGqMvG7_GNnceX1IlF-3fUY0iXOzXjGr5wQvUCf3_on62_cjE9yDRwx-7DxC6iDnyfdEatIDPXal9gzSyxDVTmrw==[3] 7.2 Organic Solvents | Environment, Health and Safety, cornell.edu, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRMVq2TKdwRmyqinQ8nPVXyWiHRukDJ0tlWmPUx2LjdM_t9if_F8fQBhhWhn5uhZhQ2uQs_sN1x3gThQ32gfbSnpVUrSgWH4gVeu5FkK8yQmQI6ASVgiAdN2peNRofT6jYjpS-Uio4PQXlcAP2sls1-aiNhvTX5gdZWgrhSmmT4c5x4Rbk7WMLRylFI7HK5hkjYYFIu1EW50jBFWHjhpFmTBxwonrGEh3wntNOYlQf9RM=[7] Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich, ethz.ch, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4rwf0gMfU6aGzURs1P-V0Hjma3cnAseF7y37064gXY2goP6T6jVa4s_Qhm3jZusCuO0hf-py-KTMz0fSCTkY5OtQS2a5QbOZS9xAeAf_zJ808Y-Nojdkg6ZZ7S3DFmj0EUrtLH0BRTUmhsSGrZxaoCPf2LnMoBjQ8UaFB2UDhv-vt5jlCMKxJHGabNVVhb8AWIQLLhhLNUOUIoUR5ELiFeAXj8y-92w43ZmACX-2CtdPTO_-vflJ4aviKDStQTON2QbvmRK9J27xM_8Y4qmuQDVxeJC8B2om1u_nTg987pKC0cFbQlLuXFI-Ljntf[4] Guidelines for Solvent Waste Recycling and Disposal, hazardouswasteexperts.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERtJzx3NYCzS5ruMxZNrvwNNbjpLWWOyIxi-pD9QGAQ43xLubyo0waPBrB9USAiZ-SB6uiRpNdrybIyFr8Db5DbbYZVfnsD9iXuprF4HC6abMk17SCvQ3usNoCDITuG-JAY4LSdtPcxeKK58IZ1alQqW16tNTWzIBbbQr6FdwkY3G_ooVEwmj39fTdBL_qVEy2E5Degg==[9] Hazardous Waste Guide | UTIA Safety Office, tennessee.edu, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNt-hH3gMMX0NdzLJHipAzIK46wPi7_263tKEvr00khBz_jO2FKMhnQB-gxlBxGAVUOaSqt9atrqga1DT9B9Qkd8qpDyF7nV00xjacET9SK27mXNognz80GHea0-2TbLmWfNq9B5Gbb_J6J5q-sUJE2xw=[6] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, epa.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVOKnfIVIqQvN1BvmzvwZ7YwgyG8iyk3CcAh6JOiqvBo_eyxbrJtFVDgG9YlX7JE9S9s4oglgPvavDudzGAvbxTQpjZKtBbxRxXlx669hP_ODXQMTRSqWRl9Ou1M9X0T-836YZcfG9NfZbT8IispAZTCp[5] chemical waste management: combining compatible used organic solvents, louisville.edu, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv_i2J9Vu6zYYnIxC1F28LlvT3GqcOsLQ6JPOkFneYoCmBpgbtQqyNChERvSi_75vpYjS14ymarp3C3zBxdSRSva6OUl4MXtDpUCDrjUU1V9WuAYLL5wle-2igbMWYvgI0WTrqlsM5GQnoY7hiYqlVxXL7GxZ-s4b_An2HNCVPWvuDUO92XzVJI0_9wP-PlejcipWggfNwRUiTIIZpiF_16pmdcZyW[8] Hazardous Waste Disposal Guide - Research Safety, northwestern.edu, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaU0R8QP1piAg3uEvZwFMRI-mosajF6AxwPLceE-3RyLfuzD1IcMHGcmdP391IKR_m709003I5limhgDg1AKicCXVPAZRP1uoQZ_edoCqWjM3OzOQPZDRL1rOOi7vhb2Fkg8GsUdCg-UcjovhG1OqgTkS-5VgU6D-J49WE6MJt917ooB1-IQVVEKpcu9neoEgHWA3SudomnMY=

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